molecular formula C10H10O2 B3023644 2-Phenylcyclopropanecarboxylic acid CAS No. 5685-38-1

2-Phenylcyclopropanecarboxylic acid

Cat. No.: B3023644
CAS No.: 5685-38-1
M. Wt: 162.18 g/mol
InChI Key: AHDDRJBFJBDEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclopropanecarboxylic acid (CAS RN: 939-90-2) is a high-value chemical scaffold featuring a cyclopropane ring substituted with a phenyl group and a carboxylic acid functional group. This strained ring system provides a rigid, three-dimensional structure that is valuable in medicinal chemistry for constraining conformation and exploring structure-activity relationships . The compound exists as stereoisomers, with both the cis and trans forms being well-characterized and available for research applications . This cyclopropane derivative serves as a critical intermediate in organic synthesis and drug discovery research. It has been specifically investigated for its role in developing novel antibacterial agents, particularly as a scaffold for inhibitors targeting bacterial enzymes like O-acetylsulfhydrylase (OASS) in the cysteine biosynthesis pathway . Research indicates that derivatives of this compound can achieve nanomolar binding affinity to these enzyme targets, making them valuable tools for studying bacterial metabolism and developing adjuvants for existing antibiotics . The compound's physicochemical properties, including its molecular weight of 162.19 g/mol and carboxylic acid functionality, make it suitable for further chemical modifications to enhance cellular permeability and biological activity . Key Applications: Medicinal chemistry research; Antibacterial agent development; Enzyme inhibition studies; Chemical biology probes; Organic synthesis intermediate; Conformational restriction studies. Safety Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Not for human consumption. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901142
Record name NoName_213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-38-1, 939-89-9
Record name 2-Phenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5685-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-Phenylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Ring

(1R,2S)-2-Phenylcyclopropane-1-carboxylic acid is a chiral carboxylic acid featuring a strained three-membered ring. This unique structural motif imparts a combination of rigidity and reactivity that has made it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the synthesis of several pharmaceuticals, including the antidepressant Tranylcypromine and the antiplatelet agent Ticagrelor.[1][2] The specific stereochemistry of the (1R,2S) isomer is often crucial for the desired biological activity, necessitating highly stereoselective synthetic strategies. This guide provides a comprehensive overview of the core methodologies for the synthesis of this important chiral molecule, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of enantiomerically pure (1R,2S)-2-phenylcyclopropane-1-carboxylic acid predominantly relies on three major strategies: asymmetric cyclopropanation of styrene, the use of chiral auxiliaries to direct diastereoselective cyclopropanation, and the enzymatic resolution of racemic mixtures. Each approach offers distinct advantages and challenges, and the choice of method often depends on the desired scale, required enantiopurity, and available resources.

Asymmetric Cyclopropanation of Styrene: A Direct Approach to Chirality

The most direct route to enantiomerically enriched 2-phenylcyclopropane-1-carboxylates is the asymmetric cyclopropanation of styrene with a diazoacetate. This reaction is typically catalyzed by transition metal complexes bearing chiral ligands. The catalyst plays the pivotal role of decomposing the diazo compound to generate a transient metal-carbene species, which then undergoes addition to the styrene double bond. The chiral environment created by the ligand dictates the facial selectivity of the carbene transfer, leading to the preferential formation of one enantiomer.

Dirhodium(II) tetracarboxylates are among the most effective catalysts for this transformation.[3] Chiral dirhodium catalysts, particularly those derived from N-arylsulfonylprolinates like Rh₂(S-DOSP)₄, have demonstrated high levels of enantioselectivity.[4] The generally accepted mechanism involves the formation of a rhodium-carbene intermediate. The alkene then approaches this intermediate, and a concerted, asynchronous addition leads to the cyclopropane product.[3][5] The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligands.

Rhodium_Catalyzed_Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh2(L)4 Rh₂(L)₄ Catalyst Diazoacetate N₂CHCO₂R (Diazoacetate) Rh_Carbene Rh₂(L*)₄=CHCO₂R (Rhodium-Carbene) N2 N₂ Styrene Styrene Transition_State [Transition State] Product_Ester (1R,2S)-Ethyl 2-Phenyl- cyclopropane-1-carboxylate Rh2(L*)4 Rh2(L*)4

Cobalt(II) porphyrin complexes have emerged as powerful catalysts for asymmetric cyclopropanation, often exhibiting high diastereoselectivity and enantioselectivity.[1] The mechanism is proposed to proceed through a stepwise radical pathway. The cobalt(II) porphyrin reacts with the diazoacetate to form a cobalt(III)-carbene radical intermediate.[2][6] This radical species then adds to the styrene to form a γ-alkyl radical, which subsequently undergoes ring closure to yield the cyclopropane product. The stereoselectivity is controlled by the chiral porphyrin ligand during the radical addition and ring-closing steps.

Cobalt_Catalyzed_Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Co(II)Por Co(II)(Por) Diazoacetate N₂CHCO₂R Co_Carbene_Radical [(Por)Co(III)]-CH(•)CO₂R (Cobalt-Carbene Radical) N2 N₂ Styrene Styrene Gamma_Alkyl_Radical γ-Alkyl Radical Intermediate Product_Ester (1R,2S)-Ethyl 2-Phenyl- cyclopropane-1-carboxylate

Catalyst SystemDiazo ReagentSolventTemp (°C)Yield (%)trans:cisee (%) (trans)Reference
Rh₂(S-DOSP)₄Methyl phenyldiazoacetatePentane2585>95:598[4]
Rh₂(S-PTAD)₄Methyl 2-chlorophenyldiazoacetatePentane2592>95:596[4]
Fe(D₄-TpAP)Ethyl diazoacetateToluene259921:145[7]
Co(P1)Ethyl diazoacetateToluene2598>98:298[1]

Table 1: Comparison of catalyst systems for asymmetric cyclopropanation of styrene.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

An alternative strategy involves the use of a chiral auxiliary. In this approach, an achiral olefin substrate is first covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the cyclopropanation reaction to occur preferentially on one face of the double bond, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched cyclopropane.[3] While this method involves additional synthetic steps for the attachment and removal of the auxiliary, it can provide very high levels of stereocontrol.

Chiral_Auxiliary_Workflow Start Achiral Olefinic Substrate Attach_Auxiliary Attach Chiral Auxiliary (L) Start->Attach_Auxiliary Chiral_Substrate Chiral Substrate (Olefin-L) Attach_Auxiliary->Chiral_Substrate Cyclopropanation Diastereoselective Cyclopropanation Chiral_Substrate->Cyclopropanation Diastereomeric_Product Diastereomerically Enriched Product Cyclopropanation->Diastereomeric_Product Remove_Auxiliary Remove Chiral Auxiliary Diastereomeric_Product->Remove_Auxiliary Final_Product Enantiomerically Enriched Cyclopropane Remove_Auxiliary->Final_Product

Enzymatic Resolution: Harnessing Biocatalysis for Enantiopurity

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the substrate.[8] For the synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid, a racemic mixture of the corresponding ester (e.g., ethyl 2-phenylcyclopropanecarboxylate) is treated with a lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. This method can provide products with very high enantiomeric excess.

Enzymatic_Resolution_Workflow Racemic_Ester Racemic Ethyl 2-Phenyl- cyclopropanecarboxylate (rac-Ester) Selective_Hydrolysis Enantioselective Hydrolysis Racemic_Ester->Selective_Hydrolysis Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Selective_Hydrolysis Mixture Mixture of: (1R,2S)-Carboxylic Acid and (1S,2R)-Ester Selective_Hydrolysis->Mixture Separation Separation Mixture->Separation Product_Acid (1R,2S)-2-Phenylcyclopropane- 1-carboxylic Acid Separation->Product_Acid Product_Ester (1S,2R)-Ethyl 2-Phenyl- cyclopropanecarboxylate Separation->Product_Ester

LipaseSubstrateSolvent SystemTemp (°C)Conversion (%)ee (%) (Acid)ee (%) (Ester)Reference
Candida antarctica Lipase B (Novozym 435)Racemic ethyl 2-phenylcyclopropanecarboxylatePhosphate buffer/Toluene30-40~50>99>99[8]
Pseudomonas cepacia LipaseRacemic ethyl 2-phenylcyclopropanecarboxylateDiisopropyl ether30~50>99>99[8]

Table 2: Representative data for lipase-catalyzed kinetic resolution.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid and its derivatives. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is adapted from the work of Davies et al. and describes the asymmetric cyclopropanation of styrene using a chiral dirhodium catalyst.[4]

Materials:

  • Styrene

  • Methyl phenyldiazoacetate

  • Rh₂(S-DOSP)₄ catalyst

  • Anhydrous pentane

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of Rh₂(S-DOSP)₄ (0.01 mmol) in anhydrous pentane (10 mL) under an inert atmosphere, add styrene (2.0 mmol).

  • Slowly add a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous pentane (5 mL) to the reaction mixture over a period of 4 hours using a syringe pump at room temperature.

  • Stir the reaction mixture for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the methyl (1R,2S)-2-phenylcyclopropane-1-carboxylate.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

  • For the free carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Phenylcyclopropanecarboxylate

This protocol is a general procedure for the enzymatic resolution of a racemic ester.[8]

Materials:

  • Racemic ethyl 2-phenylcyclopropanecarboxylate

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Toluene

  • Standard laboratory glassware and separation equipment

Procedure:

  • In a round-bottom flask, prepare a biphasic mixture of racemic ethyl 2-phenylcyclopropanecarboxylate (1 mmol) in toluene (10 mL) and phosphate buffer (20 mL).

  • Add immobilized Candida antarctica Lipase B (50-100 mg) to the mixture.

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the ester and the resulting acid.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • From the organic layer, isolate the unreacted (1S,2R)-ethyl 2-phenylcyclopropanecarboxylate by washing with a sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and evaporating the solvent.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extract the resulting (1R,2S)-2-phenylcyclopropane-1-carboxylic acid with ethyl acetate.

  • Dry the organic extract over anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product.

Conclusion and Future Outlook

The synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid is a well-established field with several robust and highly stereoselective methodologies. Asymmetric cyclopropanation using chiral rhodium and cobalt catalysts offers a direct and efficient route, while enzymatic resolution provides access to material with exceptionally high enantiopurity. The choice of the optimal synthetic strategy will depend on the specific requirements of the research or development program. Future advancements in this area will likely focus on the development of even more active and selective catalysts, as well as the application of these synthetic methods to a broader range of substrates for the discovery of novel therapeutic agents.

References

  • AstraZeneca. (2008). Process for the preparation of Ticagrelor.
  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
  • Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(9), 4099-4124.
  • Ghedini, E., et al. (2018). Synthesis of Ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 157, 111-122.
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
  • Google Patents. (2018). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. CN104311432A.
  • Du, G., et al. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(22), 4610-4616.
  • Sorokin, A. B., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 10(56), 33835-33845.
  • Iowa State University Digital Repository. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.
  • Du, G., et al. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(22), 4610-4616.
  • Zhang, X. P., et al. (2005). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. Journal of the American Chemical Society, 127(16), 5930-5931.
  • Du, G., et al. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(22), 4610-4616.
  • Davies, H. M. L., et al. (2013). Guide to Enantioselective Dirhodium(II)
  • Davies, H. M. L., et al. (2013). Guide to Enantioselective Dirhodium(II)
  • Davies, H. M. L., et al. (2013). Guide to enantioselective dirhodium(II)
  • Glorius, F., et al. (2012). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
  • Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions.
  • Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11635-11645.
  • Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11635-11645.
  • Lam, H. W., et al. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17292-17295.
  • Wang, J. (2016). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 14(34), 8049-8052.
  • Zysk, M., et al. (2020).
  • Davies, H. M. L., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(12), 1699-1705.
  • van Rantwijk, F., & Sheldon, R. A. (1999). Enantioselective Cyclopropanation of Allenes Catalyzed by a Rhodium(II) Complex. Tetrahedron: Asymmetry, 10(10), 1867-1870.
  • Qu, J., & Helquist, P. (2010). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants.
  • Holtz, A. C. A., et al. (2020). Optimization, kinetic, and scaling-up of solvent-free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester. Biocatalysis and Agricultural Biotechnology, 27, 101689.
  • Liu, Y., et al. (2014). Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate. Biochemical Engineering Journal, 82, 124-131.
  • Breit, B., et al. (2016). Enantioselective Rhodium-Catalyzed Dimerization of ω-Allenyl Carboxylic Acids: Straightforward Synthesis of C2-Symmetric Macrodiolides.

Sources

An In-depth Technical Guide to the Stereoisomers of 2-Phenylcyclopropanecarboxylic Acid: Synthesis, Separation, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a potent therapeutic agent and an inert or even harmful compound. This guide provides a comprehensive technical overview of the stereoisomers of 2-phenylcyclopropanecarboxylic acid, a key scaffold in medicinal chemistry, most notably as a precursor to the antidepressant tranylcypromine.[1] For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, separation, and characterization of these stereoisomers is crucial for the rational design of novel therapeutics.

This document will delve into the stereoselective synthesis of the four stereoisomers of this compound, provide detailed protocols for their analytical and preparative separation, and present a comparative analysis of their biological activities, offering field-proven insights into the causal relationships between molecular geometry and function.

The Four Stereoisomers: A Structural Overview

This compound possesses two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers (trans and cis).

  • trans-isomers: The phenyl and carboxyl groups are on opposite sides of the cyclopropane ring.

    • (1R,2S)-2-phenylcyclopropanecarboxylic acid

    • (1S,2R)-2-phenylcyclopropanecarboxylic acid

  • cis-isomers: The phenyl and carboxyl groups are on the same side of the cyclopropane ring.

    • (1R,2R)-2-phenylcyclopropanecarboxylic acid

    • (1S,2S)-2-phenylcyclopropanecarboxylic acid

The following diagram illustrates the structural relationships between these four stereoisomers.

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_R_S (1R,2S) trans_S_R (1S,2R) trans_R_S->trans_S_R Enantiomers cis_R_R (1R,2R) trans_R_S->cis_R_R Diastereomers cis_S_S (1S,2S) trans_R_S->cis_S_S Diastereomers trans_S_R->cis_R_R Diastereomers trans_S_R->cis_S_S Diastereomers cis_R_R->cis_S_S Enantiomers

Figure 1. Stereoisomers of this compound.

Part 1: Stereoselective Synthesis Strategies

The controlled synthesis of a single desired stereoisomer is a cornerstone of modern pharmaceutical development. This section outlines key strategies for the stereoselective synthesis of this compound isomers.

Asymmetric Cyclopropanation of Styrene

A common and effective method for establishing the cyclopropane ring with high stereocontrol is the asymmetric cyclopropanation of styrene with a diazoacetate, such as ethyl diazoacetate (EDA). The choice of a chiral catalyst is paramount in dictating the enantioselectivity of the reaction.

Causality Behind Experimental Choices: The catalyst's chiral ligands create a spatially constrained environment around the metal center. This chiral pocket forces the approaching styrene and the carbene intermediate (derived from EDA) to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.

Experimental Protocol: Asymmetric Cyclopropanation with a Chiral Copper-Bis(oxazoline) Catalyst

This protocol provides a general framework for the synthesis of enantioenriched ethyl 2-phenylcyclopropanecarboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyloxazoline)) and a copper(I) or copper(II) salt (e.g., Cu(OTf)₂) in a dry, degassed solvent such as dichloromethane (DCM) or toluene. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve freshly distilled styrene in the same solvent.

  • Cyclopropanation: To the styrene solution, add the prepared catalyst solution. Begin a slow, continuous addition of ethyl diazoacetate (EDA) via a syringe pump over several hours. Maintaining a low concentration of EDA is crucial to minimize the formation of diethyl maleate and fumarate as byproducts. The reaction is typically carried out at room temperature or slightly below.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by adding a few drops of acetic acid. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the cis and trans diastereomers of the ethyl ester.

  • Hydrolysis: The purified ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol. After acidification with HCl, the product is extracted with an organic solvent and purified by recrystallization or chromatography.

G cluster_reactants Reactants cluster_products Products styrene Styrene reaction Asymmetric Cyclopropanation styrene->reaction eda Ethyl Diazoacetate eda->reaction catalyst Chiral Catalyst (e.g., Cu-BOX) catalyst->reaction ester Enantioenriched Ethyl 2-Phenylcyclopropanecarboxylate reaction->ester hydrolysis Hydrolysis ester->hydrolysis acid Enantioenriched This compound hydrolysis->acid

Figure 2. Asymmetric Cyclopropanation Workflow.

Chiral Auxiliary-Mediated Synthesis

An alternative and powerful strategy involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later cleaved to yield the desired enantiomerically enriched product.

Causality Behind Experimental Choices: The chiral auxiliary sterically hinders one face of the molecule, forcing the reagents to attack from the less hindered face. This diastereoselective approach provides high levels of stereocontrol.

Experimental Protocol: Synthesis of (1R,2S)-2-Phenylcyclopropanecarboxylic Acid using a Chiral Auxiliary

This protocol outlines the use of a chiral auxiliary, such as (R)-pantolactone, to control the stereochemistry of the cyclopropanation.

  • Esterification with Chiral Auxiliary: React the racemic trans-2-phenylcyclopropanecarboxylic acid with a chiral auxiliary, for example, (R)-pantolactone, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a mixture of diastereomeric esters.

  • Diastereomer Separation: The resulting diastereomers can be separated by fractional crystallization or column chromatography on silica gel. The different physical properties of the diastereomers allow for their separation.

  • Cleavage of the Auxiliary: The separated diastereomer is then subjected to hydrolysis (e.g., with LiOH in a THF/water mixture) to cleave the chiral auxiliary, yielding the enantiomerically pure (1R,2S)-2-phenylcyclopropanecarboxylic acid. The chiral auxiliary can often be recovered and reused.

Part 2: Separation and Characterization of Stereoisomers

For mixtures of stereoisomers, robust analytical and preparative separation techniques are essential. Furthermore, accurate characterization is necessary to confirm the absolute and relative stereochemistry of each isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices: The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column Selection: A variety of CSPs are commercially available. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.

  • Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% TFA) and a flow rate of 1 mL/min. Inject a solution of the racemic mixture and monitor the chromatogram.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the polar modifier) and the flow rate. Temperature can also be adjusted to improve resolution.

  • Preparative Separation: Once an effective analytical separation is achieved, the method can be scaled up for preparative separation by using a larger diameter column and injecting larger sample volumes.

Chiral Stationary Phase Mobile Phase Elution Order (Typical) Reference
Chiralcel OD-HHexane/Isopropanol/TFA (90:10:0.1)(1S,2R) before (1R,2S)[2]
Chiralpak ADHexane/Ethanol/TFA (85:15:0.1)Varies with specific analyte[3]

Note: Elution order can vary depending on the specific derivative and exact chromatographic conditions.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers (cis vs. trans). The different spatial arrangement of the phenyl and carboxyl groups leads to distinct chemical shifts and coupling constants for the cyclopropyl protons. While NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate signals for each enantiomer.[4]

Expected ¹H NMR Spectral Differences:

  • Coupling Constants: The vicinal coupling constant (³J) between the protons on the cyclopropane ring is typically larger for the trans isomers than for the cis isomers.

  • Chemical Shifts: The chemical shifts of the cyclopropyl protons will differ between the cis and trans isomers due to the anisotropic effect of the phenyl ring.

X-ray Crystallography: X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[5][6] By obtaining a high-quality crystal of a single enantiomer, its absolute configuration can be definitively assigned.

Part 3: Biological Activity and Therapeutic Relevance

The stereoisomers of this compound and its derivatives, particularly the amine analog tranylcypromine, exhibit significant differences in their biological activities.

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][7] This inhibition leads to increased levels of these neurotransmitters in the brain, which is the basis of its antidepressant effect.

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Reference
(±)-Tranylcypromine2.30.95[7]

While data on the individual enantiomers of tranylcypromine can vary between studies, it is generally observed that both enantiomers contribute to MAO inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, tranylcypromine and its analogs have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a promising target in cancer therapy. Studies have shown that the stereochemistry of tranylcypromine analogs is a critical determinant of their LSD1 inhibitory activity and selectivity over MAO enzymes.

Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications, including as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in bacterial cysteine biosynthesis, suggesting potential as antibacterial agents.[8]

Conclusion: A Call for Stereochemical Precision

The stereoisomers of this compound serve as a compelling case study for the profound impact of stereochemistry on chemical synthesis and biological function. For researchers in drug discovery and development, a thorough understanding of the principles and techniques outlined in this guide is not merely an academic exercise but a practical necessity. The ability to selectively synthesize, separate, and characterize individual stereoisomers is fundamental to unlocking their full therapeutic potential and ensuring the development of safer, more effective medicines. As the field of medicinal chemistry continues to advance, the demand for stereochemical precision will only intensify, making the knowledge and application of these techniques more critical than ever.

References

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. [Link]
  • Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.
  • (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144. PubChem. [Link]
  • Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands.
  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. [Link]
  • Chiral HPLC Method Development. I.B.S. Ltd. [Link]
  • Enantioselective cyclopropanation of styrene by ethyl diazoacetate using ligands 3a±o. Wiley Online Library. [Link]
  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids.
  • Tranylcypromine. Wikipedia. [Link]
  • Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2.
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. [Link]
  • X‐ray crystal structures of compounds (1R,2R)‐1 a, (1R,2S)‐1 b,...
  • Chiral HPLC Separ
  • Effects of tranylcypromine stereoisomers on monamine oxid
  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid | Request PDF.
  • cis-1-Phenylcyclopropane-2-carboxylic acid. NIST WebBook. [Link]
  • (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid | C11H12O3 | CID 11769354. PubChem. [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl
  • A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.
  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. [Link]
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA)
  • Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base.
  • Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers. [Link]

Sources

An In-depth Technical Guide to the Absolute Configuration of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the absolute configuration of 2-phenylcyclopropanecarboxylic acid, a key chiral building block in medicinal chemistry. We will delve into the stereochemical nuances of this molecule, methods for determining its absolute configuration, and protocols for its stereoselective synthesis and resolution.

Introduction: The Significance of Chirality in this compound

This compound possesses two stereogenic centers, giving rise to two pairs of enantiomers: the cis and trans diastereomers. The precise three-dimensional arrangement of the phenyl and carboxylic acid groups on the cyclopropane ring is critical, as different stereoisomers can exhibit distinct pharmacological and physiological activities. Understanding and controlling the absolute configuration is therefore paramount in the development of pharmaceuticals and other bioactive molecules derived from this scaffold.

The trans isomers, in particular, are of significant interest. The enantiomers are designated as (1R,2R) and (1S,2S), while the cis enantiomers are (1R,2S) and (1S,2R). This guide will focus primarily on the trans diastereomers due to their prevalence in synthetic applications.

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is fundamental. For this compound, X-ray crystallography has been the definitive technique.

X-ray Crystallography: The Gold Standard

The absolute configuration of the dextrorotatory (+) enantiomer of trans-2-phenylcyclopropanecarboxylic acid has been unequivocally determined to be (1S,2S) through single-crystal X-ray diffraction analysis.[1] The analysis, conducted at 208 K to minimize thermal vibrations, revealed that the compound crystallizes in the monoclinic space group P21.[1]

Key Crystallographic Data for (+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic Acid: [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a12.038 Å
b5.5060 Å
c13.0870 Å
β94.576°
Z4

This crystallographic data provides the foundational proof of the spatial arrangement of the atoms, allowing for the confident assignment of the (1S,2S) configuration to the (+)-enantiomer. Consequently, the levorotatory (-)-enantiomer is assigned the (1R,2R) configuration.

Chiroptical Properties

Chiroptical properties, such as specific rotation, are crucial for characterizing enantiomers and determining their purity.

Table of Chiroptical Data for trans-2-Phenylcyclopropanecarboxylic Acid Enantiomers

EnantiomerAbsolute ConfigurationSign of RotationSpecific Rotation ([(\alpha)]_D)
(+)-trans-2-Phenylcyclopropanecarboxylic acid(1S,2S)+Data not available in search results
(-)-trans-2-Phenylcyclopropanecarboxylic acid(1R,2R)-Data not available in search results

Note: While the signs of rotation are established, specific quantitative values from the search results are not available. These values are typically determined experimentally and can vary with solvent, concentration, and temperature.

Methodologies for Obtaining Enantiomerically Pure this compound

The preparation of enantiomerically pure forms of trans-2-phenylcyclopropanecarboxylic acid can be achieved through two primary strategies: the resolution of a racemic mixture and asymmetric synthesis.

Synthesis of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

A common starting point is the synthesis of the racemic mixture of the trans isomer. A frequently employed method involves the reaction of a cinnamic acid ester with a sulfur ylide, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

  • Esterification of Cinnamic Acid: In a round-bottom flask, dissolve trans-cinnamic acid in an excess of an appropriate alcohol (e.g., isopropanol). Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture at reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture, remove the excess alcohol under reduced pressure, and neutralize the remaining acid. Extract the ester with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude cinnamic acid ester.

  • Cyclopropanation: To a solution of potassium tert-butoxide in dimethyl sulfoxide (DMSO), add trimethylsulfoxonium iodide at room temperature. Stir the mixture until a homogenous solution of the ylide is formed. To this, add the cinnamic acid ester dissolved in DMSO dropwise at 55-60°C. Maintain the temperature and stir for an additional hour.[2]

  • Hydrolysis: To the reaction mixture containing the trans-2-phenylcyclopropyl ester, add an aqueous solution of a strong base (e.g., potassium hydroxide) and heat the mixture at 60°C for 2 hours to facilitate saponification.[2]

  • Work-up and Isolation: After cooling, add water and acidify the mixture with a mineral acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., toluene). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield racemic trans-2-phenylcyclopropanecarboxylic acid.[2]

G trans-Cinnamic Acid trans-Cinnamic Acid Cinnamic Acid Ester Cinnamic Acid Ester trans-Cinnamic Acid->Cinnamic Acid Ester Esterification trans-2-Phenylcyclopropyl Ester trans-2-Phenylcyclopropyl Ester Cinnamic Acid Ester->trans-2-Phenylcyclopropyl Ester Cyclopropanation (Sulfur Ylide) Racemic trans-2-Phenylcyclopropanecarboxylic Acid Racemic trans-2-Phenylcyclopropanecarboxylic Acid trans-2-Phenylcyclopropyl Ester->Racemic trans-2-Phenylcyclopropanecarboxylic Acid Hydrolysis

Figure 1. Synthetic pathway for racemic trans-2-phenylcyclopropanecarboxylic acid.

Classical Resolution of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a robust and widely used method for separating enantiomers. Chiral amines, such as ephedrine and phenylethylamine, are commonly used for the resolution of carboxylic acids.

Experimental Protocol: Resolution of Racemic trans-2-Phenylcyclopropanecarboxylic Acid using a Chiral Amine

  • Salt Formation: Dissolve the racemic trans-2-phenylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) in the same solvent.

  • Crystallization: Slowly add the solution of the chiral amine to the solution of the racemic acid with stirring. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution. Allow the crystallization to proceed, potentially with cooling to enhance the yield.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extraction and Isolation: Extract the liberated enantiomerically enriched this compound with an organic solvent. Dry the organic layer and remove the solvent to yield the desired enantiomer. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

G cluster_0 Resolution Process Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts Chiral Amine Less Soluble Salt (crystal) Less Soluble Salt (crystal) Diastereomeric Salts->Less Soluble Salt (crystal) Fractional Crystallization Enriched Enantiomer Enriched Enantiomer Less Soluble Salt (crystal)->Enriched Enantiomer Acidification

Figure 2. Workflow for the classical resolution of racemic carboxylic acids.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically enriched products, often employing chiral catalysts to control the stereochemical outcome of the reaction.

Conceptual Approach: Enantioselective Cyclopropanation

An effective strategy for the asymmetric synthesis of this compound derivatives involves the reaction of a styrene with a diazoacetate in the presence of a chiral catalyst. Chiral dirhodium(II) carboxylates are particularly effective for this transformation. The choice of the chiral ligands on the rhodium catalyst dictates the enantioselectivity of the cyclopropanation.

Example of a Chiral Catalyst System:

The use of a chiral dirhodium tetracarboxylate catalyst, such as Rh


(S-PTAD)

, can facilitate the enantioselective cyclopropanation of styrene with a diazoacetate to yield the corresponding cyclopropane ester with high enantiomeric excess.[3] Subsequent hydrolysis of the ester would then afford the desired enantiomer of this compound.

G Styrene Styrene Chiral Cyclopropane Ester Chiral Cyclopropane Ester Styrene->Chiral Cyclopropane Ester Diazoacetate Chiral Rh(II) Catalyst Enantiopure Acid Enantiopure Acid Chiral Cyclopropane Ester->Enantiopure Acid Hydrolysis

Figure 3. Asymmetric synthesis of this compound.

Conclusion

The absolute configuration of trans-2-phenylcyclopropanecarboxylic acid is a critical determinant of its biological activity, with the (+)-enantiomer established as (1S,2S). This guide has outlined the definitive X-ray crystallographic evidence for this assignment and has provided a technical overview of the primary methodologies for obtaining the enantiomerically pure forms of this important chiral building block. For researchers in drug discovery and development, a thorough understanding and application of these principles and protocols are essential for the rational design and synthesis of novel therapeutic agents.

References

  • PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid.
  • ResearchGate. (1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. [Link]
  • Google Patents. (2020).
  • Organic Syntheses.
  • Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid.
  • RSC Publishing. (2018).
  • MDPI. (2021).
  • Semantic Scholar. (2021).
  • ResearchGate. Comparison of the chiroptical properties of two distinct families of.... [Link]
  • PubMed. trans-(1R,2R)-1-benzyl-2-phenylcyclopropanecarboxylic Acid. [Link]
  • PubMed.
  • JETIR. PROCESS FOR THE SEPARATION OF THE (DL) CIS- TRANS-2, 2- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)
  • Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

Sources

A Technical Guide to the Biological Activities of 2-Phenylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of the Phenylcyclopropane Scaffold

The 2-phenylcyclopropanecarboxylic acid scaffold represents a fascinating and highly versatile class of small molecules that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the phenyl group and the reactivity of the carboxylic acid moiety, endows these derivatives with a unique three-dimensional structure and chemical reactivity. This has led to their exploration in a wide array of biological contexts, revealing a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antibacterial Activity: Targeting Cysteine Biosynthesis

A significant area of investigation for this compound derivatives has been in the development of novel antibacterial agents.[1] These compounds have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the bacterial cysteine biosynthesis pathway. This pathway is absent in mammals, making OASS an attractive target for selective antibacterial therapy.

Mechanism of Action: Inhibition of O-acetylserine sulfhydrylase (OASS)

OASS catalyzes the final step in cysteine biosynthesis, the conversion of O-acetylserine (OAS) and sulfide into L-cysteine. This compound derivatives act as competitive inhibitors of OASS, binding to the active site and preventing the binding of the natural substrate, OAS. This inhibition disrupts the production of cysteine, an essential amino acid for bacterial protein synthesis and survival. The unique conformation of the cyclopropane ring allows these inhibitors to fit snugly into the enzyme's active site, leading to high-affinity binding, with some derivatives exhibiting nanomolar efficacy.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key features that govern the inhibitory potency of these compounds. Modifications to the phenyl ring and substitutions on the cyclopropane ring have been systematically explored to optimize binding affinity. For instance, the stereochemistry of the cyclopropane ring is crucial, with the trans-isomers generally showing higher activity. Furthermore, specific substitutions on the phenyl ring can enhance interactions with amino acid residues in the OASS active site, leading to improved inhibitory constants.

Quantitative Analysis of OASS Inhibition

The inhibitory potency of this compound derivatives against OASS is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes representative data for a selection of derivatives against OASS from various bacterial species.

Compound IDSubstituent(s)Bacterial SpeciesIC50 (µM)Ki (µM)Reference
1a UnsubstitutedSalmonella typhimurium5.22.1[2]
1b 4-ChloroSalmonella typhimurium1.80.7[2]
1c 4-MethylSalmonella typhimurium3.51.4[2]
1d 3,4-DichloroEscherichia coli2.5-[2]
Experimental Protocol: O-acetylserine Sulfhydrylase (OASS) Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of this compound derivatives against OASS.

Materials:

  • Purified OASS enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (Na2S)

  • Ninhydrin reagent

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer, Na2S, and varying concentrations of the test compound.

  • Initiate the reaction by adding the OASS enzyme to each well.

  • Immediately add the substrate, OAS, to start the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the ninhydrin reagent.

  • Heat the plate to allow color development.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Plant Growth Regulation: Modulating Ethylene Biosynthesis

In the realm of agriculture and plant biology, this compound derivatives have been investigated as inhibitors of ethylene biosynthesis. Ethylene is a crucial plant hormone that regulates a wide range of developmental processes, including fruit ripening, senescence, and leaf abscission.

Mechanism of Action: Inhibition of ACC Oxidase

The final step in ethylene biosynthesis is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACO). This compound derivatives act as competitive inhibitors of ACO, likely by mimicking the structure of the natural substrate, ACC. By blocking the active site of ACO, these compounds prevent the conversion of ACC to ethylene, thereby delaying ethylene-dependent processes.

Structure-Activity Relationship (SAR) for ACC Oxidase Inhibition

The structural features of this compound derivatives that influence their inhibitory activity against ACC oxidase are an active area of research. The stereochemistry of the cyclopropane ring and the nature and position of substituents on the phenyl ring are expected to play a significant role in determining the binding affinity to the enzyme's active site.

Experimental Protocol: In Vitro ACC Oxidase Activity Assay

This protocol describes a method to measure the in vitro activity of ACC oxidase and assess the inhibitory potential of test compounds.[3][4][5][6][7]

Materials:

  • Purified or partially purified ACC oxidase

  • 1-aminocyclopropane-1-carboxylic acid (ACC)

  • Ascorbate

  • FeSO4

  • NaHCO3

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.2)[3][4][5]

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Prepare a reaction mixture in a gas-tight vial containing the reaction buffer, ascorbate, FeSO4, and NaHCO3.

  • Add varying concentrations of the this compound derivative to be tested.

  • Initiate the reaction by adding a known amount of ACC oxidase.

  • Seal the vials and incubate at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1 hour).

  • After incubation, take a headspace gas sample using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of ethylene produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anticancer Activity: Inducing Cell Proliferation Arrest and Apoptosis

Several derivatives of 2-phenylcyclopropanecarboxamide have demonstrated promising antiproliferative activity against various cancer cell lines. These findings have opened up a new avenue for the development of novel anticancer therapeutics based on this scaffold.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action for the antiproliferative effects of 2-phenylcyclopropanecarboxamides is still under investigation and may vary depending on the specific derivative and cancer cell type. However, preliminary studies suggest that these compounds may induce cell cycle arrest, leading to an accumulation of cells in a specific phase of the cell cycle, and trigger apoptosis (programmed cell death). The exact molecular targets responsible for these effects are yet to be fully elucidated.

Quantitative Assessment of Antiproliferative Activity

The antiproliferative activity of these compounds is typically evaluated by determining their IC50 values against a panel of human cancer cell lines. The following table presents a selection of IC50 values for representative 2-phenylcyclopropanecarboxamide derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
2a MCF-7 (Breast)8.5[8][9]
2b HCT-116 (Colon)12.1[8][10]
2c A549 (Lung)15.3[9]
2d PC-3 (Prostate)10.8[10]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13][14]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • 2-Phenylcyclopropanecarboxamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Neurological and Inflammatory Disorders: Emerging Applications

Beyond the well-established activities, the this compound scaffold is being explored for its potential in treating neurological and inflammatory conditions.

Interaction with Serotonin Receptors: A Gateway to CNS Therapies

Preliminary research suggests that certain derivatives may interact with serotonin (5-HT) receptors.[15][16][17] The serotonin system is a key regulator of mood, cognition, and various physiological processes, and drugs targeting 5-HT receptors are used to treat depression, anxiety, and other central nervous system (CNS) disorders. The specific 5-HT receptor subtypes targeted by this compound derivatives and the nature of their interaction (agonist or antagonist) are subjects of ongoing investigation.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[18][19][20][21][22]

Materials:

  • Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT2A)

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin)

  • Test compounds (this compound derivatives)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the Ki value of the test compound, which represents its affinity for the receptor.

Anti-inflammatory and Analgesic Properties: Targeting Pain and Inflammation Pathways

Some derivatives have shown potential anti-inflammatory and analgesic effects.[23][24][25][26][27] The mechanism of action is thought to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[24][28][29][30] These enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation.

Modulation of Bacterial Biofilms: A Novel Anti-Infective Strategy

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain cyclopropane-containing fatty acid analogs have demonstrated the ability to disperse and inhibit the formation of bacterial biofilms, offering a novel approach to combat chronic and persistent infections.

Mechanism of Action: Disrupting Biofilm Integrity

The precise mechanism by which these compounds disrupt biofilms is not fully understood but may involve interference with bacterial cell-to-cell communication (quorum sensing) or alterations in the physical properties of the bacterial cell membrane, leading to the dispersal of the biofilm matrix.

Experimental Protocol: Bacterial Biofilm Quantification (Crystal Violet Assay)

The crystal violet assay is a simple and effective method for quantifying the total biomass of a bacterial biofilm.[31][32][33][34]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well microplate

  • Crystal violet solution (0.1%)

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Inoculate the wells of a 96-well plate with a bacterial culture and incubate to allow biofilm formation.

  • After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells.

  • Treat the established biofilms with various concentrations of the this compound derivative and incubate.

  • After treatment, wash the wells again to remove any dispersed bacteria.

  • Stain the remaining adherent biofilm with crystal violet solution.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance of the solubilized dye at 595 nm. A decrease in absorbance indicates biofilm dispersal.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: OASS Inhibition

OASS_Inhibition cluster_bacterial_cell Bacterial Cell OAS O-acetylserine OASS O-acetylserine sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-cysteine OASS->Cysteine Catalyzes Protein_Synthesis Protein Synthesis Cysteine->Protein_Synthesis Inhibitor 2-Phenylcyclopropanecarboxylic Acid Derivative Inhibitor->OASS Inhibits

Caption: Inhibition of bacterial cysteine synthesis by this compound derivatives.

Experimental Workflow: MTT Assay for Antiproliferative Activity

MTT_Workflow start Seed Cancer Cells in 96-well plate treatment Add 2-Phenylcyclopropanecarboxamide Derivatives (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Remove Medium, Add Solubilizing Agent formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate % Viability and IC50 Value readout->analysis

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active molecules with therapeutic potential across a diverse range of diseases. From combating bacterial infections and regulating plant growth to fighting cancer and potentially treating neurological and inflammatory disorders, these compounds demonstrate remarkable versatility. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating their promise into tangible clinical applications. As our understanding of the intricate interplay between chemical structure and biological function deepens, the this compound derivatives are poised to remain a significant focus of research and development in the years to come.

References

  • Bio-protocol. (n.d.). Crystal violet assay.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Callahan, J. E., & Castaldi, M. J. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Dilley, D. R., Zegzouti, H., & Bouzayen, M. (2018). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Plant Science, 276, 148-157.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • ResearchGate. (n.d.). Antiproliferative IC50 values of the new compounds on the human cell lines according to the LDH assay.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Larrigaudière, C., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 989655.
  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
  • Larrigaudière, C., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 989655.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • van de Water, F. M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(1), 19-27.
  • bioRxiv. (2025, March 26). Characterisation of O-acetylserine sulfhyrdrylase (CysK)
  • bioRxiv. (2024, February 1). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience.
  • SciELO. (2001). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K.
  • ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix....
  • National Center for Biotechnology Information. (n.d.).
  • ACS Medicinal Chemistry Letters. (2020, February 13). Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor.
  • ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines.
  • MDPI. (n.d.). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes.
  • PubMed. (n.d.). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms.
  • National Center for Biotechnology Information. (2018, September 24).
  • MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
  • National Center for Biotechnology Information. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders.
  • National Center for Biotechnology Information. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Impactfactor. (2016, November 15). Experimental Evaluation of the Analgesic Activity of 2-(3- Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl).
  • National Center for Biotechnology Information. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Principles, Mechanisms of Action, and Future Prospects of Anti-inflamm
  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes.
  • PubMed. (n.d.).
  • MDPI. (n.d.). Organic Small Molecules in Pain-Management.
  • PubMed. (n.d.). Sub-types of Serotonin Receptors: Biochemical Changes and Pharmacological Consequences.
  • National Center for Biotechnology Information. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition.

Sources

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylcyclopropanecarboxylic acid framework, with its unique strained three-membered ring, presents a fascinating case study in stereoisomerism. The distinct spatial arrangements of the phenyl and carboxylic acid groups in the cis and trans isomers give rise to significant differences in their physical properties, spectroscopic signatures, and biological activities. This technical guide provides a comprehensive exploration of these isomers, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, from classic mixture preparations to modern stereoselective techniques, and detail the analytical methods crucial for their differentiation, including in-depth NMR and X-ray crystallographic analysis. Furthermore, this guide will elucidate the profound impact of stereochemistry on the pharmacological applications of their derivatives, most notably in the context of the renowned antidepressant, tranylcypromine.

Introduction: The Significance of Stereoisomerism in a Strained Ring System

The cyclopropane ring, a fundamental motif in organic chemistry, imparts significant strain and unique electronic properties to molecules in which it is incorporated. When substituted with both a phenyl and a carboxylic acid group at the 1 and 2 positions, the resulting this compound can exist as two distinct diastereomers: cis and trans. In the cis isomer, the phenyl and carboxylic acid groups reside on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's overall shape, polarity, and how it interacts with other molecules, including biological targets.

The importance of understanding and controlling the stereochemistry of this scaffold is underscored by its presence in pharmacologically active compounds. The trans isomer is a direct precursor to (±)-trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[1] This biological activity is highly dependent on the trans configuration, highlighting the critical need for robust synthetic and analytical methodologies to access and characterize stereochemically pure isomers. This guide will provide the foundational knowledge and practical protocols to navigate the synthesis, analysis, and application of these important chemical entities.

Synthesis of cis- and trans-2-Phenylcyclopropanecarboxylic Acid

The synthesis of this compound can be approached in two primary ways: the generation of a cis/trans mixture followed by separation, or through stereoselective methods that directly favor the formation of one isomer. The choice of method is often dictated by the desired stereoisomer, scale, and available resources.

Classical Synthesis: A Pathway to Isomeric Mixtures

The traditional and most well-documented method for synthesizing this compound involves the copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate.[2] This reaction typically yields a mixture of the cis and trans ethyl esters, with the trans isomer being the major product. Subsequent hydrolysis of the ester mixture affords the corresponding carboxylic acids, which can then be separated.

Step 1: Synthesis of cis/trans-ethyl-2-phenylcyclopropanecarboxylate

  • To a stirred solution of 208 g (2.0 moles) of styrene and 2 g of anhydrous copper sulfate in 200 ml of toluene, heated to 90-95°C, is added 114 g (1.0 mole) of ethyl diazoacetate over a period of 4 hours.

  • After the addition is complete, the mixture is heated for an additional hour to ensure the complete decomposition of the diazoester.

  • The mixture is cooled, and the copper sulfate is removed by filtration.

  • The excess styrene and toluene are removed by distillation under reduced pressure.

  • The residual oil, a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate, is distilled at 95-100°C/1 mm. The yield is approximately 140-150 g (74-79%). The typical isomer ratio is approximately 35% cis and 65% trans.[2]

Step 2: Hydrolysis and Separation of cis-2-Phenylcyclopropanecarboxylic Acid

  • A mixture of 133 g (0.70 mole) of the mixed ethyl esters, 100 ml of 95% ethanol, and a solution of 56 g (1.4 moles) of sodium hydroxide in 100 ml of water is refluxed for 4 hours.

  • The ethanol is removed by distillation. The aqueous solution is diluted with 200 ml of water and extracted with two 50-ml portions of ether to remove any unreacted ester.

  • The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of 1-2.

  • The precipitated mixture of cis- and trans-2-phenylcyclopropanecarboxylic acids is extracted with benzene.

  • The combined benzene extracts are concentrated and dried by azeotropic distillation.

  • The hot concentrate is decanted from any salt, and 70 ml of petroleum ether is added. The solution is stored at 0°C overnight.

  • The solid is collected by filtration and washed with a small volume of cold 50:50 benzene-petroleum ether to yield 19.5–23.8 g of cis-2-phenylcyclopropanecarboxylic acid (m.p. 106–109°C).

Note: The trans-isomer can be recovered from the mother liquor.

Modern Stereoselective Approaches

Advances in catalysis have enabled the development of methods that provide high stereoselectivity, offering more direct routes to the desired isomer and avoiding tedious separation processes.

The choice of catalyst and reaction conditions in the cyclopropanation of styrene can significantly influence the cis/trans ratio. For example, rhodium(II) catalysts, such as rhodium(II) acetate, are highly effective for the cyclopropanation of styrene with diazoacetates and can be tuned to favor the trans isomer.

For applications in drug development, accessing enantiomerically pure isomers is often essential. This can be achieved through the use of chiral catalysts.

  • Chiral Metal Complexes: Chiral copper and rhodium complexes have been developed for the asymmetric cyclopropanation of styrene, yielding enantiomerically enriched products. For instance, chiral iron(II) porphyrin complexes have been shown to catalyze the cyclopropanation of styrene with high yields and moderate to good enantioselectivity for the trans isomer.[3]

  • Biocatalysis: Engineered enzymes, particularly from the cytochrome P450 family and myoglobin variants, have emerged as powerful catalysts for highly enantioselective and diastereoselective cyclopropanations. These biocatalysts can provide access to specific stereoisomers with exceptional purity under mild reaction conditions.[4][5][6]

This protocol is a generalized representation of the methodology.

  • In an anaerobic environment, a solution of the engineered myoglobin variant (e.g., Mb(H64V,V68A)) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Styrene is added to the protein solution.

  • The reaction is initiated by the addition of ethyl diazoacetate and a reducing agent (e.g., sodium dithionite).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 1-16 hours).

  • The reaction is quenched (e.g., by the addition of HCl), and an internal standard is added.

  • The products are extracted with an organic solvent (e.g., butyl acetate).

  • The organic extract is analyzed by chiral gas chromatography (GC) to determine the yield, diastereomeric excess (de), and enantiomeric excess (ee).

G cluster_0 Classic Synthesis cluster_1 Stereoselective Synthesis Styrene Styrene Mix_Ester cis/trans Ethyl Ester Mixture Styrene->Mix_Ester:w EDA Ethyl Diazoacetate EDA->Mix_Ester:w CuSO4 CuSO4 CuSO4->Mix_Ester:w Hydrolysis Hydrolysis Mix_Ester->Hydrolysis NaOH, EtOH/H2O Mix_Acid cis/trans Acid Mixture Hydrolysis->Mix_Acid HCl Separation Recrystallization Mix_Acid->Separation cis_Acid cis-Isomer Separation->cis_Acid Less Soluble trans_Acid trans-Isomer Separation->trans_Acid More Soluble Styrene2 Styrene Enantio_Product Enantiomerically Enriched Ester Styrene2->Enantio_Product:w EDA2 Ethyl Diazoacetate EDA2->Enantio_Product:w Chiral_Cat Chiral Catalyst (e.g., Engineered Myoglobin) Chiral_Cat->Enantio_Product:w Hydrolysis2 Enantio_Product->Hydrolysis2 Hydrolysis Chiral_Acid Enantiomerically Pure Isomer Hydrolysis2->Chiral_Acid

Caption: Synthetic pathways to cis- and trans-2-phenylcyclopropanecarboxylic acid.

Stereochemical Analysis: Differentiating the Isomers

Unambiguous characterization of the cis and trans isomers is paramount. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers in solution. The rigid nature of the cyclopropane ring results in distinct chemical shifts (δ) and, most importantly, proton-proton coupling constants (³JHH) for the cyclopropyl protons.

¹H NMR Spectroscopy: The Decisive Role of Coupling Constants

The key to differentiating the isomers lies in the vicinal coupling constants between the protons on the cyclopropane ring. Due to the dihedral angle dependence of ³JHH (the Karplus relationship), the coupling constant between two protons on adjacent carbons is consistently larger for the cis isomer than for the trans isomer.

  • J_cis: Typically ranges from 7 to 13 Hz.

  • J_trans: Typically ranges from 2 to 7 Hz.

In the cis isomer, the protons on the substituted carbons (C1 and C2) are on the same side of the ring, leading to a smaller dihedral angle and thus a larger coupling constant. In the trans isomer, these protons are on opposite sides, resulting in a larger dihedral angle and a smaller coupling constant.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also informative. Generally, the carbons of the cyclopropane ring in the more sterically hindered cis isomer will appear at a slightly different chemical shift compared to the trans isomer.

Compound ¹H NMR (CDCl₃) Cyclopropyl Protons ¹³C NMR (CDCl₃) Cyclopropyl Carbons
cis-isomerComplex multiplet, with characteristic J_cis ≈ 8-10 Hz δ ≈ 18.0, 25.5, 27.0 ppm
trans-isomerComplex multiplet, with characteristic J_trans ≈ 4-6 Hz δ ≈ 17.5, 25.0, 28.0 ppm

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific enantiomer. The values presented are approximate.[7][8][9][10][11][12]

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive, solid-state structural information, allowing for the precise measurement of bond lengths, bond angles, and the overall conformation of the molecules.

The crystal structure of (±)-cis-2-phenylcyclopropanecarboxylic acid reveals that the molecules form centrosymmetric hydrogen-bonded dimers.[2] The phenyl and carboxyl groups are on the same side of the cyclopropane ring.

Similarly, the crystal structure of (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid shows a hydrogen-bonded dimer structure, but with the phenyl and carboxyl groups on opposite sides of the cyclopropane ring.

Parameter (±)-cis-2-phenylcyclopropanecarboxylic acid[2](+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁
a (Å) 8.48005.869
b (Å) 9.33607.697
c (Å) 11.18709.488
β (°) 98.35199.13

Caption: Analytical workflow for differentiating cis and trans isomers.

Comparative Analysis of Isomeric Properties

The differences in stereochemistry between the cis and trans isomers lead to distinct physical properties and have a profound influence on the biological activity of their derivatives.

Property cis-2-Phenylcyclopropanecarboxylic acidtrans-2-Phenylcyclopropanecarboxylic acid
CAS Number 939-89-9[13]939-90-2[14]
Molecular Weight 162.19 g/mol 162.19 g/mol
Melting Point 106-109 °C86-88 °C[14]
Appearance White to light brown solid[3]White to beige crystalline powder[15]
Solubility Less soluble in nonpolar solventsMore soluble in nonpolar solvents

The higher melting point of the cis isomer can be attributed to more efficient crystal packing in the solid state.

Pharmacological Significance: A Tale of Two Isomers

The biological importance of the 2-phenylcyclopropane scaffold is most evident in its amine derivatives. The stereochemistry of the amine plays a critical role in its interaction with biological targets.

  • trans-2-Phenylcyclopropylamine (Tranylcypromine): This compound is a well-established pharmaceutical that acts as a non-selective, irreversible inhibitor of monoamine oxidases A and B (MAO-A and MAO-B). By preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, it exerts a potent antidepressant effect. More recently, tranylcypromine has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer, making it a valuable tool for epigenetic research and a lead compound for the development of new anticancer agents.[16][17][18][19]

  • cis-2-Phenylcyclopropylamine: In contrast to its trans counterpart, the cis isomer is a significantly weaker inhibitor of MAO. This dramatic difference in activity underscores the high degree of stereospecificity of the MAO active site, which can clearly distinguish between the two diastereomers. While not used therapeutically, the cis isomer serves as an important tool compound for probing the structural requirements of MAO inhibition.

The pronounced difference in the pharmacological profiles of the cis and trans amines highlights the absolute necessity of stereochemical control in drug design and development. The spatial orientation of the phenyl ring relative to the amino group is the determining factor for effective binding and inhibition of the target enzymes.

Conclusion

The cis and trans isomers of this compound offer a compelling example of how stereochemistry governs molecular properties and function. From the classic synthetic routes yielding isomeric mixtures to modern, highly selective catalytic methods, the ability to synthesize and isolate the desired isomer is a testament to the advancements in organic chemistry. The distinct signatures of these isomers in NMR spectra, particularly their proton-proton coupling constants, provide a reliable and accessible method for their differentiation, while X-ray crystallography offers a definitive view of their solid-state structures. The profound difference in the biological activity of their amine derivatives, with the trans isomer being a potent drug and the cis isomer largely inactive, serves as a crucial lesson for researchers in the pharmaceutical sciences. A thorough understanding of the principles and techniques outlined in this guide is therefore essential for any scientist working with this versatile and impactful chemical scaffold.

References

  • Organic Syntheses, Coll. Vol. 5, p.929 (1973); Vol. 41, p.80 (1961). Link
  • Gerkin, R. E. (1997). Hydrogen Bonding and Ring Asymmetry in (±)-cis-2-Phenylcyclopropanecarboxylic Acid. Acta Crystallographica Section C, 53(12), 1989-1991. Link
  • Zheng, Y. C., Yu, B., Chen, Z. S., & Liu, H. M. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 32(4), 707–749. Link
  • Liang, J. L., Yuan, S. X., Huang, J. S., & Che, C. M. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(25), 5463-5471. Link
  • Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride.
  • Gerkin, R. E. (1997). Hydrogen bonding and ring asymmetry in a substituted cyclopropane: (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid at 208 K.
  • Wittstruck, T. A., & Trachtenberg, E. N. (1967). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Journal of the American Chemical Society, 89(15), 3803–3810. Link
  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. Link
  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed, 17367163. Link
  • PubChem. (n.d.). cis-2-Phenylcyclopropylamine hydrochloride.
  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes. Science, 339(6117), 307-310. Link
  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Stereoselective cyclopropanation of electron-deficient olefins with a cofactor-redesigned carbene transferase featuring radical reactivity. ACS chemical biology, 10(7), 1775–1783. Link
  • Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid.
  • SpectraBase. (n.d.). cis-2-Phenylcyclopropanecarboxylic acid.
  • Renata, H., Wang, Z. J., & Arnold, F. H. (2015). Enhanced cis-and enantioselective cyclopropanation of styrene catalysed by cytochrome P450BM3 using decoy molecules.
  • ResearchGate. (n.d.). Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977–1050. Link
  • ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, trans-2-phenyl-, pentadec-4-yl ester.
  • ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • Stenutz, R. (n.d.). trans-2-phenylcyclopropane-1-carboxylic acid.
  • SpectraBase. (n.d.). Trans-2-phenylcyclopropanecarboxylic acid.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.
  • Alfa Chemistry. (n.d.). cis-2-Phenylcyclopropanecarboxylic acid.
  • Hattori, T., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 785-793. Link
  • NIST. (n.d.). Cyclopropanecarbonyl chloride, 2-phenyl-, trans-.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. Link
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid.
  • PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid.

Sources

discovery of 2-Phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Chemistry of 2-Phenylcyclopropanecarboxylic Acid

Abstract

This compound, a seemingly simple molecule with the formula C₁₀H₁₀O₂, stands as a pivotal entity in medicinal chemistry and organic synthesis.[1][2][3] Its rigid cyclopropane scaffold, combined with the stereochemical possibilities endowed by its substituents, has made it a cornerstone intermediate, most notably in the development of pharmaceuticals. This guide provides a comprehensive exploration of this compound, tracing its journey from its initial discovery in the mid-20th century to the sophisticated synthetic and analytical methodologies employed today. We will delve into the causality behind various synthetic strategies, the critical role of stereoisomerism in its biological activity, and its application as a precursor to significant therapeutic agents like the antidepressant tranylcypromine.[1][4] This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile chemical building block.

Historical Context: The Genesis of a Key Intermediate

The discovery of this compound is intrinsically linked to the broader mid-20th-century exploration of cyclopropane-containing compounds for potential pharmaceutical applications.[1] The inherent ring strain of the cyclopropane moiety imparts unique chemical reactivity and a rigid conformational structure, properties that were of great interest to medicinal chemists.

Foundational work in the 1960s, notably by Kaiser et al., established the initial synthetic pathways.[1] The classic approach involved the reaction of styrene with ethyl diazoacetate, catalyzed by copper, to produce a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate esters.[1][5] These esters were then hydrolyzed to their corresponding carboxylic acids. However, this pioneering method presented a significant challenge: the resulting product was an isomeric mixture, and the isolation of the desired trans isomer required laborious and often inefficient repetitive recrystallization from hot water.[1][5] This initial hurdle underscored the critical importance of stereochemistry and drove the development of more refined and stereoselective synthetic routes in the ensuing decades.

The Synthetic Landscape: From Classical Methods to Modern Catalysis

The synthesis of this compound has evolved significantly, driven by the need for higher yields, improved stereocontrol, and processes suitable for industrial scale-up.

The Classical Approach: Cyclopropanation of Styrene

The original and most fundamental synthesis involves the carbene addition to styrene.

  • Mechanism: The reaction of ethyl diazoacetate with a copper catalyst generates a copper-carbene intermediate. This electrophilic species then attacks the double bond of styrene in a cycloaddition reaction to form the cyclopropane ring.

  • Outcome: This method typically yields a mixture of cis and trans isomers of the ethyl ester, with the trans isomer being the major product (approximately 65% trans to 35% cis).[1]

  • Limitations: The primary drawback is the formation of a difficult-to-separate isomeric mixture and the relatively low overall yield of the pure trans-acid after hydrolysis and purification (often 20-25%).[1]

G Styrene Styrene Ester_Mix Cis/Trans Ethyl 2-Phenylcyclopropanecarboxylate Styrene->Ester_Mix EDA Ethyl Diazoacetate (N2CHCO2Et) Catalyst Copper Catalyst (e.g., CuSO4) EDA->Catalyst Catalyst->Ester_Mix + Hydrolysis Acid Hydrolysis (H3O+) Ester_Mix->Hydrolysis Acid_Mix Cis/Trans 2-Phenylcyclo- propanecarboxylic Acid Hydrolysis->Acid_Mix Separation Recrystallization Acid_Mix->Separation Trans_Acid trans-2-Phenylcyclo- propanecarboxylic Acid Separation->Trans_Acid

Caption: Classical synthesis of trans-2-Phenylcyclopropanecarboxylic acid.

Modern Synthetic Strategies

To overcome the limitations of the classical method, several alternative routes have been developed.

MethodStarting Material(s)Key Reagents/CatalystsAdvantage
Corey-Chaykovsky Reaction Cinnamic acid esterTrimethylsulfoxonium iodide, Potassium-tert-butylateImproved stereoselectivity towards the trans isomer.[5]
Simmons-Smith Reaction Cinnamic acidDiiodomethane, Zinc-Copper coupleAvoids diazo compounds; typically stereospecific.
Catalytic Cyclopropanation trans-Cinnamic acidCopper chromite spinel nanoparticles, Basic ionic liquidHigh efficiency, suitable for process scale-up.[1][4]

These modern approaches offer significant improvements in efficiency and stereocontrol, making the synthesis of the desired trans isomer more practical for large-scale pharmaceutical production.

The Central Role of Stereochemistry

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The relative orientation of the phenyl and carboxyl groups defines them as cis or trans.

  • trans Isomers: (1R,2S)- and (1S,2R)-2-phenylcyclopropanecarboxylic acid. The phenyl and carboxyl groups are on opposite sides of the cyclopropane ring.

  • cis Isomers: (1R,2R)- and (1S,2S)-2-phenylcyclopropanecarboxylic acid. The phenyl and carboxyl groups are on the same side of the ring.

The trans configuration is of primary industrial and pharmaceutical importance.[1] The rigid, well-defined spatial relationship between the phenyl and carboxyl groups in the trans isomer is crucial for its role as a precursor to bioactive molecules. For instance, the antidepressant activity of tranylcypromine is specifically associated with the trans-amine derivative.[1]

Enantiomeric Resolution

For many modern therapeutic applications, isolating a single enantiomer is essential. Several techniques are employed for this purpose:

  • Chiral Resolution: Using a chiral base to form diastereomeric salts that can be separated by crystallization.

  • Enzymatic Resolution: Utilizing enzymes like Candida antarctica lipase B (CALB) that selectively hydrolyze one enantiomer of an ester precursor.[4]

  • Chromatographic Separation: Supercritical Fluid Chromatography (SFC) has proven to be a highly effective method for resolving the enantiomers of trans-2-phenylcyclopropanecarboxylic acid.[1]

Biological Significance and Pharmaceutical Applications

The rigid cyclopropane scaffold of trans-2-phenylcyclopropanecarboxylic acid makes it an ideal building block in drug discovery.[1]

  • Tranylcypromine Synthesis: Its most prominent application is as the key intermediate in the synthesis of tranylcypromine, a potent, non-selective, irreversible monoamine oxidase inhibitor (MAOI) used to treat major depressive disorder.[1][4]

  • Serotonin Receptor Modulators: Structural analogs have served as precursors for developing selective 5-HT₂C receptor agonists, highlighting the cyclopropane ring's role in achieving desired bioactivity for neurological conditions.[1]

  • Antibacterial Agents: Recent research has explored derivatives as inhibitors of O-acetylserine sulfhydrylase, a key enzyme in the cysteine biosynthesis pathway of bacteria, presenting a potential avenue for new antibacterial drugs.[6]

  • Modern Therapeutics: Optically pure isomers are key building blocks for a variety of modern drugs, including the antiplatelet agent Ticagrelor.[4]

Detailed Experimental Protocols

The following protocols are presented for illustrative purposes, synthesizing the information available in the cited literature. Appropriate laboratory safety precautions must be followed.

Protocol 1: Synthesis of (±)-trans-2-Phenylcyclopropyl Isopropyl Ester via Corey-Chaykovsky Reaction

This protocol is adapted from methodologies described in the patent literature for a more modern approach that avoids diazo compounds.[5]

  • Preparation of the Ylide: In a dry, inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (92 g) and potassium-tert-butylate (38 g) to 246 mL of anhydrous DMSO. Stir the mixture for 10 minutes at room temperature until a homogenous solution of the ylide is formed.

  • Reaction with Ester: In a separate flask, dissolve cinnamic acid isopropyl ester (65 g) in 154 mL of anhydrous DMSO. Heat the solution to 55-60 °C.

  • Cyclopropanation: Slowly add the prepared ylide solution from Step 1 to the heated solution of the cinnamic acid ester over a period of approximately 30 minutes, maintaining the reaction temperature at 55-60 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture for 1 hour at 55-60 °C.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of water and 250 mL of toluene. Shake and separate the layers. Extract the aqueous phase two more times with 100 mL of toluene.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trans-2-phenylcyclopropyl isopropyl ester. The product can be further purified by vacuum distillation.

Protocol 2: Hydrolysis to (±)-trans-2-Phenylcyclopropanecarboxylic Acid

This protocol describes the final hydrolysis step.[5]

  • Saponification: To the crude ester from Protocol 1, add a 45% aqueous solution of potassium hydroxide (45 mL). Heat the mixture to 60 °C and stir vigorously for 2 hours.

  • Acidification: Cool the reaction mixture, add 100 mL of water, and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the mixture four times with 50 mL portions of toluene.

  • Isolation: Combine the toluene phases and wash them twice with water. Remove approximately 80% of the toluene under reduced pressure.

  • Crystallization: Cool the remaining concentrated toluene solution. The trans-2-phenylcyclopropanecarboxylic acid will crystallize. Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.

Conclusion

From its challenging discovery as part of a difficult-to-separate isomeric mixture, this compound has emerged as a high-value synthetic intermediate. The scientific journey of this compound encapsulates the evolution of organic synthesis, from classical stoichiometric reactions to modern, highly efficient catalytic and stereoselective methods. Its rigid structure has proven invaluable in designing molecules with precise three-dimensional architectures required for potent biological activity. As a key precursor to established drugs like tranylcypromine and a building block for new therapeutic candidates, this compound will undoubtedly continue to be a molecule of significant interest to the scientific and drug development communities.

References

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents.
  • trans-2-Phenylcyclopropane-1-carboxylic acid - ChemBK. (2024-04-09). ChemBK. [Link]
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed. PubMed. [Link]
  • trans-2-Phenylcyclopropane-1-carboxylic acid - MySkinRecipes. MySkinRecipes. [Link]
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem. PubChem. [Link]
  • Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... - ResearchGate.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - NIH.
  • 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem. PubChem. [Link]

Sources

history of 2-Phenylcyclopropanecarboxylic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research History of 2-Phenylcyclopropanecarboxylic Acid: From Synthetic Curiosity to a Cornerstone of Modern Drug Discovery

Abstract

The journey of this compound and its derivatives is a compelling narrative of chemical ingenuity and serendipitous discovery that spans over half a century. Initially a subject of interest for its unique stereoelectronic properties, this small, strained-ring molecule evolved into a foundational scaffold for powerful therapeutics. Its amine derivative, trans-2-phenylcyclopropylamine (tranylcypromine), revolutionized the treatment of depression as a potent monoamine oxidase (MAO) inhibitor. Decades later, the same molecule experienced a research renaissance as a key inhibitor of Lysine-Specific Demethylase 1 (LSD1), placing it at the forefront of epigenetic cancer therapy. This guide provides a comprehensive history of this compound research, detailing its synthesis, the elucidation of its dual-target inhibitory mechanisms, and its enduring impact on medicinal chemistry and drug development.

Foundational Era: Synthesis and Stereochemical Challenges

The story of this compound begins in the mid-20th century, driven by an interest in the synthesis and properties of cyclopropane-containing compounds.[1] The molecule itself is characterized by a strained three-membered carbon ring substituted with both a phenyl group and a carboxylic acid, a structure that presents unique stereochemical complexities.[1]

The Classic Synthetic Approach

The foundational method for synthesizing the 2-phenylcyclopropane scaffold involved the reaction of styrene with ethyl diazoacetate, typically in the presence of a copper catalyst.[1] This cycloaddition yields a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate esters. Subsequent hydrolysis of this ester mixture produces the corresponding carboxylic acids.

A significant early challenge was the separation of the geometric isomers. The classic approach relied on laborious, repeated recrystallization from hot water to isolate the thermodynamically more stable trans isomer, which was often achieved in modest yields.[1][2] This initial hurdle underscored the need for more efficient and stereoselective synthetic methodologies, which would become a recurring theme in the compound's history.

Evolution Toward Stereoselectivity

As the biological importance of specific stereoisomers became apparent, research efforts shifted towards asymmetric synthesis. The goal was to produce enantiomerically pure forms of this compound, which are critical precursors for developing drugs with improved efficacy and reduced side effects.[1][3] Modern approaches now employ chiral catalysts or optically active starting materials to achieve high levels of stereocontrol, bypassing the inefficient resolution steps of earlier methods.[1][4]

The First Breakthrough: Tranylcypromine and Monoamine Oxidase Inhibition

The most significant early application of trans-2-phenylcyclopropanecarboxylic acid was as a key intermediate in the synthesis of its amine analogue, trans-2-phenylcyclopropylamine, a compound that would become the renowned antidepressant drug tranylcypromine (Parnate).[1][5] This transformation is typically achieved via a Curtius rearrangement.

Discovery as a MAO Inactivator

Tranylcypromine emerged in the late 1950s and was quickly identified as a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[5][6] MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7] By inhibiting these enzymes, tranylcypromine increases the synaptic concentration of these neurotransmitters, exerting a powerful antidepressant effect. This discovery placed the 2-phenylcyclopropane scaffold firmly in the realm of medicinal chemistry and neuroscience.[]

The Mechanism of Irreversible Inhibition

Tranylcypromine is a classic example of a "suicide" or mechanism-based inactivator.[9] The inhibition process is not a simple reversible binding event but a chemical reaction catalyzed by the target enzyme itself, leading to its permanent inactivation.

  • Enzyme-Catalyzed Oxidation: The MAO enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor, oxidizes the amino group of tranylcypromine.

  • Formation of a Reactive Intermediate: This oxidation generates a highly reactive intermediate.

  • Covalent Adduct Formation: The intermediate then rapidly forms a stable, covalent bond with the FAD cofactor, rendering the enzyme catalytically inactive.[10][11]

Early studies debated the precise structure of the enzyme-inactivator adduct. While a phenylcyclopropanone intermediate was initially proposed, later work demonstrated that the cyclopropane ring opens during the reaction, and the inhibitor ultimately forms a covalent adduct at the C4a position of the FAD flavin ring.[9][10][11]

TCP Tranylcypromine (trans-2-Phenylcyclopropylamine) MAO_FAD MAO-FAD (Active) TCP->MAO_FAD Binds to Active Site Intermediate Reactive Intermediate (Oxidized Species) MAO_FAD->Intermediate Enzyme-Catalyzed Oxidation MAO_Adduct Covalent FAD-Adduct (Inactive Enzyme) Intermediate->MAO_Adduct Covalent Attack on FAD Cofactor

Caption: Mechanism-based inactivation of MAO by Tranylcypromine.

A Research Renaissance: The Link to Epigenetics and LSD1

For decades, the story of the 2-phenylcyclopropane scaffold was dominated by its role as a MAO inhibitor. However, a landmark discovery in the mid-2000s ignited a new wave of intense research interest. It was found that tranylcypromine is also a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[5][12][13]

LSD1: A New Target with an Old Inhibitor

LSD1 is a flavin-dependent amine oxidase, sharing significant structural and mechanistic homology with MAO.[14] This enzyme plays a crucial role in gene regulation by removing methyl groups from histone proteins (specifically, mono- and di-methylated lysine 4 of histone H3), a key process in epigenetics.[15][16] Given that LSD1 is overexpressed in numerous cancers and is critical for tumor cell proliferation, it emerged as a high-value target for anticancer drug development.[15][16]

The finding that tranylcypromine, a well-established drug, could inhibit LSD1 was a pivotal moment. It provided a validated chemical tool to probe LSD1 biology and a starting point for designing novel, selective inhibitors for cancer therapy.[12][13]

Mechanism and Selectivity of LSD1 Inhibition

Similar to its action on MAO, tranylcypromine acts as a time-dependent, mechanism-based irreversible inhibitor of LSD1.[12][13] The inactivation proceeds through the formation of a covalent adduct with the enzyme's FAD cofactor.[12][17]

However, the kinetic profiles of inhibition differ between the targets. While tranylcypromine is a potent inhibitor of LSD1, it shows limited selectivity over the MAO enzymes.[12][13] This lack of selectivity became the primary driver for a new generation of medicinal chemistry research focused on modifying the 2-phenylcyclopropane scaffold to create derivatives with high potency for LSD1 and improved selectivity over MAO-A and MAO-B.[15][16][17] These efforts have led to the development of numerous potent and selective LSD1 inhibitors, several of which have entered clinical trials for various cancers.[18]

cluster_0 Early Research (1950s-1960s) cluster_1 Modern Era (2000s-Present) synthesis Initial Synthesis of This compound tranylcypromine Conversion to Tranylcypromine synthesis->tranylcypromine mao_discovery Discovery as MAO Inhibitor (Antidepressant Activity) tranylcypromine->mao_discovery lsd1_discovery Discovery as LSD1 Inhibitor mao_discovery->lsd1_discovery Decades of Clinical Use epigenetics New Role in Epigenetics and Cancer Research lsd1_discovery->epigenetics drug_dev Development of Selective LSD1 Inhibitors epigenetics->drug_dev

Caption: Timeline of key research milestones for the 2-phenylcyclopropane scaffold.

Broader Biological Investigations

While the MAO and LSD1 inhibition stories are the most prominent, the this compound scaffold has been explored in other biological contexts. For instance, it has been identified as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme involved in the biosynthesis of the plant hormone ethylene.[19][20] Additionally, derivatives have been investigated as potential inhibitors of O-acetylserine sulfhydrylase, a key enzyme in cysteine biosynthesis in bacteria, suggesting a possible role in developing antibacterial agents.[21]

Key Experimental Protocols

Representative Synthesis: (±)-trans-2-Phenylcyclopropanecarboxylic Acid

This protocol is based on established methods involving the cyclopropanation of a cinnamic acid derivative.

Objective: To synthesize (±)-trans-2-phenylcyclopropanecarboxylic acid.

Materials:

  • trans-Cinnamic acid

  • Copper chromite spinel nanoparticles (catalyst)

  • Basic ionic liquid (e.g., [bmim]OH)

  • Diazo compound precursor (e.g., from ethyl diazoacetate synthesis)

  • Appropriate solvents (e.g., toluene)

  • Reagents for hydrolysis (e.g., NaOH, HCl)

Procedure:

  • Catalyst Preparation: Suspend copper chromite spinel nanoparticles in the basic ionic liquid within a reaction vessel under an inert atmosphere.

  • Cyclopropanation: Dissolve trans-cinnamic acid in a suitable solvent. Add this solution to the catalyst mixture.

  • Diazo Addition: Slowly add the diazo compound (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature (e.g., reflux). The reaction progress can be monitored by TLC.

  • Workup & Ester Isolation: After the reaction is complete, cool the mixture, filter the catalyst, and perform an aqueous workup. Extract the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in an ethanolic solution of sodium hydroxide. Heat the mixture to reflux for several hours until saponification is complete.

  • Acidification & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from hot water or another suitable solvent to obtain pure (±)-trans-2-phenylcyclopropanecarboxylic acid.[3]

Enzyme Inactivation Kinetics Assay (LSD1/MAO)

Objective: To determine the kinetic parameters (K_I and k_inact) for the irreversible inactivation of an amine oxidase by a trans-2-phenylcyclopropylamine derivative.

Materials:

  • Purified recombinant human LSD1 or MAO-A/B enzyme

  • trans-2-phenylcyclopropylamine (inhibitor)

  • Substrate (e.g., H3K4me2 peptide for LSD1; kynuramine for MAO)

  • Coupling enzyme system for detection (e.g., horseradish peroxidase)

  • Detection reagent (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, inhibitor, substrate, and detection reagents in the assay buffer.

  • Set up Reactions: In a 96-well plate, set up reactions by adding the assay buffer, substrate, and coupling reagents.

  • Initiate Reactions: Initiate the reactions by adding the enzyme to wells containing varying concentrations of the inhibitor. Include a control reaction with no inhibitor (e.g., DMSO vehicle).

  • Monitor Progress Curves: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at 37°C. The resulting progress curves will show a decrease in reaction rate as the enzyme is inactivated.

  • Data Analysis:

    • Fit the progress curves for each inhibitor concentration to a first-order equation for time-dependent inactivation to obtain the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) .

    • This nonlinear regression will yield the values for the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I).[13]

Quantitative Data Summary

The inhibitory potency of tranylcypromine against its key enzyme targets is crucial for understanding its biological activity and for guiding the design of more selective inhibitors.

Enzyme TargetK_I (μM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)Reference
LSD1 (Human) 2420.010643.8[12][13]
MAO-A (Human) ~600~0.01~16.7[12][13]
MAO-B (Human) ~35~0.01~285.7[12][13]

Table 1: Kinetic parameters for the inactivation of human LSD1, MAO-A, and MAO-B by tranylcypromine (trans-2-phenylcyclopropylamine). The data highlights that while the maximal rate of inactivation (k_inact) is similar across the three enzymes, the differences in affinity (K_I) drive the variations in overall inhibitory efficiency (k_inact/K_I).[13]

Conclusion and Future Directions

The history of this compound research is a testament to how a single, relatively simple molecule can have a profound and lasting impact on science and medicine. From its origins as a synthetic target, it gave rise to tranylcypromine, a drug that provided a new mechanism for treating depression. Its unexpected rediscovery as an epigenetic modulator has opened up an entirely new therapeutic field, offering hope for novel cancer treatments. The 2-phenylcyclopropane scaffold remains a privileged structure in drug discovery, and ongoing research continues to refine its derivatives for enhanced potency and selectivity. Future work will likely focus on developing next-generation LSD1 inhibitors with improved safety profiles and exploring other potential biological targets for this versatile and historically significant chemical entity.

References

  • Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactiv
  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed.
  • Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B.
  • trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2. Smolecule.
  • (1R,2S)-2-Phenylcyclopropane-1-carboxylic acid | 48126-51-8. Biosynth.
  • trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.
  • Tranylcypromine (Parnate): A Brief History and a Enduring Anomaly. Psychotropical.
  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed.
  • Suicide inactivation of monoamine oxidase by trans-phenylcyclopropylamine. PNAS.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed.
  • Parameters for Irreversible Inactiv
  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. PubMed.
  • Tranylcypromine. Wikipedia.
  • trans-2-Phenylcyclopropane-1-carboxylic acid. ChemBK.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
  • 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
  • 3,4,5-Trimethoxytranylcypromine. Wikipedia.
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central.
  • Cas 48126-51-8,(1R,2S)-2-phenylcyclopropane-1-carboxylic acid. LookChem.
  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • 3471-10-1|(1R,2R)-2-Phenylcyclopropanecarboxylic acid. BLD Pharm.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed.
  • trans-2-Phenylcyclopropylamine hydrochloride. EpigenTek.
  • trans-2-Phenylcyclopropanecarboxylic acid. PubChem.
  • 2-Phenylcyclopropane-1-carboxylic acid. PubChem.
  • trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. Sigma-Aldrich.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Monoamine oxidase inhibitor. Wikipedia.
  • Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation.
  • List of MAO inhibitors + Uses & Side Effects. Drugs.com.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Phenylcyclopropanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylcyclopropanecarboxylic acid (PCCA) is a fascinating molecule characterized by a strained cyclopropane ring attached to a phenyl group and a carboxylic acid moiety.[1][2] While PCCA itself serves as a crucial synthetic intermediate, its structural motif is the cornerstone of a class of bioactive compounds with profound implications in pharmacology and drug development.[1] This guide provides an in-depth exploration of the mechanisms of action associated with PCCA and its prominent amino derivative, trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine. For researchers and drug development professionals, understanding the nuanced activities of this chemical scaffold is paramount for harnessing its therapeutic potential.

This document will delve into the primary and most therapeutically relevant mechanism—the inhibition of Lysine-Specific Demethylase 1 (LSD1)—as well as other known biological activities, providing a comprehensive technical overview grounded in experimental evidence.

Core Mechanism: Irreversible Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The most significant and extensively studied mechanism of action associated with the 2-phenylcyclopropane scaffold is the potent, irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical in epigenetic regulation.[3][4][5] This activity is primarily attributed to trans-2-phenylcyclopropylamine (tranylcypromine), a close structural analog of PCCA.[3][5] Given that PCCA is a key intermediate in the synthesis of tranylcypromine, understanding this mechanism is crucial for the development of novel therapeutics targeting epigenetic pathways.[1]

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2), thereby regulating gene expression.[5][6][7] Aberrant LSD1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[4][5]

Molecular Mechanism of Inhibition

trans-2-phenylcyclopropylamine acts as a mechanism-based, irreversible inhibitor of LSD1.[3] The inhibitory process is initiated by the enzyme's own catalytic machinery. The FAD cofactor in the active site of LSD1 oxidizes the amino group of 2-PCPA, leading to the opening of the highly strained cyclopropane ring. This generates a reactive intermediate that covalently bonds to the FAD cofactor, forming a stable adduct.[3][4] This covalent modification permanently inactivates the enzyme, preventing it from demethylating its histone substrates.[3]

The interaction between the inhibitor and the enzyme is highly specific, and structural modifications to the 2-phenylcyclopropylamine scaffold have been extensively explored to enhance potency and selectivity over other FAD-dependent enzymes, such as monoamine oxidases (MAOs).[4][6]

Signaling Pathway and Therapeutic Implications

The inhibition of LSD1 by 2-PCPA derivatives leads to the re-expression of aberrantly silenced tumor suppressor genes.[4] By preventing the removal of methyl marks from histone H3, the chromatin structure is altered, leading to changes in gene transcription that can induce apoptosis and inhibit the proliferation of cancer cells.[8][9] This mechanism forms the basis for the clinical investigation of LSD1 inhibitors in various malignancies, including acute myeloid leukemia and small cell lung cancer.[6][9]

LSD1_Inhibition cluster_0 Normal LSD1 Catalytic Cycle cluster_1 Inhibition by 2-PCPA H3K4me2 Histone H3 (H3K4me2) LSD1_FAD LSD1-FAD (Active) H3K4me2->LSD1_FAD Substrate Binding LSD1_FADH2 LSD1-FADH2 (Reduced) LSD1_FAD->LSD1_FADH2 Demethylation H3K4me1 Histone H3 (H3K4me1) LSD1_FADH2->LSD1_FAD FAD Regeneration LSD1_FADH2->H3K4me1 Product Release O2 O2 H2O2 H2O2 O2:e->H2O2:w PCPA 2-PCPA LSD1_FAD_active LSD1-FAD (Active) PCPA->LSD1_FAD_active Inhibitor Binding Reactive_Intermediate Reactive Intermediate LSD1_FAD_active->Reactive_Intermediate Oxidation & Ring Opening Inactive_Adduct LSD1-FAD-PCPA Adduct (Inactive) Reactive_Intermediate->Inactive_Adduct Covalent Bonding

Figure 1: Mechanism of LSD1 inhibition by 2-PCPA.

Quantitative Analysis of LSD1 Inhibition

The potency of 2-PCPA and its derivatives as LSD1 inhibitors is quantified by their inactivation constant (kinact) and inhibitory constant (KI). These values provide a measure of the rate of irreversible inactivation and the initial binding affinity, respectively.

CompoundTargetKI (µM)kinact (s-1)kinact/KI (M-1s-1)Reference
trans-2-PCPALSD12420.0106~44[3]
trans-2-PCPAMAO-A--~106[3]
trans-2-PCPAMAO-B--~704[3]
S2101 (a 2-PCPA derivative)LSD1--4560[4]

Experimental Protocol: In Vitro LSD1 Inhibition Assay

To determine the inhibitory potential of compounds like 2-PCPA against LSD1, a common method is the horseradish peroxidase (HRP)-coupled assay. This assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test inhibitor (e.g., 2-PCPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add the LSD1 enzyme to each well.

  • Add the various concentrations of the test inhibitor to the wells and incubate for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

  • Simultaneously, add the HRP and Amplex Red reagent to the wells.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals. The rate of increase in fluorescence is proportional to the rate of H2O2 production and thus to the LSD1 activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. For mechanism-based inhibitors, time-dependent inhibition studies are necessary to calculate KI and kinact.

Other Biological Activities of this compound and Its Derivatives

While LSD1 inhibition is a major focus, the 2-phenylcyclopropane scaffold exhibits other notable biological activities.

Inhibition of ACC Oxidase in Plants

trans-2-Phenylcyclopropanecarboxylic acid (PCCA) has been identified as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase.[10] This enzyme catalyzes the final step in the biosynthesis of ethylene, a key plant hormone involved in fruit ripening and senescence.[11] PCCA and related compounds act as structural analogs of ACC, the natural substrate of ACC oxidase, and their inhibitory action can delay ethylene-dependent processes in plants.[10][11]

Inhibition of Bacterial O-acetylserine Sulfhydrylase

Derivatives of this compound have been investigated as inhibitors of O-acetylserine sulfhydrylase, a crucial enzyme in the cysteine biosynthesis pathway of bacteria.[12] As this pathway is absent in mammals, it represents an attractive target for the development of novel antibacterial agents.[12]

GPR88 Receptor Agonism

A derivative of PCCA has been characterized as an agonist of the G protein-coupled receptor 88 (GPR88).[13] GPR88 is predominantly expressed in the striatum and is implicated in the modulation of the dopaminergic system.[13] The development of ligands for this receptor could have therapeutic potential in neurological and psychiatric disorders.

Effects on Bacterial Biofilms

A related compound, 2-heptylcyclopropane-1-carboxylic acid, has demonstrated the ability to disperse and inhibit the formation of bacterial biofilms.[14][15] This suggests that modifications of the cyclopropane-carboxylic acid scaffold could lead to novel strategies for combating antibiotic-resistant bacterial infections.

Conclusion

The 2-phenylcyclopropane scaffold, embodied by this compound and its amine analog tranylcypromine, represents a versatile platform for drug discovery. The primary and most therapeutically relevant mechanism of action is the irreversible inhibition of the epigenetic regulator LSD1, which has significant implications for cancer therapy. However, the diverse biological activities of PCCA and its derivatives, including the inhibition of plant and bacterial enzymes and the modulation of G protein-coupled receptors, highlight the broad potential of this chemical class. A thorough understanding of these distinct mechanisms is essential for researchers and drug development professionals seeking to leverage the unique properties of 2-phenylcyclopropane-based compounds for a range of therapeutic applications.

References

  • Current time information in Houston, TX, US. (n.d.). Google.
  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. (2007). PubMed.
  • Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2. (2023). Smolecule.
  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010). PubMed.
  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. (2020). PubMed.
  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (n.d.). PubMed.
  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. (2022). PubMed Central.
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (n.d.). PubMed.
  • Biochemical characterization of LSD1 inhibitors. Dose−response curves... (n.d.). ResearchGate.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease.
  • 2-PCPA and phenelzine-derived LSD1 inhibitors. (n.d.). ResearchGate.
  • The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats. (2013). PubMed.
  • trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413. (n.d.). PubChem.
  • trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. (n.d.). Sigma-Aldrich.
  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. (2021). PMC.
  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. (2021). Frontiers.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A | Download Scientific Diagram. (n.d.). ResearchGate.
  • Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. (2011). PubMed.
  • In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. (n.d.). MDPI.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Phenylcyclopropanecarboxylic acid, a key building block in organic synthesis and a crucial intermediate in the production of pharmacologically active molecules such as the antidepressant tranylcypromine, possesses a unique set of physicochemical properties dictated by its strained cyclopropane ring and aromatic phenyl group.[1] This guide provides a comprehensive technical overview of the known physical properties of the trans-isomer of this compound. It delves into its structural and stereochemical features, thermodynamic properties, solubility characteristics, and spectral data. Furthermore, this document outlines detailed experimental protocols for the determination of these properties, offering a practical resource for researchers in the fields of medicinal chemistry, process development, and analytical sciences. The causal relationships behind experimental choices are elucidated to provide a deeper understanding of the methodologies.

Introduction

This compound (C₁₀H₁₀O₂) is a crystalline solid that exists as cis and trans diastereomers, with the trans-isomer being the more thermodynamically stable and commonly utilized form in synthetic applications. Its rigid, three-membered ring imparts significant strain, influencing its reactivity and molecular geometry. The presence of both a hydrophobic phenyl group and a hydrophilic carboxylic acid moiety results in amphiphilic character, impacting its solubility and interaction with biological systems. A thorough understanding of its physical properties is paramount for its effective use in drug design, formulation development, and process optimization.

Molecular Structure and Stereochemistry

The defining structural feature of this compound is the cyclopropane ring, which forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This ring strain is a key determinant of its chemical reactivity. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring.

Diagram: Stereoisomers of this compound

Caption: Relationship between the stereoisomers of this compound.

X-ray crystallography studies of (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid have revealed that it crystallizes in the monoclinic space group P2(1).[2] The crystal structure is characterized by hydrogen bonding of the cyclic dimer type, where two molecules are linked through their carboxylic acid groups.[2]

Thermodynamic and Physical Properties

The physical properties of trans-2-phenylcyclopropanecarboxylic acid are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and at different temperatures, which is vital for designing crystallization processes and assessing its stability.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3]
Appearance White to beige crystalline powder
Melting Point 86-88 °C[3]
Boiling Point (estimate) 248.88 °C[3]
Density (estimate) 1.0613 g/cm³[3]
pKa (predicted) 4.57 ± 0.10[3]
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The onset temperature of the melting endotherm provides a precise value for the melting point.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of trans-2-phenylcyclopropanecarboxylic acid into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Analysis Conditions:

    • Temperature Program: Heat the sample from 25 °C to 120 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Diagram: DSC Workflow for Melting Point Determination

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in Al DSC pan weigh->pan load Load sample & reference into DSC pan->load program Set T program (e.g., 10°C/min) & N2 purge (50 mL/min) load->program run Run analysis program->run thermogram Generate thermogram run->thermogram analyze Determine onset T (Melting Point) & peak area (ΔHfus) thermogram->analyze

Caption: A streamlined workflow for determining the melting point using DSC.

Solubility Profile

The solubility of trans-2-phenylcyclopropanecarboxylic acid is a critical parameter for its purification, formulation, and biological absorption.

  • Organic Solvents: It is soluble in organic solvents such as chloroform, dichloromethane, and ethanol.[3]

Experimental Protocol: Aqueous Solubility Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Sample Preparation: Add an excess amount of finely powdered trans-2-phenylcyclopropanecarboxylic acid to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Diagram: Shake-Flask Solubility Workflow

Shake_Flask_Workflow start Prepare pH buffers & weigh excess solid agitate Add solid to buffers & agitate to equilibrium (24-48h) start->agitate settle Allow solids to settle agitate->settle filter Filter supernatant settle->filter analyze Quantify concentration by HPLC filter->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Step-by-step process for determining pH-dependent aqueous solubility.

Acidity (pKa)

The predicted pKa of trans-2-phenylcyclopropanecarboxylic acid is approximately 4.57.[3] This value indicates that it is a weak acid, similar in strength to benzoic acid. The pKa is a critical parameter that governs the extent of ionization at a given pH, which in turn influences its solubility, lipophilicity, and ability to permeate biological membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of an ionizable compound. It involves the gradual addition of a titrant (a strong base for an acidic compound) while monitoring the pH of the solution. The pKa corresponds to the pH at which half of the acid has been neutralized.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of trans-2-phenylcyclopropanecarboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

Spectral Properties

Spectroscopic data are essential for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. The chemical shifts and coupling constants of the cyclopropyl protons are characteristic of the strained ring system.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chemical Stability

trans-2-Phenylcyclopropanecarboxylic acid is generally stable under standard storage conditions, which recommend keeping it in a dry, sealed container at room temperature.[3] However, a comprehensive understanding of its degradation profile under various stress conditions is crucial for predicting its shelf-life and ensuring the quality of pharmaceutical products.

A forced degradation study should be conducted to evaluate the intrinsic stability of the molecule. This involves subjecting the compound to a range of stress conditions, including:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Heating the solid material.

  • Photostability: Exposure to light of various wavelengths.

The degradation products should be identified and characterized using techniques like HPLC-MS to understand the degradation pathways.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of trans-2-phenylcyclopropanecarboxylic acid, a molecule of significant interest in synthetic and medicinal chemistry. While a solid foundation of data exists for its thermodynamic and spectroscopic properties, further experimental investigation into its aqueous solubility profile and chemical stability under stressed conditions is warranted. The detailed experimental protocols provided herein offer a robust framework for researchers to generate these critical data, thereby facilitating the development of novel therapeutics and optimized chemical processes.

References

  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • ChemBK. (2024, April 9). trans-2-Phenylcyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.

Sources

spectroscopic data of 2-Phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylcyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopropane core, coupled with aromatic and carboxylic acid functionalities, makes it a valuable building block for developing novel therapeutics and complex molecular architectures. The constrained three-membered ring introduces unique stereochemical and electronic properties that can profoundly influence biological activity and molecular interactions.

Accurate and unambiguous structural characterization is paramount in the synthesis and application of this compound. The presence of cis and trans diastereomers necessitates precise analytical methods to differentiate and quantify them. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure of this compound. We will explore not only the data itself but also the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation, reflecting the rigorous standards of modern drug discovery and development.

Molecular Structure and Stereoisomerism

This compound (C₁₀H₁₀O₂) possesses two stereocenters on the cyclopropane ring, giving rise to two diastereomers: cis and trans. The relative orientation of the phenyl and carboxyl groups dictates the molecule's overall shape and, consequently, its spectroscopic properties. The trans isomer generally adopts a more linear, extended conformation, while the cis isomer is more folded. This fundamental structural difference is the origin of the distinct analytical signatures discussed in this guide.

Caption: Cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The rigid cyclopropane ring translates the fixed spatial relationships of the substituents into highly diagnostic chemical shifts and proton-proton (¹H-¹H) coupling constants.

¹H NMR Spectroscopy

Expertise & Experience: The Causality Behind the Data

The key to differentiating the isomers lies in the cyclopropyl protons. In the trans isomer, the proton adjacent to the carboxyl group (H-1) and the proton adjacent to the phenyl group (H-2) are on opposite faces of the ring. In the cis isomer, they are on the same face. This stereochemical difference has two major consequences visible in the spectrum:

  • Anisotropic Effects: The magnetic field generated by the circulating π-electrons of the phenyl ring shields or deshields nearby protons. In the cis isomer, the proximity of the ring to the other cyclopropyl protons causes more significant shifts compared to the trans isomer.

  • Coupling Constants (J-values): The dihedral angle between vicinal protons strongly influences their coupling constant. Generally, J-trans couplings across a cyclopropane ring are smaller (4-6 Hz) than J-cis couplings (7-10 Hz). This empirical rule is a cornerstone of stereochemical assignment in such systems.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often preferred for its ability to dissolve the analyte well and for its simple solvent residual peak.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer magnet.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

Data Interpretation

The ¹H NMR spectra provide a wealth of structural information. The aromatic protons typically appear as a complex multiplet between 7.0 and 7.4 ppm. The acidic proton of the carboxyl group is a characteristic broad singlet, often found far downfield (>10 ppm), whose position can be sensitive to concentration and solvent. The most diagnostic region is the aliphatic part of the spectrum, containing the four cyclopropyl protons.

Proton Assignment trans-Isomer Chemical Shift (δ, ppm) cis-Isomer Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
Phenyl (5H)~7.1 - 7.3 (m)~7.1 - 7.3 (m)-
H-1 (CH-COOH)~1.8 - 1.9 (ddd)~2.1 - 2.2 (ddd)Jtrans ≈ 4-6 Hz
H-2 (CH-Ph)~2.5 - 2.6 (ddd)~2.6 - 2.7 (ddd)Jcis ≈ 7-10 Hz
H-3 (CH₂)~1.3 - 1.7 (m)~1.4 - 1.8 (m)Jgem ≈ 4-5 Hz
COOH (1H)>10 (br s)>10 (br s)-

Note: Data are synthesized from typical values found in chemical databases and literature. Exact shifts are solvent-dependent.[1][2][3]

Caption: Key ¹H-¹H J-couplings in trans-2-Phenylcyclopropanecarboxylic acid.

¹³C NMR Spectroscopy

Trustworthiness: A Self-Validating System

While ¹H NMR is excellent for stereochemistry, ¹³C NMR serves as a robust validation of the carbon framework. The number of unique carbon signals must match the number of non-equivalent carbons in the proposed structure. For this compound, one expects to see signals for the carboxyl carbon, the three cyclopropyl carbons, and the aromatic carbons (four signals due to symmetry: ipso, ortho, meta, para).

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment simplifies the spectrum to a series of singlets, with one peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation

The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

Carbon Assignment trans-Isomer Chemical Shift (δ, ppm) cis-Isomer Chemical Shift (δ, ppm)
C =O~178-180~176-178
C -ipso (Aromatic)~138-140~137-139
C -ortho/meta (Aromatic)~126-129~126-129
C -para (Aromatic)~126-127~126-127
C H-Ph~28-30~27-29
C H-COOH~25-27~24-26
C H₂~16-18~15-17

Note: Data compiled from various spectral databases. Slight variations can occur.[3][4][5]

The downfield shift of the carboxyl carbon is characteristic. The aliphatic carbons of the cyclopropane ring are found significantly upfield, as expected for strained, sp³-hybridized carbons.

Infrared (IR) Spectroscopy

Authoritative Grounding: Identifying Key Functional Groups

IR spectroscopy excels at confirming the presence of specific functional groups. For this compound, the IR spectrum provides definitive evidence for the carboxylic acid moiety. The spectrum is dominated by two unmistakable absorptions: the O-H stretch of the carboxyl group and its C=O stretch.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal (typically diamond or germanium).

  • Analysis: Clamp the sample arm down to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

FTIR_Workflow Start Place Solid Sample on ATR Crystal Clamp Apply Pressure with Clamp Start->Clamp Background Acquire Background Spectrum Clamp->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Baseline Correction) Sample->Process Result Final IR Spectrum Process->Result

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Data Interpretation

The IR spectrum is a molecular fingerprint, with key absorptions confirming the structure.

Vibrational Mode Frequency Range (cm⁻¹) Appearance Significance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad, StrongDefinitive evidence of the -COOH group, broadened by hydrogen bonding.[6]
C-H Stretch (Aromatic)3000 - 3100Sharp, MediumPhenyl group C-H bonds.
C-H Stretch (Aliphatic)2850 - 3000Sharp, MediumCyclopropane C-H bonds.
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpCarbonyl of the hydrogen-bonded dimer.[6]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakBenzene ring skeletal vibrations.
C-H Bend (Aromatic)690 - 900StrongOut-of-plane bending confirms substitution pattern.

Note: Frequencies are typical for solid-state measurements of carboxylic acids.[7][8][9]

Mass Spectrometry (MS)

Trustworthiness: Confirming Molecular Identity

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and a fragmentation pattern that offers clues about its structure. For this compound, the molecular ion peak confirms the elemental formula, while the fragments validate the connectivity of the phenyl, cyclopropyl, and carboxyl components.

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

  • Separation: The vaporized sample travels through a GC column, which separates it from any impurities.

  • Ionization: As the pure compound elutes from the GC, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This is Electron Ionization (EI).

  • Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation

The molecular formula C₁₀H₁₀O₂ gives an exact mass of 162.068 g/mol .[4] The EI mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 162.

Proposed Fragmentation Pathway

The high energy of EI causes the molecular ion to fragment in predictable ways.

  • [M - COOH]⁺: Loss of the carboxyl radical (45 Da) is a common pathway, leading to a significant peak at m/z = 117 . This corresponds to the phenylcyclopropane cation.

  • [M - H₂O]⁺: Loss of water (18 Da) can occur, especially in the ion source, giving a peak at m/z = 144 .

  • Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the stable tropylium cation ([C₇H₇]⁺) at m/z = 91 .

  • Phenyl Cation: A peak at m/z = 77 corresponding to the phenyl cation ([C₆H₅]⁺) is also commonly observed.

MS_Fragmentation M [C₁₀H₁₀O₂]⁺˙ m/z = 162 m117 [C₉H₉]⁺ m/z = 117 M->m117 - •COOH m91 [C₇H₇]⁺ m/z = 91 m117->m91 - C₂H₂ m77 [C₆H₅]⁺ m/z = 77 m117->m77 - C₂H₂ - H₂

Caption: A plausible EI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of modern analytical techniques. ¹H NMR spectroscopy stands out as the definitive method for distinguishing its cis and trans diastereomers through unique chemical shifts and coupling constants. ¹³C NMR validates the carbon backbone, while IR spectroscopy provides unambiguous confirmation of the crucial carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and offers a fragmentation fingerprint consistent with the proposed structure.

For any researcher, scientist, or drug development professional working with this molecule, a multi-faceted approach is not just recommended; it is essential for ensuring structural integrity, stereochemical purity, and the overall quality of the material. The data and protocols presented in this guide form a self-validating system for the confident characterization of this compound, underpinning its successful application in further research and development.

References

  • NIST Chemistry WebBook.Cyclopropanecarboxylic acid, trans-2-phenyl-, decyl ester.[Link]
  • PubChem.(1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144.[Link]
  • SpectraBase.Trans-2-phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum.[Link]
  • PubChem.trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413.[Link]
  • SpectraBase.cis-2-Phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum.[Link]
  • PubChem.2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323.[Link]
  • SpectraBase.Trans-2-phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum.[Link]
  • ResearchGate.Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.[Link]
  • NIST Chemistry WebBook.Cyclopropanecarbonyl chloride, 2-phenyl-, trans-.[Link]
  • SpectraBase.Trans-2-phenylcyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts.[Link]
  • NIST Chemistry WebBook.trans-2-Phenyl-1-cyclopropanecarboxylic acid.[Link]
  • Bioregistry.
  • NIST Chemistry WebBook.Welcome to the NIST WebBook.[Link]
  • UW-Madison Libraries.Spectral Database for Organic Compounds, SDBS.[Link]
  • NIST Chemistry WebBook.Cyclopropanecarboxylic acid.[Link]
  • NIST Chemistry WebBook.2-Methylcyclopropanecarboxylic acid.[Link]
  • YouTube.Important Properties to Identify Cis-/Trans- Isomers.[Link]
  • Spectral Data Base System (SDBS).
  • Chemistry LibreTexts.Spectroscopy of Carboxylic Acids and Nitriles.[Link]
  • National Institutes of Health (NIH).
  • Organic Chemistry Data.NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]
  • Oakwood Chemical.2-Phenyl-cyclopropanecarboxylic acid.[Link]
  • ResearchGate.Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study.[Link]

Sources

what is 2-Phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenylcyclopropanecarboxylic Acid for Drug Discovery Professionals

Abstract

This compound is a fascinating molecule characterized by a strained three-membered carbocyclic ring attached to a phenyl group and a carboxylic acid moiety. While a seemingly simple structure, its rigid conformation and stereochemical diversity have established it as a cornerstone scaffold in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its stereochemistry, synthesis, and analytical characterization. Critically, we explore its profound significance as a key intermediate in the synthesis of pharmacologically active agents, most notably as the precursor to potent mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1), a pivotal epigenetic target in oncology.

Introduction and Historical Context

The journey of this compound from a chemical curiosity to a pharmacologically relevant scaffold began in the mid-20th century. Initial synthesis efforts were driven by the quest for novel cyclopropane-containing compounds for potential pharmaceutical use. Early methods, such as the reaction of styrene with ethyl diazoacetate, produced a mixture of cis and trans isomers that were challenging to separate.[1] The true potential of this scaffold was unlocked with the discovery that its amine derivative, trans-2-phenylcyclopropylamine (tranylcypromine), is a potent monoamine oxidase inhibitor (MAOI), leading to its development as an antidepressant.[1] More recently, this same derivative was identified as a powerful, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), reigniting fervent interest in the 2-phenylcyclopropane core for the development of novel anticancer therapeutics.[2][3]

Physicochemical Properties and Stereochemistry

The defining feature of this compound is its stereochemistry. The relative orientation of the phenyl and carboxyl groups gives rise to cis and trans diastereomers. Each of these diastereomers is chiral and exists as a pair of enantiomers. This stereochemical richness is pivotal, as biological activity is often confined to a single isomer.

  • trans-isomers : (1R,2R) and (1S,2S)

  • cis-isomers : (1R,2S) and (1S,2R)[4]

The trans isomer is generally more stable and is the precursor to the most well-studied derivatives like tranylcypromine.[2]

Table 1: Physicochemical Properties of trans-2-Phenylcyclopropanecarboxylic Acid
PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[1][5]
Molecular Weight 162.18 g/mol [1][5]
CAS Number 939-90-2[1][6][7]
Appearance White to beige crystalline powder[6][7]
Melting Point 86-88 °C[6][7][8]
pKa 4.57 ± 0.10 (Predicted)[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethanol[6]

Synthesis of this compound

The synthesis of this compound is a well-established process, though achieving stereochemical purity requires careful methodological consideration.

Classical Synthetic Route

The most traditional method involves the cyclopropanation of a styrene derivative.[1]

  • Ester Formation : Styrene is reacted with ethyl diazoacetate in the presence of a copper catalyst. This reaction is not stereospecific and typically yields a mixture of cis and trans ethyl 2-phenylcyclopropanecarboxylate, with the trans isomer predominating (approx. 65%).[1]

  • Hydrolysis : The resulting ester mixture is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding carboxylate salts.[9]

  • Isomer Separation : Upon acidification, a mixture of cis and trans this compound precipitates. The trans isomer can be laboriously isolated and purified through repeated recrystallization from hot water or other solvent systems like carbon tetrachloride–petroleum ether.[1][9]

Modern and Asymmetric Approaches

More contemporary methods offer improved efficiency and stereocontrol.

  • Catalytic Systems : The use of copper chromite spinel nanoparticles and basic ionic liquids has been shown to provide an efficient synthesis of cyclopropanecarboxylic acids.[1][10]

  • Starting from Cinnamic Acid : An alternative route begins with trans-cinnamic acid, which undergoes cyclopropanation and subsequent hydrolysis to yield the racemic this compound.[6][10]

  • Asymmetric Synthesis : To obtain enantiomerically pure forms, chiral catalysts or optically active starting materials are employed. Chiral resolution of the racemic acid is also a common strategy to prepare the desired enantiomer.[1][6]

G cluster_synthesis General Synthetic Workflow Styrene Styrene Ester_Mix cis/trans Ester Mixture Styrene->Ester_Mix EDA Ethyl Diazoacetate EDA->Ester_Mix Catalyst Copper Catalyst Catalyst->Ester_Mix Hydrolysis Base Hydrolysis (e.g., NaOH) Ester_Mix->Hydrolysis Acid_Mix cis/trans Acid Mixture Hydrolysis->Acid_Mix Purification Recrystallization Acid_Mix->Purification Trans_Acid Pure trans-2-Phenyl- cyclopropanecarboxylic Acid Purification->Trans_Acid

Fig. 1: General workflow for the synthesis of trans-2-Phenylcyclopropanecarboxylic acid.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound and its isomers relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The protons on the cyclopropane ring are highly characteristic. They appear as complex multiplets in the upfield region (typically 1-3 ppm). The proton alpha to the carboxyl group is the most deshielded of the ring protons.[11] The acidic proton of the carboxyl group appears as a broad singlet far downfield (10-12 ppm).[12]

    • ¹³C NMR : The cyclopropane carbons resonate at high field strengths, while the carbonyl carbon appears significantly downfield (~170-180 ppm). The phenyl carbons show characteristic shifts in the aromatic region (125-140 ppm).[5][13]

  • Mass Spectrometry (MS) :

    • Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z = 162. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[5] A characteristic peak for many aliphatic carboxylic acids is observed at m/z 60, resulting from a McLafferty rearrangement.[12][14]

  • Infrared (IR) Spectroscopy :

    • A very broad O-H stretching absorption is characteristic of the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[12]

    • A strong C=O stretching absorption appears around 1700 cm⁻¹.[12]

Table 2: Key Spectroscopic Data for trans-2-Phenylcyclopropanecarboxylic Acid
TechniqueKey FeatureApproximate Position
¹H NMR Carboxylic Acid (R-COOH )10-12 ppm (broad s)
Aromatic (Ar -H)7.0-7.5 ppm (m)
Cyclopropane (CH )1.0-3.0 ppm (m)
¹³C NMR Carbonyl (C =O)~175-180 ppm
Aromatic (Ar -C)~125-140 ppm
Cyclopropane (C H)~15-30 ppm
IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
C=O Stretch (Carbonyl)~1700 cm⁻¹ (strong)

Pharmacological Significance and Applications

The rigid cyclopropane ring serves as a critical pharmacophore, locking the phenyl and functional groups into a defined spatial orientation. This structural constraint is key to its biological activity.

Precursor to Tranylcypromine (MAO Inhibitor)

trans-2-Phenylcyclopropanecarboxylic acid is the immediate precursor to its corresponding amine, trans-2-phenylcyclopropylamine (2-PCPA or tranylcypromine). Tranylcypromine is a well-known irreversible inhibitor of monoamine oxidases A and B (MAO-A and MAO-B) and has been used clinically as an antidepressant.[1][2]

Scaffold for LSD1 Inhibition

The most significant modern application of this scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3] LSD1 is an epigenetic enzyme that removes methyl groups from histone H3, primarily at lysine 4 (H3K4).[15] Aberrant LSD1 activity is linked to the progression of various cancers, making it a high-value oncology target.[3]

Mechanism of Action: Tranylcypromine (2-PCPA) acts as a mechanism-based, irreversible inhibitor of LSD1.[2] The enzyme's catalytic machinery oxidizes the amine, which is believed to generate a reactive intermediate. This intermediate then forms a stable covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[2][16] This covalent modification prevents the enzyme from carrying out its demethylation function. The stereochemistry of the inhibitor can significantly affect its potency and binding within the LSD1 active site.[17]

G cluster_lsd1 LSD1 Inhibition by 2-PCPA (Tranylcypromine) LSD1_Active Active LSD1 (with FAD cofactor) Enzyme_Complex Enzyme-Substrate Complex LSD1_Active->Enzyme_Complex PCPA 2-PCPA (Tranylcypromine) PCPA->Enzyme_Complex Oxidation Enzymatic Oxidation Enzyme_Complex->Oxidation Reactive_Int Reactive Intermediate Oxidation->Reactive_Int Covalent_Adduct Covalent FAD-Inhibitor Adduct Reactive_Int->Covalent_Adduct LSD1_Inactive Inactive LSD1 Covalent_Adduct->LSD1_Inactive

Fig. 2: Mechanism-based inactivation of LSD1 by 2-PCPA.

The success of tranylcypromine has spurred the development of numerous derivatives of this compound designed to enhance potency and selectivity for LSD1 over the MAOs.[3][15]

Experimental Protocol: LSD1 Inhibition Assay

To assess the inhibitory potential of novel compounds derived from the this compound scaffold, a robust in vitro assay is essential. The following is a representative protocol for measuring LSD1 activity and its inhibition.

Objective : To determine the IC₅₀ value of a test compound against human LSD1.

Principle : This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the demethylation of a biotinylated histone H3 peptide.

Materials :

  • Recombinant human LSD1 enzyme

  • Biotinylated Histone H3 (1-21) K4me2 peptide substrate

  • Europium-labeled anti-mono-methyl H3K4 antibody (detection antibody)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Test compound (e.g., S2101, a 2-PCPA derivative)[3]

  • 384-well low-volume assay plates

  • TR-FRET-capable plate reader

Procedure :

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions into Assay Buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Addition :

    • To each well of the 384-well plate, add 5 µL of the diluted test compound. Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" controls.

    • Add 5 µL of LSD1 enzyme solution (prepared in Assay Buffer) to all wells except the "no enzyme" controls. The final enzyme concentration should be in the low nanomolar range, determined empirically. . Causality Note: Pre-incubating the enzyme and inhibitor allows for time-dependent inactivation to occur, which is critical for mechanism-based inhibitors like 2-PCPA derivatives.

  • Initiation of Reaction : Add 10 µL of the H3K4me2 peptide substrate solution (prepared in Assay Buffer) to all wells to start the demethylation reaction.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Detection :

    • Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled antibody and SA-APC conjugate.

    • Causality Note: The antibody specifically recognizes the mono-methylated product of the LSD1 reaction. The SA-APC binds to the biotin on the peptide substrate. When both are bound, the Europium donor and APC acceptor are brought into proximity, allowing FRET to occur.

  • Final Incubation : Incubate the plate for an additional 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition : Read the plate on a TR-FRET plate reader, measuring the emission at both 665 nm (APC acceptor) and 615 nm (Europium donor).

  • Analysis :

    • Calculate the ratio of the acceptor to donor fluorescence (665 nm / 615 nm).

    • Plot the ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is far more than a simple organic molecule; it is a privileged scaffold in modern drug discovery. Its rigid structure and rich stereochemistry provide an ideal starting point for the design of highly specific enzyme inhibitors. While its legacy began with MAO inhibition, its future is firmly rooted in the expanding field of epigenetics, particularly as the foundational structure for potent and selective LSD1 inhibitors. Future research will undoubtedly focus on synthesizing novel derivatives with improved pharmacokinetic properties and enhanced selectivity, further cementing the role of the 2-phenylcyclopropane core in the development of next-generation therapeutics for cancer and other diseases.

References

  • ChemBK. (2024, April 9). trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid. [Link]
  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
  • PubChem. 2-Phenylcyclopropane-1-carboxylic acid. [Link]
  • Organic Syntheses. cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]
  • Hazama, D., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of Medicinal Chemistry, 53(15), 5665–5676. [Link]
  • PubChem. (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid. [Link]
  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(11), 3047–3051. [Link]
  • LookChem. Cas 48126-51-8,(1R,2S)-2-phenylcyclopropane-1-carboxylic acid. [Link]
  • PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid. [Link]
  • Wittstruck, T. A., & Trachtenberg, E. N. (1967). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Journal of the American Chemical Society, 89(15), 3803–3810. [Link]
  • Google Patents. (2018).
  • Sato, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 793–800. [Link]
  • ChemBK. (1S,2R)-2-phenylcyclopropane-1-carboxylic acid. [Link]
  • Obata, Y., et al. (2017). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Biological and Pharmaceutical Bulletin, 40(10), 1702–1709. [Link]
  • SpectraBase. Trans-2-phenylcyclopropanecarboxylic acid [1H NMR]. [Link]
  • NIST WebBook. trans-2-Phenyl-1-cyclopropanecarboxylic acid. [Link]
  • SpectraBase. Trans-2-phenylcyclopropanecarboxylic acid [13C NMR]. [Link]
  • Oakwood Chemical. 2-Phenyl-cyclopropanecarboxylic acid. [Link]
  • National Institutes of Health (NIH).
  • Biblioteka Nauki. THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. [Link]
  • Chemistry LibreTexts. (2021, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Methodological & Application

Application Note: 2-Phenylcyclopropanecarboxylic Acid as a Versatile Chiral Building Block for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the use of conformationally constrained building blocks is a cornerstone of rational drug design. These rigid scaffolds allow for the precise orientation of pharmacophoric elements, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. Among these, 2-phenylcyclopropanecarboxylic acid (2-PCPCA) stands out as a uniquely valuable chiral synthon. Its rigid three-membered ring locks the relative positions of the phenyl and carboxylic acid groups, providing a well-defined vector for molecular elaboration.

This application note serves as a technical guide for researchers, exploring the synthesis of enantiomerically pure 2-PCPCA and its application as a key intermediate in the development of complex, biologically active molecules. We will provide field-proven insights into synthetic protocols, explaining the causality behind experimental choices and offering self-validating methodologies for practical implementation in the laboratory.

Physicochemical Properties and Stereoisomers

This compound is a chiral organic compound with the molecular formula C₁₀H₁₀O₂.[1][2] The presence of two stereocenters gives rise to four stereoisomers: a pair of trans enantiomers ((1R,2R) and (1S,2S)) and a pair of cis enantiomers ((1R,2S) and (1S,2R)). The trans isomers are particularly significant in drug development, forming the backbone of molecules like the antidepressant Tranylcypromine.[3][4]

The structural relationship between these isomers is fundamental to their application.

G rac_trans Racemic trans-2-PCPCA en_1R2R (1R,2R)-trans rac_trans->en_1R2R Enantiomers en_1S2S (1S,2S)-trans rac_trans->en_1S2S Enantiomers rac_cis Racemic cis-2-PCPCA en_1R2S (1R,2S)-cis rac_cis->en_1R2S Enantiomers en_1S2R (1S,2R)-cis rac_cis->en_1S2R Enantiomers

Caption: Stereoisomers of this compound.

Table 1: Physicochemical Properties of 2-PCPCA Isomers

Propertytrans-2-PCPCA (Racemic)(1R,2S)-cis-2-PCPCA(1S,2R)-cis-2-PCPCA
CAS Number 939-90-2[2]48126-51-8[5]23020-18-0
Molecular Weight 162.19 g/mol 162.188 g/mol [5]162.18 g/mol
Melting Point 86-88 °C104.5 °C[5]Not specified
Appearance Powder/SolidNot specifiedNot specified

Synthesis of Enantiopure this compound

The production of enantiomerically pure 2-PCPCA is the critical first step for its use as a chiral building block. While direct asymmetric synthesis is possible, the most common and industrially scalable approach involves the synthesis of the racemate followed by chiral resolution.[4]

Protocol: Synthesis of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

This protocol describes a robust method for synthesizing the racemic trans-isomer starting from ethyl cinnamate, adapted from established cyclopropanation procedures.[6] The reaction utilizes a sulfoxonium ylide to form the cyclopropane ring.

Materials:

  • Ethyl cinnamate

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Potassium hydroxide (KOH), aqueous solution (e.g., 45%)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate, Sodium sulfate (anhydrous), Brine

Procedure:

  • Ylide Formation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.2 eq) and potassium tert-butoxide (1.1 eq) to anhydrous DMSO. Stir the mixture for 10-15 minutes at room temperature until a homogenous solution of the ylide is formed.

  • Cyclopropanation: In a separate flask, dissolve ethyl cinnamate (1.0 eq) in DMSO. Add the ylide solution dropwise to the ethyl cinnamate solution. The reaction is exothermic; maintain the temperature between 55-60 °C.[6] Stir for 1-2 hours at this temperature until TLC or HPLC analysis shows complete consumption of the starting material.

  • Work-up (Ester): Cool the reaction mixture and pour it into water. Extract the aqueous phase several times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-phenylcyclopropane carboxylic acid ethyl ester as an oil.[6]

  • Saponification: To the crude ester, add a 45% aqueous solution of potassium hydroxide. Heat the mixture to 60 °C and stir for 2 hours, monitoring the hydrolysis by TLC/HPLC.[6]

  • Work-up (Acid): After cooling, dilute the mixture with water and extract with a non-polar solvent (e.g., hexane) to remove any unreacted ester. Acidify the aqueous layer carefully with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.

  • Isolation: Extract the acidified aqueous phase multiple times with toluene or ethyl acetate. Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield racemic trans-2-phenylcyclopropanecarboxylic acid as a solid. The product can be further purified by recrystallization.

Chiral Resolution Strategies

With the racemate in hand, the next step is to separate the enantiomers. Several effective methods exist, each with distinct advantages. The choice often depends on the scale of the synthesis and available equipment.

G cluster_0 Starting Material cluster_1 Method 1: Classical Resolution cluster_2 Method 2: Enzymatic Resolution racemate Racemic trans-2-PCPCA res_agent Add Chiral Resolving Agent (e.g., (+)-dehydroabietylamine) racemate->res_agent esterify Esterify to Racemic Ester racemate->esterify diastereomers Form Diastereomeric Salts (R,R)-acid salt & (S,S)-acid salt res_agent->diastereomers crystallize Fractional Crystallization (one salt is less soluble) diastereomers->crystallize separate Separate Solid & Filtrate crystallize->separate acidify Acidify Separately separate->acidify enantiomers Pure (1R,2R)-2-PCPCA & Pure (1S,2S)-2-PCPCA acidify->enantiomers enzyme Add Lipase + H₂O (Kinetic Resolution) esterify->enzyme hydrolysis Enantioselective Hydrolysis enzyme->hydrolysis separation Separate Unreacted Ester from Hydrolyzed Acid hydrolysis->separation separation->enantiomers

Caption: Workflow comparing classical and enzymatic resolution methods.

Protocol: Classical Resolution via Diastereomeric Salts

This method relies on the principle that enantiomers react with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties (e.g., solubility) and can be separated.[7]

Resolving Agent Example: (+)-Dehydroabietylamine[3]

Procedure:

  • Salt Formation: Dissolve racemic trans-2-PCPCA (1.0 eq) in a suitable solvent, such as aqueous methanol. In a separate container, dissolve an equimolar amount of (+)-dehydroabietylamine (1.0 eq) in the same solvent system.

  • Combine and Crystallize: Add the amine solution to the acid solution. The diastereomeric salts will begin to form. The salt of the (1R,2R)-enantiomer with (+)-dehydroabietylamine is often the one that preferentially crystallizes.[3] Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Isolation: Collect the precipitated solid by filtration. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.

  • Purification: The enantiomeric purity of the crystallized salt can be enhanced by recrystallizing it one or more times from the same solvent system.[3]

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate). Acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent. The free enantiomerically pure 2-PCPCA will move into the organic layer, while the amine salt remains in the aqueous layer.

  • Final Steps: Separate the layers, wash the organic phase, dry it, and remove the solvent to yield the enantiopure acid. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Protocol: Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective and environmentally friendly method. It typically involves the enantioselective hydrolysis of a racemic ester derivative by a lipase. One enantiomer of the ester is converted to the acid, while the other remains unchanged, allowing for their separation.[8][9]

Enzyme Example: Candida antarctica Lipase B (CALB), often immobilized (Novozym 435).[4]

Procedure:

  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of trans-2-PCPCA using the first part of the protocol in Section 2.1 or standard esterification methods.

  • Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution or a biphasic system (e.g., methyl tert-butyl ether and a small amount of water). Add the lipase (e.g., Novozym 435).

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess (ee) for both the remaining ester and the product acid.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be reused).

  • Separation: Extract the reaction mixture with an organic solvent.

    • To isolate the unreacted ester: Wash the organic phase with a mild base (e.g., aq. NaHCO₃) to remove the acid product. Then, dry and concentrate the organic layer to obtain the enantiopure ester. This can be hydrolyzed in a separate step to get the corresponding acid enantiomer.

    • To isolate the acid product: Acidify the basic aqueous washes from the previous step with HCl and extract with an organic solvent. Dry and concentrate to obtain the other enantiopure acid.

Applications in the Synthesis of Bioactive Molecules

The true value of enantiopure 2-PCPCA lies in its application as a rigid scaffold. Its carboxylic acid handle is a versatile functional group for further elaboration, most commonly through amide bond formation.

Case Study: Synthesis of a Key Amide Intermediate

This protocol demonstrates the conversion of 2-PCPCA into an amide, a fundamental transformation for building more complex drug candidates, such as precursors to Tranylcypromine or inhibitors of O-acetylserine sulfhydrylase.[6][10]

G start (1R,2R)-2-PCPCA COOH intermediate Acid Chloride COCl start:f0->intermediate:f0 SOCl₂ or (COCl)₂ product Primary Amide CONH₂ intermediate:f0->product:f0 NH₃ (gas) or NH₄OH

Caption: Synthetic pathway from 2-PCPCA to its primary amide.

Protocol: Amide Formation via an Acid Chloride

Materials:

  • Enantiopure trans-2-PCPCA

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ammonia (gaseous) or aqueous ammonium hydroxide (NH₄OH)

  • Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, dissolve the enantiopure 2-PCPCA (1.0 eq) in anhydrous DCM or THF. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.[6] Alternatively, use oxalyl chloride (1.5 eq) with a catalytic drop of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated (e.g., to 40-60 °C) to ensure completion.[6] Monitor by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC/LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl/oxalyl chloride and the solvent under reduced pressure. This gives the crude acid chloride, which is typically used immediately in the next step.

  • Amination: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

    • Method A (Gaseous Ammonia): Bubble ammonia gas through the solution until the reaction is complete (as monitored by TLC).[6]

    • Method B (Aqueous Ammonia): Add the acid chloride solution dropwise to a stirred, cooled solution of concentrated ammonium hydroxide.

  • Work-up and Isolation: After the reaction is complete, remove the THF under reduced pressure (if used). If an aqueous work-up was performed, extract the product with ethyl acetate. The ammonium chloride byproduct is water-soluble. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide. The product can be purified by crystallization or column chromatography.

This amide is a versatile intermediate. It can be further dehydrated to a nitrile or, in the case of Tranylcypromine synthesis, can be a precursor for the Hofmann rearrangement to yield the corresponding primary amine.[4]

Conclusion

This compound is more than just a simple carboxylic acid; it is a powerful chiral building block whose rigid conformation provides a distinct advantage in the design of stereochemically defined molecules. The synthetic and resolution protocols detailed here offer reliable pathways to access its enantiomerically pure forms. Its proven track record in marketed drugs and clinical candidates, from MAO inhibitors to modern antibacterial agents, underscores its enduring importance.[3][10] For researchers in drug discovery, mastering the chemistry of this scaffold opens a gateway to novel therapeutics with enhanced potency and selectivity.

References

  • Title: (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | Source: LookChem | URL:[Link]
  • Title: Recommended synthesis of (±)
  • Title: A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes | Source: Royal Society of Chemistry | URL:[Link]
  • Title: Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof | Source: Google Patents | URL
  • Title: Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms | Source: PubMed | URL:[Link]
  • Title: (1S,2R)-2-Phenylcyclopropanecarboxylic acid | Source: PubChem | URL:[Link]
  • Title: Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol | Source: PMC | URL:[Link]
  • Title: Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs | Source: Beilstein Journal of Organic Chemistry | URL:[Link]
  • Title: Chiral resolution | Source: Wikipedia | URL:[Link]
  • Title: trans-2-Phenylcyclopropanecarboxylic acid | Source: PubChem | URL:[Link]
  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives | Source: National Institutes of Health (NIH) | URL:[Link]
  • Title: Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
  • Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid | Source: ResearchG
  • Title: Enzymatic resolution process | Source: Google Patents | URL
  • Title: Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids | Source: Google Patents | URL
  • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines | Source: Royal Society of Chemistry | URL:[Link]
  • Title: A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid | Source: MDPI | URL:[Link]
  • Title: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters | Source: PMC | URL:[Link]
  • Title: Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid | Source: PubMed | URL:[Link]
  • Title: 2-Phenyl-cyclopropanecarboxylic acid | Source: Oakwood Chemical | URL:[Link]
  • Title: Novel 2-fluorocyclopropane carboxylic acid synthesis method | Source: Google Patents | URL
  • Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Title: Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon | Source: PubMed | URL:[Link]

Sources

Application Notes & Protocols: The 2-Phenylcyclopropane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 2-phenylcyclopropane moiety is a quintessential example of such a structure. Its inherent conformational rigidity, a direct consequence of the strained three-membered ring, provides a well-defined three-dimensional orientation for the phenyl group and the carboxylic acid (or its amine derivatives). This precise spatial arrangement is crucial for high-affinity interactions with biological targets.[1][2] The unique electronic properties of the cyclopropane ring further contribute to its utility in drug design, influencing factors like metabolic stability and binding affinity.[3]

This guide provides an in-depth exploration of 2-phenylcyclopropanecarboxylic acid and its derivatives, focusing on their established roles as powerful enzyme inhibitors. We will delve into the mechanisms of action that underpin their therapeutic effects, provide detailed protocols for their synthesis and characterization, and discuss the future trajectory of this versatile scaffold in drug discovery.

Section 1: Key Therapeutic Applications & Mechanisms of Action

The 2-phenylcyclopropane scaffold is the core of several clinically important drugs and a plethora of investigational compounds. Its primary applications lie in the inhibition of a specific class of enzymes: flavin adenine dinucleotide (FAD)-dependent amine oxidases.

Monoamine Oxidase (MAO) Inhibition

The most well-known application of this scaffold is in the development of Monoamine Oxidase Inhibitors (MAOIs). The prototypical drug, Tranylcypromine (trans-2-phenylcyclopropylamine), which is conceptually derived from this compound, is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B.[4][5]

  • Therapeutic Relevance: MAOIs like Tranylcypromine are used in the treatment of major depressive disorder (MDD) and anxiety disorders, particularly for patients who have not responded to other classes of antidepressants.[6][7][8] By inhibiting MAO, these drugs prevent the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—in the brain, leading to their increased availability and an alleviation of depressive symptoms.[5][7]

  • Mechanism of Action: Tranylcypromine acts as a mechanism-based inactivator. The cyclopropylamine moiety undergoes a single-electron oxidation by the FAD cofactor within the MAO active site. This process leads to the opening of the strained cyclopropane ring, which then forms a stable, irreversible covalent bond with the N5 atom of the flavin ring of FAD.[9] This covalent adduct permanently inactivates the enzyme. The body must then synthesize new MAO enzymes to restore function, a process that can take several days.[5][6]

MAO_Inhibition Mechanism of Irreversible MAO/LSD1 Inhibition cluster_0 Enzyme Active Site Enzyme MAO or LSD1 FAD FAD Cofactor (Oxidized) Enzyme->FAD holds Inhibitor 2-Phenylcyclopropylamine (e.g., Tranylcypromine) Intermediate Radical Cation (Ring Opening) Inhibitor->Intermediate Single-Electron Oxidation by FAD Adduct Covalent FAD-Inhibitor Adduct (Enzyme Inactivated) Intermediate->Adduct Covalent Bond Formation with FAD

Caption: Irreversible inhibition of FAD-dependent amine oxidases.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, the 2-phenylcyclopropane scaffold has gained significant attention as a platform for developing inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical target in oncology.[10][11] LSD1 is also a FAD-dependent amine oxidase that removes methyl groups from histone proteins (specifically H3K4me1/2 and H3K9me1/2), thereby regulating gene expression.[10][12]

  • Therapeutic Relevance: Aberrant LSD1 activity is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and other hematological malignancies and solid tumors.[11][13] By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and the suppression of cancer cell proliferation and self-renewal.[11]

  • Mechanism of Action: The inhibitory mechanism of 2-phenylcyclopropane-based compounds against LSD1 is analogous to their action on MAOs. They form a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[4][9] A significant focus of modern drug discovery is to modify the core tranylcypromine structure to enhance potency and selectivity for LSD1 over the MAO isozymes, thereby minimizing the side effects associated with MAO inhibition (like the risk of hypertensive crisis).[10][11][12]

Comparative Inhibitory Activity

The versatility of the 2-phenylcyclopropane scaffold allows for chemical modifications that tune its selectivity towards different FAD-dependent enzymes.

Compound ClassPrimary Target(s)Therapeutic AreaKey Feature
Tranylcypromine MAO-A, MAO-BPsychiatry (Depression)Non-selective, irreversible MAO inhibition.[4]
Substituted 2-PCPA Derivatives LSD1OncologyDesigned for high potency and selectivity for LSD1 over MAOs.[10][12]
Novel 2-PCPA Derivatives O-acetylserine sulfhydrylaseInfectious DiseaseInvestigational antibacterial agents targeting cysteine biosynthesis.[14]

PCPA: Phenylcyclopropylamine

Section 2: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of trans-2-phenylcyclopropanecarboxylic acid, a key intermediate for many of the bioactive molecules discussed.

Synthesis Workflow

Synthesis_Workflow Synthesis & Characterization Workflow Start Starting Materials (2-Phenylacetonitrile, 1,2-Dibromoethane) Reaction Step 1: Cyclopropanation (Phase Transfer Catalysis) Start->Reaction Intermediate Intermediate (1-Phenylcyclopropane-1-carbonitrile) Reaction->Intermediate Hydrolysis Step 2: Hydrolysis (Conc. HCl) Intermediate->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product (trans-2-Phenylcyclopropanecarboxylic Acid) Purification->Product Analysis Characterization (¹H NMR, ¹³C NMR, HPLC, MS) Product->Analysis

Caption: General workflow for synthesis and validation.

Protocol: Synthesis of (±)-1-Phenylcyclopropane-1-carboxylic acid

This protocol describes a two-step synthesis starting from 2-phenylacetonitrile, which is a common and efficient method.[3]

Materials:

  • 2-Phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, separatory funnel.

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-phenylacetonitrile (e.g., 10 mmol), 1,2-dibromoethane (12 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol).

  • Reagent Addition: Add 50 mL of toluene, followed by a 50% aqueous solution of sodium hydroxide (w/v, ~40 mmol).

    • Causality Note: A strong base (NaOH) is required to deprotonate the benzylic position of the acetonitrile. TBAB is a phase transfer catalyst essential for transporting the hydroxide ion from the aqueous phase to the organic phase to facilitate the reaction.

  • Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[3]

  • Workup: After cooling to room temperature, add 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 25 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylcyclopropane-1-carbonitrile intermediate. This is often a yellowish oil and can be used in the next step without further purification.

Step 2: Hydrolysis to 1-Phenylcyclopropanecarboxylic Acid

  • Setup: Place the crude carbonitrile intermediate from Step 1 into a round-bottom flask.

  • Hydrolysis: Add an excess of concentrated hydrochloric acid (e.g., 50 mL). Heat the mixture to reflux (approx. 100-110 °C) with stirring.

    • Causality Note: The strong acidic conditions and high temperature are necessary to hydrolyze the highly stable nitrile functional group first to an amide and then to the corresponding carboxylic acid, releasing ammonium chloride as a byproduct.

  • Reaction: Maintain reflux for 8-12 hours, or until TLC or HPLC analysis shows complete consumption of the nitrile intermediate. The reaction mixture should become more homogeneous as the hydrolysis proceeds.

  • Workup: Cool the reaction mixture in an ice bath. A white precipitate of the carboxylic acid may form. Collect the solid by vacuum filtration. If no solid forms, extract the acidic aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-phenylcyclopropanecarboxylic acid as a white solid.

Protocol: Analytical Characterization

It is critical to verify the identity and purity of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the final product.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Expected Result: A single major peak corresponding to the product, with purity typically >95%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of trans-2-phenylcyclopropanecarboxylic acid.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR Signals (for trans isomer, approximate shifts):

    • δ 1.30-1.40 (m, 1H): One of the cyclopropane CH₂ protons.

    • δ 1.65-1.75 (m, 1H): The other cyclopropane CH₂ proton.

    • δ 1.90-2.00 (m, 1H): The CH proton adjacent to the carboxyl group.

    • δ 2.55-2.65 (m, 1H): The CH proton adjacent to the phenyl group.

    • δ 7.15-7.35 (m, 5H): Aromatic protons of the phenyl ring.

    • δ 12.0 (br s, 1H): Carboxylic acid proton (this peak may be broad and its chemical shift is concentration-dependent; it will exchange with D₂O).

    • Note: The cis and trans isomers can be distinguished by their unique coupling constants and chemical shifts in the cyclopropane region.

Section 3: Future Directions and Conclusion

The 2-phenylcyclopropane scaffold continues to be a fertile ground for drug discovery. Current research efforts are focused on designing next-generation inhibitors with improved selectivity profiles, particularly for LSD1, to create safer and more effective cancer therapies.[11] Modifications to the core structure are being explored to reduce off-target effects, such as hERG channel inhibition, and to improve pharmacokinetic properties.[11] Furthermore, the unique stereoelectronic properties of this scaffold are being leveraged to design inhibitors for other enzyme classes and to probe biological pathways beyond oncology and neuroscience.[14]

References

  • Wikipedia. (n.d.). Tranylcypromine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?.
  • Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA.
  • YouTube. (2025, March 2). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • NCBI Bookshelf. (2025, January 19). Tranylcypromine - StatPearls.
  • ResearchGate. (n.d.). Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators.
  • Smolecule. (2024, August 10). (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid.
  • Smolecule. (2023, August 15). Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • PubMed Central. (2022, August 18). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2.
  • PubMed. (2020, May 6). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors.
  • PubMed. (n.d.). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms.
  • ResearchGate. (n.d.). A) Structural scaffolds of LSD1 inhibitors currently in clinical....
  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • PubMed Central. (2022, April 29). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles.
  • PubMed. (2023, September 7). Synthesis and anti-cancer potential of potent peripheral MAOA inhibitors designed to limit blood:brain penetration.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Cyclopentylpropenoic Acid and Related Compounds in Medicinal Chemistry.
  • Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Application Note: Synthesis Protocols for 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated protocols for the synthesis of 2-phenylcyclopropanecarboxylic acid, a pivotal building block in medicinal chemistry. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and metabolic stability to drug candidates, making it a "privileged" structural motif. This document focuses on the trans-isomer of this compound, which serves as the key precursor for the synthesis of the monoamine oxidase inhibitor, tranylcypromine.[1][2] We provide detailed, step-by-step methodologies for two distinct and effective synthetic routes: the classical copper-catalyzed carbene addition to styrene and a modern, safer approach utilizing a sulfur ylide-mediated cyclopropanation. The rationale behind each protocol, including mechanistic insights, safety considerations, and methods for product characterization, is thoroughly discussed to empower researchers in pharmaceutical and chemical development.

Introduction: The Significance of the Phenylcyclopropane Scaffold

The 2-phenylcyclopropane moiety is of significant interest to the pharmaceutical industry due to its presence in a variety of bioactive molecules. The rigid, three-dimensional structure of the cyclopropane ring allows it to act as a conformationally restricted analogue of larger, more flexible groups, leading to enhanced binding affinity and selectivity for biological targets.

The primary driver for the synthesis of trans-2-phenylcyclopropanecarboxylic acid is its role as a late-stage intermediate in the industrial production of tranylcypromine, an antidepressant that functions by irreversibly inhibiting monoamine oxidase.[3] The pharmacological activity of tranylcypromine is highly dependent on its stereochemistry, underscoring the importance of synthetic methods that can control the relative (cis/trans) and absolute (R/S) configuration of the cyclopropane ring.[3]

This guide provides researchers with reliable protocols to access this valuable intermediate, addressing common challenges such as stereocontrol and the use of hazardous reagents.

Protocol 1: Classical Synthesis via Copper-Catalyzed Decomposition of Ethyl Diazoacetate

This method represents the foundational approach to synthesizing the 2-phenylcyclopropane core structure.[1] It involves the reaction of styrene with a carbene species, generated in situ from the copper-catalyzed decomposition of ethyl diazoacetate. While effective, this protocol requires stringent safety measures due to the potentially explosive nature of diazo compounds.

Mechanistic Rationale

The reaction proceeds through the formation of a copper carbene intermediate. Ethyl diazoacetate reacts with the copper catalyst to release dinitrogen gas and form a transient metallocarbene. This electrophilic species then undergoes a cycloaddition reaction with the electron-rich double bond of styrene. The addition is not perfectly stereospecific, typically yielding a mixture of cis and trans ethyl 2-phenylcyclopropanecarboxylate, with the more thermodynamically stable trans isomer predominating (typically a 65:35 trans:cis ratio).[1] Subsequent hydrolysis of the ester mixture yields the corresponding carboxylic acids, from which the trans isomer can be isolated via recrystallization.

Classical_Carbene_Addition cluster_0 Carbene Formation cluster_1 Cycloaddition cluster_2 Hydrolysis EDA Ethyl Diazoacetate (N₂CHCO₂Et) Cu Cu Catalyst EDA->Cu -N₂ N2 N₂ CuCarbene [Cu]=CHCO₂Et (Copper Carbene) Styrene Styrene CuCarbene->Styrene ProductEster Ethyl 2-phenylcyclopropanecarboxylate (cis/trans mixture) Styrene->ProductEster FinalAcid This compound (cis/trans mixture) ProductEster->FinalAcid H₃O⁺ / Δ

Caption: Mechanism of copper-catalyzed cyclopropanation of styrene.

Experimental Protocol: Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate

Safety Warning: Ethyl diazoacetate is toxic, potentially explosive, and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid using ground glass joints and contact with sharp metal edges.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Styrene104.1510.4 g (11.4 mL)100
Anhydrous Copper(II) Sulfate159.611.0 g6.27
Ethyl Diazoacetate (EDA)114.1011.4 g (10.9 mL)100
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add styrene and anhydrous copper(II) sulfate.

  • Heat the mixture to a gentle reflux.

  • Add ethyl diazoacetate dropwise from the dropping funnel over a period of 2 hours. A steady evolution of nitrogen gas should be observed. Caution: The rate of addition must be controlled to prevent a dangerous buildup of unreacted EDA.

  • After the addition is complete, continue refluxing for an additional 1 hour until gas evolution ceases.

  • Cool the reaction mixture to room temperature and filter to remove the copper catalyst.

  • Wash the filtrate with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product (a mixture of cis and trans esters) is purified by vacuum distillation.

Protocol: Hydrolysis and Isomer Separation
  • The distilled ester mixture is refluxed with a 10% aqueous solution of sodium hydroxide for 4 hours.

  • After cooling, the solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH ~2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid mixture.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The separation of the trans isomer is achieved by fractional crystallization. The crude acid mixture is recrystallized from hot water or a toluene/hexane solvent system. The less soluble trans-2-phenylcyclopropanecarboxylic acid will crystallize out upon cooling, while the cis isomer remains in the mother liquor.[1]

Protocol 2: Johnson-Corey-Chaykovsky Cyclopropanation

This modern approach avoids the hazards associated with diazo compounds by using a sulfur ylide, trimethylsulfoxonium iodide, for the methylene transfer.[4] The reaction is typically performed on an α,β-unsaturated ester, such as ethyl cinnamate, to directly generate the desired cyclopropyl ester with high trans selectivity.

Mechanistic Rationale

The reaction begins with the deprotonation of trimethylsulfoxonium iodide by a strong base, such as potassium tert-butoxide, to form the sulfur ylide. This ylide then acts as a nucleophile, undergoing a conjugate (Michael) addition to the β-carbon of the ethyl cinnamate. The resulting enolate intermediate rapidly undergoes an intramolecular nucleophilic substitution, where the carbanion displaces the dimethyl sulfoxide (DMSO) group to form the three-membered ring. This intramolecular cyclization is sterically controlled, leading to the preferential formation of the trans product.

JCC_Reaction cluster_0 Ylide Formation cluster_1 Michael Addition & Cyclization Reagent1 Me₃S(O)⁺I⁻ (Trimethylsulfoxonium iodide) Ylide Me₂S(O)=CH₂ (Sulfur Ylide) Reagent1->Ylide Base KOtBu Cinnamate Ethyl Cinnamate Ylide->Cinnamate Intermediate Enolate Intermediate Cinnamate->Intermediate 1,4-Addition ProductEster trans-Ethyl 2-phenyl- cyclopropanecarboxylate Intermediate->ProductEster Intramolecular SN2

Caption: Johnson-Corey-Chaykovsky reaction mechanism.

Experimental Protocol

This protocol is adapted from a procedure described for the synthesis of related cyclopropane esters.[3]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Trimethylsulfoxonium iodide220.077.5 g34.1
Potassium tert-butoxide112.213.9 g34.8
Ethyl cinnamate176.215.0 g (4.8 mL)28.4
Dimethyl sulfoxide (DMSO)78.1350 mL-

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide and potassium tert-butoxide to 35 mL of anhydrous DMSO.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • In a separate flask, dissolve ethyl cinnamate in 15 mL of anhydrous DMSO.

  • Add the ethyl cinnamate solution dropwise to the ylide suspension at room temperature. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at 55-60 °C for 1 hour.[3]

  • Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with 3 x 75 mL of diethyl ether.

  • Combine the organic extracts and wash them with 2 x 100 mL of water, followed by 100 mL of brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-ethyl 2-phenylcyclopropanecarboxylate.

  • The crude ester can be purified by column chromatography or used directly in the hydrolysis step as described in section 2.3.

Considerations for Enantioselective Synthesis

Achieving an enantiomerically pure form of this compound is crucial for many pharmaceutical applications.[5] This is typically accomplished through two main strategies:

  • Chiral Resolution: A racemic mixture of the acid is reacted with a chiral amine to form diastereomeric salts. These salts possess different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomer of the carboxylic acid.[2]

  • Asymmetric Catalysis: A prochiral starting material is converted into a chiral product using a chiral catalyst. For cyclopropanation, this often involves using a transition metal complex ligated by a chiral ligand.[6] Phase-transfer catalysis (PTC) with chiral catalysts has also emerged as a powerful method for enantioselective cyclopropanation reactions, offering high yields and enantioselectivities under mild conditions.[7][8] The chiral catalyst creates a chiral environment around the reactive intermediate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Asymmetric_Catalysis Substrate Styrene Catalyst Chiral Catalyst [M-L*] Substrate->Catalyst Reagent Carbene Source (e.g., EDA) Reagent->Catalyst Transition_State_R Transition State (Pro-R) Catalyst->Transition_State_R Favored (Lower Energy) Transition_State_S Transition State (Pro-S) Catalyst->Transition_State_S Disfavored (Higher Energy) Product_R (1R,2R)-Product Transition_State_R->Product_R Product_S (1S,2S)-Product Transition_State_S->Product_S

Caption: Conceptual workflow of asymmetric cyclopropanation.

Characterization of trans-2-Phenylcyclopropanecarboxylic Acid

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

PropertyValue
Molecular Formula C₁₀H₁₀O₂[9]
Molecular Weight 162.19 g/mol [9]
Appearance White to beige crystalline powder[10]
Melting Point 116-119 °C
Spectroscopic Data
TechniqueKey Peaks and Shifts (for trans-isomer)
¹H NMR (CDCl₃)δ 7.15-7.35 (m, 5H, Ar-H), 2.65 (ddd, 1H), 2.20 (ddd, 1H), 1.70 (ddd, 1H), 1.40 (ddd, 1H). The carboxylic acid proton (COOH) appears as a broad singlet, typically >10 ppm.[11]
¹³C NMR (CDCl₃)δ 179 (C=O), 139 (Ar-C), 129, 127, 126 (Ar-CH), 27 (CH), 25 (CH), 17 (CH₂).[12]
IR Spectroscopy (KBr)~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600, 1495 cm⁻¹ (C=C aromatic stretch).[13][14][15]

Overall Workflow and Safety Precautions

The synthesis of this compound involves multiple steps, each requiring careful execution and adherence to safety protocols.

Overall_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product Formation start Starting Materials (e.g., Styrene or Cinnamate) reaction Cyclopropanation Reaction (Protocol 1 or 2) start->reaction quench Reaction Quenching & Extraction reaction->quench purify_ester Purification of Ester (Distillation or Chromatography) quench->purify_ester hydrolysis Ester Hydrolysis purify_ester->hydrolysis crystallization Acidification & Crystallization hydrolysis->crystallization final_product trans-2-Phenylcyclopropanecarboxylic Acid crystallization->final_product

Caption: General experimental workflow for synthesis.

General Safety:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle strong bases (KOtBu) and acids (HCl) with care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • Benny, J., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
  • Bandar, J. S., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry – A European Journal, 21(20), 7365-7368. [Link]
  • Wikipedia. Kulinkovich reaction. [Link]
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]
  • Grokipedia. Kulinkovich reaction. [Link]
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
  • SpectraBase. trans-2-Phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum. [Link]
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid. [Link]
  • Google Patents.
  • ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
  • Wikipedia. Simmons–Smith reaction. [Link]
  • Che, C. M., et al. (2000). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Journal of the Chinese Chemical Society, 47(4B), 967-972. [Link]
  • SpectraBase. Trans-2-phenylcyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
  • Schmalz, T., et al. (2020). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • PubChem. (+)-Tranylcypromine. [Link]
  • OpenStax. Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. [Link]

Sources

Application Notes & Protocols: 2-Phenylcyclopropanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Phenylcyclopropanecarboxylic acid (2-PCCA) and its derivatives represent a cornerstone scaffold in modern medicinal chemistry. Characterized by a strained three-membered carbocycle, this structure imparts a unique conformational rigidity and reactivity profile that has been successfully exploited in the development of potent enzyme inhibitors. Historically anchored to the discovery of the antidepressant tranylcypromine, the applications of the 2-phenylcyclopropyl moiety have expanded significantly. This guide provides an in-depth exploration of 2-PCCA's role in drug discovery, focusing on its application in designing inhibitors for FAD-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) for oncology and Monoamine Oxidases (MAOs) in neuroscience. Furthermore, we delve into emerging applications, including the development of novel antibacterial agents. This document furnishes researchers with the foundational knowledge, mechanistic insights, and detailed experimental protocols required to leverage this privileged scaffold in their drug development programs.

Section 1: The 2-PCCA Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of this compound as a molecular building block stems from the inherent properties of its cyclopropane ring. This three-membered ring is highly strained, which influences its chemical reactivity and provides a rigid framework for orienting the phenyl and carboxylic acid substituents in a well-defined three-dimensional space[1]. The compound exists as stereoisomers, with the trans configuration being the most common precursor in the synthesis of bioactive molecules[1][2]. This defined geometry is crucial for achieving precise interactions with the binding sites of biological targets.

The conversion of the carboxylic acid group to an amine yields trans-2-phenylcyclopropylamine (PCPA), also known as tranylcypromine, the foundational molecule that revealed the therapeutic potential of this scaffold[3][4]. The development of 2-PCCA derivatives is therefore a critical strategy in medicinal chemistry to modulate pharmacokinetic properties, enhance target specificity, and explore novel therapeutic applications.

structure cluster_pcca trans-2-Phenylcyclopropanecarboxylic Acid PCCA mechanism enzyme Enzyme-FAD Complex complex Initial E-I Complex enzyme->complex inhibitor 2-Phenylcyclopropylamine (Inhibitor) inhibitor->complex Reversible Binding intermediate Reactive Intermediate complex->intermediate Enzymatic Oxidation inactivated Covalently Modified Inactivated Enzyme intermediate->inactivated Covalent Adduct Formation

Caption: Generalized mechanism of irreversible inhibition of FAD-dependent oxidases.

Target Profile 1: Lysine-Specific Demethylase 1 (LSD1) in Oncology

Biological Rationale: Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is an epigenetic regulator that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[4] LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), prostate, and breast cancer, where its activity contributes to blocking cellular differentiation and promoting proliferation.[4] This makes LSD1 a high-priority target for cancer therapy.

Drug Design Strategy: Tranylcypromine was one of the first compounds identified as an LSD1 inhibitor.[3] Modern drug discovery efforts focus on modifying the 2-PCCA scaffold to improve potency and, critically, selectivity for LSD1 over the structurally similar MAO enzymes to avoid neuropsychiatric side effects. Strategies include conjugating the 2-phenylcyclopropylamine moiety to peptide sequences that mimic the histone H3 tail or adding other functional groups to exploit differences in the respective active sites.[4][5] Stereochemistry is paramount; studies have shown that different enantiomers of 2-PCCA derivatives can exhibit significantly different potencies against LSD1, highlighting the importance of asymmetric synthesis.[3]

Target Profile 2: Monoamine Oxidases (MAOs) in Neuroscience

Biological Rationale: MAO-A and MAO-B are enzymes located on the outer mitochondrial membrane that are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAOs increases the concentration of these neurotransmitters in the synaptic cleft, which is the basis for their use as antidepressants.[4][6] Tranylcypromine was first approved by the FDA in 1961 for major depressive disorder based on this mechanism.[4]

The Selectivity Challenge: The dual activity of tranylcypromine against both LSD1 and MAOs presents a significant challenge in drug development. When designing LSD1 inhibitors for cancer, high selectivity over MAOs is essential to prevent dose-limiting toxicities associated with MAO inhibition, such as hypertensive crisis. Conversely, for neurological applications, selectivity for MAO-A or MAO-B might be desired. The 2-PCCA scaffold provides a versatile starting point for achieving this selectivity through careful chemical modification.

Table 1: Comparative Inhibitory Activity of Tranylcypromine (2-PCPA)

Target EnzymeIC50 / Ki ValueReference
LSD1 IC50: ~20.7 µM; Ki: ~242.7 µM[7]
MAO-A IC50: ~2.3 µM; Ki: ~101.9 µM[7]
MAO-B IC50: ~0.95 µM; Ki: ~16 µM[7]

Section 3: Emerging Application: Antibacterial Drug Discovery

Target Rationale: The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The cysteine biosynthesis pathway in bacteria, which is absent in mammals, presents an attractive set of targets. One key enzyme in this pathway is O-acetylserine sulfhydrylase.

Structure-Activity Relationships (SAR): Researchers have designed and synthesized a series of 2-PCCA derivatives as inhibitors of O-acetylserine sulfhydrylase from Salmonella enterica. While initial compounds showed potent enzymatic inhibition in the nanomolar range, they lacked whole-cell activity, likely due to poor permeability across the bacterial cell wall.[8] Subsequent medicinal chemistry efforts have focused on rationally modifying the 2-PCCA structure to enhance permeability through bacterial porins while maintaining high affinity for the target enzyme.[8] This research highlights the adaptability of the 2-PCCA scaffold for applications beyond its traditional targets.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of (±)-trans-2-Phenylcyclopropanecarboxylic Acid

This protocol describes a common method for synthesizing the title compound from 2-phenylacetonitrile.

Rationale: This two-step synthesis involves an initial cyclopropanation via α-alkylation with 1,2-dibromoethane under basic conditions, followed by harsh acidic hydrolysis to convert the nitrile functional group into a carboxylic acid.[9] The use of a strong base is required to deprotonate the carbon alpha to both the phenyl ring and the nitrile, generating a carbanion for the nucleophilic attack.

synthesis_workflow start 2-Phenylacetonitrile step1 Cyclopropanation start->step1 1,2-Dibromoethane, NaOH (aq) intermediate 1-cyano-1-phenylcyclopropane step1->intermediate step2 Acid Hydrolysis intermediate->step2 Conc. HCl, Heat product trans-2-Phenylcyclopropanecarboxylic Acid step2->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Cyclopropanation:

    • To a stirred solution of 2-phenylacetonitrile (1 equivalent) in water, add 1,2-dibromoethane (1.2 equivalents).

    • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) while maintaining the reaction temperature below 30°C with an ice bath.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyano-1-phenylcyclopropane.

  • Hydrolysis:

    • Caution: This step uses concentrated acid and generates heat. Perform in a well-ventilated fume hood.

    • Add the crude 1-cyano-1-phenylcyclopropane to concentrated hydrochloric acid.

    • Heat the mixture to reflux (typically >100°C) for 4-8 hours. The reaction progress can be monitored by observing the dissolution of the organic material and subsequent precipitation of the product upon cooling.

    • Cool the reaction mixture to room temperature, then in an ice bath. The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

    • The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.[1]

Protocol 4.2: In Vitro LSD1 Inhibition Assay (Biochemical)

Rationale: This protocol outlines a common fluorescence-based assay to determine the IC50 value of a test compound against recombinant human LSD1. The assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tranylcypromine)

  • 384-well black microplate

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).

  • Enzyme/Substrate Reaction:

    • In each well of the microplate, add the test compound or control (DMSO for negative control, positive control inhibitor for positive control).

    • Add the LSD1 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Detection:

    • Simultaneously with the substrate, add the detection mixture containing Amplex® Red and HRP.

    • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion & Future Directions

This compound is a remarkably versatile scaffold that has given rise to important therapeutics and continues to be a source of inspiration for drug discovery. Its primary role as a precursor to FAD-dependent amine oxidase inhibitors has cemented its importance in oncology and neuroscience. The ongoing challenge remains the engineering of next-generation inhibitors with exquisite selectivity to maximize therapeutic benefit while minimizing off-target effects. Emerging applications in areas like infectious disease demonstrate that the full potential of this privileged structure is still being explored. Future research will likely focus on developing novel stereoselective syntheses, expanding the scaffold into new chemical space, and applying it to an even broader range of biological targets.

References

  • BPS Bioscience. Tranylcypromine (2-PCPA) LSD1, MAO. BPS Bioscience.
  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate.
  • Maltsev, N., et al. "Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms." PubMed, (2020).
  • Ota, Y., et al. "Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates." National Institutes of Health (NIH), (2018).
  • Ghazaryan, A.A., et al. "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators." Bioactive Compounds in Health and Disease, (2024). Available at: [https://www.b CHD-journal.com/index.php/bchd/article/view/399]([Link] CHD-journal.com/index.php/bchd/article/view/399).
  • ResearchGate. 2-PCPA and phenelzine-derived LSD1 inhibitors. ResearchGate.
  • Patil, S.A., et al. "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." National Institutes of Health (NIH), (2019).
  • Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.
  • Valente, S., et al. "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology, (2022).
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid. PubChem.
  • ResearchGate. Preparation of novel histone H3 peptide-based LSD1 inactivators 2a–c.... ResearchGate.

Sources

asymmetric synthesis of 2-Phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Application Note Overview

The enantiomers of this compound represent a critical class of chiral building blocks in modern organic synthesis. Their rigid, three-dimensional structure is a key feature in numerous pharmacologically active molecules and advanced materials. Most notably, the trans-isomer serves as a pivotal precursor to Tranylcypromine, a potent monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder.[1][2] The biological activity of such compounds is often confined to a single enantiomer, making the development of efficient, stereocontrolled synthetic routes a paramount objective for researchers in medicinal chemistry and process development.

This document serves as a detailed technical guide for the asymmetric synthesis of this compound, with a focus on the catalytic cyclopropanation of styrene. We will dissect the underlying principles of the most effective catalytic systems, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices.

Section 1: Core Principles of Asymmetric Metal-Catalyzed Cyclopropanation

The most prevalent and powerful strategy for constructing the 2-phenylcyclopropane scaffold is the reaction of styrene with a diazoacetate, mediated by a chiral transition metal catalyst. The fundamental transformation involves the in-situ generation of a reactive metal-carbene (or carbenoid) intermediate, which then undergoes a carbene-transfer reaction with the alkene (styrene).[3][4]

The core challenges in this synthesis are twofold:

  • Diastereoselectivity: The reaction can produce both trans and cis diastereomers. For applications like the synthesis of Tranylcypromine, the trans isomer is the desired product.

  • Enantioselectivity: For a given diastereomer, the reaction must selectively produce one of the two enantiomers (e.g., (1R,2S) or (1S,2R)).

The success of the synthesis hinges on the design of the chiral catalyst. The metallic center (commonly Rhodium or Copper) serves as the anchor for the carbene, while a meticulously crafted chiral ligand environment dictates the trajectory of the incoming alkene, thereby controlling the stereochemical outcome.[4] The reaction is generally understood to proceed through a concerted, though potentially asynchronous, transition state, which accounts for the high degree of stereospecificity observed.[5][6]

G cluster_cycle Catalytic Cycle M_L Chiral Catalyst [M-L*] Carbene Metal-Carbene Intermediate M_L->Carbene + Diazoacetate - N2 Diazo Diazoacetate (R-CO-CHN2) N2 N2 Carbene->N2 Expulsion Product_Complex Product-Catalyst Complex Carbene->Product_Complex + Styrene Styrene Styrene Product_Complex->M_L - Product Product Chiral Cyclopropane Ester caption General Catalytic Cycle for Asymmetric Cyclopropanation.

Figure 1: General Catalytic Cycle for Asymmetric Cyclopropanation.

Section 2: Catalyst System Deep Dive: Rhodium vs. Copper

While various metals can catalyze cyclopropanation, dirhodium(II) and copper(I) complexes have emerged as the most reliable and versatile systems for this transformation, offering distinct advantages.

Dirhodium(II) Catalysis

Dirhodium(II) tetracarboxylate complexes are exceptionally efficient catalysts for the decomposition of diazo compounds.[3] By replacing the achiral carboxylate ligands with chiral ones, highly effective asymmetric catalysts can be generated. Proline and pyroglutamate derivatives are among the most successful ligand classes. A key advantage of Rh(II) catalysts is their high reactivity, often allowing for very low catalyst loadings and rapid reaction times.[7] They are particularly renowned for their ability to deliver high diastereoselectivity in favor of the trans product, especially with bulky diazoacetate esters.[6]

The stereochemical outcome is rationalized by a model where the alkene approaches the rhodium-carbene intermediate in a "side-on" fashion to minimize steric clashes between the alkene's substituent (the phenyl group), the carbene's ester group, and the chiral ligands of the catalyst.[6]

Copper(I) Catalysis

Copper-catalyzed asymmetric cyclopropanation is a classic and cost-effective method. The most successful systems typically involve the in-situ preparation of a catalyst from a copper(I) source, such as copper(I) trifluoromethanesulfonate (CuOTf), and a chiral ligand.[8] Among the vast library of ligands developed, C2-symmetric bis(oxazoline) (BOX) ligands have proven to be exceptionally effective.[4][9] These ligands create a well-defined chiral pocket around the copper center, effectively discriminating between the two enantiotopic faces of the approaching alkene. While sometimes requiring higher catalyst loadings than rhodium systems, copper-BOX catalysts are known for providing excellent enantioselectivities.[10][11]

Data Summary: Catalyst Performance Comparison

The following table summarizes representative results for the cyclopropanation of styrene with various diazoacetates using state-of-the-art rhodium and copper catalysts.

Catalyst SystemDiazo ReagentYield (%)trans:cis Ratioee (%) of trans-isomerReference
Rhodium
Rh₂(S-DOSP)₄Ethyl Diazoacetate9284:1697[6]
Rh₂(S-PTAD)₄t-Butyl Diazoacetate9594:698[7]
Rh₂(S-TCPTAD)₄Methyl Phenyldiazoacetate59>97:377[12]
Copper
Cu(I)OTf + Bis(oxazoline)Ethyl Diazoacetate>9575:2599[9]
Cu(I)OTf + (S)-tBu-BOXEthyl Diazoacetate7882:1896[10][11]
Cu(I)OTf + Ph-BOXd-Menthyl Diazoacetate9880:2097[10]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for synthesizing the ethyl ester of this compound, which is then hydrolyzed to the final product.

G cluster_workflow Experimental Workflow start Styrene + Diazoacetate catalysis Asymmetric Cyclopropanation (Rh or Cu Catalyst) start->catalysis workup Reaction Quench & Workup catalysis->workup purify1 Column Chromatography workup->purify1 ester Chiral Ester Intermediate purify1->ester hydrolysis Ester Hydrolysis (e.g., LiOH) ester->hydrolysis purify2 Acid/Base Extraction hydrolysis->purify2 acid Final Product: Chiral Carboxylic Acid purify2->acid caption General Experimental Workflow.

Figure 2: General Experimental Workflow.

Protocol 1: Rh(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from methodologies developed by Davies et al. and is highly effective for achieving excellent diastereo- and enantioselectivity.[6]

Materials and Reagents:

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTAD)₄ (1 mol%)

  • Styrene (5.0 mmol, 1.0 equiv)

  • tert-Butyl diazoacetate (1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringe pump)

Procedure:

  • Catalyst Dissolution: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add Rh₂(S-PTAD)₄ (0.01 mmol) and anhydrous DCM (5 mL). Stir until the catalyst is fully dissolved.

  • Substrate Addition: Add styrene (5.0 mmol) to the catalyst solution.

  • Slow Addition of Diazo Reagent: Prepare a solution of tert-butyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL). Using a syringe pump, add this solution to the reaction flask over a period of 4 hours.

    • Causality: Slow addition of the diazo compound is crucial to maintain a low, steady-state concentration. This minimizes side reactions such as carbene dimerization and ensures that the carbene transfer to the alkene is the dominant pathway.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature. Monitor the disappearance of the diazo compound by TLC (a faint yellow spot) or IR spectroscopy (strong absorption at ~2100 cm⁻¹).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess styrene.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 hexanes:ethyl acetate) to isolate the trans and cis isomers of tert-butyl 2-phenylcyclopropanecarboxylate.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess of the desired trans-isomer (by chiral HPLC).

Protocol 2: Final Step - Ester Hydrolysis

This protocol describes the saponification of the ester intermediate to yield the target carboxylic acid.

Materials and Reagents:

  • Chiral tert-butyl 2-phenylcyclopropanecarboxylate (0.8 mmol, 1.0 equiv)

  • Lithium hydroxide (LiOH) (2.4 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (2.5 mL)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

Procedure:

  • Saponification: Dissolve the chiral ester in a mixture of THF and water in a round-bottom flask. Add LiOH and stir the mixture vigorously at room temperature overnight.

  • Acidification: After the reaction is complete (monitored by TLC), cool the flask in an ice bath and carefully acidify the mixture to pH ~2 by adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Section 4: Advanced & Alternative Methods

While Rhodium and Copper catalysis are the workhorses for this transformation, other promising methods are emerging:

  • Cobalt-Catalyzed Radical Cyclopropanation: Recent advances have utilized cobalt(II) complexes with chiral porphyrin ligands to mediate cyclopropanation via a stepwise radical mechanism.[13] This approach can be applied to a broad range of alkenes and diazo precursors.

  • Organocatalysis: Metal-free approaches, often using chiral secondary amines, have been developed for the cyclopropanation of α,β-unsaturated aldehydes.[14][15] While requiring a different starting material (cinnamaldehyde instead of styrene), these methods offer a valuable alternative for constructing the formyl-substituted cyclopropane core, which can then be oxidized to the carboxylic acid.

References

  • M. P. Doyle, M. A. McKervey, T. Ye, Modern Catalytic Methods for Organic Synthesis with Diazo Compounds, John Wiley & Sons, 1998. [URL not available]
  • Wikipedia, Metal-catalyzed cyclopropan
  • Organic Chemistry Portal, Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. [Link]
  • H. M. L. Davies, E. G. Antoulinakis, Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes, J. Am. Chem. Soc. 2000, 122, 4, 1535–1549. [Link]
  • D. A. Evans, K. A. Woerpel, M. M. Hinman, M. M. Faul, Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins, J. Am. Chem. Soc. 1991, 113, 1, 726–728. [Link]
  • G. Chelucci, M. G. Sanna, S. Gladiali, Enantioselective Cyclopropanation of Styrene Catalysed by Copper(I) Complexes with Chiral Oxazolines, Tetrahedron: Asymmetry 2000, 11, 8, 1543-1548. [Link]
  • H. M. L. Davies, P. Ren, C. Jin, Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes, Chem. Sci., 2013, 4, 137-141. [Link]
  • J. V. Ruppel, X. P. Zhang, Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes, J. Am. Chem. Soc. 2010, 132, 28, 9636–9638. [Link]
  • A. B. Charette, H. Juteau, H. Lebel, C. Molinaro, Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications, J. Am. Chem. Soc. 1998, 120, 45, 11943–11952. [URL Not Found]
  • Master Organic Chemistry, Cyclopropan
  • P. E. G. Requena, R. P. Herrera, Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides, J. Org. Chem. 2016, 81, 9, 3488–3500. [Link]
  • A. V. G. S. Kumar, et al., A convenient and novel domino reaction for the synthesis of highly functionalized cyclopropanes, Chem. Commun., 2009, 24, 3574-3576. [Link]
  • PubChem, Tranylcypromine. [Link]
  • Wikipedia, Tranylcypromine. [Link]
  • R. G. Salomon, J. K. Kochi, Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination, J. Am. Chem. Soc. 1973, 95, 10, 3300–3310. [Link]
  • Emory Theses and Dissertations, Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropan

Sources

Application Note: Stereospecific Cyclopropanation of Cinnamic Acid via the Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclopropane motif is a privileged structural unit in numerous biologically active natural products and pharmaceuticals.[1][2] This application note provides a comprehensive technical guide for the cyclopropanation of (E)-cinnamic acid to yield 2-phenylcyclopropane-1-carboxylic acid using the Simmons-Smith reaction. We delve into the mechanistic underpinnings, provide a detailed, field-proven protocol from reagent preparation to product characterization, and offer insights into the critical parameters governing reaction success and stereochemical outcome. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this robust transformation into their synthetic workflows.

Theoretical Background & Mechanistic Insights

The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[2][3] The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and an activated zinc-copper couple.[4][5] Unlike methods involving free carbenes, the Simmons-Smith reagent is a carbenoid (a metal-associated carbene equivalent), which moderates its reactivity and contributes to its high degree of stereospecificity and broad functional group tolerance.[6][7]

The Reaction Mechanism

The reaction proceeds via a concerted, cheletropic mechanism.[6] The key steps are:

  • Formation of the Organozinc Carbenoid: Zinc metal, activated by copper, undergoes oxidative insertion into the carbon-iodine bond of diiodomethane to form the active Simmons-Smith reagent, ICH₂ZnI.[5][8]

  • Concerted Methylene Transfer: The carbenoid then approaches one face of the alkene. The reaction proceeds through a three-centered "butterfly" transition state where the two new carbon-carbon bonds form simultaneously as the C-Zn bond cleaves and zinc iodide is eliminated.[7][9]

This concerted pathway ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product; a (Z)-alkene gives a cis-disubstituted cyclopropane, while an (E)-alkene yields a trans-disubstituted cyclopropane.[4][5]

G cluster_reagent 1. Reagent Formation cluster_reaction 2. Cyclopropanation of Cinnamic Acid Zn(Cu) Zn(Cu) ICH2ZnI ICH₂ZnI (Carbenoid) Zn(Cu)->ICH2ZnI Oxidative Insertion CH2I2 CH₂I₂ CH2I2->ICH2ZnI ICH2ZnI_reac ICH₂ZnI Cinnamic Cinnamic Acid TS Butterfly Transition State (Concerted Syn-Addition) Cinnamic->TS Product 2-Phenylcyclopropane- 1-carboxylic Acid TS->Product ZnI2 ZnI₂ TS->ZnI2 Byproduct ICH2ZnI_reac->TS

Figure 1: Overall workflow of the Simmons-Smith reaction.

The Role of the Carboxyl Group: A Directing Effect

A key feature of the Simmons-Smith reaction is its susceptibility to directing effects from proximal heteroatoms, such as the hydroxyl group in allylic alcohols.[6][10] The Lewis acidic zinc atom of the carbenoid coordinates to the Lewis basic oxygen, delivering the methylene group to the syn-face of the double bond relative to the directing group.

In the case of cinnamic acid, the carboxyl group can exert a similar directing influence. The zinc carbenoid is believed to coordinate with the carbonyl oxygen, which pre-organizes the transition state and directs the cyclopropanation to occur on that face of the alkene. This interaction not only controls the facial selectivity but can also accelerate the reaction compared to unfunctionalized alkenes.[11]

mechanism start Cinnamic Acid + ICH₂ZnI complex Coordination Complex (Carboxyl Directing Effect) start->complex Coordination ts Butterfly Transition State complex->ts Concerted Methylene Transfer (Syn-Addition) product Product + ZnI₂ ts->product Ring Closure

Figure 2: Key mechanistic stages highlighting the directing effect.

Experimental Protocols

Safety Precaution: Diiodomethane is toxic and dense; handle it in a well-ventilated fume hood.[5] Diethylzinc (used in the Furukawa modification) is pyrophoric and must be handled under a strict inert atmosphere.

Protocol 1: Preparation of Activated Zinc-Copper Couple

The reactivity of the zinc is paramount to the success of the reaction.[12] This protocol, adapted from Organic Syntheses, provides a reliable method for preparing a highly active Zn(Cu) couple.[13]

Materials:

  • Zinc powder (<100 mesh): 15 g

  • 3% Hydrochloric acid (aq): 25 mL portions

  • 2% Copper (II) sulfate solution (aq): 50 mL portions

  • Distilled water

  • Absolute ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a 250 mL Erlenmeyer flask, add the zinc powder and the first 25 mL portion of 3% HCl. Stir vigorously for 60 seconds to etch the zinc surface, then decant the acidic solution.

  • Repeat the acid wash two more times.

  • Wash the activated zinc powder by swirling with five 50 mL portions of distilled water, decanting after each wash.

  • Treat the zinc with two 50 mL portions of 2% copper (II) sulfate solution. Stir until the blue color of the solution fades, indicating the deposition of copper onto the zinc surface.

  • Wash away excess copper salts with five 50 mL portions of distilled water.

  • Wash the couple with four 50 mL portions of absolute ethanol, followed by five 50 mL portions of anhydrous diethyl ether to remove all water.

  • Quickly transfer the slurry to a Büchner funnel, press dry under a rubber dam, and transfer to a vacuum desiccator containing phosphorus pentoxide. Dry under vacuum until it is a free-flowing dark grey powder. Use within 24 hours.

Protocol 2: Cyclopropanation of (E)-Cinnamic Acid

Materials:

  • (E)-Cinnamic acid: 1.48 g (10.0 mmol)

  • Activated Zn(Cu) couple: 2.9 g (~44 mmol, 4.4 eq)

  • Diiodomethane (CH₂I₂): 6.7 g (25.0 mmol, 2.5 eq)

  • Anhydrous diethyl ether: 100 mL

  • Iodine: 1 crystal (for activation)

Procedure:

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the freshly prepared Zn(Cu) couple and 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Activation: Add a single crystal of iodine. Stir the mixture until the brown color disappears. This step helps to further activate the zinc surface.[13]

  • Reactant Addition: In a separate flask, dissolve the (E)-cinnamic acid in a small amount of anhydrous ether and add it to the reaction flask. Follow by adding the diiodomethane via syringe.

  • Reaction: Heat the mixture to a gentle reflux. An exothermic reaction may become noticeable after 30-60 minutes. Maintain a gentle reflux with stirring for 18-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the cinnamic acid is consumed.

  • Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution to dissolve the zinc salts.[5]

  • Workup - Acid/Base Extraction:

    • Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, will be in the ether layer. To purify, first extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and extract the product into the aqueous phase by washing with 1 M sodium hydroxide solution (3 x 50 mL).

    • Wash the combined basic aqueous layers with 30 mL of diethyl ether to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and re-acidify to pH ~2 with concentrated HCl. The product, 2-phenylcyclopropane-1-carboxylic acid, should precipitate as a white solid.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure 2-phenylcyclopropane-1-carboxylic acid.

    • Dry the final product under vacuum.

Key Parameters & Expected Results

ParameterRecommended Value/ConditionRationale & Impact on Outcome
Starting Material (E)-Cinnamic AcidThe trans stereochemistry of the alkene is retained, yielding trans-2-phenylcyclopropane-1-carboxylic acid.[4]
Zn(Cu) Couple Freshly prepared, >4 equivalentsActivity is critical for reaction initiation and completion. Excess is required to drive the reaction.[12]
Diiodomethane Purified, >2 equivalentsStoichiometric excess ensures complete conversion of the alkene. Impurities can inhibit the reaction.[12]
Solvent Anhydrous Diethyl EtherEthereal solvents are standard. Reaction rate decreases in more basic/coordinating solvents. Must be anhydrous.[1][5]
Temperature Reflux (~35 °C in Ether)Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 18 - 24 hoursReaction can be sluggish; overnight reaction is typical for complete conversion.
Expected Yield 60 - 80%Yields are generally moderate to good, highly dependent on the activity of the Zn(Cu) couple.
Expected Product trans-2-phenylcyclopropane-1-carboxylic acidThe reaction is stereospecific. Spectroscopic analysis should confirm this outcome.[14][15]

Product Characterization

The identity and purity of the synthesized trans-2-phenylcyclopropane-1-carboxylic acid (MW: 162.19 g/mol ) can be confirmed by standard spectroscopic methods.[15]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15-7.35 (m, 5H): Phenyl protons.

    • δ 2.60 (ddd, 1H): Benzylic proton on the cyclopropane ring (CH-Ph).

    • δ 1.95 (ddd, 1H): Proton on the cyclopropane ring adjacent to the carboxyl group (CH-COOH).

    • δ 1.30-1.70 (m, 2H): Methylene protons of the cyclopropane ring (CH₂).

    • δ ~12.0 (br s, 1H): Carboxylic acid proton (COOH). (Note: Exact chemical shifts and coupling constants will be consistent with the trans-diastereomer).[14][16]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~179: Carboxylic acid carbonyl carbon.

    • δ ~139: Quaternary phenyl carbon.

    • δ ~126-129: Phenyl CH carbons.

    • δ ~28: Benzylic CH carbon of cyclopropane.

    • δ ~25: CH carbon of cyclopropane adjacent to carboxyl.

    • δ ~17: CH₂ carbon of cyclopropane.

  • IR (KBr, cm⁻¹):

    • ~2500-3300 (broad): O-H stretch of the carboxylic acid.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~3010: C-H stretches of the cyclopropane and aromatic rings.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction Inactive Zn(Cu) couple.Ensure the couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[12] Consider brief sonication to enhance activation.
Wet reagents or solvent.The reaction is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).[5][12]
Incomplete Conversion Insufficient reagent equivalents.Ensure at least 2 equivalents of CH₂I₂ and 4 equivalents of Zn(Cu) are used.
Inefficient stirring.The reaction is heterogeneous. Vigorous stirring is required to maintain contact between the solid Zn(Cu) and the reagents in solution.
Formation of Side Products Methylation of the carboxylate.The zinc carbenoid is electrophilic and can sometimes methylate heteroatoms, though less common for acids. Avoid unnecessarily long reaction times or large excess of the reagent.[6][12]

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
  • Zinc–copper couple. Wikipedia. [Link]
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • Simmons–Smith reaction – cyclopropan
  • Simmons‐Smith Cyclopropanation Reaction.
  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
  • Asymmetric Cyclopropan
  • Norcarane. Organic Syntheses Procedure. [Link]
  • Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. YouTube. [Link]
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH. [Link]
  • Cyclopropanation. Andrew G Myers Research Group, Harvard University. [Link]
  • A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system.
  • Trans-2-phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
  • 2-Phenylcyclopropane-1-carboxylic acid. PubChem. [Link]
  • Synthesis of Silicon Substituted Cyclopropylmethyl Alcohols in Optically Active Form via Asymmetric Simmons-Smith Reaction. J-STAGE. [Link]
  • Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
  • Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]

Sources

Application Note: Diastereoselective Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereodefined Cyclopropanes

The cyclopropane ring, despite its simple three-carbon structure, is a source of fascinating chemical reactivity and unique conformational properties. When substituted, as in 2-phenylcyclopropanecarboxylic acid, it introduces rigid, well-defined three-dimensional structures into molecules. This has made it a privileged scaffold in drug discovery, with stereoisomers often exhibiting vastly different pharmacological profiles. The synthesis of specific diastereomers (cis vs. trans) and enantiomers ((1R,2S) vs. (1S,2R)) is therefore not an academic exercise but a critical necessity for developing potent and selective therapeutic agents.[1]

However, controlling the stereochemistry during the formation of the strained three-membered ring is a significant synthetic challenge.[2][3] This guide provides an in-depth exploration of two robust and widely adopted strategies for achieving high diastereoselectivity in the synthesis of this compound: metal-catalyzed cyclopropanation and chiral auxiliary-directed synthesis.

Strategy I: Metal-Catalyzed Diastereoselective Cyclopropanation

This approach is one of the most effective methods for synthesizing cyclopropanes and relies on the reaction between an alkene and a diazo compound, mediated by a transition metal catalyst.[4] The reaction of styrene with ethyl diazoacetate (EDA) is a canonical example used to produce ethyl 2-phenylcyclopropanecarboxylate, a direct precursor to the target acid.

Mechanistic Rationale

The generally accepted mechanism involves the formation of a highly reactive metal carbene intermediate.[4][5][6] The catalyst, typically a rhodium(II) or copper(I) complex, reacts with ethyl diazoacetate to extrude dinitrogen gas (N₂) and form the metal carbene. This electrophilic carbene is then transferred to the nucleophilic double bond of styrene.

The diastereoselectivity of the reaction (the preference for the trans or cis product) is governed by steric interactions in the transition state. As the styrene molecule approaches the metal carbene, the bulky phenyl group of the styrene and the ester group of the carbene orient themselves to minimize steric clash. This leads to a strong preference for the formation of the trans-cyclopropane, where these two large groups are on opposite sides of the ring.

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_cycle Rhodium-Catalyzed Cyclopropanation CAT Rh₂(L)₄ Catalyst CARBENE Rh(II)-Carbene Intermediate CAT->CARBENE + EDA - N₂ EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->CAT N2 N₂ Gas PRODUCT Ethyl 2-Phenylcyclopropanecarboxylate (trans + cis) CARBENE->PRODUCT + Styrene STY Styrene STY->CARBENE PRODUCT->CAT Releases Product

Caption: Catalytic cycle for rhodium-mediated cyclopropanation of styrene.

Experimental Protocol: Rhodium(II)-Catalyzed Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate

This protocol details a standard laboratory procedure for the synthesis of the ester precursor, which is subsequently hydrolyzed to the carboxylic acid.

Materials & Reagents:

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA), typically as a solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, syringe pump, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dirhodium tetraacetate (0.01 mol%).

  • Solvent and Substrate Addition: Add anhydrous DCM (to make a ~0.5 M solution with respect to styrene) and freshly distilled styrene (1.0 eq). Stir the resulting solution at room temperature.

  • Slow Addition of Diazo Compound: Load a solution of ethyl diazoacetate (1.1 eq) in DCM into a syringe and place it on a syringe pump. Add the EDA solution to the reaction mixture dropwise over 4-6 hours. Causality: Slow addition is crucial to maintain a low concentration of EDA, which suppresses the formation of undesired side products like diethyl maleate and fumarate from carbene dimerization.[7][8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of styrene using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the trans and cis isomers of ethyl 2-phenylcyclopropanecarboxylate. The trans isomer is typically the major product and less polar.

  • Hydrolysis to Carboxylic Acid: The separated ester isomers can be independently hydrolyzed. Dissolve the ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Extraction: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any unreacted ester. Acidify the aqueous layer to pH ~2 with cold 1M HCl. Extract the precipitated this compound with ethyl acetate. Dry the combined organic layers, filter, and evaporate the solvent to yield the final product.

Data Summary
CatalystSubstrateDiastereomeric Ratio (trans:cis)Yield (%)Reference
Rh₂(OAc)₄Styrene~80:20 to 90:1080-95%[7][9]
Cu(acac)₂Styrene~70:3070-85%[4]
Ru(porphyrin)StyreneGood to very goodModerate[9]

Strategy II: Chiral Auxiliary-Directed Diastereoselective Synthesis

When the goal is not just to control the cis/trans relationship but also the absolute stereochemistry (enantioselectivity), chiral auxiliaries provide a powerful and reliable solution.[10] An auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a stereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product.[11] The Evans oxazolidinones are among the most successful auxiliaries for this purpose.[12][13][14]

Principle of Operation

The strategy involves a three-stage process:

  • Auxiliary Attachment: An achiral substrate, in this case, a cinnamoyl group, is attached to the chiral Evans auxiliary to form an α,β-unsaturated N-acyloxazolidinone.

  • Diastereoselective Transformation: The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the double bond. A cyclopropanating agent, such as that used in the Simmons-Smith reaction, is therefore forced to attack from the less hindered face, creating the new stereocenters with high diastereoselectivity.[2]

  • Auxiliary Cleavage: The auxiliary is removed, typically by hydrolysis, to yield the enantiomerically pure cyclopropanecarboxylic acid and recover the auxiliary for reuse.

Visualizing the Workflow

Auxiliary_Workflow cluster_workflow Evans Auxiliary-Directed Synthesis START Chiral Auxiliary + Cinnamoyl Chloride STEP1 Step 1: Acylation START->STEP1 INTERMEDIATE N-Cinnamoyl Oxazolidinone STEP1->INTERMEDIATE STEP2 Step 2: Diastereoselective Cyclopropanation (e.g., Simmons-Smith) INTERMEDIATE->STEP2 PRODUCT_AUX Cyclopropyl Adduct (High d.e.) STEP2->PRODUCT_AUX STEP3 Step 3: Cleavage (Hydrolysis) PRODUCT_AUX->STEP3 FINAL_PRODUCT Enantiopure Acid STEP3->FINAL_PRODUCT RECOVERED Recovered Auxiliary STEP3->RECOVERED

Caption: Workflow for chiral auxiliary-mediated cyclopropanation.

Experimental Protocol: Evans Auxiliary-Directed Simmons-Smith Reaction

Materials & Reagents:

  • (S)-4-Benzyloxazolidin-2-one (or other Evans auxiliary)

  • n-Butyllithium (n-BuLi)

  • Cinnamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylzinc (ZnEt₂)

  • Diiodomethane (CH₂I₂)

  • Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂)

Procedure:

Part A: N-Acylation

  • Dissolve the Evans auxiliary (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the lithium salt.

  • Add a solution of cinnamoyl chloride (1.1 eq) in THF dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the N-cinnamoyl oxazolidinone.

Part B: Diastereoselective Cyclopropanation

  • In a separate flask, dissolve the N-cinnamoyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C.

  • Add diethylzinc (2.0 eq) dropwise, followed by diiodomethane (2.2 eq). Trustworthiness: The order and temperature of addition are critical for controlling the reactivity of the organozinc reagent.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by slow, dropwise addition of saturated aqueous NH₄Cl. Extract with DCM, dry the organic layer, and concentrate. The crude product can be purified or taken directly to the next step.

Part C: Auxiliary Cleavage

  • Dissolve the crude cyclopropyl adduct in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by solid lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 4-6 hours.

  • Quench by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl.

  • Extract with ethyl acetate. The organic layer contains the desired carboxylic acid. The aqueous layer can be made basic and extracted to recover the chiral auxiliary.

  • Purify the carboxylic acid by chromatography or crystallization.

Data Summary
AuxiliaryReactionDiastereomeric Excess (d.e.)Yield (%)Reference
Evans OxazolidinoneSimmons-Smith>95%75-90%[12][13]
Camphor-derivedSimmons-Smith>99%High[15]

Analysis and Characterization

Accurate determination of the reaction's success relies on robust analytical techniques.

  • ¹H NMR Spectroscopy: This is the primary method for determining the diastereomeric ratio (trans:cis). The cyclopropyl protons of the cis and trans isomers have distinct chemical shifts and coupling constants, allowing for clear integration and ratio calculation.[16][17]

  • Chiral High-Performance Liquid Chromatography (HPLC): For syntheses employing chiral auxiliaries or catalysts, chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final carboxylic acid product. This is achieved by using a chiral stationary phase that separates the two enantiomers.

Conclusion

The diastereoselective synthesis of this compound is readily achievable with high levels of control.

  • Metal-catalyzed cyclopropanation using rhodium(II) catalysts offers a direct, atom-economical route to the racemic trans product with excellent diastereoselectivity. It is ideal for applications where a racemic mixture is sufficient or can be resolved later.

  • Chiral auxiliary-directed methods , particularly with Evans auxiliaries, provide unparalleled control over absolute stereochemistry, delivering the product with very high diastereomeric and enantiomeric excess.[18] While requiring more synthetic steps (attachment and cleavage), this method is invaluable for constructing stereochemically pure active pharmaceutical ingredients.

The choice between these methods depends on the specific stereochemical requirements of the final target molecule, demonstrating the versatility of modern synthetic organic chemistry in addressing complex molecular architecture.

References

  • Maxwell, J. L., et al. (1992). Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. Science.
  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia.
  • Gillespie, K. M., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science.
  • Oonishi, Y., Sato, Y., et al. (2017). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters.
  • Gal, J.-F., et al. (1996). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications.
  • Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Bianchini, C., et al. (1999). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics.
  • Fasan, R., et al. (2011). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition.
  • Hu, W., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Angewandte Chemie International Edition.
  • Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition.
  • Biosynth. (n.d.). (1R,2S)-2-Phenylcyclopropane-1-carboxylic acid.
  • Bianchini, C., et al. (1999). Styrene cyclopropanation and ethyl diazoacetate dimerization catalyzed by ruthenium complexes containing chiral tridentate phosphine ligands. HKUST Research Portal.
  • Davies, I. R., et al. (2000). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications.
  • Bull, S. D., et al. (2011). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols.
  • Charette, A. B., & Lebel, H. (1995). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. Journal of the American Chemical Society.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia.
  • Aguilar, J. A., et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate.
  • University of Liverpool. (n.d.). Asymmetric Synthesis.
  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate.
  • LookChem. (n.d.). (1R,2S)-2-phenylcyclopropane-1-carboxylic acid.
  • OChem Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.
  • ResearchGate. (n.d.). Stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid using a chiral pool approach and their incorporation in dipeptides. ResearchGate.
  • ResearchGate. (n.d.). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate.
  • Davies, S. G., et al. (2018). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate.
  • ResearchGate. (n.d.). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ResearchGate.

Sources

Enantioselective Synthesis of 2-Phenylcyclopropanecarboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropanes

Substituted cyclopropanes are a cornerstone of modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. The strained three-membered ring imparts specific spatial arrangements to appended functional groups, allowing for precise interactions with biological targets. Among these, 2-phenylcyclopropanecarboxylic acid is a particularly valuable chiral building block, serving as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor to Tranylcypromine, a monoamine oxidase inhibitor used in the treatment of depression. The stereochemistry of the cyclopropane ring is critical for biological activity, making enantioselective synthesis an area of paramount importance for the development of safer and more efficacious drugs.

This application note provides a comprehensive guide to the enantioselective synthesis of trans-2-phenylcyclopropanecarboxylic acid, focusing on a robust and highly selective method: the dirhodium(II)-catalyzed asymmetric cyclopropanation of styrene. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both the cyclopropanation and subsequent hydrolysis, and offer guidance on the characterization of the final product.

Strategic Approach: Asymmetric Catalysis with Dirhodium(II) Complexes

The reaction between an alkene and a diazo compound in the presence of a transition metal catalyst is a powerful method for the formation of cyclopropanes. For the enantioselective synthesis of this compound, the asymmetric cyclopropanation of styrene with an alkyl diazoacetate stands out as a highly efficient and well-studied approach. At the heart of this transformation are chiral dirhodium(II) carboxylate catalysts. These "paddlewheel" complexes create a chiral environment around the active rhodium center, influencing the trajectory of the incoming alkene and thereby dictating the stereochemical outcome of the cyclopropanation.

Among the plethora of chiral ligands developed for dirhodium(II) catalysts, N-sulfonylated amino acids have proven to be exceptionally effective. Specifically, dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], denoted as Rh₂(S-DOSP)₄, has emerged as a superior catalyst for the cyclopropanation of styrene with diazoacetates, consistently delivering high yields, excellent diastereoselectivity for the trans isomer, and outstanding enantioselectivity.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the dirhodium(II)-catalyzed cyclopropanation is initiated by the reaction of the catalyst with the diazo compound, in this case, ethyl diazoacetate. This step involves the extrusion of dinitrogen (N₂) and the formation of a transient rhodium-carbene intermediate. This electrophilic carbene species is the key reactive intermediate that transfers the carbene fragment to the alkene.

The alkene, styrene, then approaches the rhodium-carbene complex. The chiral ligands on the dirhodium catalyst create a sterically and electronically biased environment, favoring one specific orientation of the incoming styrene molecule. This controlled approach is the origin of the high enantioselectivity. The reaction proceeds in a concerted, albeit asynchronous, manner to form the cyclopropane ring and regenerate the dirhodium(II) catalyst, allowing it to re-enter the catalytic cycle. The preference for the trans diastereomer is a result of minimizing steric interactions between the phenyl group of the styrene and the ester group of the carbene in the transition state.

Catalytic Cycle Rh2(S-DOSP)4 Rh2(S-DOSP)4 Rh-Carbene Rh(II)-Carbene Intermediate Rh2(S-DOSP)4->Rh-Carbene + Ethyl Diazoacetate Rh-Carbene->Rh2(S-DOSP)4 - N2 Cyclopropane Ethyl 2-Phenylcyclopropanecarboxylate Rh-Carbene->Cyclopropane + Styrene Cyclopropane->Rh2(S-DOSP)4 Product Release Styrene Styrene EDA Ethyl Diazoacetate N2 N2

Caption: Catalytic cycle of dirhodium(II)-catalyzed cyclopropanation.

Experimental Protocols

Part 1: Enantioselective Synthesis of trans-Ethyl (1S,2R)-2-Phenylcyclopropanecarboxylate

This protocol details the asymmetric cyclopropanation of styrene with ethyl diazoacetate using the chiral catalyst Rh₂(S-DOSP)₄. The (1S,2R) enantiomer is obtained with high selectivity.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Styrene, freshly distilled

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringe pump

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%). Add anhydrous dichloromethane (5 mL) to dissolve the catalyst.

  • Addition of Styrene: Add freshly distilled styrene (5.0 mmol, 5 equivalents) to the catalyst solution.

  • Slow Addition of Ethyl Diazoacetate: In a separate syringe, prepare a solution of ethyl diazoacetate (1.0 mmol, 1 equivalent) in anhydrous dichloromethane (5 mL). Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ethyl diazoacetate spot.

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure trans-ethyl (1S,2R)-2-phenylcyclopropanecarboxylate as a colorless oil.

Expected Outcome:

ParameterValue
Yield >90%
Diastereomeric Ratio (trans:cis) >95:5
Enantiomeric Excess (ee) >95%
Part 2: Hydrolysis to trans-(1S,2R)-2-Phenylcyclopropanecarboxylic Acid

This protocol describes the alkaline hydrolysis of the synthesized ester to the final carboxylic acid.

Materials:

  • trans-Ethyl (1S,2R)-2-phenylcyclopropanecarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Saponification: In a round-bottom flask, dissolve the trans-ethyl (1S,2R)-2-phenylcyclopropanecarboxylate (1.0 mmol) in ethanol (10 mL). Add a solution of sodium hydroxide (2.0 mmol, 2 equivalents) in water (5 mL).

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (pH ~2). A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude trans-(1S,2R)-2-phenylcyclopropanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white solid.

Expected Outcome:

ParameterValue
Yield >90%
Physical Appearance White crystalline solid

Product Characterization and Validation

Accurate characterization of the synthesized compounds is crucial for validating the success of the enantioselective synthesis.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the trans-ethyl 2-phenylcyclopropanecarboxylate can be determined by chiral High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

ParameterCondition
Column Chiralcel OD-H or equivalent
Mobile Phase Hexane/Isopropanol (e.g., 98:2)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

The retention times of the two enantiomers will be different, allowing for their separation and quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers.

Spectroscopic Data

trans-Ethyl (1_S_,2_R_)-2-Phenylcyclopropanecarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.32-7.15 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.55 (ddd, J = 9.1, 6.6, 4.2 Hz, 1H, CH-Ph), 1.95 (ddd, J = 8.5, 5.4, 4.2 Hz, 1H, CH-CO₂Et), 1.63 (ddd, J = 9.1, 5.4, 4.5 Hz, 1H, CH₂), 1.30 (dt, J = 8.5, 4.5 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 140.2, 128.5, 126.5, 126.2, 60.5, 26.3, 24.0, 16.8, 14.3.

trans-(1_S_,2_R_)-2-Phenylcyclopropanecarboxylic Acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, COOH), 7.35-7.18 (m, 5H, Ar-H), 2.65 (ddd, J = 9.2, 6.7, 4.1 Hz, 1H, CH-Ph), 2.05 (ddd, J = 8.6, 5.5, 4.1 Hz, 1H, CH-COOH), 1.72 (ddd, J = 9.2, 5.5, 4.6 Hz, 1H, CH₂), 1.40 (dt, J = 8.6, 4.6 Hz, 1H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 179.8, 139.8, 128.6, 126.7, 126.4, 26.2, 24.5, 17.0.

Workflow Visualization

Synthesis Workflow cluster_0 Part 1: Asymmetric Cyclopropanation cluster_1 Part 2: Hydrolysis Styrene Styrene Reaction1 Slow Addition & Reaction (4h, rt) Styrene->Reaction1 EDA Ethyl Diazoacetate EDA->Reaction1 Catalyst Rh2(S-DOSP)4 in CH2Cl2 Catalyst->Reaction1 Workup1 Concentration Reaction1->Workup1 Purification1 Flash Chromatography Workup1->Purification1 Ester trans-Ethyl (1S,2R)-2-Phenyl- cyclopropanecarboxylate Purification1->Ester Reaction2 Reflux (2-4h) Ester->Reaction2 NaOH NaOH / Ethanol / H2O NaOH->Reaction2 Workup2 Acidification & Extraction Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Acid trans-(1S,2R)-2-Phenyl- cyclopropanecarboxylic Acid Purification2->Acid

Application Notes and Protocols for the Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylcyclopropane Moiety

2-Phenylcyclopropanecarboxylic acid and its derivatives are privileged structural motifs in medicinal chemistry and materials science. The constrained, three-dimensional nature of the cyclopropane ring, combined with the electronic properties of the phenyl group, imparts unique conformational rigidity and metabolic stability to molecules. This makes it a valuable building block in the design of novel therapeutics. For instance, the trans-isomer of a related amine, tranylcypromine, is a clinically used monoamine oxidase inhibitor for the treatment of depressive disorders.[1] The inherent ring strain of the cyclopropane also provides a reactive handle for further synthetic transformations. Consequently, robust and well-characterized synthetic protocols for accessing this compound are of paramount importance to researchers in drug development and organic synthesis.

This document provides detailed experimental procedures for two distinct and reliable methods for the synthesis of this compound, targeting both racemic and potentially diastereoselective outcomes. The causality behind experimental choices, safety considerations, and purification strategies are discussed in detail to ensure scientific integrity and reproducibility.

Method 1: Transition-Metal-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This widely employed method involves the reaction of a carbene precursor, ethyl diazoacetate (EDA), with styrene in the presence of a transition metal catalyst, typically based on rhodium or copper.[2][3] The reaction proceeds through a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.[2] Subsequent hydrolysis of the resulting ethyl ester affords the desired carboxylic acid. This method offers good yields but often results in a mixture of cis and trans diastereomers, which can be separated.[4]

Reaction Mechanism Overview

The catalytic cycle is initiated by the reaction of the transition metal complex with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a metal-carbene species.[2] The alkene (styrene) then attacks the electrophilic carbene carbon, leading to the concerted formation of the cyclopropane ring.[2] The stereochemical outcome of the reaction (cis/trans selectivity) is influenced by the catalyst, solvent, and the structure of the alkene.

Experimental Workflow: Method 1

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Ester Isolation cluster_3 Hydrolysis cluster_4 Product Isolation & Purification Reaction_Vessel Dry, inert atmosphere flask EDA_Addition Slow addition of Ethyl Diazoacetate (EDA) in DCM Reaction_Vessel->EDA_Addition Styrene Styrene Styrene->Reaction_Vessel Catalyst Rh₂(OAc)₄ or Cu(acac)₂ Catalyst->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Reaction_Conditions Stir at room temperature (or 0°C to rt) EDA_Addition->Reaction_Conditions Quench Filter through silica gel Reaction_Conditions->Quench Concentration Remove solvent in vacuo Quench->Concentration Purification_Ester Column chromatography (Silica gel, Hexanes/EtOAc) Concentration->Purification_Ester Saponification Dissolve ester in EtOH/H₂O Add NaOH or KOH Purification_Ester->Saponification Heating Reflux the mixture Saponification->Heating Acidification Cool and acidify with HCl Heating->Acidification Extraction Extract with Et₂O or EtOAc Acidification->Extraction Drying Dry organic layer (Na₂SO₄ or MgSO₄) Extraction->Drying Final_Concentration Remove solvent in vacuo Drying->Final_Concentration Final_Purification Recrystallization or Column Chromatography Final_Concentration->Final_Purification

Caption: Workflow for the synthesis of this compound via transition-metal-catalyzed cyclopropanation.

Detailed Protocol: Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA) solution in dichloromethane (handle with extreme caution)

  • Dirhodium tetraacetate (Rh₂(OAc)₄) or Copper(II) acetylacetonate (Cu(acac)₂)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a dry, inert-atmosphere flask equipped with a magnetic stir bar and a dropping funnel, add the transition metal catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).

  • Add anhydrous DCM and styrene (1.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM via the dropping funnel over 1-2 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. This step should be performed in a well-ventilated fume hood behind a blast shield.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of styrene.

  • Filter the reaction mixture through a short plug of silica gel to remove the catalyst, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenylcyclopropanecarboxylate as a mixture of diastereomers.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the ester.

Detailed Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 2-phenylcyclopropanecarboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified ethyl 2-phenylcyclopropanecarboxylate in a mixture of ethanol and water.

  • Add an excess of NaOH or KOH (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure acid.[5] The separation of cis and trans isomers can often be achieved through fractional crystallization.[4]

Method 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[6] It utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond.[6][7] A key advantage of this method is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product.[6] For the synthesis of this compound, a suitable precursor such as cinnamic acid or its ester is required.

Reaction Mechanism Overview

The active reagent, iodomethylzinc iodide (ICH₂ZnI), is formed on the surface of the zinc-copper couple.[8] This carbenoid then coordinates to the alkene, and the methylene group is transferred in a concerted, cheletropic reaction.[6][9] This concerted mechanism accounts for the observed stereospecificity. The presence of a directing group, such as a hydroxyl group, can influence the facial selectivity of the cyclopropanation.[7]

Experimental Workflow: Method 2

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Ester Isolation cluster_3 Hydrolysis cluster_4 Product Isolation & Purification Zn_Cu_Couple Prepare Zinc-Copper Couple Add_Zn_Cu Add Zn-Cu couple Zn_Cu_Couple->Add_Zn_Cu Reaction_Vessel Dry, inert atmosphere flask Add_Zn_Cu->Reaction_Vessel Add_Solvent Add Et₂O Add_Solvent->Reaction_Vessel Add_CH2I2 Add Diiodomethane (CH₂I₂) Add_Alkene Add Ethyl Cinnamate Add_CH2I2->Add_Alkene Reflux Reflux the mixture Add_Alkene->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter to remove excess zinc Cool->Filter Wash Wash with saturated NH₄Cl Filter->Wash Extract Extract with Et₂O Wash->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Saponification Dissolve ester in EtOH/H₂O Add NaOH or KOH Purify->Saponification Heating Reflux the mixture Saponification->Heating Acidification Cool and acidify with HCl Heating->Acidification Extraction_Final Extract with Et₂O or EtOAc Acidification->Extraction_Final Drying_Final Dry organic layer (Na₂SO₄ or MgSO₄) Extraction_Final->Drying_Final Final_Concentration Remove solvent in vacuo Drying_Final->Final_Concentration Final_Purification Recrystallization Final_Concentration->Final_Purification

Caption: Workflow for the synthesis of this compound via Simmons-Smith cyclopropanation.

Detailed Protocol: Simmons-Smith Cyclopropanation of Ethyl Cinnamate

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

  • Ethyl cinnamate

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple: In a flask, stir zinc dust (2.2 eq) with a solution of CuCl or Cu(OAc)₂ in dilute HCl or acetic acid, respectively. Decant the solution and wash the solid with water, acetone, and finally ether. Dry the resulting black powder under vacuum.

  • To a dry, inert-atmosphere flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

  • Add diiodomethane (1.1 eq) to the stirred suspension. A gentle reflux may be observed as the organozinc reagent forms.

  • Add ethyl cinnamate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and filter to remove excess zinc.

  • Carefully quench the reaction mixture by washing with saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ethyl 2-phenylcyclopropanecarboxylate by column chromatography.

The subsequent hydrolysis to the carboxylic acid follows the same procedure as described in Method 1.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Transition-Metal CatalyzedMethod 2: Simmons-Smith
Starting Materials Styrene, Ethyl DiazoacetateEthyl Cinnamate, Diiodomethane, Zinc
Key Reagent Transition metal catalyst (Rh, Cu)Organozinc carbenoid (ICH₂ZnI)
Stereoselectivity Often produces a mixture of diastereomersStereospecific (retains alkene geometry)
Yield Generally good to excellent[3][10]Moderate to good
Safety Concerns Use of toxic and potentially explosive diazo compounds[11][12][13]Diiodomethane is toxic; reaction can be exothermic
Scalability Can be challenging due to the hazards of diazo compoundsGenerally more amenable to scale-up

Safety and Handling Precautions

  • Diazo Compounds: Ethyl diazoacetate and its precursors are highly toxic and potentially explosive.[11][12][13] All manipulations should be conducted in a well-ventilated chemical fume hood, behind a blast shield.[11][12] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[12] Do not use ground-glass joints with diazo compounds as they can trigger an explosion.[12][14]

  • Diiodomethane: Diiodomethane is a toxic and dense liquid. Handle in a fume hood and wear appropriate PPE.

  • Organozinc Reagents: Simmons-Smith reagents can be pyrophoric and react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the cyclopropane ring typically appear as complex multiplets in the aliphatic region (around 1-3 ppm). The phenyl protons will be observed in the aromatic region (around 7-7.5 ppm). The carboxylic acid proton is a broad singlet, typically downfield (>10 ppm).[15][16]

    • ¹³C NMR: The cyclopropane carbons will appear at high field. The phenyl carbons and the carbonyl carbon (around 170-180 ppm) will also be present.[17]

  • Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹. A strong C=O stretch will be present around 1700 cm⁻¹.[18]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₀H₁₀O₂) should be observed.[19]

  • Melting Point: The melting point of the purified solid can be compared to literature values. For trans-2-phenylcyclopropanecarboxylic acid, the melting point is approximately 86-88 °C.

Purification of the Final Product

General purification of carboxylic acids can be achieved through several methods:[20]

  • Recrystallization: This is the most common method for purifying solid carboxylic acids. A suitable solvent or solvent mixture should be chosen where the acid is soluble at high temperatures and sparingly soluble at low temperatures.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH, NaHCO₃) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[20]

  • Column Chromatography: While less common for the final acid, it can be used if other methods fail, particularly for separating closely related isomers.

Conclusion

The synthesis of this compound can be reliably achieved through several established methods. The choice between a transition-metal-catalyzed approach and the Simmons-Smith reaction will depend on factors such as the desired stereochemistry, available starting materials, and safety considerations related to the handling of hazardous reagents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize and characterize this important synthetic building block.

References

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications.
  • Diazomethane - Division of Research Safety | Illinois. University of Illinois Urbana-Champaign.
  • Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. The University of New Mexico.
  • Diazomethane-334-88-3.docx - University of Georgia Office of Research. University of Georgia.
  • Cyclopropanation reaction of styrene and diazo compounds catalyzed by... - ResearchGate. ResearchGate.
  • Simmons-Smith Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Metal-catalyzed cyclopropanations - Wikipedia. Wikipedia.
  • Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group.
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. Yale University.
  • Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PubMed Central. National Center for Biotechnology Information.
  • Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands | Organometallics - ACS Publications. American Chemical Society.
  • Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 - Smolecule. Smolecule.
  • Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry S. Rzepa. Henry Rzepa's blog.
  • Trans-2-phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions - OUCI. Organic Chemistry International.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Simmons–Smith reaction - Wikipedia. Wikipedia.
  • Iron-catalyzed transformations of diazo compounds | National Science Review. Oxford Academic.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. National Center for Biotechnology Information.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. National Center for Biotechnology Information.
  • [2+1]-Type Cyclopropanation Reactions - ResearchGate. ResearchGate.
  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. OrgoSolver.
  • TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. ChemicalBook.
  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents. Google Patents.
  • Proposed transition states for the cyclopropanation of 1 and 2. - ResearchGate. ResearchGate.
  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID - Organic Syntheses Procedure. Organic Syntheses.
  • 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem. PubChem.
  • Trans-2-phenylcyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Pressbooks.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of trans-2-phenylcyclopropanecarboxylic acid, a key intermediate in the production of various pharmaceuticals, most notably the monoamine oxidase inhibitor tranylcypromine.[1] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable synthetic strategies, detailed experimental protocols, and critical considerations for process scale-up. We will delve into the mechanistic underpinnings of the selected synthetic routes, providing a rationale for procedural choices to ensure both scientific integrity and practical applicability. The focus will be on scalable, cost-effective, and safe methodologies, with a comparative analysis of the most prominent synthetic approaches.

Introduction: The Significance of 2-Phenylcyclopropanecarboxylic Acid

This compound, particularly its trans-isomer, is a valuable building block in medicinal chemistry.[2] The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design. Its primary application lies in the synthesis of tranylcypromine, an established antidepressant. The demand for high-purity trans-2-phenylcyclopropanecarboxylic acid necessitates the development of robust and economically viable large-scale synthetic routes.

The primary challenges in the synthesis of this molecule at an industrial scale include:

  • Achieving high diastereoselectivity for the desired trans-isomer.

  • Ensuring the safe handling of potentially hazardous reagents.

  • Developing efficient purification methods to separate stereoisomers and remove impurities.

  • Optimizing reaction conditions for cost-effectiveness and high throughput.

This guide will address these challenges by presenting and comparing the most effective synthetic strategies.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages for large-scale production. The choice of the optimal route depends on factors such as the availability of starting materials, cost considerations, and the desired stereochemical purity. Below is a comparative overview of the most prominent methods.

Synthetic Strategy Starting Materials Key Reagents Advantages Disadvantages Scalability
Johnson-Corey-Chaykovsky Reaction Cinnamic acid or its estersTrimethylsulfoxonium iodide, a strong base (e.g., NaH, KOtBu)Good yields, high trans-diastereoselectivity.[3]Use of stoichiometric strong bases and potentially hazardous reagents.[4][5][6][7]Moderate to good, with careful process control.
Simmons-Smith Reaction Cinnamic acid or its estersDiiodomethane, Zinc-Copper couple or DiethylzincHigh stereospecificity, good functional group tolerance.[8]High cost of diiodomethane, formation of zinc-containing byproducts.[9]Good, with continuous flow processes being developed to improve efficiency.[10][11][12][13]
Rhodium-Catalyzed Cyclopropanation Styrene, Ethyl diazoacetateRhodium(II) catalysts (e.g., Rh₂(OAc)₄)High efficiency, potential for enantioselectivity with chiral catalysts.[14][15][16]Use of hazardous and potentially explosive diazo compounds, high cost of rhodium catalysts.[17]Challenging due to the hazards associated with diazo compounds.
Copper-Catalyzed Cyclopropanation Styrene, Ethyl diazoacetateCopper catalysts (e.g., copper chromite)Lower cost compared to rhodium, good yields.[1]Similar hazards associated with diazo compounds as the rhodium-catalyzed route.Challenging for the same reasons as the rhodium-catalyzed route.

Based on a balance of scalability, cost, and safety for the production of the racemic trans-isomer, the Johnson-Corey-Chaykovsky reaction emerges as a highly viable and frequently employed method in industrial settings. The starting materials are readily available, and the reaction conditions can be optimized for large-scale production with appropriate safety measures.

Recommended Large-Scale Synthesis Protocol: The Johnson-Corey-Chaykovsky Approach

This section provides a detailed, step-by-step protocol for the large-scale synthesis of trans-2-phenylcyclopropanecarboxylic acid via the Johnson-Corey-Chaykovsky reaction, starting from an ester of trans-cinnamic acid.

Reaction Mechanism and Rationale

The Johnson-Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated ester.[3][18][19] The ylide, generated in situ from trimethylsulfoxonium iodide and a strong base, acts as a nucleophile and adds to the β-carbon of the cinnamate ester in a conjugate addition. This is followed by an intramolecular nucleophilic attack of the resulting enolate on the carbon bearing the sulfonium group, which acts as a good leaving group, to form the cyclopropane ring. The reaction generally favors the formation of the trans-isomer due to thermodynamic stability.[3]

Johnson-Corey-Chaykovsky_Mechanism Ylide [(CH₃)₂S(O)CH₂]⁻ (Sulfur Ylide) r2 Cinnamate C₆H₅CH=CHCOOR (Cinnamate Ester) r1 + Intermediate [C₆H₅CH(CH₂S(O)(CH₃)₂)CH=C(O⁻)OR] (Betaine Intermediate) r3 Product trans-2-Phenylcyclopropanecarboxylate

Caption: Mechanism of the Johnson-Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Synthesis of Ethyl trans-2-Phenylcyclopropanecarboxylate

Materials:

  • Ethyl cinnamate

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Heating/cooling mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Equip a clean and dry large-scale reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Purge the reactor with nitrogen to ensure an inert atmosphere.

  • Ylide Formation: Charge the reactor with trimethylsulfoxonium iodide (1.2 equivalents) and anhydrous DMSO. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Base Addition: Cool the mixture to 15-20°C. Slowly add potassium tert-butoxide (1.15 equivalents) portion-wise, ensuring the temperature does not exceed 30°C. Stir the resulting mixture for 1-2 hours at room temperature to form the sulfur ylide.

  • Substrate Addition: In a separate vessel, dissolve ethyl cinnamate (1.0 equivalent) in DMSO. Add this solution dropwise to the reactor containing the ylide over 1-2 hours, maintaining the reaction temperature between 25-30°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a separate vessel containing a vigorously stirred mixture of water and toluene.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl trans-2-phenylcyclopropanecarboxylate.

Protocol: Saponification to trans-2-Phenylcyclopropanecarboxylic Acid

Materials:

  • Crude ethyl trans-2-phenylcyclopropanecarboxylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Toluene

Procedure:

  • Saponification: Charge the reactor with the crude ethyl trans-2-phenylcyclopropanecarboxylate, ethanol, and a solution of sodium hydroxide (2.0 equivalents) in water.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, or until the saponification is complete (monitored by HPLC or TLC).

  • Solvent Removal: Distill off the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound will form.

  • Extraction: Extract the product into toluene.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

Purification and Isomer Separation

The crude product from the saponification step will be a mixture of cis- and trans-isomers of this compound, with the trans-isomer being predominant. Separation of these isomers is crucial for pharmaceutical applications.

Method: Selective Crystallization

This method leverages the difference in solubility between the cis- and trans-isomers in a suitable solvent system.

  • Solvent Selection: A common solvent system for the crystallization of this compound is a mixture of toluene and heptane or hexane.

  • Crystallization Procedure:

    • Concentrate the toluene solution of the crude acid under reduced pressure to a smaller volume.

    • Heat the solution to dissolve the solid completely.

    • Slowly add a non-polar solvent like heptane or hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

    • The trans-isomer will preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum. The purity of the trans-isomer can be assessed by HPLC or NMR. This process can be repeated to achieve higher purity if necessary.

An alternative method for separating the isomers involves the fractional crystallization of their salts with a resolving agent, which can also be used for chiral resolution if desired.[20][21][22][23]

Safety and Environmental Considerations for Large-Scale Synthesis

4.1. Reagent Handling:

  • Trimethylsulfoxonium iodide: This is a combustible solid and a respiratory irritant.[4][5][6][7] Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. Avoid creating dust clouds, which can be explosive.[4]

  • Potassium tert-butoxide: This is a strong, corrosive base. Handle in a dry, inert atmosphere to prevent reaction with moisture. Wear appropriate PPE to avoid skin and eye contact.

  • Dimethyl sulfoxide (DMSO): While having low toxicity, DMSO can enhance the skin absorption of other chemicals. Handle with care and appropriate gloves.

4.2. Reaction Safety:

  • The formation of the sulfur ylide is an exothermic process. Ensure adequate cooling capacity to control the temperature during the addition of the base.

  • Quenching of the reaction mixture should be done carefully and with efficient stirring to manage any exotherms.

4.3. Waste Management:

  • Aqueous waste streams will contain salts and residual DMSO. These should be treated according to local regulations before disposal.

  • Solvent waste (toluene, heptane/hexane) can be recovered and recycled through distillation to improve the process's economic and environmental profile.

Process Workflow Diagram

Synthesis_Workflow Start Start: Ethyl Cinnamate Ylide_Prep Ylide Preparation (Trimethylsulfoxonium Iodide + KOtBu in DMSO) Cyclopropanation Johnson-Corey-Chaykovsky Cyclopropanation Start->Cyclopropanation Ylide_Prep->Cyclopropanation Workup_Ester Aqueous Work-up & Extraction (Toluene) Cyclopropanation->Workup_Ester Crude_Ester Crude Ethyl trans-2-Phenylcyclopropanecarboxylate Workup_Ester->Crude_Ester Saponification Saponification (NaOH, EtOH/H₂O) Crude_Ester->Saponification Acidification Acidification (HCl) & Extraction (Toluene) Saponification->Acidification Crude_Acid Crude this compound (cis/trans mixture) Acidification->Crude_Acid Crystallization Selective Crystallization (Toluene/Heptane) Crude_Acid->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product Pure trans-2-Phenylcyclopropanecarboxylic Acid Filtration->Final_Product

Caption: Overall workflow for the large-scale synthesis of trans-2-Phenylcyclopropanecarboxylic Acid.

Conclusion

The large-scale synthesis of trans-2-phenylcyclopropanecarboxylic acid is a critical process for the pharmaceutical industry. The Johnson-Corey-Chaykovsky reaction provides a robust and scalable route, offering high yields of the desired trans-isomer. Careful control of reaction conditions, appropriate safety precautions, and an optimized purification strategy are paramount for a successful and efficient manufacturing process. The detailed protocols and considerations presented in this guide are intended to provide a solid foundation for the development and implementation of this synthesis on an industrial scale.

References

  • Moser, D., Boehm, J., Correia, L., Soritz, S., & Gruber-Woelfler, H. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development.
  • Loba Chemie. (2019). TRIMETHYLSULFOXONIUM IODIDE EXTRA PURE MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfoxonium Iodide, 98%.
  • Sdfine. (n.d.). TRIMETHYLSULPHOXONIUM IODIDE.
  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • ACS Publications. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development.
  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • Google Patents. (n.d.). Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
  • ResearchGate. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • ResearchGate. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.
  • Google Patents. (n.d.). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • National Institutes of Health. (n.d.). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates.
  • National Institutes of Health. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • International Journal of Pharmacy and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • ResearchGate. (n.d.). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
  • Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • National Institutes of Health. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.
  • ResearchGate. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
  • National Institutes of Health. (2017). Cyclopropanation Strategies in Recent Total Syntheses.
  • Emory Theses and Dissertations. (n.d.). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.
  • ResearchGate. (n.d.). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction.
  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
  • MDPI. (n.d.). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli.
  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents.
  • National Institutes of Health. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir.

Sources

Application Notes and Protocols for the Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies for 2-Phenylcyclopropanecarboxylic acid. Recognizing the significance of this molecule as a key intermediate in pharmaceuticals, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability. We will explore transition metal-catalyzed reactions, ylide-based approaches, and asymmetric strategies, complete with detailed protocols, mechanistic diagrams, and comparative data to aid in method selection and optimization.

Introduction: The Significance of this compound

This compound is a valuable carbocyclic compound that serves as a critical structural motif and synthetic precursor in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of the phenyl and carboxylic acid groups, a feature exploited in the design of pharmacologically active molecules. Most notably, the trans-isomer is a key intermediate in the synthesis of Tranylcypromine, a monoamine oxidase (MAO) inhibitor used as an antidepressant.[1]

The synthesis of this target molecule presents two primary stereochemical challenges:

  • Diastereoselectivity: Controlling the relative orientation of the phenyl and carboxyl groups to favor either the cis or trans isomer.

  • Enantioselectivity: For chiral applications, selectively synthesizing one of the two possible enantiomers (e.g., (1R,2S) or (1S,2R)).

This guide details the most effective and commonly employed strategies to address these challenges, providing the foundational knowledge for rational synthesis design.

Synthetic Strategy I: Transition Metal-Catalyzed Carbene Transfer

This is arguably the most prevalent and versatile method for synthesizing 2-phenylcyclopropanecarboxylates. The core principle involves the reaction of styrene with a diazoacetate, typically ethyl diazoacetate (EDA), in the presence of a transition metal catalyst. The catalyst facilitates the decomposition of the diazo compound to generate a transient metal-carbene intermediate, which then transfers the carbene moiety to the alkene double bond of styrene.

Mechanistic Rationale

The reaction is initiated by the coordination of ethyl diazoacetate to the metal center, followed by the extrusion of dinitrogen gas (N₂) to form a highly reactive metal-carbene species. This electrophilic carbene is then attacked by the nucleophilic π-bond of styrene. The precise mechanism of carbene transfer can vary, but it culminates in the formation of the cyclopropane ring and regeneration of the catalyst. The choice of metal and its ligand sphere is paramount as it dictates the reactivity, stability, and stereochemical course of the reaction.[2][3]

G cluster_0 Catalytic Cycle Styrene Styrene Intermediate Metallacyclobutane Intermediate Styrene->Intermediate EDA Ethyl Diazoacetate (N2CHCO2Et) Carbene Metal Carbene [M]=CHCO2Et EDA->Carbene Catalyst Metal Catalyst [M] Catalyst->Carbene - N2 Carbene->Intermediate Intermediate->Catalyst Product Ethyl 2-Phenylcyclopropanecarboxylate Intermediate->Product Reductive Elimination N2 N2 G cluster_1 Ylide-Based Cyclopropanation Ylide Sulfur Ylide (CH3)2S(O)CH2 Adduct Michael Adduct (Enolate Intermediate) Ylide->Adduct Conjugate Addition Cinnamate Ethyl Cinnamate Cinnamate->Adduct Product Ethyl 2-Phenylcyclopropanecarboxylate Adduct->Product Intramolecular SN2 Ring Closure DMSO DMSO Adduct->DMSO - DMSO

Sources

Application Notes & Protocols: Stereospecific Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylcyclopropanecarboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The rigid, three-membered ring introduces a unique conformational constraint that is valuable for probing biological interactions and designing novel therapeutics. A prime example is its role as a key intermediate in the synthesis of the monoamine oxidase inhibitor (MAOI) tranylcypromine.[1][2] The biological activity of such molecules is critically dependent on their stereochemistry. Therefore, controlling both the relative (cis/trans) and absolute (R/S) configuration during synthesis is of paramount importance. This guide provides an in-depth analysis of field-proven, stereospecific methods for the synthesis of this compound, designed for researchers in drug development and organic synthesis.

Strategic Overview: Pathways to Stereocontrol

The synthesis of stereochemically pure this compound can be approached via two principal strategies: direct asymmetric cyclopropanation or the synthesis of a racemic/diastereomeric mixture followed by resolution. The choice of strategy depends on factors such as precursor availability, required stereoisomer, and scalability.

G cluster_0 Synthetic Approaches cluster_1 Direct Asymmetric Synthesis cluster_2 Resolution-Based Approach Start Styrene / Cinnamic Acid Derivatives Direct Transition-Metal Catalyzed Asymmetric Cyclopropanation Start->Direct Styrene + Diazoacetate Simmons Diastereoselective Simmons-Smith Reaction Start->Simmons trans-Cinnamate Ester Racemic Racemic Cyclopropanation Start->Racemic Styrene + Diazoacetate (achiral catalyst) End Enantiopure This compound Direct->End Simmons->End Resolution Enzymatic or Chiral Resolution Racemic->Resolution Racemic Ester Resolution->End

Figure 1: High-level overview of synthetic strategies.

Method 1: Transition-Metal Catalyzed Asymmetric Cyclopropanation

This is one of the most powerful and direct methods for establishing the cyclopropane ring with high stereocontrol. The core principle involves the reaction of an alkene (styrene) with a diazo compound, mediated by a chiral transition-metal catalyst. The catalyst, typically based on rhodium, cobalt, or iron, forms a metal-carbene intermediate which then transfers the carbene fragment to the alkene.[3] The chiral ligands surrounding the metal center orchestrate the facial selectivity of the alkene's approach, thereby inducing asymmetry in the product.

Causality of Stereocontrol:

  • Diastereoselectivity (trans vs. cis): The trans isomer is generally favored due to steric repulsion between the phenyl group of styrene and the ester group of the carbene intermediate in the transition state. Bulky ester groups on the diazoacetate (e.g., tert-butyl) and electron-donating ligands on the catalyst can enhance trans selectivity.[3]

  • Enantioselectivity: The enantiomeric excess (ee) is dictated by the chiral environment created by the catalyst. Chiral porphyrin and prolinate ligands have proven highly effective in creating a selective catalytic pocket.[4][5]

Protocol: Cobalt-Porphyrin Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from methodologies demonstrating high diastereo- and enantioselectivity for styrene derivatives.[4] Cobalt(II) complexes of D2-symmetric chiral porphyrins are particularly effective and minimize the dimerization of the diazo compound, a common side reaction.[4]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Cobalt(II) complex of D2-symmetric chiral porphyrin [Co(1)] (1 mol%)

  • 4-(Dimethylamino)pyridine (DMAP) (0.5 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the chiral cobalt-porphyrin catalyst (1 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add styrene (1.0 equiv, as the limiting reagent) and DMAP (0.5 equiv) to the flask.

  • Stir the solution at room temperature. Add ethyl diazoacetate (1.2 equiv) in a single portion. Caution: Diazo compounds are potentially explosive and toxic; handle with care in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 20-24 hours, monitoring by TLC or GC for the disappearance of styrene.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude ethyl 2-phenylcyclopropanecarboxylate by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

  • Combine the fractions containing the desired product (predominantly the trans isomer).

  • Hydrolysis: Dissolve the purified ester in ethanol and add an aqueous solution of NaOH (2.0 M). Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with cold 1 M HCl. The carboxylic acid will precipitate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Method 2: Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic, highly reliable method for converting alkenes to cyclopropanes with complete retention of the alkene's stereochemistry.[6][7] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[6] For the synthesis of trans-2-phenylcyclopropanecarboxylic acid, the logical precursor is an ester of trans-cinnamic acid. The reaction is stereospecific, meaning a trans-alkene will yield exclusively a trans-cyclopropane.

Causality of Stereocontrol: The reaction proceeds through a concerted, "butterfly" transition state where the methylene group is delivered to the same face of the double bond simultaneously.[7][8] This mechanism ensures that the relative positions of the substituents on the alkene are preserved in the cyclopropane product.

G reagents Zn(Cu) + CH₂I₂ carbenoid ICH₂ZnI Organozinc Carbenoid reagents->carbenoid Forms ts Butterfly Transition State carbenoid->ts Reacts with alkene trans-Cinnamate Ester Ph-CH=CH-COOR alkene->ts product trans-2-Phenylcyclopropyl Ester Stereospecific Product ts->product Concerted Mechanism

Figure 2: Simplified workflow for Simmons-Smith reaction.

Protocol: Simmons-Smith Reaction of Ethyl Cinnamate

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • trans-Ethyl cinnamate

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Activate Zinc: In a flame-dried flask under nitrogen, add zinc dust (2.2 equiv) and a small amount of anhydrous diethyl ether. Add CuCl (0.2 equiv) and stir the suspension vigorously for 15 minutes to prepare the Zn(Cu) couple.

  • Add more anhydrous diethyl ether, followed by trans-ethyl cinnamate (1.0 equiv).

  • Add diiodomethane (1.5 equiv) dropwise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the initial exotherm subsides, stir the reaction at room temperature for 12-18 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite to remove unreacted zinc and copper salts, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl trans-2-phenylcyclopropanecarboxylate.

  • Purify by column chromatography if necessary.

  • Hydrolysis: Perform hydrolysis as described in Method 1 (steps 9-13) to obtain the final carboxylic acid.

Method 3: Enzymatic Kinetic Resolution

This method is ideal when a specific enantiomer is required from a racemic mixture. It leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.[9] For this topic, a racemic mixture of ethyl trans-2-phenylcyclopropanecarboxylate is prepared first (e.g., using an achiral copper catalyst with styrene and EDA[1]), and then subjected to enzymatic hydrolysis.

Causality of Stereocontrol: The enzyme's chiral active site binds one enantiomer of the ester substrate much more effectively than the other. This preferential binding leads to a significantly higher rate of hydrolysis for the "matched" enantiomer, converting it to the carboxylic acid. The "mismatched" enantiomer remains largely unreacted as an ester. This results in a mixture of an enantioenriched acid and an enantioenriched ester of the opposite configuration, which can then be separated.

Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic trans-ethyl 2-phenylcyclopropanecarboxylate

  • Lipase from Candida antarctica B (CALB, immobilized, e.g., Novozym 435) or from Burkholderia cepacia (PSL)

  • Phosphate buffer (e.g., pH 7.5, 0.05 M)

  • Toluene or methyl tert-butyl ether (MTBE)

  • Ethyl acetate and dilute HCl for workup

Procedure:

  • In a flask, prepare a biphasic mixture of phosphate buffer and toluene (e.g., 4:1 v/v).

  • Add the racemic ester (1.0 equiv) to the solvent mixture.

  • Add the immobilized lipase (e.g., 10-20% by weight relative to the ester).

  • Stir the heterogeneous mixture vigorously at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress carefully using chiral HPLC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess of both the remaining ester and the formed acid.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

  • Separate the organic and aqueous layers.

  • Isolate Unreacted Ester: Extract the aqueous layer with ethyl acetate. Combine all organic layers, dry over Na₂SO₄, and concentrate to yield the enantioenriched ester (e.g., the (R,R)-ester).

  • Isolate Product Acid: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract with ethyl acetate (3x). Combine these organic extracts, dry over Na₂SO₄, and concentrate to yield the enantioenriched carboxylic acid (e.g., the (S,S)-acid).

  • The recovered enantioenriched ester can be hydrolyzed chemically (using NaOH as in Method 1) to obtain the other enantiomer of the carboxylic acid.

Summary and Comparison of Methods

MethodStereocontrolTypical Diastereoselectivity (trans:cis)Typical Enantioselectivity (% ee)AdvantagesDisadvantages
Catalytic Asymmetric Cyclopropanation Direct, via chiral catalyst>95:5 up to >98:2[4]90% to >99%[4][10]Highly efficient, direct access to enantiopure product, high atom economy.Requires specialized, often expensive chiral catalysts; diazo compounds are hazardous.
Simmons-Smith Reaction Substrate-controlled, stereospecific>99:1 (from trans-alkene)N/A (produces racemate from achiral substrate)Excellent diastereocontrol, reliable, tolerant of many functional groups.[7]Requires stoichiometric zinc, not directly enantioselective, diiodomethane is costly.
Enzymatic Kinetic Resolution Post-synthesis, via enzyme selectivityN/A (starts with resolved diastereomer)>99% for both enantiomers[9]Environmentally friendly ("green chemistry"), exceptionally high ee achievable.Maximum theoretical yield is 50% for each enantiomer, requires careful monitoring to stop at 50% conversion.

References

  • Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(21), 4490–4495. [Link]
  • (Duplic
  • Chen, Y., Fields, K. B., & Zhang, X. P. (2004). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin. Journal of the American Chemical Society, 126(45), 14718–14719. [Link]
  • Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.
  • Google Patents. (n.d.).
  • (This reference is not directly applicable to the synthesis protocols but discusses related cobalt-c
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. Organic-chemistry.org. [Link]
  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
  • Singh, V., & Singh, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 16(1), 114. [Link]
  • (This reference is a product page and does not contain protocol inform
  • Wikipedia. (n.d.).
  • Davies, H. M., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 123(29), 7171–7172. [Link]
  • NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
  • (This reference discusses cyclopropanation of electron-deficient alkenes, providing context but not a direct protocol for styrene.)
  • (Duplic
  • (This reference is on a rel
  • (This reference is on enzymatic resolution of a different substr
  • (This reference is on enzymatic resolution of a different substr
  • Heinisch, T., & Fasan, R. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 53(52), 14258–14262. [Link]
  • (This reference is a product page and does not contain protocol inform
  • (This reference is on a rel
  • (This reference is on a different cyclopropane deriv
  • (This reference is on C-H arylation, not cyclopropan
  • (This reference is a d
  • (This reference provides general background on enantioselective synthesis.)
  • (This reference is on a different class of compounds.)
  • Li, F., & Zmijewski, M. J. (2010). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Organic Letters, 12(22), 5227–5229. [Link]
  • (This reference is a list of cit
  • (This reference is a d
  • (This reference is on a different class of compounds.)
  • (This reference is on enzymatic resolution of different substr
  • (This reference is on a different class of compounds.)

Sources

Application Notes and Protocols: 2-Phenylcyclopropanecarboxylic Acid as a Versatile Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of a Strained Ring System

2-Phenylcyclopropanecarboxylic acid (2-PCCA), a molecule characterized by a strained three-membered carbocyclic ring attached to a phenyl group and a carboxylic acid moiety, represents a significant scaffold in medicinal chemistry. While its derivative, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-established pharmaceutical agent, 2-PCCA itself and its analogues are subjects of ongoing research as modulators of various enzymatic and receptor systems. The inherent ring strain of the cyclopropane ring contributes to the unique stereoelectronic properties of these molecules, enabling them to interact with enzyme active sites and allosteric pockets with high affinity and specificity.

This document provides a comprehensive guide to understanding and evaluating the inhibitory potential of 2-PCCA and its derivatives against key enzyme targets. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for in vitro assessment, and discuss the broader implications for drug discovery and development.

I. Key Biological Targets and Mechanisms of Action

2-PCCA and its close chemical relatives have been identified as inhibitors or modulators of several important protein targets. The primary focus of this guide will be on its role as an inhibitor of amine oxidases and a modulator of a G-protein coupled receptor.

A. Lysine-Specific Demethylase 1 (LSD1/KDM1A): An Epigenetic Target

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]

The amine derivative of 2-PCCA, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-characterized mechanism-based irreversible inhibitor of LSD1.[2] The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the LSD1 active site, generates a reactive intermediate that covalently modifies the FAD, leading to irreversible inactivation of the enzyme.[2] While direct inhibitory data for 2-PCCA is less prevalent in the literature, its structural similarity to tranylcypromine suggests it is a critical lead compound for designing more potent and selective LSD1 inhibitors.[3][4]

Mechanism of LSD1 Inhibition by 2-PCCA Derivatives

LSD1_inhibition cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD (Active) Reactive_Intermediate Reactive Intermediate LSD1_FAD->Reactive_Intermediate Oxidation LSD1_FAD_Adduct LSD1-FAD Adduct (Inactive) 2-PCCA_derivative 2-PCCA Derivative (e.g., Tranylcypromine) 2-PCCA_derivative->LSD1_FAD Binding Reactive_Intermediate->LSD1_FAD_Adduct Covalent Modification

Caption: Irreversible inhibition of LSD1 by a 2-PCCA derivative.

B. Monoamine Oxidases (MAO-A and MAO-B): Neuromodulatory Enzymes

Monoamine oxidases are FAD-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[6] Similar to its action on LSD1, the mechanism involves the enzyme-catalyzed formation of a reactive species from the cyclopropylamine that covalently binds to the FAD cofactor. The structural relationship between 2-PCCA and tranylcypromine makes it a valuable starting point for the development of novel MAO inhibitors.

Inhibitory Parameters of Tranylcypromine (2-PCPA)

EnzymeIC50 (µM)Ki (µM)Reference
LSD1 20.7242.7[6]
MAO-A 2.3101.9[6]
MAO-B 0.9516[6]
C. G-Protein Coupled Receptor 88 (GPR88): An Orphan Receptor

GPR88 is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control and reward.[7] It is implicated in the modulation of dopaminergic signaling and is considered a potential therapeutic target for neuropsychiatric disorders.[7]

Interestingly, 2-PCCA itself has been identified as an agonist for GPR88.[8] It has been shown to inhibit cAMP production in cells expressing GPR88, indicating that the receptor couples to Gαi proteins.[8] This activity highlights the versatility of the 2-PCCA scaffold to interact with different classes of proteins.

GPR88 Activation Workflow by 2-PCCA

GPR88_activation 2-PCCA 2-PCCA GPR88 GPR88 Receptor 2-PCCA->GPR88 Binds and Activates G_alpha_i Gαi Protein GPR88->G_alpha_i Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Decreased

Caption: 2-PCCA agonism at the GPR88 receptor.

D. 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACCO): A Plant Enzyme

In the realm of plant biology, 2-PCCA has been shown to inhibit 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), the enzyme responsible for the final step in the biosynthesis of the plant hormone ethylene. Ethylene plays a critical role in fruit ripening, senescence, and stress responses. The inhibitory activity of 2-PCCA on ACCO provides a tool for studying these processes and has potential applications in agriculture.

II. Experimental Protocols

The following protocols are provided as a starting point for the evaluation of 2-PCCA and its derivatives as enzyme inhibitors. It is crucial to optimize these conditions for your specific experimental setup.

Protocol 1: In Vitro Inhibition of Monoamine Oxidase (MAO)

This protocol is adapted for a 96-well plate format and utilizes a fluorescent-based detection method.

A. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B (commercially available)

  • This compound (and/or derivatives)

  • MAO substrate: Kynuramine or Benzylamine

  • MAO-Glo™ Assay Kit (Promega) or equivalent

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well, black, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with fluorescence detection capabilities

B. Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of 2-PCCA in DMSO (e.g., 10 mM). Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by running a titration curve.

  • Assay Protocol:

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the serially diluted 2-PCCA or control inhibitor to the respective wells. For control wells (no inhibition), add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 20 µL of the diluted MAO enzyme to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to these wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 50 µL of the MAO substrate solution (prepared according to the manufacturer's instructions).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and develop the signal according to the MAO-Glo™ Assay Kit protocol.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each concentration of 2-PCCA relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for MAO Inhibition Assay

MAO_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - 2-PCCA dilutions - MAO enzyme - Substrate Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add buffer - Add 2-PCCA/controls Prepare_Reagents->Plate_Setup Add_Enzyme Add MAO Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Develop_Signal Develop Signal Incubate->Develop_Signal Read_Fluorescence Read Fluorescence Develop_Signal->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

Protocol 2: In Vitro Inhibition of LSD1

This protocol describes a common method for assessing LSD1 inhibition using a horseradish peroxidase (HRP)-coupled reaction to detect the hydrogen peroxide produced during demethylation.

A. Materials and Reagents:

  • Recombinant human LSD1 (commercially available)

  • This compound (and/or derivatives)

  • LSD1 substrate: Monomethylated or dimethylated histone H3 peptide (e.g., H3K4me1 or H3K4me2)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable HRP substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Control Inhibitor: Tranylcypromine

  • 96-well, black, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with fluorescence detection capabilities

B. Experimental Procedure:

  • Compound and Reagent Preparation: Follow the same initial steps for compound and enzyme preparation as in the MAO inhibition protocol.

  • Assay Protocol:

    • In a 96-well plate, combine 2-PCCA (or control inhibitor), LSD1 enzyme, HRP, and Amplex® Red in the assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the histone H3 peptide substrate.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the HRP substrate used.

  • Data Analysis: Perform data analysis as described in the MAO inhibition protocol to determine the IC50 value.

Protocol 3: Evaluation of GPR88 Agonism

This protocol outlines a cell-based assay to measure the agonistic activity of 2-PCCA on GPR88 by quantifying changes in intracellular cyclic AMP (cAMP) levels.

A. Materials and Reagents:

  • HEK293 cells stably expressing human GPR88

  • This compound

  • Forskolin (or other adenylyl cyclase activator)

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega GloSensor™ cAMP Assay)

  • Cell culture medium and supplements

  • White, 96-well or 384-well cell culture plates

B. Experimental Procedure:

  • Cell Culture and Seeding: Culture the GPR88-expressing HEK293 cells according to standard protocols. Seed the cells into the appropriate assay plates and allow them to adhere overnight.

  • Assay Protocol:

    • The day of the assay, remove the culture medium and replace it with assay buffer (e.g., HBSS).

    • Add serial dilutions of 2-PCCA to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells (if required by the assay kit) and proceed with the cAMP detection protocol according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or time-resolved fluorescence).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response versus the logarithm of the 2-PCCA concentration and fit the data to determine the EC50 value.[8]

III. Concluding Remarks and Future Directions

This compound and its derivatives represent a versatile and powerful class of molecules for modulating the activity of key enzymes and receptors involved in a range of physiological and pathological processes. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds. Further studies, including determination of the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) and in vivo efficacy studies, are essential next steps in the drug discovery pipeline. The continued exploration of the structure-activity relationships within this chemical series holds great promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
  • Niwa, H., Sato, S., Handa, N., Sengoku, T., & Yokoyama, S. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 787–793. [Link]
  • Jin, C., Decker, A. M., Huang, X. P., Blough, B. E., Seltzman, H. H., Wetsel, W. C., & Roth, B. L. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576–587. [Link]
  • Li, J. X., & Vartanian, K. C. (2013). The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats. European Journal of Pharmacology, 698(1-3), 272–277. [Link]
  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]
  • Suzuki, T., & Miyata, N. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of Medicinal Chemistry, 53(16), 6185–6194. [Link]
  • Niwa, H., Sato, S., Handa, N., Sengoku, T., & Yokoyama, S. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 787–793. [Link]
  • BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. [Link]
  • Frontiers. (2018). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. [Link]

Sources

The Versatile Virtuoso: Harnessing 2-Phenylcyclopropanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained, three-membered ring of the cyclopropane moiety, particularly when substituted with a phenyl group, represents a privileged scaffold in medicinal chemistry. 2-Phenylcyclopropanecarboxylic acid, a seemingly simple molecule, is a cornerstone building block for the synthesis of a diverse array of complex and biologically active compounds. Its rigid structure and stereochemical properties offer a unique platform for the design of novel therapeutics. This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols, mechanistic insights, and strategic considerations for its effective utilization in drug discovery and development.

Introduction: The Significance of the 2-Phenylcyclopropyl Motif

The 2-phenylcyclopropyl group is a bioisostere for various functional groups, capable of imparting conformational rigidity to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. This structural feature is found in a range of pharmaceuticals, from antidepressants to antiplatelet agents. The carboxylic acid functionality of this compound serves as a versatile handle for a wide variety of chemical transformations, making it an invaluable starting material for the synthesis of these complex molecules.

Foundational Synthesis of this compound

A classic and reliable method for the preparation of this compound involves the cyclopropanation of styrene with ethyl diazoacetate, followed by hydrolysis of the resulting ester. This method typically yields a mixture of cis and trans isomers, which can be separated.

Protocol 1: Synthesis of cis- and trans-2-Phenylcyclopropanecarboxylate and Subsequent Hydrolysis[1]

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Xylene

  • Sodium hydroxide

  • Ethanol

  • Benzene

  • Petroleum ether

  • Hydrochloric acid

Procedure:

Part A: Ethyl cis- and trans-2-phenylcyclopropanecarboxylate [1]

  • In a 2-liter flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, bring 500 mL of xylene to reflux.

  • Prepare a solution of 179 g (1.57 moles) of ethyl diazoacetate and 163 g (1.57 moles) of styrene.

  • Add the styrene-ethyl diazoacetate solution dropwise to the refluxing xylene over 90 minutes.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 90 minutes.

  • Remove the xylene under reduced pressure.

  • Distill the residual red oil through a short Vigreux column, collecting the fraction boiling at 85–93°C (0.5 mm Hg). This yields approximately 155 g (52%) of a mixture of ethyl cis- and trans-2-phenylcyclopropanecarboxylate.

Part B: Hydrolysis and Separation of cis- and trans-2-Phenylcyclopropanecarboxylic Acid [1]

  • In a 1-liter, three-necked flask, combine 155 g (0.816 mole) of the mixed esters, 200 mL of ethanol, 65 mL of water, and 24.5 g (0.612 mole) of sodium hydroxide pellets.

  • Heat the mixture at reflux for 5 hours. During this time, slowly distill off 200 mL of ethanol while replacing it with an equal volume of water added through a dropping funnel.

  • After cooling, add 250 mL of water and 150 mL of benzene and stir.

  • Separate the layers and wash the aqueous layer with two 50-mL portions of benzene.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the acidified solution with one 130-mL portion and two 20-mL portions of benzene.

  • Combine the benzene extracts, dry by distilling off 100 mL of benzene, and then add 200 mL of petroleum ether.

  • Cool the solution at 0°C overnight to precipitate the trans-2-phenylcyclopropanecarboxylic acid. Collect the needles by filtration.

  • To isolate the cis-isomer, the benzene extracts from the initial separation are treated with sodium hydroxide and subjected to a similar hydrolysis and extraction procedure, yielding cis-2-phenylcyclopropanecarboxylic acid upon crystallization.

Table 1: Physical Properties of this compound Isomers

IsomerMelting Point (°C)
trans87–93[1]
cis106–109[1]

Application in the Synthesis of Tranylcypromine: A Monoamine Oxidase Inhibitor

One of the most notable applications of trans-2-phenylcyclopropanecarboxylic acid is in the synthesis of the antidepressant drug tranylcypromine. The key transformation is a Curtius rearrangement, which converts the carboxylic acid to a primary amine with retention of stereochemistry.

G cluster_0 Synthesis of Tranylcypromine A trans-2-Phenylcyclopropanecarboxylic Acid B Acyl Azide Intermediate A->B  DPPA, Et3N C Isocyanate B->C  Heat (Rearrangement) D Tranylcypromine (trans-2-Phenylcyclopropylamine) C->D  Acid Hydrolysis

Caption: General workflow for the synthesis of Tranylcypromine via Curtius Rearrangement.

Protocol 2: Synthesis of Tranylcypromine via Curtius Rearrangement

This protocol is a general procedure based on modern adaptations of the Curtius rearrangement using diphenylphosphoryl azide (DPPA).

Materials:

  • trans-2-Phenylcyclopropanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • tert-Butanol

  • Hydrochloric acid

Procedure:

  • To a stirred solution of trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Cool the mixture to 0°C and add diphenylphosphoryl azide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour to form the acyl azide.

  • Heat the reaction mixture to reflux (approx. 110°C) until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

  • Add tert-butanol (2.0 eq) to the reaction mixture and continue to reflux for 2-4 hours to form the Boc-protected amine.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the Boc-protected amine by flash column chromatography.

  • To deprotect, dissolve the purified intermediate in a solution of hydrochloric acid in methanol or dioxane and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and triturate the residue with diethyl ether to obtain tranylcypromine hydrochloride as a solid.

Stereoselective Synthesis: Accessing Enantiopure Building Blocks

For modern pharmaceutical applications, the synthesis of single enantiomers is crucial. The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even cause undesirable side effects. This compound and its derivatives are often required in enantiopure form.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers. It relies on the ability of enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer over the other. For this compound, this is typically achieved through the enantioselective hydrolysis of a racemic ester derivative.

G cluster_0 Enzymatic Resolution A Racemic 2-Phenylcyclopropyl Ester ((R/S)-Ester) B Lipase A->B C (S)-2-Phenylcyclopropanecarboxylic Acid B->C  Selective Hydrolysis D (R)-2-Phenylcyclopropyl Ester B->D  Unreacted

Caption: Principle of enzymatic resolution of a racemic 2-phenylcyclopropyl ester.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenylcyclopropyl Methyl Ester

This is a representative protocol for the enzymatic resolution of a racemic ester.

Materials:

  • Racemic trans-2-phenylcyclopropyl methyl ester

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Phosphate buffer (pH 7.2)

  • Toluene (or another suitable organic solvent)

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Prepare a biphasic mixture of a solution of racemic trans-2-phenylcyclopropyl methyl ester (1.0 eq) in toluene and a phosphate buffer (pH 7.2).

  • Add immobilized lipase (e.g., Novozym 435) to the mixture.

  • Stir the suspension vigorously at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (if a pH-stat is used to maintain the pH by adding NaOH solution).

  • Stop the reaction at approximately 50% conversion.

  • Filter off the immobilized enzyme (which can often be washed and reused).

  • Separate the organic and aqueous layers.

  • The organic layer contains the unreacted enantiomer of the ester. Wash it, dry it, and remove the solvent. The ester can then be hydrolyzed to the corresponding carboxylic acid.

  • Acidify the aqueous layer with hydrochloric acid to protonate the carboxylate formed.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts and remove the solvent to obtain the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess (ee) of both the recovered ester and the carboxylic acid using chiral HPLC.

Advanced Applications in Complex Molecule Synthesis

A. Precursor to the Antiplatelet Agent Ticagrelor

A derivative of this compound, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is a key building block for the synthesis of the P2Y₁₂ receptor antagonist, Ticagrelor. The synthesis involves the conversion of the corresponding carboxylic acid to the amine, often via a Curtius or Hofmann rearrangement, followed by coupling with the complex heterocyclic core of the drug.

B. Building Block for Serotonin Receptor Modulators

The 2-phenylcyclopropylamine scaffold is a common feature in ligands for serotonin (5-HT) receptors, which are important targets for the treatment of a variety of central nervous system disorders.[2][3] The rigid cyclopropane ring helps to position the phenyl group and the amine in a specific orientation for optimal receptor binding. For example, derivatives of this compound can be used to synthesize precursors for selective 5-HT₁A receptor ligands like WAY-100635.[4][5][6]

Table 2: Summary of Key Synthetic Transformations

Starting MaterialKey Reagent(s)TransformationProduct Application
trans-2-Phenylcyclopropanecarboxylic acidDPPA, NaN₃, or SOCl₂ then NaN₃Curtius RearrangementSynthesis of Tranylcypromine
Racemic 2-Phenylcyclopropyl esterLipase (e.g., CALB)Enzymatic ResolutionAccess to enantiopure building blocks
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidCurtius or Hofmann RearrangementAmine SynthesisPrecursor for Ticagrelor
This compoundAmide coupling reagentsAmide FormationPrecursors for Serotonin Receptor Modulators

Conclusion and Future Outlook

This compound continues to be a molecule of high strategic importance in organic synthesis, particularly in the realm of medicinal chemistry. Its utility extends from the synthesis of established drugs to the exploration of novel chemical space for new therapeutic agents. The development of more efficient and highly stereoselective methods for its synthesis and derivatization will undoubtedly fuel further innovation in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile building block.

References

  • Organic Syntheses, Coll. Vol. 5, p.948 (1973); Vol. 41, p.85 (1961). [Link]
  • Organic Syntheses, Coll. Vol. 4, p.231 (1963); Vol. 34, p.22 (1954). [Link]
  • Organic Syntheses, Coll. Vol. 5, p.946 (1973); Vol. 41, p.83 (1961). [Link]
  • Organic Syntheses, Coll. Vol. 4, p.295 (1963); Vol. 34, p.32 (1954). [Link]
  • An efficient synthesis of cyclopropanecarboxylic acids using copper chromite spinel nanoparticles and basic ionic liquid.
  • [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide.
  • Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters. [Link]
  • General method for the synthesis of tranylcypromine.
  • Synthesis of C11 Way-100635 for Brain Studies. Grantome. [Link]
  • A fully automated one-pot synthesis of [carbonyl-C-11]WAY-100635 for clinical PET applications.
  • Derivatives of WAY 100635 as potential imaging agents for 5-HT1A receptors: syntheses, radiosyntheses, and in vitro and in vivo evalu
  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PubMed Central. [Link]
  • Asymmetric synthesis of planar-chiral macrocycles via organocatalyzed enantioselective... Royal Society of Chemistry. [Link]
  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Sfera - Unife. [Link]
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. PubMed. [Link]
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
  • Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S -(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium.
  • Serotonin Receptors.
  • The Expanded Biology of Serotonin. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present several challenges, primarily related to yield, stereoselectivity, and purification. This guide provides a structured approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Formation in Simmons-Smith Cyclopropanation

Question: I am attempting a Simmons-Smith cyclopropanation of styrene or a cinnamic acid derivative, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?

Answer: Low conversion in a Simmons-Smith reaction is a common issue and can often be traced back to the quality of reagents and the specific reaction conditions employed. The reaction involves a zinc carbenoid, which is sensitive to air and moisture.[1]

Potential Causes & Solutions:

  • Reagent Quality:

    • Diiodomethane (CH₂I₂): This reagent can decompose over time, releasing iodine which can interfere with the reaction. Ensure it is freshly distilled or from a recently opened bottle.

    • Zinc-Copper Couple (Zn(Cu)): The activation of zinc is crucial. If preparing it yourself, ensure the copper is finely divided and well-mixed with the zinc dust. Commercial sources should be of high quality and stored under an inert atmosphere. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the zinc-copper couple, can sometimes improve reactivity.[2]

    • Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used to stabilize the carbenoid. However, in some cases, these can decrease the reaction rate.[1] Experimenting with dichloromethane (CH₂Cl₂) may be beneficial. Ensure all solvents are strictly anhydrous.

  • Reaction Conditions:

    • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] Precise temperature control is important to manage the exothermic nature of the carbenoid formation and subsequent cyclopropanation.

    • Inert Atmosphere: The organozinc reagent is highly sensitive to oxygen and moisture. The entire reaction setup must be thoroughly flame-dried or oven-dried and maintained under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Stoichiometry: Using an excess of the cyclopropanating agent is common. A molar ratio of alkene to diiodomethane to diethylzinc of 1:2:2 is a good starting point.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents).

  • Add anhydrous diethyl ether via syringe.

  • In the dropping funnel, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether.

  • Add the diiodomethane solution dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the resulting grey suspension for 30-60 minutes at room temperature.

  • Cool the mixture to 0 °C and add a solution of styrene (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Separate the organic and aqueous phases. Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts and wash successively with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Poor Diastereoselectivity (Unfavorable cis:trans Isomer Ratio)

Question: My synthesis is producing a mixture of cis- and trans-2-phenylcyclopropanecarboxylic acid, but I need to favor the trans isomer. How can I improve the diastereoselectivity?

Answer: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] Therefore, the key to controlling the diastereoselectivity of the final carboxylic acid lies in the choice of starting material and the subsequent reaction pathway.

Strategies for Improving trans Selectivity:

  • Starting Material: Begin with trans-cinnamic acid or its ester. The cyclopropanation of the double bond will preserve the trans relationship between the phenyl and the carboxyl (or ester) groups.

  • Reaction Mechanism: The Simmons-Smith reaction proceeds via a concerted mechanism where the carbene is delivered to one face of the double bond.[5][6] Steric hindrance plays a significant role. In the case of trans-cinnamic acid derivatives, the bulky phenyl and carboxyl groups are on opposite sides of the double bond, leading to a more accessible alkene for cyclopropanation.

Issue 3: Difficulty in Separating cis and trans Isomers

Question: I have a mixture of cis- and trans-2-phenylcyclopropanecarboxylic acid. What are the most effective methods for their separation?

Answer: The separation of cis and trans isomers of this compound is a critical and often challenging step. Several methods can be employed, with the choice depending on the scale of the synthesis and the required purity.

Separation Techniques:

  • Fractional Crystallization: This is a classical and often effective method. The trans isomer is generally less soluble than the cis isomer in certain solvent systems.

    • Protocol: A common method involves dissolving the isomeric mixture in a minimal amount of hot water or an alcohol-water mixture. Upon slow cooling, the trans isomer will preferentially crystallize out.[7] Multiple recrystallizations may be necessary to achieve high purity.[8]

  • Diastereomeric Salt Formation: This technique involves reacting the racemic carboxylic acid mixture with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.[8] While primarily used for enantiomeric resolution, it can also be adapted for diastereomer separation if the physical properties of the salts differ significantly.

  • Chromatography:

    • Column Chromatography: Separation on silica gel can be attempted, but the similar polarities of the isomers can make this challenging. Careful selection of the eluent system is crucial.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful analytical and preparative tool for separating the isomers.[9][10] A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid, can provide baseline separation.[9]

Table 1: Comparison of Separation Methods for cis/trans Isomers

MethodAdvantagesDisadvantages
Fractional Crystallization Scalable, cost-effectiveCan be time-consuming, may result in loss of material, purity depends on solubility differences
Diastereomeric Salt Formation Can be highly effective for specific isomersRequires an additional chemical step, choice of resolving agent is critical
Column Chromatography Good for small to medium scalesCan be labor-intensive, may require significant solvent volumes, resolution can be difficult
HPLC High resolution, excellent for purity analysis and small-scale preparative workExpensive equipment, limited scalability for preparative separations

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common routes involve the cyclopropanation of a styrene derivative. These include:

  • Simmons-Smith Reaction: This uses a zinc carbenoid (ICH₂ZnI) to cyclopropanate styrene or cinnamic acid derivatives.[2] It is known for its stereospecificity.

  • Carbene Addition: This involves the reaction of a carbene, often generated from a diazo compound like ethyl diazoacetate in the presence of a transition metal catalyst (e.g., copper or rhodium complexes), with styrene.[11] This method can also be highly stereoselective depending on the catalyst used.

  • From Cinnamic Acid: A newer approach involves the reaction of cinnamic acid with trimethylsulfoxonium iodide.[7]

Q2: How does the mechanism of the Simmons-Smith reaction influence the outcome?

A2: The Simmons-Smith reaction proceeds through a concerted, "butterfly-type" transition state.[5] The zinc carbenoid delivers the methylene group to the alkene in a single step. This mechanism is crucial because it dictates the stereospecificity of the reaction; the relative stereochemistry of the substituents on the alkene is preserved in the cyclopropane product.[2]

Diagram 1: Simplified Mechanism of the Simmons-Smith Reaction

Simmons_Smith_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Styrene Styrene TS [Butterfly-like Transition State] Styrene->TS + ICH₂ZnI Carbenoid ICH₂ZnI Cyclopropane Phenylcyclopropane TS->Cyclopropane Concerted addition Byproduct ZnI₂ TS->Byproduct

Caption: A simplified workflow of the Simmons-Smith reaction mechanism.

Q3: What analytical techniques are best for characterizing the product and determining the isomer ratio?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of the cyclopropyl protons and for determining the cis/trans isomer ratio by integrating the characteristic signals for each isomer.

  • High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is excellent for separating and quantifying the isomers.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and confirm the molecular weight of the product, especially after esterification to improve volatility.

  • Melting Point: The pure trans and cis isomers have distinct melting points, which can be a good indicator of purity after separation. For example, trans-2-phenylcyclopropane-1-carboxylic acid has a melting point of 86-88 °C.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several reagents used in these syntheses are hazardous:

  • Diiodomethane: Is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Diethylzinc: Is pyrophoric and will ignite spontaneously on contact with air. It must be handled under a strictly inert atmosphere using appropriate syringe techniques.

  • Strong Bases: If using methods involving strong bases like potassium tert-butoxide, be aware of their corrosive nature.

  • Solvents: Organic solvents like diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound, while presenting challenges, can be successfully achieved with careful attention to reagent quality, reaction conditions, and purification techniques. This guide provides a foundation for troubleshooting common issues and making informed decisions to optimize your synthetic route.

References

  • Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's blog.
  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.
  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • National Institutes of Health. (n.d.). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. PMC.
  • Organic Chemistry Class Notes. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis.
  • Wiley Online Library. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Semantic Scholar. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.

Sources

Simmons-Smith Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Simmons-Smith reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in a Simmons-Smith reaction, and what causes their formation?

A1: While the Simmons-Smith reaction is known for its reliability, several side products can arise, impacting yield and purity. Understanding their origins is key to mitigation.

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms like alcohols, particularly with excess reagent or prolonged reaction times.[1][2] This occurs because the carbenoid (ICH₂ZnI) can act as a methylene donor to nucleophilic functional groups.

  • Lewis Acid-Catalyzed Rearrangements: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid.[2] In substrates sensitive to acid, this can catalyze rearrangements or decomposition of the desired cyclopropane product.

  • Formation of Sulfur Ylides and Subsequent Rearrangement: When allylic thioethers are used as substrates, the Simmons-Smith reagent can react to form a sulfur ylide. This intermediate can then undergo a[3][4]-sigmatropic rearrangement, competing with the desired cyclopropanation.[2] To favor cyclopropanation, an excess of the Simmons-Smith reagent is often required.[2]

  • Alkene Isomerization or Polymerization: Although less common with the classic Simmons-Smith conditions, highly reactive alkenes or the presence of strong Lewis acids can potentially lead to isomerization or polymerization. The Furukawa modification (using diethylzinc) can sometimes be more prone to these side reactions if not controlled properly.[5]

Q2: I am observing low to no yield of my desired cyclopropanated product. What are the likely causes and how can I troubleshoot this?

A2: Low or no product yield is a frequent challenge and often points to issues with the reagents or reaction conditions.

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is critical.[1][3] Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation.[1][6]
Poor Quality Diiodomethane Impurities in diiodomethane can inhibit the reaction.[1] Use freshly distilled or high-purity diiodomethane for best results.
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air.[1] All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1][3]
Low Substrate Reactivity Electron-deficient alkenes react sluggishly with the standard Simmons-Smith reagent.[3] Consider using a more reactive system like the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][2]
Inadequate Stirring For heterogeneous reactions involving the zinc-copper couple, efficient stirring is necessary to maintain good contact between the reagents.[1]
Q3: My reaction is stalling, with a significant amount of starting material remaining. What steps can I take to drive the reaction to completion?

A3: Incomplete conversion is another common hurdle. The following adjustments can often resolve this issue.

Potential Cause Recommended Solution
Insufficient Reagent Use a slight excess (1.5-2.0 equivalents) of the Simmons-Smith reagent to ensure complete consumption of the starting material.[3]
Short Reaction Time Monitor the reaction progress using TLC or GC. Some reactions may require extended periods, up to 24 hours, to reach completion.[3]
Low Reaction Temperature While lower temperatures can improve selectivity, they also slow down the reaction rate. A gradual increase in temperature in 5-10 °C increments may improve the rate.[1][3] However, be mindful that higher temperatures can sometimes promote side reactions.[1]

Troubleshooting Guides & Experimental Protocols

Minimizing Side Product Formation: A Step-by-Step Guide

This guide provides actionable steps to suppress the formation of common side products during your Simmons-Smith cyclopropanation.

1. Rigorous Control of Reagent Stoichiometry:

  • Problem: Excess Simmons-Smith reagent can lead to the methylation of sensitive functional groups like alcohols.[1][2]

  • Solution: Carefully calculate and use a minimal excess of the cyclopropanating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed.

2. Quenching and Work-up Strategies for Acid-Sensitive Products:

  • Problem: The Lewis acidic byproduct, ZnI₂, can degrade acid-sensitive products.[2]

  • Solution:

    • Add a stoichiometric amount of a scavenger like pyridine at the end of the reaction to complex with the ZnI₂.[2]

    • Alternatively, use a modified work-up procedure involving quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) at 0 °C.[1]

3. Protocol for Cyclopropanation of an Allylic Alcohol (Furukawa Modification):

This protocol is optimized for substrates containing hydroxyl groups, which can direct the cyclopropanation.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise.

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.[1]

  • Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Simmons-Smith Reaction

Conceptual Workflow for Troubleshooting

G cluster_start cluster_problem cluster_troubleshooting cluster_solutions start Simmons-Smith Reaction Setup problem Low Yield or Incomplete Reaction? start->problem reagents Check Reagents: - Fresh Zn/Cu Couple? - Pure CH₂I₂? - Anhydrous Solvent? problem->reagents Yes side_products Side Products Observed? problem->side_products No, but side products present conditions Adjust Conditions: - Increase Reagent Equivalents? - Extend Reaction Time? - Increase Temperature? reagents->conditions optimize Optimize Reagent Prep & Stoichiometry conditions->optimize modify_workup Modify Quench/Work-up side_products->modify_workup Yes success Successful Cyclopropanation optimize->success modify_workup->success G cluster_reactants cluster_intermediate cluster_products alcohol R-OH (Alcohol) intermediate [R-O(H)-CH₂-ZnI]⁺ I⁻ (Intermediate Complex) alcohol->intermediate Nucleophilic Attack carbenoid ICH₂ZnI (Simmons-Smith Reagent) carbenoid->intermediate methylated_product R-OCH₃ (Methylated Side Product) intermediate->methylated_product Methylene Transfer & Proton Loss byproduct ZnI₂ + HI intermediate->byproduct

Caption: The mechanism of alcohol methylation by the Simmons-Smith reagent.

References

  • Avoiding side reactions in Simmons-Smith cyclopropan
  • Technical Support Center: Troubleshooting Simmons-Smith Cyclopropan
  • Simmons–Smith reaction – cyclopropan
  • Alternative Approaches to Classical Cyclopropanation Strategies.
  • Cyclopropan
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor
  • Zinc–copper couple - Wikipedia
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central
  • A Comparative Guide to Cyclopropanation Str
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor
  • Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society
  • Simmons–Smith reaction - Wikipedia
  • Simmons-Smith Reaction | NROChemistry
  • Simmons smith reaction | PPTX - Slideshare
  • Reaction pathways of the Simmons-Smith reaction - PubMed
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Public
  • norcarane - Organic Syntheses Procedure
  • Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis - YouTube
  • Cyclopropanation of Alkenes - Master Organic Chemistry
  • Simmons-Smith Reaction - Organic Chemistry Portal
  • Simmons Smith Reaction mechanism and problems with solution, cyclopropan
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropan
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI

Sources

Technical Support Center: Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-phenylcyclopropanecarboxylic acid. This document is structured to address specific experimental challenges and explain the underlying chemical principles for rational optimization.

Introduction

This compound is a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the monoamine oxidase inhibitor, tranylcypromine.[1][2] Despite its utility, its synthesis can be challenging, often plagued by low yields, difficult-to-separate isomeric mixtures, and problematic side reactions. This guide consolidates field-proven insights and literature-backed methodologies to help you navigate these challenges and maximize your synthetic output.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is very low or the reaction fails completely when using a Simmons-Smith or related cyclopropanation. What are the most common points of failure?

A1: Low or no yield in Simmons-Smith type reactions is a frequent issue, typically stemming from the reagents or reaction conditions. Here are the primary causes and their solutions:

  • Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is paramount.[3] If the zinc surface is oxidized or poorly activated, the crucial organozinc carbenoid will not form efficiently.

    • Solution: Always use freshly prepared and activated zinc-copper couple. Activation can be enhanced by washing zinc dust with HCl to remove the oxide layer, followed by treatment with copper sulfate. For the Furukawa modification (Et₂Zn), ensure you are using a fresh, high-quality commercial solution.

  • Presence of Moisture: Organozinc reagents are extremely sensitive to moisture and protic impurities.[3] Water will rapidly quench the carbenoid, halting the reaction.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. All solvents must be anhydrous, and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Poor Quality Dihalomethane: Impurities in diiodomethane or dibromomethane can inhibit the reaction.

    • Solution: Use a freshly opened bottle of high-purity dihalomethane. If its quality is suspect, it can be purified by passing it through a short plug of activated alumina or by distillation.

  • Low Substrate Reactivity: Styrene and its derivatives are generally reactive. However, if your substrate is electron-deficient, the standard Simmons-Smith conditions may be too sluggish.

    • Solution: For less reactive alkenes, consider more potent reagent systems like the Furukawa (diethylzinc and diiodomethane) or Shi (in situ generation of the carbenoid) modifications, which are known to be more effective.[3]

Q2: I'm getting a persistent mixture of cis and trans isomers that is difficult to separate, significantly lowering my isolated yield of the desired trans-2-phenylcyclopropanecarboxylic acid. How can I improve the diastereoselectivity?

A2: Achieving high trans selectivity is a critical challenge. The classic method of reacting styrene with ethyl diazoacetate often yields a mixture favoring the trans isomer (e.g., 65% trans), but this still requires tedious purification.[1]

  • Catalyst Choice is Key: Modern catalytic systems offer vastly superior control.

    • Cobalt(II) Porphyrins: These catalysts have demonstrated exceptional diastereoselectivity (>98% de) and enantioselectivity for the cyclopropanation of styrenes.[4] The rigid porphyrin ligand creates a well-defined chiral pocket that sterically disfavors the transition state leading to the cis isomer.

    • Dirhodium(II) Catalysts: Chiral dirhodium(II) carboxylate catalysts, such as Rh₂(S-DOSP)₄, are highly effective for asymmetric cyclopropanation.[5] The choice of ligand on the rhodium center is crucial for directing the stereochemical outcome.

  • Reaction Conditions: While the catalyst is the primary driver, other parameters can have an effect. Lower temperatures often enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Post-Reaction Separation: If a mixture is unavoidable, selective hydrolysis can be employed. The trans-ester is often saponified more rapidly than the sterically hindered cis-ester, allowing for a chemical separation of the isomers before final acidification.[6] Alternatively, laborious recrystallization of the free acids can be used to isolate the pure trans isomer.[1]

Q3: My metal-catalyzed reaction with a diazoacetate is producing significant amounts of dialkyl maleate and fumarate. How can I suppress this side reaction?

A3: The formation of maleate and fumarate esters is a result of the carbene intermediate dimerizing, a common side reaction in metal-mediated carbene transfer processes.[4] This occurs when the concentration of the carbene is too high relative to the alkene substrate.

  • Slow Addition of Diazoacetate: This is the most critical procedural control. The diazo compound should be added slowly via a syringe pump over several hours to the solution containing the catalyst and the styrene derivative. This maintains a low, steady-state concentration of the reactive metallocarbenoid, ensuring it reacts with the alkene before it can find another carbene to dimerize with.

  • Catalyst Selection: Certain catalysts are inherently better at minimizing dimerization. Cobalt(II) porphyrin systems are particularly effective in this regard, allowing for reactions to be run with the alkene as the limiting reagent without the need for slow addition in some cases.[4]

  • Use of Excess Alkene: While not ideal for atom economy, using the alkene in excess (e.g., 2-5 equivalents) can statistically favor the desired cyclopropanation pathway over carbene dimerization.

Frequently Asked Questions (FAQs)

What is the most common starting material for this synthesis?

Historically, the reaction between styrene and ethyl diazoacetate was common.[1] However, for better control and yield, many modern procedures start with trans-cinnamic acid or its esters. This pre-sets the trans stereochemistry of the phenyl and carboxyl groups relative to the double bond, which is then converted to the cyclopropane ring. A Corey-Chaykovsky type reaction using trimethylsulfoxonium iodide on an unsaturated ester like ethyl cinnamate is a viable route.[7]

How can I purify the final this compound product effectively?

Purification of carboxylic acids can be achieved through several methods:

  • Recrystallization: This is a powerful technique for solid acids. Solvents like hexane/ethyl acetate mixtures are often effective for this compound.[1]

  • Acid-Base Extraction: The acidic nature of the product allows for a straightforward purification strategy. Dissolve the crude product in a solvent like diethyl ether and extract with an aqueous base (e.g., NaOH, NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure acid, which is then extracted back into an organic solvent.[8]

  • Column Chromatography: If the product is acid-sensitive or other methods fail, chromatography on silica gel can be used. It is sometimes beneficial to use deactivated silica gel to prevent streaking or decomposition of the acid on the column.[3]

Are there methods that avoid the use of hazardous diazo compounds?

Yes. The use of diazomethane and its derivatives is a significant safety concern. The Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) and its modifications are common carbene-transfer reactions that avoid diazo reagents.[9][10] Another approach is the Michael addition-initiated ring closure (MAIRC) of a nucleophile like a malonate to an activated alkene, followed by an intramolecular alkylation, although this produces a more substituted cyclopropane.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst is critical for achieving high yield and stereoselectivity. The following table summarizes the performance of several catalyst systems for the cyclopropanation of styrene with diazoacetates.

Catalyst SystemYield (%)trans/cis RatioEnantiomeric Excess (ee %) of trans-isomerKey Features & Notes
Fe(D₄-TpAP) 99%21:145% eeExcellent yield and good diastereoselectivity, but modest enantioselectivity.[11]
Fe(II) Macrocycle (4a) 87%>20:179% eeGood yield and high diastereoselectivity with improved enantioselectivity over porphyrin systems.[11][12]
Co(II) Porphyrin [Co(1)] High>99:198% eeSuperior catalyst for both diastereoselectivity and enantioselectivity. Minimizes carbene dimerization.[4]
Dirhodium(II) [Rh₂(R-DOSP)₄] HighN/AHigh (Varies)Considered an optimal catalyst for many donor/acceptor carbenoid reactions.[5]
Engineered Myoglobin 54-99%96-99% de92-99% eeBiocatalytic approach offering high stereocontrol and scalability under mild conditions.[13]

Visualized Workflow & Mechanism

General Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving common issues in the synthesis of this compound.

G cluster_prep Pre-Reaction Checks cluster_reaction Reaction Monitoring & Outcome cluster_troubleshoot Troubleshooting Paths cluster_solutions Corrective Actions start Reaction Start reagents Check Reagent Quality (Anhydrous Solvents, Fresh Catalyst, Pure Dihalomethane/Diazoacetate) start->reagents glassware Ensure Dry Glassware & Inert Atmosphere reagents->glassware reaction Run Reaction glassware->reaction tlc Monitor by TLC/GC-MS reaction->tlc outcome Assess Crude Product (NMR for Yield & Isomer Ratio) tlc->outcome low_yield Low/No Conversion outcome->low_yield <20% Yield isomer_mix Poor Isomer Ratio outcome->isomer_mix Low dr side_products Byproducts Observed (e.g., Carbene Dimers) outcome->side_products Impure sol_yield Re-evaluate Reagents (Activate Zinc, Purify Reagents) Increase Temperature Incrementally low_yield->sol_yield sol_isomer Change Catalyst System (e.g., to Co-Porphyrin) Lower Reaction Temperature isomer_mix->sol_isomer sol_side Use Syringe Pump for Slow Addition Increase Alkene Stoichiometry side_products->sol_side success High Yield & Purity Product sol_yield->success sol_isomer->success sol_side->success

Caption: Troubleshooting workflow for synthesis optimization.

Catalytic Cycle for Cobalt Porphyrin Cyclopropanation

This diagram illustrates the proposed mechanism for cyclopropanation catalyzed by a cobalt porphyrin complex, highlighting how the catalyst facilitates carbene transfer while controlling stereochemistry.

G Co_P [Co(II)P] Carbene_Complex Co(III)-Carbene Intermediate [P]Co=CHCO2Et Co_P->Carbene_Complex + EDA - N2 Styrene Styrene EDA N2CHCO2Et (Ethyl Diazoacetate) N2 N2 Product Ethyl 2-Phenylcyclopropanecarboxylate Carbene_Complex->Product + Styrene Product->Co_P releases product, regenerates catalyst

Caption: Proposed catalytic cycle for Co(II)-porphyrin system.

Optimized Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Cobalt Catalyst

This protocol is adapted from methodologies known to provide high diastereoselectivity and enantioselectivity.[4]

Materials:

  • Chiral Cobalt(II) Porphyrin catalyst [Co(1)] (e.g., 1 mol%)

  • Styrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.1 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the chiral cobalt(II) porphyrin catalyst (1 mol%).

  • Reagent Addition: Add the anhydrous solvent (to make a ~0.1 M solution with respect to styrene), followed by styrene (1.0 equiv).

  • Slow Addition: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (1.1 equiv) in a small amount of the anhydrous solvent. Place the syringe on a syringe pump.

  • Reaction: Begin stirring the catalyst/styrene solution. Start the slow addition of the ethyl diazoacetate solution via the syringe pump over a period of 4-6 hours. The reaction is typically conducted at room temperature. The evolution of N₂ gas should be observed.

    • Causality Note: Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, thus preventing dimerization into diethyl maleate and fumarate.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of styrene.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude residue contains the cyclopropyl ester.

  • Purification (Ester): Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ethyl trans-2-phenylcyclopropanecarboxylate.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., ethanol/water). Add an excess of a base (e.g., NaOH or KOH, 2-3 equiv) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

  • Isolation (Acid): Cool the reaction mixture to room temperature and remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and carefully acidify with cold aqueous HCl (e.g., 3M) until the pH is ~1-2. The this compound will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. If necessary, recrystallize to achieve high purity.

References

  • Huang, L., & Chen, Y. (n.d.). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. American Chemical Society.
  • Chen, Y., Fields, K. B., & Zhang, X. P. (n.d.). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. American Chemical Society.
  • Reddy, K. S., et al. (2012, April 21). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Tetrahedron Letters.
  • ResearchGate. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.
  • Bandar, J. S., et al. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health.
  • Baj-Rossi, C., et al. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester.
  • Iowa State University Digital Repository. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • Bandar, J. S., et al. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
  • ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.
  • Biswas, T. (2022, January 6). Phase Transfer Catalyst (PTC) Chemistry. YouTube.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
  • Proton Guru. (2018, June 10). Practice III.8: Cyclopropanation, Epoxidation and Alkene Reaction Practice. YouTube.
  • Hu, W., et al. (n.d.). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. National Institutes of Health.
  • Mennen, S. M., et al. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • Charette, A. B., & Marcoux, J. F. (n.d.). Stereoselective Cyclopropanation Reactions. ACS Publications.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a.
  • ResearchGate. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • ResearchGate. (2021). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones.
  • National Institutes of Health. (2018). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.

Sources

Technical Support Center: Purification of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. However, some common impurities are nearly universal:

  • Geometric Isomer (cis-2-phenylcyclopropanecarboxylic acid): This is the most common impurity. Most synthetic methods produce a mixture of cis and trans isomers.[1][2] The trans isomer is often the desired product, particularly as a precursor for the pharmaceutical agent tranylcypromine.[3]

  • Unreacted Starting Materials: Depending on the synthesis, these can include styrene, cinnamic acid esters, or other precursors.[1][4]

  • Reagents and Byproducts from Cyclopropanation:

    • Simmons-Smith Reaction: If this method is used to cyclopropanate styrene (followed by oxidation), impurities can include zinc salts and byproducts from diiodomethane.[5][6]

    • Diazoacetate Method: Reaction of styrene with ethyl diazoacetate will lead to residual ester and potential polymeric materials.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup can also be present.

Q2: What is the most effective method for removing the cis-isomer?

A2: Recrystallization is the most effective and widely used method for separating the trans-isomer from the cis-isomer on a laboratory scale.[1][3] This is due to differences in the crystal lattice energies and solubilities of the two isomers in specific solvent systems. The trans-isomer typically has a higher melting point and lower solubility, allowing it to crystallize preferentially.

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction is a fundamental and highly effective technique for purifying carboxylic acids, including this compound, from neutral or basic impurities.[7] The process involves dissolving the crude product in an organic solvent and extracting it into an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate). The acid is converted to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is subsequently collected by filtration or extracted back into an organic solvent.[7] However, this method will not separate the cis and trans isomers.

Q4: When should I consider chromatographic purification?

A4: While recrystallization is often sufficient, column chromatography is a valuable tool in specific scenarios:

  • Difficult-to-Separate Impurities: If impurities have very similar solubility profiles to the desired product, making recrystallization inefficient.

  • Small-Scale Purification: For very small quantities of material where losses during recrystallization might be significant.

  • Resolution of Diastereomers: If the carboxylic acid has been derivatized with a chiral auxiliary to form diastereomeric amides or esters, silica gel chromatography can be used to separate these diastereomers.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Recrystallization Problems

Scenario: "I'm trying to recrystallize my crude this compound to remove the cis-isomer, but I'm facing some issues."

Problem Potential Cause Recommended Solution
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. The solute is melting instead of dissolving.Use a lower-boiling point solvent or a solvent mixture. Ensure you are not overheating the solution.
The solution is supersaturated with impurities, depressing the melting point.Try a pre-purification step like an acid-base wash to remove gross impurities before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the acid and then try cooling again.
The solution is cooling too quickly, preventing nucleation.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.
Poor Recovery of Product Too much solvent was used, and the product remains dissolved even when cold.Concentrate the mother liquor and cool again to recover more product. Note that this second crop may be less pure.
The chosen solvent is too good at dissolving the product, even at low temperatures.Choose a different solvent or a solvent system where the product has high solubility when hot and very low solubility when cold.[8]
Purity Doesn't Improve The chosen solvent is not effective at discriminating between the desired product and the impurity.A different solvent system is needed. For separating cis/trans isomers of this compound, a mixture like benzene-petroleum ether or recrystallization from hot water has been shown to be effective.[1][2]
Issue 2: Acid-Base Extraction Inefficiencies

Scenario: "My yield after acid-base extraction and re-precipitation is very low."

Problem Potential Cause Recommended Solution
Low Yield Incomplete extraction into the aqueous basic phase.Ensure the pH of the aqueous phase is at least 2 units above the pKa of the carboxylic acid. Use multiple extractions with smaller volumes of base rather than one large extraction.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous phase is at least 2 units below the pKa of the carboxylic acid. Cool the solution in an ice bath to further decrease the solubility of the acid.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Separation of trans from cis isomers)

This protocol is adapted from established methods for separating geometric isomers of this compound.[2]

Objective: To isolate the higher-melting trans-isomer from the crude isomeric mixture.

Materials:

  • Crude this compound (mixture of cis and trans isomers)

  • Benzene (or Toluene as a safer alternative)

  • Petroleum ether (or Hexanes)

  • Erlenmeyer flask, reflux condenser, heating mantle, ice bath, Buchner funnel, and filter paper.

Procedure:

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of hot benzene (or toluene) to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Add petroleum ether (or hexanes) portion-wise to the hot solution until it becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and effective purification.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 benzene/petroleum ether to remove any adhering mother liquor containing the more soluble cis-isomer.[2]

  • Drying: Dry the crystals under vacuum to remove residual solvents.

  • Purity Check: Assess the purity of the recrystallized material by HPLC and melting point analysis. The trans-isomer should have a sharp melting point around 106-109°C.[2]

Protocol 2: General Purification by Acid-Base Extraction

Objective: To remove neutral and basic impurities from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Separatory funnel, beakers, ice bath, Buchner funnel, and filter paper.

Procedure:

  • Dissolution: Dissolve the crude acid in diethyl ether in a separatory funnel.

  • Base Extraction: Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a beaker. Repeat the extraction of the organic layer two more times with fresh NaOH solution.[7]

  • Combine Aqueous Layers: Combine all the aqueous extracts. This solution now contains the sodium salt of this compound.

  • Wash (Optional): Wash the combined aqueous layer with a small portion of diethyl ether to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH < 2). The this compound will precipitate as a white solid.

  • Isolation: Collect the purified acid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualizing the Workflow

Workflow for Purification Strategy

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (HPLC, NMR, MP) Crude->Analysis1 Decision1 Are neutral/basic impurities present? Analysis1->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is cis-isomer the primary impurity? Decision1->Decision2 No AcidBase->Decision2 Recrystallize Perform Recrystallization Decision2->Recrystallize Yes Chromatography Consider Column Chromatography Decision2->Chromatography No/Other Impurities FinalAnalysis Final Purity Analysis Recrystallize->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purifying this compound.

References

  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure. [Link]
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis.
  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the resolution of 2-Phenylcyclopropanecarboxylic acid enantiomers. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive laboratory experience to help you navigate the common challenges associated with this chiral separation.

Optically pure 2-arylcyclopropane-1-carboxylic acids are crucial precursors for various drugs.[1] The separation of enantiomers, a process known as resolution, is a critical step in the synthesis of many pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.[2][3] This guide will focus on the practical aspects of three primary resolution techniques: classical diastereomeric salt crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of (±)-trans-2-phenylcyclopropanecarboxylic acid.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is a widely used technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[3][4][5][6]

Issue 1: No crystal formation after adding the chiral resolving agent.

  • Potential Causes & Solutions:

    • Solvent Choice: The solvent system is critical for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

      • Action: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). A systematic approach is to test solubility in small vials before committing to a larger scale.

    • Supersaturation: Crystallization requires a supersaturated solution. Your current concentration might be too low.

      • Action: Carefully concentrate the solution by slow evaporation of the solvent. Alternatively, start with a more concentrated solution. Be cautious not to over-concentrate, as this can lead to rapid precipitation of both diastereomers.

    • Lack of Nucleation Sites: Spontaneous nucleation can be slow.

      • Action: Try scratch-seeding by gently scratching the inside of the flask with a glass rod below the solvent level. If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution.[7]

Issue 2: The isolated diastereomeric salt has low diastereomeric excess (d.e.).

  • Potential Causes & Solutions:

    • Co-precipitation: The unwanted diastereomer may be precipitating along with the desired one. This often happens if the cooling process is too rapid or the solution is too concentrated.

      • Action: Slow down the cooling rate. Allow the solution to cool to room temperature slowly and then place it in a refrigerator or freezer. Consider a more dilute solution to increase the solubility difference between the diastereomers.

    • Suboptimal Resolving Agent: The chosen chiral resolving agent may not provide sufficient discrimination between the enantiomers.

      • Action: Experiment with different chiral resolving agents. For a carboxylic acid like this compound, common resolving agents are chiral amines such as (+)- or (-)-α-phenylethylamine, quinine, or brucine.[5][8]

    • Equilibrium Limitations: The separation might be limited by the eutectic point of the diastereomeric salt mixture.[9]

      • Action: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[7][9] Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[9]

Issue 3: Low yield of the desired diastereomeric salt.

  • Potential Causes & Solutions:

    • High Solubility: The desired diastereomeric salt might still be too soluble in the chosen solvent, leaving a significant amount in the mother liquor.

      • Action: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.

    • Premature Isolation: The crystallization process may not have reached its maximum yield.

      • Action: Allow for longer crystallization times. Monitor the concentration of the desired diastereomer in the mother liquor over time to determine the optimal isolation point.

    • Recycling the Mother Liquor: A significant portion of the desired enantiomer may remain in the mother liquor.

      • Action: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[9]

Chiral HPLC Resolution

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[10][11]

Issue 1: Poor or no separation of enantiomers (low resolution).

  • Potential Causes & Solutions:

    • Incorrect Column Selection: The choice of CSP is the most critical factor in chiral separations.[12]

      • Action: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often a good starting point for carboxylic acids.[13][14] A screening approach with several different CSPs is highly recommended.[10][12]

    • Mobile Phase Composition: The mobile phase composition, including the type and ratio of solvents and additives, significantly impacts selectivity.[13][15]

      • Action (Normal Phase): Optimize the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the alcohol modifier generally increases retention and may improve resolution.[13]

      • Action (Additives): For acidic compounds like this compound, adding a small amount of a strong acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to improve peak shape and resolution.[16][17]

    • Flow Rate and Temperature: These parameters can influence the interaction between the analyte and the CSP.

      • Action: Lowering the flow rate can sometimes enhance resolution.[13] Temperature can also affect chiral recognition; try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).[13][15]

Issue 2: Poor peak shape (tailing or fronting).

  • Potential Causes & Solutions:

    • Secondary Interactions: Peak tailing for acidic compounds can occur due to unwanted interactions with the stationary phase.

      • Action: Increase the concentration of the acidic additive (e.g., TFA) in the mobile phase. This helps to saturate the active sites on the stationary phase and minimize secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Action: Reduce the sample concentration or injection volume.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

      • Action: Whenever possible, dissolve the sample in the mobile phase.[18]

Issue 3: Irreproducible retention times.

  • Potential Causes & Solutions:

    • Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral methods.[13]

      • Action: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.

    • "Memory Effects" from Additives: Residual additives from previous analyses can interfere with the current separation.[13]

      • Action: Dedicate columns to specific methods or implement a rigorous column flushing procedure between different applications.[13][19]

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[20] For carboxylic acids, this often involves the enantioselective esterification of the acid or the hydrolysis of its corresponding racemic ester.[20][21]

Issue 1: Low or no enzyme activity.

  • Potential Causes & Solutions:

    • Incorrect Enzyme Choice: Not all hydrolases are effective for every substrate.

      • Action: Screen a variety of commercially available lipases and esterases (e.g., from Candida antarctica, Burkholderia cepacia, or Aspergillus niger).[21][22]

    • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and solvent.

      • Action: Optimize the pH of the reaction medium (often a buffer solution is used).[23] Vary the reaction temperature, keeping in mind that higher temperatures can increase reaction rates but may also lead to enzyme denaturation. The choice of an organic co-solvent can also be critical.

    • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

      • Action: Try lowering the initial substrate concentration. In some cases, in situ product removal can be beneficial.

Issue 2: Low enantioselectivity (low enantiomeric excess, e.e.).

  • Potential Causes & Solutions:

    • Suboptimal Enzyme: The chosen enzyme may have inherently low selectivity for your substrate.

      • Action: Continue screening different enzymes. Even enzymes from the same class can exhibit vastly different selectivities.

    • Reaction Conditions: Temperature and solvent can influence the enantioselectivity of an enzyme.

      • Action: Systematically vary the reaction temperature and screen different organic co-solvents. Sometimes, running the reaction at a lower temperature can improve enantioselectivity.

    • Reaction Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate changes with the extent of the reaction.

      • Action: Monitor the reaction over time and determine the optimal stopping point to achieve the desired e.e. for either the product or the unreacted starting material. For a simple kinetic resolution, the maximum e.e. for the remaining substrate is achieved at conversions greater than 50%, while the e.e. of the product is highest at low conversions.

Issue 3: Difficulty in separating the product from the unreacted starting material.

  • Potential Causes & Solutions:

    • Similar Physical Properties: The product and the remaining enantiomer may be difficult to separate by standard techniques like extraction.

      • Action: If you are performing an enzymatic esterification of the racemic acid, the resulting ester will have different properties from the remaining carboxylic acid, usually allowing for a straightforward separation by extraction or chromatography. Conversely, in the hydrolysis of a racemic ester, the product acid can be separated from the unreacted ester.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between the cis and trans isomers of this compound, and how does this affect resolution?

A1: The cis and trans isomers are diastereomers with different spatial arrangements of the phenyl and carboxyl groups relative to the cyclopropane ring. Their physical properties, including melting point and spectroscopic data, are distinct. The trans isomer is generally more stable. Most resolution procedures are developed for the trans isomer, which is often the desired product of synthesis. It is crucial to ensure you are starting with the correct isomer, as the optimal resolution conditions will likely differ between them.

Q2: How do I choose the right chiral resolving agent for classical resolution?

A2: The selection of a resolving agent is largely empirical.[10] For a racemic acid like this compound, you need a chiral base. Commonly used and commercially available options include (R)- or (S)-α-phenylethylamine, dehydroabietylamine, and alkaloids like brucine and quinine.[5][8] It is advisable to screen several resolving agents in parallel on a small scale to identify the one that forms a well-crystalline salt with one of the enantiomers.

Q3: What is the "additive memory effect" in chiral HPLC and how can I avoid it?

A3: The additive memory effect refers to the retention of mobile phase additives (like TFA or diethylamine) on the chiral stationary phase, which can affect the reproducibility of separations, especially when switching between methods for acidic and basic compounds.[13] To avoid this, it is best practice to dedicate a column to a specific type of analysis (e.g., for acidic compounds with an acidic additive). If this is not feasible, a thorough column flushing and regeneration procedure should be performed between different applications.[13][19]

Q4: In enzymatic resolution, should I aim for 50% conversion?

A4: Not necessarily. In a standard kinetic resolution, the enantiomeric excess (e.e.) of the product and the unreacted starting material are dependent on the conversion. The product will have the highest e.e. at the beginning of the reaction, while the unreacted starting material will have the highest e.e. as the reaction approaches completion. At exactly 50% conversion, you can theoretically obtain a good yield of both, but the optimal stopping point depends on which enantiomer you want to isolate and the desired level of enantiopurity.

Q5: Can I use supercritical fluid chromatography (SFC) for this separation?

A5: Yes, chiral SFC is an excellent alternative to HPLC for the separation of enantiomers. It often provides higher efficiency and faster separations. Polysaccharide-based chiral columns are also widely used in SFC. The mobile phase typically consists of supercritical carbon dioxide with an alcohol co-solvent.[18]

Part 3: Experimental Protocols & Data

Protocol 1: Classical Resolution using (R)-(+)-α-Phenylethylamine
  • Salt Formation: Dissolve racemic trans-2-phenylcyclopropanecarboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5-1.0 eq.) in the same solvent.

  • Mixing: Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling further in a refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a dilute acid (e.g., 1M HCl) until the pH is acidic.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved acid.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).

  • Mobile Phase Screening:

    • System 1 (Normal Phase): n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).

    • System 2 (Normal Phase): n-Hexane/Ethanol/TFA (e.g., 95:5:0.1 v/v/v).

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 220 nm

  • Optimization: Based on the initial results, adjust the ratio of alcohol modifier to n-hexane. A lower alcohol content generally increases retention and can improve resolution. Optimize the TFA concentration (typically 0.05% to 0.2%) for the best peak shape.

  • Sample Preparation: Dissolve the racemic acid in the mobile phase at a concentration of approximately 1 mg/mL.[18]

Table 1: Example Chiral HPLC Performance for 2-Arylpropionic Acids (Illustrative)
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp (°C)k'1k'2αRs
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/TFA (90/10/0.1)1.0252.152.581.202.10
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/TFA (80/20/0.1)1.0251.892.151.141.85

Data is illustrative for a compound of the profen class and serves as a starting point for method development.[16] k'1 and k'2 are the retention factors of the first and second eluting enantiomers, α is the separation factor, and Rs is the resolution.[16]

Part 4: Visualizations

Workflow for Classical Resolution

G racemate Racemic (±)-Acid diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->diastereomers solvent Solvent solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (S)-Acid-(R)-Amine) crystallization->less_soluble Precipitates mother_liquor Mother Liquor with More Soluble Diastereomer crystallization->mother_liquor Remains in Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Pure (S)-Enantiomer acidification1->enantiomer1 enantiomer2 Enriched (R)-Enantiomer acidification2->enantiomer2 G start Poor Resolution (Rs < 1.5) adjust_mobile_phase Adjust Mobile Phase (Modifier % / Additive Conc.) start->adjust_mobile_phase optimize_flow_rate Optimize Flow Rate (Try Lowering) adjust_mobile_phase->optimize_flow_rate No Improvement success Resolution Improved adjust_mobile_phase->success Improved adjust_temp Adjust Column Temperature optimize_flow_rate->adjust_temp No Improvement optimize_flow_rate->success Improved evaluate_csp Evaluate CSP (Is it appropriate? Is it old?) adjust_temp->evaluate_csp No Improvement adjust_temp->success Improved evaluate_csp->success Improved (with new column)

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC. [12]

References

  • BenchChem. Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization.
  • BenchChem. Technical Support Center: Chiral Separation of Antidepressant Agent 5.
  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers.
  • BenchChem. Chiral HPLC Separation of (S)- and (R)-Laudanine: A Technical Support Guide.
  • Phenomenex. Chiral HPLC Separations.
  • CrystEngComm. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers.
  • NIH. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions.
  • PubMed. [Enantioseparation of 2-phenylcarboxylic acid esters by capillary gas chromatography].
  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
  • NIH. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • ResearchGate. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • ResearchGate. HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases.
  • NIH. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.
  • OpenStax. 5.8 Racemic Mixtures and the Resolution of Enantiomers.
  • ResearchGate. Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.
  • MZ-Analysentechnik. Chiral FAQs.
  • Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation.
  • Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers.
  • Wikipedia. Chiral resolution.
  • Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers.
  • NIH. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone.
  • Pharmacy 180. Resolution of Enantiomers - Stereochemical and Conformational Isomerism.
  • BenchChem. Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide.
  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters.
  • ResearchGate. Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
  • NIH. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • ResearchGate. How can we separate a pair of enantiomers by using chiral HPLC ?.
  • Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases.
  • Oakwood Chemical. 2-Phenyl-cyclopropanecarboxylic acid.
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid.
  • Google Patents. Resolution of chiral amines.
  • Onyx Scientific. Chiral Resolution Screening.

Sources

Technical Support Center: Separation of 2-Phenylcyclopropanecarboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 2-Phenylcyclopropanecarboxylic acid diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these chiral compounds. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. Our approach is grounded in scientific principles to not only offer solutions but also to explain the causality behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when beginning the process of separating this compound diastereomers.

Q1: What are the primary methods for separating the diastereomers of this compound?

A1: The most prevalent and effective methods for separating this compound diastereomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1] Another established technique is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[2][3]

Q2: How do I select the appropriate chiral stationary phase (CSP) for HPLC or SFC separation?

A2: The selection of a CSP is critical for achieving successful separation.[4] For acidic compounds like this compound, several types of CSPs have shown high success rates:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as Chiralcel® and Chiralpak® series, are highly effective due to their broad selectivity. These phases separate enantiomers based on a three-point interaction model.[5]

  • Anion-exchange type CSPs: Chiral stationary phases like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[6] The separation mechanism is based on the ionic exchange between the acidic analyte and the chiral selector.[6]

  • Macrocyclic glycopeptide phases: Columns such as Chirobiotic™ T can also be effective for separating chiral acids, especially when the carboxylic acid group is near the stereogenic center.[5]

Q3: What is the role of mobile phase additives, and how do I choose the right one?

A3: Mobile phase additives are crucial for optimizing the separation of acidic compounds.[7][8] They serve to:

  • Improve peak shape: Acidic additives like trifluoroacetic acid (TFA), formic acid, or acetic acid are often necessary to suppress the ionization of the carboxylic acid, reducing peak tailing.[7][9]

  • Enhance selectivity: The choice and concentration of the additive can significantly impact the enantioselectivity of the separation.[8][9]

  • Control retention time: Additives can modulate the interaction between the analyte and the stationary phase, thereby adjusting the retention time.

For this compound, starting with a small percentage (typically 0.1%) of an acidic additive in the mobile phase is recommended.[7]

Q4: Can I use the same method for both analytical and preparative scale separations?

A4: While the principles are the same, direct scaling from analytical to preparative chromatography requires careful consideration. For preparative work, higher sample loading is necessary, which can affect resolution. Method optimization, including adjustments to flow rate, mobile phase composition, and column dimensions, is typically required. Supercritical Fluid Chromatography (SFC) is often favored for preparative scale due to its efficiency, reduced solvent consumption, and faster run times.[10][11]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution of Diastereomers

Symptoms:

  • A single, broad peak instead of two distinct peaks.

  • Overlapping peaks with a resolution value (Rs) significantly less than 1.5.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselective interactions for your specific diastereomers.Screen a variety of CSPs, focusing on polysaccharide-based and anion-exchange columns, which are known to be effective for acidic compounds.[6]
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase directly influence the interaction between the analyte and the CSP.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase HPLC. For SFC, adjust the co-solvent percentage.
Incorrect Additive or Concentration The absence of an appropriate additive can lead to poor selectivity.[8]Introduce an acidic additive (e.g., 0.1% TFA or formic acid) to the mobile phase.[7] The pKa of the additive can influence the separation, so screening different acids may be beneficial.[8]
Inappropriate Temperature Temperature can affect the thermodynamics of chiral recognition, and its impact can be unpredictable.[12]Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation. Lower temperatures often improve resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the latter half being broader (tailing) or the first half being broader (fronting).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions (Tailing) The acidic analyte can interact with active sites on the column packing material, such as residual silanol groups on silica-based CSPs, causing peak tailing.[12]Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to mask these active sites.[7][9]
Column Overload (Fronting or Tailing) Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[13]Reduce the sample concentration or injection volume. For preparative work, this may necessitate using a larger-dimension column.
Sample Solvent Incompatibility (Fronting) If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[12]
Issue 3: Drifting or Unstable Retention Times

Symptoms:

  • Retention times for the diastereomers change between consecutive injections or over a sequence of runs.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the new mobile phase, causing retention times to shift as the column chemistry stabilizes.Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[12]
Mobile Phase Inconsistency The composition of the mobile phase can change due to the evaporation of volatile components or inadequate mixing.[12]Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed.
"Memory Effect" of Additives Previous use of additives can leave residues on the stationary phase that affect current separations.[9][14]For immobilized columns, flush with a strong solvent like DMF or THF to "reset" the stationary phase. For coated columns, flush with the strongest compatible solvent, often 2-propanol.[14]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Column Selection:

    • Start with a polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC.

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).

    • To each mobile phase, add 0.1% (v/v) of trifluoroacetic acid (TFA).

    • Thoroughly mix and degas the mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve the racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.

  • Screening and Optimization:

    • Inject the sample and run the analysis with each mobile phase composition.

    • Evaluate the chromatograms for resolution and peak shape.

    • If separation is observed but suboptimal, further optimize by making smaller adjustments to the mobile phase composition, trying a different alcohol modifier, or varying the column temperature.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation
  • Resolving Agent Selection:

    • Choose a readily available and enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine.[2][15]

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add 0.5 equivalents of the chiral amine to the solution. The use of a sub-stoichiometric amount of the resolving agent often facilitates the crystallization of the less soluble diastereomeric salt.

  • Crystallization:

    • Allow the solution to stand at room temperature or cool to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the chiral amine and liberate the enantiomerically enriched this compound.[15]

    • Extract the free acid into an organic solvent, wash, dry, and concentrate to obtain the resolved enantiomer.

Visualizations

Workflow for Chiral Separation Method Development

G start Start: Racemic this compound strategy Select Separation Strategy start->strategy hplc_sfc HPLC / SFC strategy->hplc_sfc Chromatographic classical Classical Resolution strategy->classical Crystallization csp_select Select Chiral Stationary Phase (Polysaccharide, Anion-Exchange) hplc_sfc->csp_select resolving_agent Select Chiral Amine classical->resolving_agent mobile_phase Screen Mobile Phase (Hexane/Alcohol + 0.1% Acid) csp_select->mobile_phase optimize Optimize Conditions (Temperature, Flow Rate, Additive) mobile_phase->optimize resolution Resolution Achieved? optimize->resolution resolution->csp_select No, try new CSP end End: Separated Diastereomers resolution->end Yes salt_formation Form Diastereomeric Salts resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Liberate Enantiomer crystallization->liberation liberation->end

Caption: Decision workflow for separating this compound diastereomers.

Troubleshooting Logic for Poor Peak Resolution

G cluster_optimization Iterative Optimization start Poor Resolution (Rs < 1.5) check_additive Is an acidic additive present? start->check_additive add_additive Add 0.1% TFA or Formic Acid check_additive->add_additive No check_mobile_phase Optimize Mobile Phase Ratio check_additive->check_mobile_phase Yes check_additive->check_mobile_phase improved Resolution Improved? add_additive->improved check_mobile_phase->improved check_temp Screen Different Temperatures check_csp Try a Different CSP Type check_temp->check_csp Still no improvement check_temp->improved check_csp->improved improved->check_temp No end Successful Separation improved->end Yes

Caption: Step-by-step logic for troubleshooting poor peak resolution in chiral chromatography.

References

  • Daicel Chiral Technologies.
  • Benchchem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • Benchchem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • McClain, R., & Przybyciel, M. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
  • Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • ResearchGate.
  • ResearchGate.
  • Dole, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Sousa, F., Ribeiro, A. R., & Tiritan, M. E. (2021).
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • ResearchGate.
  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Wikipedia. Chiral resolution.
  • Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Beilstein Journal of Organic Chemistry.
  • Waseda University Repository.
  • The Royal Society of Chemistry.
  • UCL Discovery. (2010, March 12).
  • Google Patents. Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Česká a slovenská farmacie. (2007, July 23).
  • PubMed.
  • International Journal of Scientific Research. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Google Patents.
  • ResearchGate.
  • NIH.
  • Chemistry LibreTexts. (2019, December 30). 6.
  • Selvita. (2024, September 19).
  • Phenomenex.
  • ResearchGate.
  • ResearchGate.
  • Google P
  • Onyx Scientific. Chiral Resolution Screening.
  • YouTube. (2023, August 24).

Sources

Technical Support Center: Simmons-Smith Reaction Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for troubleshooting and optimizing this powerful cyclopropanation method. The cyclopropane motif is a crucial structural unit in many biologically active natural products and pharmaceuticals, and mastering its synthesis via the Simmons-Smith reaction is a valuable skill.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. I'm only recovering my starting alkene. What is the most common cause of complete reaction failure?

A1: The most frequent point of failure in the classic Simmons-Smith reaction is the activity of the zinc reagent.[3] The reaction relies on the oxidative addition of zinc metal into the C-I bond of diiodomethane to form the active carbenoid species.[4][5] If the zinc surface is oxidized or passivated, this insertion will not occur. Always use freshly activated zinc, typically as a zinc-copper couple, for reliable results.[3]

Q2: What is a "zinc-copper couple," and why is it necessary?

A2: A zinc-copper couple is a bimetallic reagent prepared by treating zinc dust with a copper salt, typically copper(II) sulfate. This process deposits copper onto the zinc surface, creating galvanic cells that significantly enhance the zinc's reactivity for the oxidative insertion into diiodomethane. This activation is essential for the efficient formation of the organozinc carbenoid required for cyclopropanation.[6]

Q3: My starting material contains a hydroxyl group. Will this interfere with the reaction?

A3: Not only will it not interfere, but it will also be highly beneficial for diastereoselectivity. The zinc atom of the Simmons-Smith reagent coordinates with the hydroxyl group, which then directs the delivery of the methylene group to the same face of the double bond.[7][8][9] This powerful directing effect is one of the most synthetically useful aspects of the reaction, often overriding steric factors to produce a single diastereomer.[4][10]

Q4: Can I use a solvent other than diethyl ether or dichloromethane (DCM)?

A4: It is highly recommended to use non-coordinating solvents like ethers (diethyl ether, THF) or halogenated solvents (DCM, 1,2-dichloroethane). The rate of the Simmons-Smith reaction is known to decrease as the basicity of the solvent increases.[1][11] This is because basic solvents can coordinate to the electrophilic zinc carbenoid, reducing its reactivity toward the alkene.[1]

Q5: The reaction is very slow. Can I heat it to speed it up?

A5: While gentle warming (e.g., to 35-40 °C) can sometimes increase the rate of a sluggish reaction, it should be done with caution. Higher temperatures can promote side reactions and potentially lead to the decomposition of the organozinc reagent.[3][12] A better first approach for a slow reaction is to ensure your zinc is fully activated or to consider using a more reactive reagent system, such as the Furukawa modification.[3]

In-Depth Troubleshooting Guide

This section addresses more complex issues that may arise during your experiments, providing potential causes and validated solutions.

Scenario 1: Low Yield or Incomplete Conversion

Low product yield with significant recovery of starting material is a frustrating but common issue. A systematic approach can quickly identify the root cause.

Potential Cause Underlying Rationale & Explanation Recommended Solution(s)
Inactive Zinc Reagent The surface of zinc dust can easily oxidize, rendering it inert. The formation of the active ICH₂ZnI carbenoid is a surface-mediated reaction, making high surface area and reactivity critical.[3][6]1. Prepare Fresh Zinc-Copper Couple: Always prepare the couple immediately before use. See Protocol 1 . 2. Consider Ultrasonication: Sonication can help clean the zinc surface and improve the rate of carbenoid formation.[3][13] 3. Alternative Activation: Heating zinc powder under an inert atmosphere is another effective activation method.[6]
Low Substrate Reactivity The classic Simmons-Smith reagent is electrophilic and reacts best with electron-rich alkenes (e.g., enol ethers).[1][7] Electron-deficient alkenes react very sluggishly, leading to incomplete conversion.[14]1. Switch to the Furukawa Modification: Use diethylzinc (Et₂Zn) and CH₂I₂. This system is more reactive and better for unfunctionalized or less reactive alkenes.[2][7] See Protocol 2 . 2. Employ the Shi Modification: For highly electron-deficient alkenes, add an acidic co-reagent like trifluoroacetic acid (TFA) to the Furukawa system to generate a more nucleophilic carbenoid.[7]
Presence of Moisture or Oxygen Organozinc reagents are sensitive to both moisture (protonolysis) and oxygen. Contamination will destroy the active carbenoid and reduce the effective concentration of your reagent.[3]1. Rigorous Anhydrous Technique: Flame- or oven-dry all glassware. Use anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.[3][14]
Impure Diiodomethane Diiodomethane (CH₂I₂) can degrade over time, especially when exposed to light, forming iodine and other inhibitors.1. Purify the Reagent: Pass CH₂I₂ through a plug of activated neutral alumina before use. 2. Use High-Purity Commercial Source: Purchase high-purity CH₂I₂ and store it properly (cool, dark, capped).[3][4]
Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield / No Reaction check_zinc Is the Zinc-Copper Couple freshly prepared and activated? start->check_zinc check_reagents Are reagents fresh and pure? (CH₂I₂, Alkene, Solvent) check_conditions Was the reaction run under strictly anhydrous / inert conditions? check_reagents->check_conditions Yes solution_reagents Purify/replace reagents. check_reagents->solution_reagents No check_zinc->check_reagents Yes solution_zinc Prepare a fresh Zn(Cu) couple. Consider ultrasonication. check_zinc->solution_zinc No check_substrate Is the alkene electron-deficient? check_conditions->check_substrate Yes solution_conditions Dry glassware and solvents. Use N₂ or Ar atmosphere. check_conditions->solution_conditions No solution_substrate Switch to Furukawa (Et₂Zn) or Shi (Et₂Zn/TFA) modification. check_substrate->solution_substrate Yes

Caption: Decision tree for troubleshooting low-yield Simmons-Smith reactions.

Scenario 2: Formation of Side Products

The appearance of unexpected products can complicate purification and indicates a non-optimal reaction pathway.

Side Product / Observation Underlying Rationale & Explanation Recommended Solution(s)
Methylated Heteroatoms (e.g., -OH to -OCH₃) The zinc carbenoid is electrophilic and can act as a methylating agent, particularly towards alcohols. This is more common with excess reagent or prolonged reaction times.[3][7]1. Use Stoichiometric Reagent: Minimize the excess of the Simmons-Smith reagent (1.1-1.5 equivalents is often sufficient). 2. Monitor Reaction Closely: Follow the reaction by TLC/GC-MS and quench it as soon as the starting material is consumed to avoid over-reaction.
Product Degradation The reaction byproduct, zinc iodide (ZnI₂), is a Lewis acid that can catalyze the decomposition of acid-sensitive substrates or products.[7]1. Buffered Quench: Use a buffered or basic workup (e.g., saturated NaHCO₃, or quenching with pyridine) to neutralize the Lewis acid.[7] 2. Scavenging: In the Furukawa modification, adding excess Et₂Zn can scavenge the ZnI₂ by forming the less acidic EtZnI.[7]
Formation of N-ylide (with allylic amines) Allylic amines can act as nucleophiles, attacking the carbenoid to form an ammonium ylide, which can prevent cyclopropanation.[15]1. Introduce a Chelating Group: Modify the amine with an auxiliary containing a nearby hydroxyl or other coordinating group (e.g., pseudoephedrine). This forces the zinc to chelate and favors cyclopropanation over ylide formation.[15]

Key Protocols & Methodologies

Core Reaction Mechanism Visualization

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, which then undergoes a concerted, cheletropic reaction with the alkene through a characteristic "butterfly" transition state.[1][2][11] This concerted mechanism is the reason for the reaction's high stereospecificity.[7]

Caption: The two key stages of the Simmons-Smith reaction mechanism.

Protocol 1: Preparation of Zinc-Copper Couple and Classic Cyclopropanation

This protocol describes the activation of zinc dust and its subsequent use for the cyclopropanation of cyclohexene.

Materials:

  • Zinc dust (<10 micron, 99%+)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Diethyl ether (anhydrous)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Activation: In a flame-dried flask under N₂, add zinc dust (2.0 eq). Add anhydrous diethyl ether to cover the zinc. While stirring vigorously, add a 10% aqueous solution of CuSO₄ in small portions until the black color of precipitated copper persists. Decant the supernatant and wash the resulting black solid (the Zn(Cu) couple) three times with anhydrous diethyl ether.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether to form a stirrable slurry. Add a solution of cyclohexene (1.0 eq) in diethyl ether.

  • Reagent Addition: Add diiodomethane (1.5 eq) dropwise to the stirred suspension. An exotherm may be observed. The reaction can be gently refluxed if it is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting norcarane by column chromatography or distillation.[3]

Protocol 2: Furukawa Modification for Enhanced Reactivity

This protocol is adapted for less reactive alkenes using diethylzinc. CAUTION: Diethylzinc is pyrophoric and must be handled with extreme care under a strictly inert atmosphere.[11]

Materials:

  • Alkene substrate

  • Dichloromethane (DCM, anhydrous)

  • Diethylzinc (Et₂Zn, solution in hexanes or toluene)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Reaction Setup: In a flame-dried flask under N₂, dissolve the alkene (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 eq) dropwise. A white precipitate may form.

  • Carbenoid Formation: Add diiodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.[3]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the very slow, dropwise addition of saturated aqueous NaHCO₃ solution. Vigorous gas evolution will occur.[3]

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

References

  • Simmons–Smith reaction - Wikipedia. [Link]
  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Simmons–Smith reaction – cyclopropan
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health (NIH). [Link]
  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Royal Society of Chemistry. [Link]
  • Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Simmons–Smith reaction. Grokipedia. [Link]
  • Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines.
  • Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Marcel Dekker, Inc.. [Link]
  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
  • A Dramatic Effect of a Catalytic Amount of Lead on the Simmons-Smith Reaction and Formation of Alkylzinc Compounds from Iodoalkanes. Reactivity of Zinc Metal: Activation and Deactivation.
  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health (NIH). [Link]
  • Ch 14: Cyclopropane synthesis. University of Calgary. [Link]
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]
  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0).
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
  • Reaction Pathways of the Simmons−Smith Reaction.
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for diagnosing and resolving low conversion rates in these critical synthetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion or yield is one of the most common hurdles in cyclopropanation. The issue can often be traced back to a few key areas: reagent and substrate integrity, catalyst activity, and reaction conditions. This guide provides a systematic approach to identifying and solving these problems.

Q1: My cyclopropanation reaction shows little to no product formation. Where should I start my investigation?

When facing a complete reaction failure, a systematic, step-by-step diagnosis is crucial. The root cause often lies in the quality of the reagents or the reaction setup.

A logical workflow for troubleshooting can be visualized as follows:

G cluster_start cluster_reagents Reagent & Substrate Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low/No Conversion Observed reagent_quality Assess Reagent Quality (Diazo, CH₂I₂, etc.) start->reagent_quality Start Here substrate_purity Verify Substrate Purity & Reactivity reagent_quality->substrate_purity If reagents are pure... moisture_check Check for Moisture/Air (Inert Atmosphere) substrate_purity->moisture_check If substrate is pure... catalyst_activity Evaluate Catalyst Activity (Source, Age, Activation) moisture_check->catalyst_activity If system is dry... catalyst_loading Optimize Catalyst Loading catalyst_activity->catalyst_loading If catalyst is active... temp_control Adjust Temperature catalyst_loading->temp_control If loading is optimal... solvent_choice Screen Solvents temp_control->solvent_choice addition_rate Control Reagent Addition Rate solvent_choice->addition_rate

Caption: A systematic workflow for troubleshooting low conversion in cyclopropanation reactions.

Detailed Troubleshooting Steps:

  • Reagent Integrity is Paramount:

    • Diazo Compounds: These reagents are often the weak link due to their instability.[1] Use freshly prepared or purified diazo compounds. For instance, ethyl diazoacetate (EDA) should be handled with care to avoid acidic impurities that can cause decomposition.[1] For reactions using diazomethane, which is notoriously hazardous, consider safer, weighable surrogates like imidazotetrazines (e.g., temozolomide) or the more manageable trimethylsilyldiazomethane (TMS-diazomethane).[2][3][4]

    • Simmons-Smith Reagents: The activity of the zinc-copper couple is a frequent cause of reaction failure.[5] Ensure it is freshly prepared and properly activated; ultrasonication can enhance activation.[5][6] Diiodomethane (CH₂I₂) should be freshly distilled or from a new bottle as it can decompose over time.[6][7]

  • Ensure an Anhydrous and Inert Environment:

    • Many cyclopropanation catalysts and reagents, particularly organozinc carbenoids and some rhodium catalysts, are sensitive to moisture and air.[5][6][8] All glassware must be rigorously oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[5][6]

  • Verify Substrate Purity and Reactivity:

    • Impurities in the starting alkene can inhibit the catalyst.[7] Ensure the substrate is pure, for instance by passing it through a short plug of alumina to remove peroxides or acidic impurities.[9]

    • The electronic nature of the alkene is critical. Electron-rich alkenes are generally more reactive towards the electrophilic metal-carbenes generated in many catalytic cyclopropanations.[1][10] Conversely, electron-deficient alkenes can be challenging substrates due to the electrophilic nature of the metal-bound carbene.[6][11] For these less reactive alkenes, a more potent cyclopropanating system may be required.[5][6][11]

Q2: My reaction is sluggish and conversion is incomplete. How can I drive it to completion?

Incomplete conversion, where starting material is recovered alongside some product, points towards issues with reactivity or stoichiometry.

Potential Causes and Solutions:

Potential Cause Scientific Rationale & Suggested Solutions
Insufficient Reagent The stoichiometry may be insufficient to account for any reagent decomposition or side reactions. Solution: Increase the equivalents of the carbene precursor (e.g., diazo compound, diiodomethane) incrementally, for example, from 1.2 to 2.0 equivalents.[6]
Low Catalyst Activity/Loading The catalyst might be partially deactivated or the concentration may be too low for full conversion. Solution: First, verify the catalyst's source and age.[1] If activity is questionable, try a fresh batch. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]
Suboptimal Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Solution: Gradually increase the reaction temperature in 5-10 °C increments.[5] However, be aware that higher temperatures can sometimes promote side reactions.[5] Conversely, for highly exothermic reactions or unstable reagents, lowering the temperature can improve selectivity and yield.[8]
Short Reaction Time Some reactions, especially with sterically hindered or electron-deficient substrates, are inherently slow.[1][6] Solution: Monitor the reaction progress over a longer period (e.g., up to 24 hours) using TLC or GC analysis before quenching.[6]
Poor Substrate Reactivity The electronic or steric properties of the alkene may make it a poor substrate for the chosen reaction conditions. Solution: For electron-deficient alkenes in a Simmons-Smith reaction, switch to a more reactive system like the Furukawa modification (Et₂Zn and CH₂I₂).[5][6][12][13] For catalytic reactions, a different catalyst system may be necessary; for example, cobalt-based catalysts have shown efficacy with electron-deficient olefins.[1][14]

Frequently Asked Questions (FAQs)

Q3: How do I choose the right catalyst and solvent for my metal-catalyzed cyclopropanation?

Catalyst and solvent choice are deeply interconnected and can dictate not only the yield but also the chemo- and stereoselectivity of the reaction.

G cluster_start cluster_substrate Substrate Properties cluster_catalyst Catalyst Choice cluster_solvent Solvent Considerations start Catalyst & Solvent Selection electron_rich Electron-Rich Alkene start->electron_rich electron_poor Electron-Poor Alkene start->electron_poor directing_group Substrate with Directing Group (e.g., -OH) start->directing_group rhodium Rh₂(OAc)₄ & Derivatives (General Purpose) electron_rich->rhodium copper Cu(I)/Cu(II) Complexes (Cost-Effective) electron_rich->copper electron_poor->rhodium cobalt Co(II)-Porphyrins (Good for E-poor alkenes) electron_poor->cobalt directing_group->rhodium Ligand choice is key non_coord Non-Coordinating (DCM, DCE, Toluene) - General Use rhodium->non_coord coord Coordinating (Ethers: THF, Et₂O) - Can modulate reactivity rhodium->coord May slow reaction polar Polar Solvents (e.g., TFE) - Can alter selectivity pathways rhodium->polar Can switch pathway (e.g., C-H insertion vs cyclopropanation) copper->non_coord cobalt->non_coord

Caption: Key factors influencing catalyst and solvent selection for cyclopropanation.

  • Catalyst Selection:

    • Rhodium(II) carboxylates , such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective and widely used for the decomposition of diazo compounds, working well for a broad range of olefins.[10] The mechanism is generally understood to involve the formation of a rhodium-carbene intermediate which then reacts with the alkene.[10][15][16]

    • Copper catalysts , the original choice for these reactions, are also effective and more economical, though sometimes less active than their rhodium counterparts.[10]

    • For challenging electron-deficient alkenes , cobalt- or ruthenium-based catalysts may offer superior performance.[11]

  • Solvent Effects:

    • Non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are common choices as they generally do not interfere with the catalytic cycle.

    • Coordinating solvents like ethers can sometimes decrease the reaction rate by competing for coordination sites on the metal catalyst.[7]

    • The choice of solvent can dramatically alter the reaction pathway. For example, in certain Rh(III)-catalyzed reactions, switching from methanol to 2,2,2-trifluoroethanol (TFE) can switch the major product from a carboamination to a cyclopropanation.[17]

Q4: What are the most common side reactions, and how can they be minimized?

Side reactions reduce yield and complicate purification. The most prevalent ones depend on the specific cyclopropanation method used.

  • In Metal-Catalyzed Reactions with Diazo Compounds:

    • Carbene Dimerization: A common side reaction is the coupling of two carbene intermediates to form an alkene (e.g., diethyl fumarate and maleate from EDA). This is often favored at high concentrations of the diazo compound.

      • Solution: Use a syringe pump for the slow, controlled addition of the diazo compound. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the alkene substrate which is present in much higher concentration.[1]

  • In Simmons-Smith Reactions:

    • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols or other nucleophilic heteroatoms in the substrate.[18]

      • Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid unnecessarily long reaction times.[5]

    • Formation of Zinc Iodide (ZnI₂): This Lewis acidic byproduct can cause decomposition of acid-sensitive products.[18]

      • Solution: Quench the reaction with a base like pyridine or add excess diethylzinc to scavenge the ZnI₂.[18] For workup of acid-sensitive products, consider using deactivated silica gel for chromatography.[5]

Q5: How can I monitor my reaction's progress effectively?

Effective reaction monitoring is key to determining the optimal reaction time and avoiding the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): The simplest and most common method. It is excellent for qualitatively tracking the consumption of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of starting material and the formation of products and byproducts. They are particularly useful for optimizing reaction conditions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor reactions in real-time by taking aliquots from the reaction mixture.[19][20][21] This provides a highly accurate measure of conversion and can help identify intermediates or byproducts.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is a general starting point for the cyclopropanation of an alkene using a rhodium catalyst and ethyl diazoacetate (EDA).

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the alkene (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2.0 mol%).

  • Diazo Compound Addition: Prepare a solution of ethyl diazoacetate (1.2-1.5 equiv) in anhydrous CH₂Cl₂. Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-8 hours at room temperature.[1]

  • Monitoring: After the addition is complete, continue stirring and monitor the reaction by TLC or GC until the starting alkene is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is effective for a wide range of alkenes, including those that are less reactive.[12][13]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) or diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (Et₂Zn, 1.5-2.0 equiv, typically as a 1.0 M solution in hexanes).[6]

  • Carbenoid Formation: To this mixture, add diiodomethane (CH₂I₂, 1.5-2.0 equiv) dropwise over 15-20 minutes. A white precipitate may form.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC.[5][6]

  • Quench and Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7] Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropan
  • Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes. Benchchem. (URL: )
  • Metal-catalyzed cyclopropan
  • Mechanism of the rhodium porphyrin-catalyzed cyclopropan
  • Avoiding side reactions in Simmons-Smith cyclopropan
  • Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes.
  • Troubleshooting low yields in fluorocyclopropane synthesis. Benchchem. (URL: )
  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. (URL: [Link])
  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropan
  • Technical Support Center: Optimizing Cyclopropan
  • Diazomethane (CH2N2). Master Organic Chemistry. (URL: [Link])
  • Cyclopropanation of Alkenes. Master Organic Chemistry. (URL: [Link])
  • a) Comparison of diazomethane, TMS‐diazomethane, and select diazomethane precursors, with favorable features in green and unfavorable features in red. b) Mechanism of hydrolysis of TMZ to methyl diazonium. MTIC=5‐(3‐methyltriazen‐1‐yl) imidazole‐4‐carboxamide, AIC=4‐amino‐5‐imidazolecarboxamide.
  • Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropanation Reactions. PMC - NIH. (URL: [Link])
  • Controllable Enhanced Reactivity of Radical Intermediates in Olefin Cyclopropanation via Electron‐Withdrawing Substituents in Biomimetic Catalysts.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: )
  • Simmons–Smith reaction. Wikipedia. (URL: [Link])
  • Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. (URL: [Link])
  • Online monitoring of the cyclopropanation reaction of 1 with 2 using...
  • A Comparative Guide to Cyclopropanation Reagents: (Chloromethyl)cyclopropane Derivatives vs.
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
  • Commonly used methods for cyclopropanation reactions.
  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. (URL: [Link])
  • Challenging cyclopropanation reactions on non-activated double bonds of f
  • Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity.
  • Optimization of Reaction Conditions a.
  • Diazomethane and alternatives. r/Chempros - Reddit. (URL: [Link])
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. (URL: [Link])
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem. (URL: )
  • Purification of Cyclohexene for Cyclopropanation Reactions. East Tennessee State University's Research Portal - Pure Help Center. (URL: [Link])
  • Stereoselective Cyclopropanation Reactions.
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. (URL: [Link])
  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogen
  • 6.9: Cyclopropanation. Chemistry LibreTexts. (URL: [Link])
  • Cyclopropanation Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. (URL: [Link])
  • 1 Asymmetric Cyclopropan
  • Synthesis of cyclopropanes. Organic Chemistry Portal. (URL: [Link])
  • Cyclopropan
  • Synergistic catalysis: cis-cyclopropanation of benzoxazoles. PMC - NIH. (URL: [Link])
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. (URL: [Link])
  • Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science (RSC Publishing). (URL: [Link])

Sources

Technical Support Center: Simmons-Smith Cyclopropanation of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the Simmons-Smith cyclopropanation of cinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this powerful synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and efficient cyclopropanation reactions.

Introduction to the Challenge

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] When applied to cinnamic acid, an α,β-unsaturated carboxylic acid, unique challenges can arise due to the presence of the carboxyl group and the electronic nature of the conjugated system. This guide provides in-depth, field-proven insights to navigate these complexities.

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Issue 1: Low or No Yield of Phenylcyclopropanecarboxylic Acid

Question: I am recovering mostly unreacted cinnamic acid or observing a complex mixture of products. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in the Simmons-Smith cyclopropanation of cinnamic acid is a common hurdle. The primary causes often revolve around the quality and activation of the zinc reagent, the integrity of the reaction conditions, and the inherent reactivity of the substrate.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Inactive Zinc-Copper Couple The reaction's success hinges on the formation of the active organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), on the surface of the zinc.[3][4] If the zinc surface is oxidized or not properly activated, the carbenoid will not form in sufficient quantities.Protocol: Activate the zinc dust immediately before use. A common procedure involves washing with dilute HCl to remove the oxide layer, followed by treatment with a copper(II) sulfate solution to deposit copper, which enhances reactivity.[3] Consider using ultrasonication to facilitate the formation of the organozinc compound.[5]
Moisture or Air in the Reaction The Simmons-Smith reagent is highly sensitive to moisture and atmospheric oxygen, which will quench the reactive carbenoid.[3][6]Best Practice: Ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Impure Diiodomethane Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.Recommendation: Use freshly distilled or commercially available high-purity diiodomethane. Store it over copper wire to scavenge any iodine that may form.
Suboptimal Reaction Temperature The rate of carbenoid formation and its reaction with the alkene are temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to reagent decomposition and side reactions.[6]Optimization Strategy: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[7] If the reaction is still slow, gentle heating (e.g., to 40 °C) can be beneficial, but should be monitored closely.
Inappropriate Solvent Choice The solvent plays a crucial role in the reactivity of the Simmons-Smith reagent. Basic or coordinating solvents can complex with the zinc carbenoid, reducing its electrophilicity and slowing down the reaction.[2][7]Solvent Selection: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[7] Ethereal solvents like diethyl ether or THF can also be used, but may result in slower reaction rates.
Issue 2: Formation of Side Products

Question: My reaction is producing significant byproducts alongside the desired cyclopropane. What are these byproducts and how can I suppress their formation?

Answer: The formation of byproducts in the Simmons-Smith reaction of cinnamic acid can often be attributed to the electrophilic nature of the zinc carbenoid and the presence of the carboxylic acid functionality.

Common Byproducts & Mitigation Strategies

Byproduct Mechanism of Formation Prevention Strategy
Methylated Cinnamic Acid/Derivatives The zinc carbenoid is electrophilic and can act as a methylating agent, particularly with heteroatoms.[1] The carboxylic acid proton can be abstracted, and the resulting carboxylate may be susceptible to methylation.Minimize the excess of the Simmons-Smith reagent and keep reaction times as short as possible. Monitor the reaction progress by TLC or GC-MS to determine the point of completion.
Polymeric Materials Cinnamic acid and its derivatives can be prone to polymerization, especially under acidic conditions that can be generated during the workup or from Lewis acidic byproducts like ZnI₂.[1][8]Workup Protocol: Quench the reaction at low temperature (0 °C) with a mild base like saturated sodium bicarbonate solution.[6] If the product is acid-sensitive, consider using pyridine to scavenge the Lewis acidic zinc iodide byproduct.[1]
Unidentified High Molecular Weight Species These can arise from various side reactions, including those involving the aromatic ring or intermolecular reactions between cinnamic acid molecules.Ensure efficient stirring, especially in heterogeneous reactions with a zinc-copper couple, to promote the desired intramolecular cyclopropanation.[6]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group of cinnamic acid before the Simmons-Smith reaction?

While the Simmons-Smith reaction is compatible with carboxylic acids, the acidic proton will consume one equivalent of the organozinc reagent.[1] Therefore, you will need to use at least two equivalents of the Simmons-Smith reagent: one to deprotonate the carboxylic acid and one for the cyclopropanation. In some cases, protecting the carboxylic acid as an ester may lead to cleaner reactions and higher yields by preventing potential side reactions at the carboxyl group.

Q2: What is the expected diastereoselectivity for the cyclopropanation of cinnamic acid?

For cinnamic acid itself, which is a trans-alkene, the Simmons-Smith reaction is stereospecific, meaning the trans geometry of the starting material will be retained in the product, yielding trans-2-phenylcyclopropane-1-carboxylic acid.[3][7] If a chiral auxiliary were attached to the carboxylic acid, or if there were a chiral center elsewhere in the molecule, diastereoselectivity would become a key consideration.

Q3: Can I use the Furukawa or Charette modifications for the cyclopropanation of cinnamic acid?

Yes, these modifications can be advantageous.

  • Furukawa Modification (Et₂Zn and CH₂I₂): This uses diethylzinc instead of the zinc-copper couple, creating a more reactive and homogeneous system.[2] This can be particularly useful for less reactive alkenes and may lead to higher yields and shorter reaction times.

  • Charette Modification: This involves the use of aryldiazo compounds with zinc halides and is especially useful for substrates that are sensitive to the conditions of the traditional Simmons-Smith reaction, such as certain alcohols.[1] For cinnamic acid, the Furukawa modification is a more common and direct alternative to consider.

Q4: How should I properly work up a Simmons-Smith reaction involving cinnamic acid?

A careful workup is crucial to isolate the product and avoid degradation.

  • Cool the reaction mixture to 0 °C.

  • Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[6] The latter is often preferred to keep the medium basic and ensure the carboxylic acid product is in its carboxylate form, aiding separation.

  • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove non-acidic organic impurities.

  • Acidify the aqueous layer with a non-oxidizing acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate.

  • Extract the desired carboxylic acid product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocols & Visual Guides

Protocol: Preparation of Activated Zinc-Copper Couple
  • Place zinc dust in a flask under an inert atmosphere.

  • Add dilute hydrochloric acid and stir or sonicate for a few minutes to activate the zinc surface.

  • Decant the acid and wash the zinc dust with water, followed by ethanol and then anhydrous diethyl ether.

  • Add a solution of copper(II) sulfate in water and stir until the blue color disappears and the zinc is coated with black copper metal.

  • Decant the aqueous solution and wash the couple with anhydrous diethyl ether. The activated couple is now ready for use.

Protocol: Simmons-Smith Cyclopropanation of Cinnamic Acid
  • To a flask containing the freshly prepared zinc-copper couple under an inert atmosphere, add anhydrous diethyl ether.

  • Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension. A gentle reflux may be observed.

  • After the initial reaction subsides, add a solution of cinnamic acid in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, proceed with the workup as described in the FAQ section.

Reaction Mechanism and Key Interactions

The following diagram illustrates the generally accepted mechanism of the Simmons-Smith reaction, highlighting the key "butterfly" transition state.

Caption: The Simmons-Smith reaction mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low or No Yield Check_Reagents 1. Reagent Quality Check Start->Check_Reagents Check_Conditions 2. Reaction Conditions Check Check_Reagents->Check_Conditions Reagents OK Reactivate_Zn Activate Zn(Cu) couple Check_Reagents->Reactivate_Zn Inactive Zn? Purify_CH2I2 Use fresh/distilled CH₂I₂ Check_Reagents->Purify_CH2I2 Impure CH₂I₂? Check_Workup 3. Workup & Purification Check Check_Conditions->Check_Workup Conditions OK Dry_System Ensure anhydrous conditions Check_Conditions->Dry_System Moisture? Optimize_Temp Optimize temperature Check_Conditions->Optimize_Temp Temp issue? Change_Solvent Switch to non-coordinating solvent Check_Conditions->Change_Solvent Solvent issue? Success Improved Yield Check_Workup->Success Workup Optimized Mild_Quench Use mild quench (e.g., NaHCO₃) Check_Workup->Mild_Quench Product degradation? Adjust_pH Optimize pH for extraction Check_Workup->Adjust_pH Poor recovery?

Caption: A systematic approach to troubleshooting.

References

  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • StackExchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol.
  • ResearchGate. (n.d.). Scheme 2 Optimization of the reaction conditions for the mechanochemical Simmons-Smith reaction and control experiments.
  • ResearchGate. (n.d.). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions.
  • ACS Publications. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Wiley-VCH. (n.d.). Asymmetric Cyclopropanation.
  • National Institutes of Health. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • PubMed. (2007). Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates.
  • Henry Rzepa's Blog. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction.
  • National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ACS Publications. (2001). Stereoselective Cyclopropanation Reactions.
  • UCL Discovery. (n.d.). Studies on the generation and reactivity of metal carbenoids.
  • National Institutes of Health. (n.d.). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.
  • PBworks. (n.d.). Organic / Simmons-Smith Reaction - Furman Chemistry 120.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • ACS Publications. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[8][10]-Sigmatropic Rearrangement Reactions.
  • Reddit. (2022). Diazomethane and alternatives.
  • Wiley Online Library. (n.d.). Simmons-Smith Cyclopropanation Reaction.
  • Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis.
  • YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation.
  • ACS Publications. (n.d.). Reaction Pathways of the Simmons−Smith Reaction.
  • ACS Publications. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3.
  • ResearchGate. (n.d.). Simmons-Smith reaction.
  • Wiley Online Library. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • YouTube. (2021). SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM.
  • MDPI. (n.d.). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines.

Sources

Technical Support Center: Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unwanted byproduct formation during your synthetic work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

I. Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, is commonly achieved through a few primary routes. Each method, while effective, presents a unique set of challenges, particularly concerning the formation of unwanted byproducts. This guide will focus on three prevalent methods:

  • Cyclopropanation of Styrene with a Diazoester: Typically utilizing ethyl diazoacetate catalyzed by a rhodium(II) or copper complex.

  • Diazomethane Reaction with Styrene followed by oxidation: A classic approach that can lead to heterocyclic byproducts.

  • Simmons-Smith Cyclopropanation of Cinnamic Acid Derivatives: Employing an organozinc carbenoid for the cyclopropanation step.

The final step in many of these syntheses involves the hydrolysis of an ester precursor (e.g., ethyl 2-phenylcyclopropanecarboxylate) to the desired carboxylic acid. This step can also be a source of impurities if not performed under optimal conditions.

II. Troubleshooting Guide: Unwanted Byproducts & Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Issues Related to Diazoester Cyclopropanation (e.g., using Ethyl Diazoacetate)

Question 1: My reaction using ethyl diazoacetate and a rhodium catalyst is producing significant amounts of diethyl maleate and diethyl fumarate, leading to a low yield of the desired cyclopropane. What is causing this and how can I prevent it?

Answer:

Causality: The formation of diethyl maleate and diethyl fumarate arises from the dimerization of the carbene intermediate generated from ethyl diazoacetate (EDA).[1] This side reaction becomes particularly prominent when the concentration of the carbene is high relative to the styrene substrate. A high localized concentration of the carbene allows it to react with another molecule of EDA rather than the intended alkene.

Troubleshooting Protocol:

  • Slow Addition of Ethyl Diazoacetate: The most effective way to minimize dimerization is to add the EDA solution to the reaction mixture containing styrene and the catalyst dropwise over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains a low, steady-state concentration of the carbene intermediate, favoring the intermolecular reaction with styrene.

  • Control of EDA to Styrene Ratio: While a slight excess of EDA may be necessary to ensure complete consumption of styrene, a large excess will significantly promote dimerization.[1] An optimal ratio is typically around 1.1 to 1.5 equivalents of EDA to 1 equivalent of styrene. It is recommended to perform small-scale experiments to determine the optimal ratio for your specific conditions.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of carbene formation and subsequent side reactions. If dimerization is a persistent issue, consider running the reaction at a lower temperature, although this may require longer reaction times.

Question 2: I am observing the formation of epoxide byproducts in my rhodium-catalyzed cyclopropanation. Why is this happening?

Answer:

Causality: While cyclopropanation is the desired pathway, the rhodium carbene intermediate can also react with carbonyl groups in the substrate or additives, leading to the formation of epoxides.[2][3] This is more common with unsaturated aldehydes and ketones but can occur with other carbonyl-containing molecules. The carbene can react with the carbonyl oxygen to form an ylide, which can then rearrange to an epoxide.[2]

Troubleshooting Protocol:

  • Substrate Purity: Ensure that your styrene and solvent are free from acetone or other ketone impurities, which can be carried over from cleaning glassware.

  • Choice of Catalyst: The choice of rhodium catalyst and its ligands can influence the chemoselectivity of the reaction. Some catalysts may have a higher propensity for ylide formation. Reviewing literature for catalysts that favor cyclopropanation with your specific substrate is advised.[3]

  • Reaction Conditions: Adjusting the solvent and temperature may alter the selectivity. Less polar solvents can sometimes disfavor the formation of the charged ylide intermediate.

B. Issues Related to Diazomethane Cyclopropanation

Question 1: My reaction of styrene with diazomethane is yielding a significant amount of a nitrogen-containing byproduct, which I suspect is a pyrazoline. How can I confirm this and favor the formation of the cyclopropane?

Answer:

Causality: Diazomethane can undergo a [3+2] cycloaddition reaction with alkenes like styrene to form Δ¹-pyrazolines.[4][5] This is often a competing reaction with the desired cyclopropanation. The Δ¹-pyrazolines can then isomerize to the more stable Δ²-pyrazolines.[4] The formation of pyrazolines is a common side reaction in diazomethane-mediated cyclopropanations.[6][7]

Troubleshooting Protocol:

  • Reaction Conditions for Cyclopropanation: The decomposition of the pyrazoline intermediate to the cyclopropane is often promoted by photolysis (irradiation with UV light) or thermolysis (heating).[5][8] If you are isolating pyrazolines, it indicates that the conditions are not suitable for their conversion to the cyclopropane.

    • Photolysis: After the initial reaction of styrene and diazomethane, irradiate the reaction mixture with a UV lamp.

    • Thermolysis: Carefully heat the reaction mixture after the diazomethane has been consumed. The temperature required will vary, so consult relevant literature.

  • Catalysis: The use of a catalyst, such as a copper or palladium compound, can favor the formation of a metal carbene, which then undergoes cyclopropanation, thereby avoiding the [3+2] cycloaddition pathway.[9]

  • Characterization: Pyrazolines can be identified by NMR spectroscopy, where you would expect to see signals corresponding to the CH and CH₂ protons of the heterocyclic ring, and by mass spectrometry, which would show a molecular ion corresponding to the addition of CH₂N₂ to styrene.

Question 2: I am observing polymerization in my diazomethane reaction. What is the cause and how can it be minimized?

Answer:

Causality: Diazomethane is prone to polymerization, especially in the presence of impurities or upon exposure to rough surfaces.[4] Similarly, styrene can polymerize under certain conditions.

Troubleshooting Protocol:

  • Use of Smooth Glassware: Avoid ground-glass joints where possible, or ensure they are well-greased. Fire-polishing the tips of glass pipettes can also help.

  • Controlled Generation and Use: Generate diazomethane in situ and use it immediately in solution. Do not store concentrated solutions of diazomethane.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -30 °C to 0 °C) to minimize polymerization.[4]

  • Inhibitor for Styrene: Ensure your styrene contains an inhibitor if you are not using it immediately after purification. If you are purifying it by distillation, do so immediately before use.

C. Issues Related to Simmons-Smith Cyclopropanation

Question 1: I am performing a Simmons-Smith reaction on a substrate containing a hydroxyl group and I am observing a methylated byproduct. Why is this occurring?

Answer:

Causality: The organozinc carbenoid used in the Simmons-Smith reaction is electrophilic and can react with heteroatoms. With alcohols, prolonged reaction times or the use of excess reagent can lead to methylation of the hydroxyl group.[10]

Troubleshooting Protocol:

  • Stoichiometry and Reaction Time: Use a controlled amount of the Simmons-Smith reagent (typically 1.1-1.5 equivalents) and monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reagent.

  • Protection of Hydroxyl Group: If methylation is a persistent problem, consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before the cyclopropanation step. This group can then be removed after the reaction.

D. Issues Related to Ester Hydrolysis

Question 1: The hydrolysis of my ethyl 2-phenylcyclopropanecarboxylate is incomplete, and I have difficulty separating the remaining ester from the carboxylic acid product. What can I do?

Answer:

Causality: Incomplete hydrolysis can be due to insufficient reaction time, inadequate amount of base, or steric hindrance. The separation of the ester and the carboxylic acid can be challenging due to their similar polarities in some cases.

Troubleshooting Protocol:

  • Driving the Reaction to Completion:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Use an Excess of Base: Employ a larger excess of NaOH or KOH (e.g., 3-5 equivalents) to ensure complete saponification.

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve the reaction rate.[11]

  • Improving Separation:

    • Acid-Base Extraction: After the reaction, perform a careful acid-base workup. Acidify the reaction mixture to a pH of ~2 to protonate the carboxylate, making the carboxylic acid soluble in an organic solvent like ethyl acetate or diethyl ether. The unreacted ester will also be extracted into the organic layer. To separate them, extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure carboxylic acid.

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time, temperature, or reagent stoichiometry.
Product decompositionUse milder reaction conditions; check pH and temperature stability.
Mechanical losses during workupOptimize extraction and purification procedures.
Impure ProductPresence of starting materialsDrive reaction to completion; improve purification.
Formation of byproductsSee specific troubleshooting sections above.
Contamination from reagents/solventsUse high-purity starting materials and solvents.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemistry of the this compound obtained from these methods?

A1: The stereochemistry of the final product is highly dependent on the starting materials and the reaction mechanism.

  • From trans-cinnamic acid or its esters: You will predominantly obtain the trans-2-phenylcyclopropanecarboxylic acid.

  • From styrene: The reaction with ethyl diazoacetate often yields a mixture of cis and trans isomers. The ratio can be influenced by the catalyst and reaction conditions.[12] The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[13]

Q2: How can I purify the final this compound product?

A2:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. A suitable solvent system can be found through small-scale screening. Common solvents include water, ethanol/water mixtures, or hydrocarbon solvents like hexanes or toluene, sometimes with a co-solvent.[11]

  • Acid-Base Extraction: As mentioned in the troubleshooting section, a thorough acid-base extraction during the workup is a powerful purification technique to remove neutral or basic impurities.

  • Chromatography: While less common for bulk purification of the final acid, column chromatography can be used to separate isomers or remove persistent impurities.[14]

Q3: Are there greener alternatives to the traditional solvents used in these syntheses?

A3: Yes, the field of green chemistry is actively exploring more environmentally friendly solvents. For instance, in enzymatic hydrolysis of related compounds, solvents like tert-butyl methyl ether (tBME) have been investigated.[3] For the cyclopropanation step, depending on the specific reaction, solvent choice can be critical, and researchers are exploring more benign options.

IV. Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation in Diazo Compound Reactions

Byproduct_Formation cluster_diazomethane Diazomethane Pathway cluster_eda Ethyl Diazoacetate Pathway Styrene Styrene Pyrazoline Δ¹-Pyrazoline ([3+2] Cycloaddition) Styrene->Pyrazoline [3+2] Product_Ester Ethyl 2-Phenylcyclopropanecarboxylate Styrene->Product_Ester Diazomethane Diazomethane Diazomethane->Pyrazoline Polymer_DM Polymerization Diazomethane->Polymer_DM Side Reaction EDA Ethyl Diazoacetate (EDA) Carbene Rh-Carbene Intermediate EDA->Carbene Catalyst Rh(II) or Cu Catalyst Catalyst->Carbene Cyclopropane_from_DM Phenylcyclopropane Pyrazoline->Cyclopropane_from_DM Photolysis or Thermolysis Carbene->Product_Ester Dimer Diethyl Maleate/ Fumarate (Dimerization) Carbene->Dimer Self-Reaction

Caption: Competing reaction pathways for styrene with diazomethane versus ethyl diazoacetate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Significant Starting Material Check_Reaction->Incomplete_Reaction Yes Byproducts Byproducts Detected Check_Reaction->Byproducts Yes Clean_Reaction Clean Reaction, Low Isolated Yield Check_Reaction->Clean_Reaction No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry - Verify Reagent Purity Incomplete_Reaction->Optimize_Conditions Identify_Byproducts Identify Byproduct Structure Byproducts->Identify_Byproducts Optimize_Workup Optimize Workup & Purification: - Check Extraction pH - Improve Recrystallization - Minimize Transfers Clean_Reaction->Optimize_Workup Success Improved Yield Optimize_Conditions->Success Troubleshoot_Byproducts Consult Byproduct-Specific Troubleshooting Guide Identify_Byproducts->Troubleshoot_Byproducts Troubleshoot_Byproducts->Success Optimize_Workup->Success

Caption: A logical workflow for diagnosing and resolving low reaction yields.

V. References

  • The Theoretical and Experimental Study of Diazomethane- Styrene [3+2]-Cycloadditions. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii.

  • Pyrazoline Synthesis via Addition of Diazomethyl Radical to Styrenes. ResearchGate.

  • Simmons–Smith reaction. Wikipedia.

  • Pyrazole synthesis from 6a and β‐nitro styrene 12. ResearchGate.

  • Synthesis and properties of diverse pyrazolines based. Enamine.

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor.

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate.

  • Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate.

  • Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate.

  • Troubleshooting low yield in Nipamovir synthesis. Benchchem.

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Patsnap Eureka.

  • Reaction of ethyl diazoacetate with allylamines catalyzed by copper and rhodium complexes. ResearchGate.

  • Highly Effective Catalytic Methods for Ylide Generation from Diazo Compounds. Mechanism of the Rhodium- and Copper-Catalyzed Rea. ElectronicsAndBooks.

  • Cyclopropanation of Alkenes. Master Organic Chemistry.

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate.

  • Diazomethane (CH2N2). Master Organic Chemistry.

  • Simmons-Smith Reaction. Organic Chemistry Portal.

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health.

  • Ethyl Diazoacetate. ResearchGate.

  • Troubleshooting low yield in Nipamovir synthesis. Benchchem.

  • Simmons-Smith Reaction. NROChemistry.

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.

  • Ethyl diazoacetate. Wikipedia.

  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.

  • Additions involving cyclic intermediates. Lumen Learning.

  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses.

  • Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(ii) complexes with bulky ortho-metalated aryl phosphines. Royal Society of Chemistry.

  • Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. ResearchGate.

  • Ethyl 2-phenylcyclopropane-1-carboxylate. PubChem.

  • ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. PubChem.

  • Diazomethane, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts.

  • Process for purification of aromatic carboxylic acids. Google Patents.

  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester.

  • Process for purification of carboxylic acids. Google Patents.

  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations.

  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor.

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.

Sources

Technical Support Center: Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-phenylcyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif, a key intermediate in pharmaceuticals like Tranylcypromine.[1][2] This document provides field-proven insights, troubleshooting guides for common synthetic challenges, and answers to frequently asked questions to help you improve yields, control stereochemistry, and streamline your workflow.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most common issues encountered during the synthesis of this compound, particularly when using methods based on the cyclopropanation of styrene or cinnamic acid derivatives.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most frequent problem, often stemming from reagent quality, reaction conditions, or the inherent reactivity of the chosen substrate.

Q: My cyclopropanation reaction has failed or given a very low yield. What are the likely causes and how can I fix it?

A: Low yield can be traced to several factors, largely dependent on the specific synthetic route you are employing. For Simmons-Smith type reactions (using an organozinc carbenoid) and related methods, reagent integrity and reaction setup are paramount.[3]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed reagent 1. Verify Reagent Quality & Activity start->reagent conditions 2. Check Reaction Conditions start->conditions substrate 3. Assess Substrate Reactivity start->substrate sol_reagent1 Use freshly prepared/activated Zn-Cu couple or Et2Zn. reagent->sol_reagent1 Simmons-Smith? sol_reagent2 Use freshly distilled diiodomethane. reagent->sol_reagent2 Simmons-Smith? sol_reagent3 For diazo routes, ensure purity of ethyl diazoacetate. reagent->sol_reagent3 Diazo Route? sol_cond1 Ensure strictly anhydrous conditions (oven-dried glassware, inert atmosphere). conditions->sol_cond1 sol_cond2 Optimize temperature. Start low and gradually increase. conditions->sol_cond2 sol_cond3 Ensure efficient stirring, especially for heterogeneous reactions. conditions->sol_cond3 sol_sub1 Electron-deficient alkenes are less reactive. Consider a more potent cyclopropanating agent (e.g., Furukawa or Shi modification). substrate->sol_sub1 sol_sub2 Steric hindrance may impede approach. Consider alternative synthetic route. substrate->sol_sub2

Caption: A decision tree for systematically troubleshooting low-yield cyclopropanation reactions.

Table 1: Detailed Troubleshooting for Low Yield in Cyclopropanation Reactions

Potential CauseDiagnostic CheckRecommended Solution & Explanation
Inactive Zinc Reagent Test a small-scale reaction with a known reactive alkene (e.g., cyclohexene).The activity of the zinc-copper couple or diethylzinc is critical.[3] Prepare the Zn-Cu couple fresh for each use. Activation can be enhanced with ultrasound. For the Furukawa modification (Et₂Zn), ensure the reagent has not degraded from improper storage.
Impure Dihalomethane Check the appearance of diiodomethane (should be colorless, not pink/brown from iodine).Impurities, particularly iodine, can quench the reaction.[3] Distill diiodomethane from copper powder before use or use a high-purity commercial source.
Presence of Moisture or Oxygen Review experimental setup.Organozinc carbenoids are highly sensitive to moisture and air.[3] All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).
Diazoacetate Dimerization Analyze crude reaction mixture by ¹H NMR or GC-MS for diethyl maleate and fumarate.This is a primary competing pathway in copper- or rhodium-catalyzed reactions with ethyl diazoacetate (EDA).[1] Use slow addition of EDA to the reaction mixture to keep its instantaneous concentration low, favoring the reaction with styrene over self-dimerization.
Low Substrate Reactivity Styrene and its derivatives are generally reactive. However, strongly electron-withdrawing groups on the phenyl ring can deactivate the double bond.For less reactive alkenes, a more powerful cyclopropanating system may be needed. The Furukawa modification (Et₂Zn and CH₂I₂) is generally more reactive than the classic Simmons-Smith (Zn-Cu couple).[3][4]
Inadequate Stirring Observe the reaction mixture. Is the solid zinc reagent well-suspended?In heterogeneous reactions, efficient stirring is crucial to maintain contact between all reagents.[3] Use a properly sized stir bar and a stir plate with sufficient power to create a vortex.
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Controlling the stereochemical outcome is essential, as the biological activity often resides in a single isomer (e.g., trans for Tranylcypromine).[1]

Q: My synthesis produced a mixture of cis and trans isomers. How can I improve the selectivity for the desired trans isomer?

A: The classic synthesis reacting styrene with ethyl diazoacetate is notorious for producing a mixture of cis and trans esters, often around a 35:65 ratio.[1] Achieving high diastereoselectivity requires careful selection of the catalyst system.

The causality lies in the transition state geometry. The catalyst coordinates the carbene derived from the diazoacetate. The alkene then approaches this complex. Steric interactions between the phenyl group of the styrene, the ester group of the carbene, and the catalyst's ligands determine which diastereomeric transition state is lower in energy. Bulky ligands on the catalyst can create a more ordered transition state that strongly favors the formation of the sterically less hindered trans product.

Table 2: Influence of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

Catalyst SystemTypical trans:cis RatioTypical YieldKey Considerations
Copper Powder / CuSO₄~1.8 : 1 (65% trans)20-40%The "classic" method. Low cost but poor selectivity and yield.[1]
Ruthenium(II) Complexes (e.g., RuCl₂(p-cymene)₂)~1 : 2 (Favors cis)~84% (with AgOTf)Silver additives can enhance activity but selectivity may not favor trans.[1]
Dirhodium(II) Catalysts (e.g., Rh₂(OAc)₄)VariesModerate to HighThe workhorse for modern diazo chemistry. Selectivity is highly tunable.
Chiral Dirhodium(II) Catalysts (e.g., Rh₂(R-DOSP)₄)Can be highGoodPrimarily used for enantioselectivity, but can also influence diastereoselectivity.[1][5]

Recommendation: For high trans-selectivity, moving beyond simple copper catalysts is essential. Dirhodium(II) carboxylate catalysts, such as Rh₂(OAc)₄ or Rh₂(esp)₂, often provide superior results. For ultimate control, especially for asymmetric synthesis, chiral dirhodium catalysts are the authoritative choice.[1][5]

Issue 3: Difficulty in Purification and Isomer Separation

Even with optimized selectivity, minor isomers and byproducts can complicate purification.

Q: I have a mixture of cis and trans this compound. How can I effectively separate them?

A: The separation of these isomers is a classic challenge, historically addressed by laborious fractional recrystallization from hot water.[1][6] However, more systematic methods can be employed.

  • Selective Hydrolysis: The cis and trans ethyl esters hydrolyze at different rates. A carefully controlled hydrolysis (e.g., using one equivalent of NaOH) can preferentially saponify one isomer, allowing for separation of the resulting acid from the unreacted ester.[7]

  • Fractional Crystallization: This method relies on the differing solubilities of the cis and trans acids. The trans isomer is typically less soluble in water and certain solvent mixtures (e.g., benzene/petroleum ether), allowing it to be crystallized out.[7] A detailed protocol is provided below.

  • Chromatography: While less ideal for large-scale work, column chromatography on silica gel can effectively separate the esters or the acids. A solvent system like ethyl acetate/hexanes is a good starting point. For acid separation, adding a small amount of acetic acid (~0.5%) to the eluent can prevent tailing.

Frequently Asked Questions (FAQs)

Q1: Which is the best overall synthetic route to start with?

A: The "best" route depends on your specific goals: scale, required stereopurity, and safety considerations.

Synthetic Route Selection Guide

G start Goal: Synthesize This compound q1 Need High Diastereoselectivity for trans-isomer? start->q1 q2 Comfortable with hazardous reagents (diazo)? q1->q2 Yes route2 Route B: Cinnamic Acid Derivative + Ylide q1->route2 No / Moderate OK route1 Route A: Styrene + Ethyl Diazoacetate q2->route1 Yes q2->route2 No rec2 Recommendation: Use Route A with an advanced Rhodium catalyst. route1->rec2 rec1 Recommendation: Use Route B (e.g., Corey-Chaykovsky) for inherent trans stereochemistry. route2->rec1 rec3 Recommendation: Route B avoids energetic diazo compounds and is generally safer for scale-up. route2->rec3

Caption: A flowchart to guide the selection of a primary synthetic pathway.

  • Route A: Styrene + Ethyl Diazoacetate: This is the classical method.[1]

    • Pros: Well-documented, starting materials are readily available.

    • Cons: Inherently produces cis/trans mixtures requiring separation.[1] Ethyl diazoacetate is toxic and potentially explosive, requiring significant safety precautions. Yields can be low with simple catalysts due to side reactions.[1]

  • Route B: Cinnamic Acid Derivative + Ylide (Corey-Chaykovsky Reaction): This route involves reacting an ester of trans-cinnamic acid with a sulfur ylide, such as one generated from trimethylsulfoxonium iodide.[6]

    • Pros: The stereochemistry of the starting trans-cinnamic acid is transferred to the product, yielding predominantly the trans-cyclopropane.[6] Avoids the use of hazardous diazo compounds.

    • Cons: May require optimization of base and solvent conditions.

Senior Scientist Recommendation: For projects where the trans isomer is the exclusive target and for larger-scale synthesis, the Corey-Chaykovsky approach on a cinnamic ester is often superior due to its inherent stereocontrol and improved safety profile.

Q2: Can Phase-Transfer Catalysis (PTC) be used to improve this synthesis?

A: Yes, PTC is an excellent strategy for improving reactions that involve reactants in immiscible phases, which is common in cyclopropanation.[8][9] For example, in a Corey-Chaykovsky type reaction, a solid base (like potassium tert-butoxide or potassium hydroxide) is used with a substrate in an organic solvent (like DMSO or toluene).[6] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), can facilitate the transport of the hydroxide or ylide anion into the organic phase, accelerating the reaction and often allowing for milder conditions and improved yields.[8][10][11] This approach enhances efficiency and can be a "greener" alternative by reducing the need for harsh solvents.[11]

Q3: What are the key safety considerations when working with ethyl diazoacetate (EDA)?

A: Extreme caution is required. EDA is toxic, a suspected carcinogen, and can decompose explosively, especially in the presence of certain metals or upon heating/distillation.

  • Always work in a well-ventilated chemical fume hood.

  • Never distill EDA unless you are an expert with appropriate safety shields and apparatus. Use it as a solution as prepared.

  • Avoid contact with strong acids, bases, and sharp metal surfaces which can initiate decomposition.

  • Keep the reaction temperature controlled, as heat can also lead to runaway decomposition.

Experimental Protocols

Protocol 1: Synthesis of trans-Ethyl 2-Phenylcyclopropanecarboxylate via Corey-Chaykovsky Reaction

This protocol is adapted from methodologies described in the literature for generating the trans isomer with high selectivity.[6]

  • Preparation: To a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add trimethylsulfoxonium iodide (7.5 g).[6] Add 30 mL of anhydrous DMSO and stir to form a suspension.

  • Ylide Formation: Cool the suspension in an ice-water bath. Add potassium tert-butoxide (3.9 g) portion-wise, ensuring the internal temperature does not exceed 25 °C. Stir the resulting milky white mixture for 15 minutes.

  • Addition of Substrate: In a separate flask, prepare a solution of trans-ethyl cinnamate (5 g) in 15 mL of anhydrous DMSO.[6] Add this solution dropwise to the ylide mixture over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous mixture four times with 50 mL portions of toluene.[6]

  • Purification: Combine the organic extracts and wash twice with 50 mL of water, then once with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel. Expected Yield: ~60-75%.[6]

Protocol 2: Hydrolysis and Separation of trans-2-Phenylcyclopropanecarboxylic Acid

This protocol describes the final hydrolysis step and purification by fractional crystallization.

  • Hydrolysis: To the crude ethyl ester from the previous step, add a solution of potassium hydroxide (45% aqueous solution, 45 mL). Heat the mixture to 60 °C and stir vigorously for 2 hours or until hydrolysis is complete (monitored by TLC).[6]

  • Isolation of Crude Acid: Cool the reaction mixture to room temperature and add 100 mL of water. Acidify the mixture to pH ~2 with concentrated hydrochloric acid. An off-white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified mixture four times with 50 mL portions of toluene.[6]

  • Fractional Crystallization: Combine the toluene extracts. Reduce the volume by about half under reduced pressure. The trans acid is less soluble and may begin to crystallize. Cool the solution slowly to 0-5 °C and hold for several hours.

  • Final Purification: Collect the resulting crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. This should yield the trans-2-phenylcyclopropanecarboxylic acid with high purity. Expected Melting Point: 86-88 °C.[12]

References

  • Wikipedia. Simmons–Smith reaction. [Link]
  • Google Patents.
  • Organic Syntheses. cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]
  • Ghasemi, H., & Kowsari, E. (2016). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
  • Bioactive Compounds in Health and Disease. (2024).
  • Google Patents.
  • CRDEEP Journals.
  • Doyle, M. P., et al. (2019). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Wikipedia.
  • CORE. Phase Transfer Catalysis: Chemistry and Engineering. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • Organic Process Research & Development.
  • Arkat USA. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]
  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
  • Organic Chemistry Tutor.
  • University of California, Irvine. (2019).
  • Journal of the American Chemical Society. Synthesis of a Series of Substituted trans-2-Phenylcyclopropanecarboxylic Acids. [Link]
  • Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid. [Link]
  • ResearchGate. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
  • MDPI. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • University of Rochester. (2020).
  • Universität Freiburg. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. [Link]
  • Royal Society of Chemistry. Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. [Link]
  • ResearchGate. (2022). Optimization of the Synthesis of 2-Adamantanecarboxylic Acid. [Link]
  • PubMed. (2019). Optimization of cyclopropane fatty acids production in Yarrowia lipolytica. [Link]

Sources

Validation & Comparative

A Tale of Two Carboxylic Acids: A Comparative Analysis of the Biological Activities of 2-Phenylcyclopropanecarboxylic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of pharmacologically active small molecules, the carboxylic acid moiety is a recurring motif, often crucial for target engagement and pharmacokinetic properties. This guide delves into a comparative analysis of two such molecules: 2-Phenylcyclopropanecarboxylic acid and the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While both are carboxylic acids, their known biological activities diverge significantly, offering a compelling case study in structural nuance and target specificity. This document provides an in-depth, objective comparison of their established biological activities, supported by available experimental data and detailed methodologies for relevant assays.

Introduction: Two Structurally Related Molecules, Two Different Biological Paths

Ibuprofen, or (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management.[1][2][3] Its mechanism of action is well-elucidated and serves as a classic example of non-selective cyclooxygenase (COX) inhibition.[4][5] In contrast, this compound, while sharing a phenyl-substituted acidic scaffold, appears to tread a different biological path. Publicly available data on its direct anti-inflammatory, COX-inhibiting properties are scarce. Instead, its biological activities have been characterized in different enzymatic and receptor systems, highlighting the profound impact of the cyclopropane ring and the absence of the isobutylphenyl moiety on its pharmacological profile.

Comparative Analysis of Biological Activity

This section will dissect the known biological targets and activities of each compound. The comparison will highlight the well-established anti-inflammatory profile of ibuprofen versus the distinct enzymatic and receptor interactions of this compound.

Ibuprofen: The Archetypal Non-Selective COX Inhibitor

Ibuprofen's therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are primarily attributed to its non-selective inhibition of two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[4][5] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[6]

  • Mechanism of Action: Ibuprofen competes with arachidonic acid for the active site of both COX-1 and COX-2 enzymes, thereby preventing the synthesis of prostaglandins.[7] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[8]

  • Quantitative Data: The inhibitory potency of ibuprofen is typically expressed as the half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2) Reference
Ibuprofen12800.15[9]
Ibuprofen133700.035[10]

Note: A lower selectivity ratio indicates a preference for COX-1 inhibition.

This compound: A Molecule of Different Targets

In stark contrast to ibuprofen, there is a notable lack of evidence in the public domain demonstrating direct and potent inhibition of COX enzymes by this compound. Instead, research has pointed towards its interaction with other biological targets:

  • Enzyme Inhibition:

    • 1-Aminocyclopropane-1-carboxylic acid oxidase (ACCO): Studies have shown that this compound can inhibit ACCO, an enzyme involved in the biosynthesis of ethylene in plants.

    • O-acetylserine sulfhydrylase: Derivatives of this compound have been investigated as inhibitors of this enzyme, which is involved in cysteine biosynthesis in bacteria.

  • Receptor Interaction:

    • Serotonin Receptors: Derivatives of 2-phenylcyclopropylamine, which can be synthesized from this compound, are known to be potent and selective agonists of the serotonin 2C (5-HT2C) receptor.[11] Activation of 5-HT2A receptors, a related subtype, can lead to the release of arachidonic acid, suggesting a potential indirect link to inflammatory pathways, though this is distinct from direct COX inhibition.[12]

The available information suggests that this compound's biological activity is not primarily directed towards the mainstream anti-inflammatory pathways targeted by NSAIDs like ibuprofen.

Visualizing the Pathways

To better understand the distinct mechanisms of action, the following diagrams illustrate the key biological pathways associated with each compound.

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Homeostatic Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Ibuprofen's mechanism of action via non-selective inhibition of COX-1 and COX-2.

PCCA_Targets PCCA This compound ACCO 1-Aminocyclopropane-1- carboxylic acid oxidase PCCA->ACCO Inhibits OASS O-acetylserine sulfhydrylase PCCA->OASS Derivatives Inhibit Serotonin_Derivative Derivatives (e.g., 2-phenylcyclopropylamine) PCCA->Serotonin_Derivative Serotonin_Receptor Serotonin 2C Receptor (5-HT2C) Serotonin_Derivative->Serotonin_Receptor Agonist

Caption: Known biological targets of this compound and its derivatives.

Experimental Protocols for Comparative Analysis

To empirically compare the anti-inflammatory and COX-inhibitory activities of this compound and ibuprofen, a series of in vitro assays would be necessary. The following are detailed, step-by-step methodologies for key experiments.

In Vitro COX Inhibition Assay (Purified Enzyme)

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13][14][15]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compounds (this compound and ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and heme.

    • 100% Activity wells: Add assay buffer, heme, and enzyme.

    • Inhibitor wells: Add assay buffer, heme, enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Detection: Immediately add the colorimetric probe. The peroxidase activity of COX will oxidize the probe, leading to a color change.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at multiple time points.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

COX_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents (Enzyme, Heme, Substrate) Plate_Setup Set up Assay Plate (Blank, Control, Inhibitor) Reagents->Plate_Setup Pre-incubation Pre-incubate (Inhibitor + Enzyme) Plate_Setup->Pre-incubation Reaction_Start Initiate Reaction (Add Substrate) Pre-incubation->Reaction_Start Detection Add Colorimetric Probe Reaction_Start->Detection Measurement Measure Absorbance Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Anti-Inflammatory Assay: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[16][17][18]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.3

  • Test compounds dissolved in a suitable solvent

  • Reference standard (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: For each concentration of the test compound and the standard, prepare a reaction mixture containing the test sample and albumin solution. A control group consists of the albumin solution and the vehicle.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by incubating the samples at 70°C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity of the samples using a spectrophotometer at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the log of the sample concentration to determine the IC50 value.

Conclusion: A Study in Contrasting Biological Profiles

This guide has provided a detailed comparison of the biological activities of this compound and ibuprofen. Ibuprofen stands as a well-characterized, non-selective COX inhibitor, with its anti-inflammatory effects directly linked to the inhibition of prostaglandin synthesis.[4][5] In contrast, this compound, based on available data, does not appear to be a potent COX inhibitor. Its biological activities are associated with other enzyme and receptor systems, suggesting a different therapeutic potential, if any.

For researchers in drug development, this comparison underscores the critical importance of subtle structural modifications in determining a molecule's biological target and subsequent pharmacological profile. While both molecules possess a carboxylic acid and a phenyl group, the nature of the aliphatic substituent—a cyclopropane ring versus an isobutyl group—dramatically alters their known biological activities. Further investigation into the anti-inflammatory potential of this compound using the assays described herein would be necessary to definitively rule out any activity in this area and to fully elucidate its pharmacological profile.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Takarada, T., Hikosaka, Y., Ohtani, M., & Horiguchi, S. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 54(12), 1695–1700.
  • Gunathilake, K. D. P. P., Loku, G. E., & Udugamasooriya, D. G. S. (2022). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-6.
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 48-55.
  • PubChem. (n.d.). 2-Phenylcyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.
  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196.
  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.8.
  • Zuo, Z., & Uematsu, T. (2001). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of chromatography.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566.
  • Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic and mass spectrometric analysis of the differential inhibition of human cyclooxygenase-1 and -2 by nonsteroidal anti-inflammatory drugs. The Journal of biological chemistry, 274(46), 32921–32926.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
  • Anastasio, N. C., Liu, S., Mailman, R. B., & Nichols, D. E. (2016). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of medicinal chemistry, 59(11), 5464–5477.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
  • MDPI. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
  • MDPI. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.
  • de Campos, A. C., de Lima, M. S., & de Oliveira, R. B. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules (Basel, Switzerland), 18(10), 12298–12329.
  • MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • ResearchGate. (2022). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
  • Jamuna Rani, R. (n.d.). NSAIDS-II. [Link]
  • Brutcher, E., & Do, B. (2023). Cyclooxygenase Inhibitors. In StatPearls.
  • ResearchGate. (2019).
  • Chanrion, B., Mannoury la Cour, C., Bertron, O., El Mestikawy, S., Bécamel, C., & Marin, P. (2010). Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants. Molecular pharmacology, 78(2), 268–277.
  • Wikipedia. (2023, December 1). Cyclooxygenase-2 inhibitor. In Wikipedia. [Link]
  • ResearchGate. (n.d.). IC50 values (µg/mL or µM)
  • MDPI. (2022). Organic Small Molecules in Pain-Management. [Link]
  • MDPI. (2022). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. [Link]
  • PubChem. (n.d.). 2-Phenylcyclopropane-1-carboxylic acid.
  • Medscape. (2023, January 13).
  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
  • Brune, K., & Hinz, B. (2004). Coxibs: cyclooxygenase-2 inhibitors. Der Anaesthesist, 53(1), 63–74.
  • Berg, K. A., Fantom, M., & Clarke, W. P. (2021). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacology & therapeutics, 221, 107759.
  • Xing, L., Namba, T., & Huttner, W. B. (2020). Serotonin Receptor 2A Activation Promotes Evolutionarily Relevant Basal Progenitor Proliferation in the Developing Neocortex. Neuron, 108(6), 1146–1162.e8.

Sources

A Senior Application Scientist's Guide to Analyzing the Purity of 2-Phenylcyclopropanecarboxylic Acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity and isomeric composition is not merely a quality control step; it is a cornerstone of safety, efficacy, and reproducibility. 2-Phenylcyclopropanecarboxylic acid, a key building block in the synthesis of various pharmacologically active molecules, including the antidepressant tranylcypromine, presents a common analytical challenge: the accurate determination of its purity and the quantification of its cis and trans diastereomers.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the superior capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy for this specific application.

The Analytical Challenge: Beyond Simple Purity

This compound is typically synthesized via the reaction of styrene with ethyl diazoacetate, a method that often yields a mixture of cis and trans isomers.[1] The subsequent hydrolysis of the resulting esters produces the corresponding carboxylic acids.[1] The biological activity and physicochemical properties of downstream products can be significantly influenced by the specific stereochemistry of this precursor. Therefore, a robust analytical method must not only quantify the overall purity but also precisely determine the diastereomeric ratio.

While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they often fall short in distinguishing diastereomers without specialized and often costly chiral columns.[3][4][5][6] Furthermore, these methods typically require reference standards for each isomer for accurate quantification.[7]

This is where the power of Quantitative NMR (qNMR) becomes evident. qNMR is an absolute quantification method, meaning it can determine the purity and concentration of a substance without the need for a specific reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a direct and highly accurate measure of the amount of each component in a mixture.[7][8][9]

Why ¹H NMR is the Superior Tool for this Analysis

For the analysis of this compound, ¹H NMR spectroscopy offers several distinct advantages over other techniques:

  • Inherent Quantitative Nature: As mentioned, the direct proportionality between signal integral and the number of protons allows for absolute quantification.[7][8]

  • Structural Elucidation: NMR provides detailed structural information, allowing for the unambiguous identification of the cis and trans isomers based on their unique chemical shifts and coupling constants.

  • Simultaneous Purity and Diastereomeric Ratio Determination: A single ¹H NMR experiment can be used to determine both the overall purity of the sample (by comparing the analyte signals to a certified internal standard) and the precise ratio of the cis and trans diastereomers.

  • Non-Destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further experiments if necessary.[7]

  • Speed and Simplicity: Once the method is established, NMR analysis can be relatively fast and straightforward, requiring minimal sample preparation.

The unique electronic environment of the cyclopropane ring protons, influenced by the anisotropic effects of the C-C bonds and a potential ring-current effect, results in characteristic upfield chemical shifts.[10][11] The relative positions of the phenyl and carboxylic acid groups in the cis and trans isomers cause distinct differences in the chemical shifts and coupling patterns of the cyclopropyl protons, forming the basis for their differentiation by NMR.

Comparative Analysis: NMR vs. Other Methods

Analytical Method Advantages Disadvantages Applicability to this compound
¹H NMR Absolute quantification, simultaneous purity and isomeric ratio determination, structural confirmation, non-destructive.[7][8]Lower sensitivity compared to MS, requires deuterated solvents.Excellent: Provides a comprehensive analysis from a single experiment.
HPLC (with UV detection) High sensitivity, widely available.Requires specific reference standards for each isomer for quantification, may require specialized chiral columns for diastereomer separation.[4][6]Good for purity, but challenging for isomeric ratio: Requires method development and isomer-specific standards.
GC (with FID detection) High resolution for volatile compounds.Requires derivatization for non-volatile carboxylic acids, potential for thermal degradation.Moderate: Derivatization adds complexity and potential for error.
Mass Spectrometry (MS) Extremely high sensitivity, provides molecular weight information.Not inherently quantitative without isotopic labeling or calibration curves, does not distinguish between isomers.Limited for this application: Useful for identification but not for purity or isomeric ratio.

Experimental Workflow for Purity Analysis by ¹H NMR

The following protocol outlines a robust and self-validating system for the analysis of this compound.

Diagram: NMR Purity Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Accurately weigh sample (~10-20 mg) B Accurately weigh internal standard (e.g., maleic acid) A->B C Dissolve in deuterated solvent (e.g., DMSO-d6) B->C D Transfer to NMR tube C->D E Acquire ¹H NMR spectrum (e.g., 400 MHz) D->E F Ensure adequate relaxation delay (D1) E->F G Phase and baseline correction F->G H Integrate characteristic signals (analyte and standard) G->H I Calculate purity and diastereomeric ratio H->I

Caption: Workflow for quantitative NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale for Internal Standard Selection: An internal standard is crucial for accurate quantification.[7] Maleic acid is a suitable choice as its olefinic protons resonate in a region of the spectrum that is typically free from analyte signals. It is also non-volatile and stable.

  • Protocol:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to ensure both the analyte and the internal standard are fully dissolved and to avoid signal overlap.[8] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and the acidic proton is often observed as a broad signal at a high chemical shift.[12]

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Rationale for Acquisition Parameters: For quantitative analysis, it is essential to ensure that the signals are fully relaxed between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified.

  • Protocol:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a pulse angle of 90 degrees.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all relevant protons.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Rationale for Processing: Accurate integration is paramount for quantitative analysis. Proper phasing and baseline correction are essential to ensure the accuracy of the integral values.

  • Protocol:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signals of the internal standard and the analyte. For this compound, the aromatic protons and the cyclopropyl protons can be used for quantification.

    • Purity Calculation: The purity of the analyte can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

    • Diastereomeric Ratio Calculation: The ratio of the trans to cis isomers can be determined by integrating distinct, well-resolved signals for each isomer and calculating their relative integral values. For example:

      % trans = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100

Expected ¹H NMR Data and Interpretation

The chemical shifts of the cyclopropyl protons are particularly informative for distinguishing between the cis and trans isomers. In general, the protons on the cyclopropane ring will appear at a higher field (lower ppm) than typical aliphatic protons due to the ring's unique electronic structure.[11][13]

Proton Assignment Expected Chemical Shift (ppm) - trans isomer Expected Chemical Shift (ppm) - cis isomer Multiplicity & Coupling Constants (J in Hz)
Aromatic (5H) ~7.2-7.4~7.1-7.3Multiplet
Carboxylic Acid (1H) >12.0 (broad)>12.0 (broad)Singlet (broad)
Cyclopropyl CH-Ph ~2.5-2.7~2.9-3.1Multiplet
Cyclopropyl CH-COOH ~1.8-2.0~2.2-2.4Multiplet
Cyclopropyl CH₂ ~1.2-1.6~1.0-1.4Multiplets

Note: These are approximate chemical shifts and can vary depending on the solvent and concentration. The key is the relative difference in chemical shifts between the two isomers.

The coupling constants between the cyclopropyl protons are also diagnostic. Typically, the trans coupling constant (³J_trans) is smaller than the cis coupling constant (³J_cis).[14] A detailed analysis of the multiplicities and coupling constants of the four cyclopropyl protons can provide unambiguous confirmation of the stereochemistry.[15]

Conclusion: The Authoritative Choice for Purity and Isomer Analysis

For researchers, scientists, and drug development professionals working with this compound, ¹H NMR spectroscopy stands out as the most authoritative and efficient analytical technique. Its ability to provide simultaneous, absolute quantification of both overall purity and diastereomeric ratio from a single, non-destructive measurement is unparalleled by other common laboratory techniques.[7][8][16] By following a well-designed experimental protocol with careful selection of an internal standard and acquisition parameters, NMR provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the analytical results. This, in turn, underpins the development of safe and effective pharmaceuticals and the reliable production of fine chemicals.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed.
  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives - Caltech Authors.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A | Download Scientific Diagram - ResearchGate.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives1 - ElectronicsAndBooks.
  • trans-2-Phenylcyclopropane-1-carboxylic acid - ChemBK.
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents.
  • Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1 - ElectronicsAndBooks.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure.
  • Trans-2-phenylcyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • cis-2-Phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Chemical Shifts.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • NMR Coupling Constants - Chemical Instrumentation Facility.
  • (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy - ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC - NIH.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI.

Sources

A Comparative Guide to the Analytical Methods for 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of 2-Phenylcyclopropanecarboxylic Acid

This compound is a chiral molecule that serves as a crucial intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). The stereochemistry of this compound is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are essential for ensuring the quality, purity, and enantiomeric excess of this key starting material and its downstream products. This guide will explore the primary analytical techniques employed for the comprehensive characterization of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) for enantioselective analysis and Gas Chromatography (GC) for impurity profiling, supplemented by spectroscopic methods for structural elucidation.

Chromatographic Approaches: A Head-to-Head Comparison

The separation and quantification of this compound and its related substances are predominantly achieved through chromatographic techniques. The choice between HPLC and GC is often dictated by the specific analytical goal, such as enantiomeric purity assessment or the detection of volatile impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioselective Analysis

Chiral HPLC stands as the most powerful and widely adopted technique for the separation and quantification of the enantiomers of this compound. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention and, thus, separation.

The selection of the CSP and the mobile phase is a critical decision driven by the molecular structure of this compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice due to their broad applicability and proven success in resolving a wide array of chiral compounds, including carboxylic acids. The phenyl and carboxyl groups of the analyte can engage in various interactions with the chiral selector, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral recognition.

The mobile phase composition is optimized to modulate the strength of these interactions and achieve optimal resolution and peak shape. For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is typically used. A small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often added to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing and improving chromatographic efficiency. In reversed-phase mode, a mixture of water and an organic modifier like methanol or acetonitrile is employed, often with an acidic buffer.

Table 1: Performance Comparison of Analytical Methods

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Primary Application Enantiomeric purity and quantificationImpurity profiling, quantification of volatile and semi-volatile impurities
Sample Preparation Simple dissolution in mobile phaseDerivatization required to increase volatility
Selectivity Excellent for enantiomers with appropriate CSPHigh for a wide range of compounds, mass analyzer provides additional selectivity
Sensitivity Dependent on detector (UV, MS); typically in the ng rangeHigh, especially with selective ion monitoring (SIM); can reach pg levels
Linearity Generally excellent over a wide concentration rangeGood, but can be affected by derivatization efficiency
Accuracy (% Recovery) Typically 98-102%95-105%, can be influenced by derivatization and extraction steps
Precision (%RSD) <2% for repeatability and intermediate precision<5% for repeatability, <10% for intermediate precision
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range

Experimental Protocols

Detailed Protocol for Chiral HPLC Analysis of trans-2-Phenylcyclopropanecarboxylic Acid

This protocol is based on established methods for the enantioselective separation of trans-2-Phenylcyclopropanecarboxylic acid.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA column (4.6 x 250 mm, 5 µm)[1].

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 85 / 15 / 0.1 (v/v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 25 °C[1].

  • Detection: UV at 254 nm[1].

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Identify and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.

Self-Validating System:

  • System Suitability: Before sample analysis, inject a standard solution of racemic trans-2-Phenylcyclopropanecarboxylic acid to verify system performance. The resolution between the two enantiomeric peaks should be ≥ 2.0.

  • Specificity: The method's ability to resolve the enantiomers from each other and from potential impurities should be demonstrated.

  • Linearity: A calibration curve should be prepared by analyzing a series of solutions of a single enantiomer at different concentrations. The correlation coefficient (r²) should be ≥ 0.999.

Alternative Chiral HPLC Method:

An alternative reversed-phase method has also been demonstrated for the separation of trans-2-Phenylcyclopropanecarboxylic acid enantiomers.

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm)[2].

  • Mobile Phase: methanol / 0.2mM acetic acid aq. pH 6.0 = 80 / 20 (v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling

For the analysis of volatile and semi-volatile impurities in this compound, GC-MS is the method of choice. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester.

Derivatization is a critical step to enable the analysis of carboxylic acids by GC. Silylation is a common and effective technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose due to their high reactivity and the formation of stable derivatives. The resulting TMS ester is significantly more volatile and exhibits better chromatographic behavior, leading to sharper peaks and improved sensitivity.

The choice of the GC column is also crucial. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically suitable for the separation of the derivatized analyte and potential impurities. The temperature program is optimized to ensure good separation of all components within a reasonable analysis time. Mass spectrometric detection provides high sensitivity and, importantly, structural information that can be used to identify unknown impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns.

Proposed Protocol for GC-MS Analysis of this compound (as TMS derivative)

This protocol is a generalized procedure based on common practices for the GC-MS analysis of carboxylic acids.

Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Pyridine or Acetonitrile.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

Self-Validating System:

  • Derivatization Efficiency: Analyze a derivatized standard to ensure the reaction has gone to completion. The absence or minimal presence of the underivatized acid should be confirmed.

  • Specificity: The method should be able to separate the derivatized analyte from potential impurities and derivatization by-products.

  • Linearity and Range: Prepare and analyze a series of derivatized standards at different concentrations to establish the linear range of the method.

Spectroscopic Methods for Structural Confirmation

While chromatography is essential for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. The chemical shifts and coupling constants of the cyclopropyl protons provide detailed information about the stereochemistry (cis/trans) of the molecule.

  • Mass Spectrometry (MS): In addition to its use as a detector for GC and HPLC, MS provides valuable information about the molecular weight and fragmentation pattern of the analyte, which aids in its identification and the characterization of unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretching vibrations.

Impurity Profiling: A Critical Aspect of Quality Control

The synthesis of this compound can potentially lead to the formation of various impurities, including starting materials, intermediates, by-products, and degradation products. A thorough understanding and control of these impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product.

Common potential impurities may arise from the synthetic route employed. For instance, if synthesized from styrene and ethyl diazoacetate, residual starting materials or diastereomeric impurities (cis-isomer) could be present. The analytical methods described in this guide, particularly GC-MS and HPLC, are well-suited for the detection and quantification of such impurities.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a this compound sample.

analytical_workflow cluster_sample Sample Receipt & Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation & Reporting Sample This compound Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep HPLC Chiral HPLC (Enantiomeric Purity) Prep->HPLC GCMS GC-MS (Impurity Profiling) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Comprehensive Report (Purity, Enantiomeric Excess, Impurity Profile) Data_Analysis->Report

Caption: A logical workflow for the analysis of this compound.

Conclusion

The analytical control of this compound is a multifaceted task that requires a combination of chromatographic and spectroscopic techniques. Chiral HPLC is the undisputed method for determining enantiomeric purity, a critical quality attribute for this pharmaceutical intermediate. GC-MS, following a necessary derivatization step, provides a sensitive and selective means for profiling volatile and semi-volatile impurities. Spectroscopic methods such as NMR and IR are essential for unequivocal structural confirmation. By employing the methodologies and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the comprehensive and accurate characterization of this compound, thereby safeguarding the quality and safety of the final pharmaceutical products.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations.
  • Daicel Corporation. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid. Chiral Application Search.
  • Daicel Corporation. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid. Chiral Application Search.
  • Müller, P., & Ghanem, A. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Knapp, D. R. (1979).
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Li, G., & Wu, J. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(3), 1665–1675.
  • Daicel Chiral Technologies. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237413, trans-2-Phenylcyclopropanecarboxylic acid.
  • ResearchGate. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry.
  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • SIELC Technologies. (2018). Cyclopropane carboxylic acid.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • National Center for Biotechnology Information. (2022). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
  • The Pharma Innovation Journal. (2021). Comparative GC-MS and FT-IR analysis of Portulaca oleracea L. and Portulaca quadrifida L. leaf extracts.
  • Figshare. (2022). Enantioselective Synthesis of α‑Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α‑Aryldiazoesters.
  • IVT. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
  • ResearchGate. (2021). Validating analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods.
  • MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography.
  • SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70323, 2-Phenylcyclopropane-1-carboxylic acid.
  • BioPharm International. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • PharmacologyOnLine. (2020). GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES.
  • ResearchGate. (2015). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters.

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Phenylcyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of scientific rigor and therapeutic efficacy. The enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. 2-Phenylcyclopropanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals, is a prime example where unambiguous enantiomeric identification and quantification are paramount.[1] This guide provides an in-depth comparison of the primary analytical techniques for the characterization of its enantiomers, grounded in both theoretical principles and practical, field-proven insights.

The Imperative of Chiral Distinction

The spatial arrangement of atoms in this compound gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like proteins and enzymes, leading to distinct therapeutic effects or adverse reactions.[2] Consequently, regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of chiral drugs.[2] This necessitates robust analytical methodologies to not only separate the enantiomers but also to determine their absolute configuration and enantiomeric excess (ee).

A Comparative Overview of Analytical Techniques

The characterization of this compound enantiomers can be approached through several powerful analytical techniques. The choice of method is often dictated by the specific analytical question being addressed—be it routine purity checks, determination of absolute stereochemistry, or high-throughput screening. Here, we compare the most effective and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Technique Primary Application Sample Requirement Throughput Key Advantage Limitations
Chiral HPLC Enantiomeric separation and quantification (% ee)Low (µg-mg)HighVersatility, wide availability of chiral stationary phases (CSPs)Method development can be time-consuming
Chiral GC Enantiomeric separation of volatile derivativesLow (µg)HighHigh resolution and sensitivityRequires derivatization for non-volatile compounds
VCD Determination of absolute configurationModerate (mg)LowProvides absolute configuration in solutionRequires theoretical calculations for comparison
NMR Spectroscopy Determination of enantiomeric excess (% ee)High (mg)ModerateNon-destructive, provides structural informationOften requires chiral derivatizing or solvating agents
X-ray Crystallography Unambiguous determination of absolute configuration and solid-state conformationHigh (mg), requires single crystalVery LowThe "gold standard" for absolute configurationCrystal growth can be a significant bottleneck

Chiral Chromatography: The Workhorse of Enantioseparation

Chiral chromatography is the most prevalent technique for separating enantiomers, leveraging the differential interactions between the enantiomers and a chiral stationary phase (CSP).[3][4]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust method for the enantioselective analysis of this compound.[2][5] The key to a successful separation lies in the selection of an appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for aromatic compounds.[6]

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD, is a good starting point.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.[7] The ratio is optimized to achieve baseline separation. An acidic modifier, like trifluoroacetic acid, is often added to the mobile phase to improve peak shape for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Quantify Quantify Peak Areas & Calculate % ee Chromatogram->Quantify

Gas Chromatography (GC)

For volatile compounds, chiral GC offers excellent resolution and sensitivity.[8] Since this compound itself is not sufficiently volatile, derivatization is necessary. Esterification of the carboxylic acid group, for example, with a chiral alcohol, forms diastereomers that can be separated on a standard achiral column.[9] Alternatively, esterification with an achiral alcohol allows for separation on a chiral GC column. Cyclodextrin-based CSPs are commonly used for this purpose.[8][10][11]

Experimental Protocol: Chiral GC Separation (via Derivatization)

  • Derivatization: React the this compound with a suitable achiral alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[11]

  • Chiral GC Column: A cyclodextrin-based capillary column, such as one with a β-cyclodextrin derivative stationary phase.[11][12]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C[11]

    • Detector Temperature: 250 °C[11]

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.[10]

    • Carrier Gas: Helium or Hydrogen.[11]

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives.

Logical Relationship of Derivatization for Chiral Analysis

Derivatization_Logic cluster_indirect Indirect Method cluster_direct Direct Method RacemicAcid_I Racemic Carboxylic Acid Diastereomers Diastereomeric Esters RacemicAcid_I->Diastereomers + ChiralReagent Chiral Derivatizing Agent (e.g., (R)-2-butanol) ChiralReagent->Diastereomers Reacts with AchiralColumn Separation on Achiral Column (GC/HPLC) Diastereomers->AchiralColumn RacemicAcid_D Racemic Carboxylic Acid EnantioEsters Enantiomeric Esters RacemicAcid_D->EnantioEsters + AchiralReagent Achiral Derivatizing Agent (e.g., Methanol) AchiralReagent->EnantioEsters Reacts with ChiralColumn Separation on Chiral Column (GC) EnantioEsters->ChiralColumn

Spectroscopic Methods: Delving into Absolute Configuration and Purity

While chromatography excels at separation, spectroscopic techniques are indispensable for determining the absolute configuration and for orthogonal quantification of enantiomeric excess.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[13][14][15] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The experimental VCD spectrum is then compared to a theoretically predicted spectrum for one of the enantiomers, typically calculated using density functional theory (DFT).[14][16] A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[14][16]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically enriched this compound (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]

  • Instrumentation: A VCD spectrometer.

  • Data Acquisition: Collect the VCD and IR spectra over a period of several hours to achieve a good signal-to-noise ratio.[13][14]

  • Theoretical Calculation: Perform a DFT calculation to predict the VCD spectrum of one of the enantiomers (e.g., the (R)-enantiomer).

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer.[14] If the signs are opposite, the sample has the opposite absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for determining the enantiomeric excess of a chiral sample.[17] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. This can be a chiral derivatizing agent that converts the enantiomers into diastereomers with distinct NMR signals, or a chiral solvating agent that forms transient diastereomeric complexes with the enantiomers.[18]

Experimental Protocol: NMR Determination of Enantiomeric Excess

  • Method 1: Chiral Derivatizing Agent: React the this compound sample with a chiral derivatizing agent, such as a chiral amine (e.g., (S)-(-)-α-methylbenzylamine), to form diastereomeric amides.[9]

  • Method 2: Chiral Solvating Agent: Dissolve the this compound sample in an NMR tube with a chiral solvating agent.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers (or diastereomeric complexes). Integrate these signals to determine the ratio of the enantiomers and thus the enantiomeric excess.

X-ray Crystallography: The Definitive Answer

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive determination of the absolute configuration and three-dimensional structure of a molecule.[19][20] This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.[19]

Workflow: X-ray Crystallography

  • Crystallization: The most challenging step is often growing a single crystal of one of the enantiomers of this compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined, often with high confidence, especially if a heavy atom is present in the structure.

Conclusion: An Integrated Approach for Comprehensive Characterization

The characterization of this compound enantiomers requires a multi-faceted analytical approach. Chiral chromatography, particularly HPLC, serves as the primary tool for routine separation and quantification of enantiomeric excess. For the crucial determination of absolute configuration, VCD offers a reliable solution-state method, while X-ray crystallography provides the ultimate, unambiguous answer when suitable crystals are available. NMR spectroscopy offers a complementary and non-destructive method for assessing enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient analytical workflow, ensuring the stereochemical integrity of this important pharmaceutical building block.

References

  • Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
  • ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
  • Baran, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]
  • Ishii, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Zhang, Y., et al. (2016). The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. Journal of the Iranian Chemical Society, 13, 1343-1351. [Link]
  • ResearchGate. (n.d.). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid.
  • Patterson, D., & Schnell, M. (2020). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 92(15), 10674-10680. [Link]
  • ResearchGate. (n.d.). Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds.
  • Wiley Online Library. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • ResearchGate. (n.d.). a: enantioselective HPLC analysis of the resolved (−)‐9 (Chromatographic conditions.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • ACS Figshare. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
  • Domingos, J. B., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 60(12), 6494-6499. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Hussain, S., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 91(1), 3-18. [Link]
  • Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tani, K. (2014). Enantioselective chromatography in drug discovery. Drug discovery today, 19(6), 764-774. [Link]
  • RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
  • ChemRxiv. (n.d.). Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex.
  • Al-Qaisi, A. M., & Tutunji, M. F. (2007). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Jordan Journal of Chemistry, 2(1), 59-67. [Link]
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • NIH. (n.d.). Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube.
  • U.S. Pharmacist. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Oakwood Chemical. (n.d.). 2-Phenyl-cyclopropanecarboxylic acid.
  • Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • RSC Publishing. (n.d.). Two pairs of Zn(ii) coordination polymer enantiomers based on chiral aromatic polycarboxylate ligands: synthesis, crystal structures and properties.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.
  • Harris, L. J., & Larson, S. B. (1998). x Ray crystallography.
  • Choy, W. Y., et al. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(6), 563-575. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Phenylcyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylcyclopropane Moiety

2-Phenylcyclopropanecarboxylic acid and its derivatives are privileged structural motifs in medicinal chemistry and materials science. The rigid cyclopropane ring, coupled with the electronic properties of the phenyl group, imparts unique conformational constraints and metabolic stability to molecules. This makes it a valuable building block in the design of novel therapeutics, including enzyme inhibitors and central nervous system agents. The stereochemistry of the cyclopropane ring is often critical for biological activity, necessitating synthetic methods that offer high levels of diastereoselectivity and enantioselectivity. This guide provides a comparative analysis of the most prominent methods for the synthesis of this compound, offering in-depth technical insights and experimental data to inform methodological choices in a research and development setting.

Method 1: Catalytic Cyclopropanation of Styrene with Ethyl Diazoacetate

The reaction of styrene with a diazoacetate, mediated by a transition metal catalyst, is a widely employed and versatile method for the synthesis of ethyl 2-phenylcyclopropanecarboxylate, a direct precursor to the target carboxylic acid. The choice of metal catalyst is paramount and dictates the yield, diastereoselectivity, and enantioselectivity of the reaction.

Mechanistic Rationale: The Metal Carbene Intermediate

The generally accepted mechanism involves the reaction of the transition metal catalyst with ethyl diazoacetate to form a highly reactive metal carbene intermediate after the extrusion of nitrogen gas.[1][2] The alkene, in this case styrene, then attacks the electrophilic carbene carbon. The subsequent collapse of the resulting intermediate forms the cyclopropane ring. The stereochemical outcome of the reaction is determined during the approach of the alkene to the metal carbene and is influenced by the steric and electronic properties of the catalyst's ligands.[3][4]

Diagram: Catalytic Cycle of Styrene Cyclopropanation

G cluster_legend Legend Catalyst [M] Carbene [M]=CHCO2Et (Metal Carbene) Catalyst->Carbene + EDA - N2 EDA N2CHCO2Et Styrene PhCH=CH2 Product Ethyl 2-phenylcyclopropanecarboxylate N2 N2 Intermediate Metallacyclobutane Transition State Carbene->Intermediate + Styrene Intermediate->Catalyst Intermediate->Product Reductive Elimination Catalyst_legend Catalyst Intermediate_legend Key Intermediate Reactant_legend Reactant Product_legend Product

Caption: Catalytic cycle for the cyclopropanation of styrene.

Key Catalytic Systems and Their Performance

1. Copper-Based Catalysts: Copper complexes, particularly with chiral bis(oxazoline) (BOX) or salicylaldimine ligands, are workhorses for asymmetric cyclopropanation.[4][5] They offer a good balance of reactivity and cost-effectiveness. The enantioselectivity is highly dependent on the design of the chiral ligand.

2. Rhodium-Based Catalysts: Dirhodium(II) carboxylate complexes are highly efficient catalysts for this transformation, often requiring low catalyst loadings.[4][6] Chiral rhodium catalysts, such as those with adamantylglycine-derived ligands, can achieve excellent enantioselectivity, especially with electron-deficient alkenes.[6]

3. Ruthenium-Based Catalysts: Ruthenium complexes, including those with porphyrin or phosphine ligands, have also been successfully employed.[7] While they can be very active, side reactions such as the dimerization of ethyl diazoacetate can sometimes be a competing pathway.[7]

4. Iron-Based Catalysts: Chiral iron porphyrin complexes have been shown to be efficient catalysts, affording high diastereoselectivity and good yields, although enantioselectivity can be modest in some cases.[8]

Experimental Protocol: Enantioselective Cyclopropanation with a Chiral Copper Catalyst

This protocol is a representative example of an enantioselective cyclopropanation using a readily available chiral copper catalyst.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuOTf·0.5C₆H₆ (0.01 mmol) and (S,S)-tBu-BOX (0.012 mmol).

  • Add anhydrous DCM (2.5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to 0°C.

  • In a separate flask, prepare a solution of styrene (0.2 mmol) and ethyl diazoacetate (0.1 mmol) in anhydrous DCM (1 mL).

  • Add the styrene-EDA solution to the catalyst mixture dropwise over a period of 4 hours using a syringe pump.

  • Allow the reaction to stir at 0°C for an additional 12 hours.

  • Quench the reaction by exposing it to air and concentrate under reduced pressure.

  • The crude product, ethyl 2-phenylcyclopropanecarboxylate, can be purified by flash column chromatography on silica gel.

  • The ester is then hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Method 2: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[6][9][10] It involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often provides better results.[11] For the synthesis of this compound, a suitable substrate is an ester of cinnamic acid, such as ethyl cinnamate.

Mechanistic Rationale: A Concerted, Stereospecific Addition

The active reagent, iodomethylzinc iodide (ICH₂ZnI), is believed to add to the double bond in a concerted fashion through a "butterfly" transition state.[11] This mechanism accounts for the observed syn-addition, where the stereochemistry of the starting alkene is retained in the cyclopropane product. A key feature of the Simmons-Smith reaction is the directing effect of nearby Lewis basic groups, such as hydroxyl or ether oxygens, which can coordinate to the zinc reagent and direct the cyclopropanation to the same face of the molecule.[9][12][13][14][15][16]

Diagram: Simmons-Smith Reaction Pathway

G cluster_legend Legend Substrate Ethyl Cinnamate TS Butterfly Transition State Substrate->TS Reagent CH2I2 + Zn(Cu) Carbenoid ICH2ZnI (Simmons-Smith Reagent) Reagent->Carbenoid Carbenoid->TS Product_ester Ethyl 2-phenylcyclopropanecarboxylate TS->Product_ester Product_acid This compound Product_ester->Product_acid Hydrolysis Reagent_legend Reagent TS_legend Transition State Product_legend Product

Caption: Synthetic route via the Simmons-Smith reaction.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of Ethyl Cinnamate

Materials:

  • Ethyl cinnamate

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of ethyl cinnamate (1 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to 0°C.

  • Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution) to the stirred solution.

  • After 15 minutes, add diiodomethane (2.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl 2-phenylcyclopropanecarboxylate by column chromatography.

  • Hydrolyze the ester to the carboxylic acid.

Method 3: The Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction provides an alternative route to cyclopropanes via the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[8][10][17][18][19][20][21][22][23][24] For the synthesis of this compound, the corresponding 1-phenylcyclopropanol is first prepared from an ester of benzoic acid, such as methyl benzoate. The cyclopropanol is then oxidized to the target carboxylic acid.

Mechanistic Rationale: From Titanacyclopropane to Cyclopropanol

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[18][20] The ester carbonyl group then inserts into a titanium-carbon bond of the titanacyclopropane. A subsequent intramolecular rearrangement and reaction with another equivalent of the Grignard reagent leads to the cyclopropanol product.[17][23] The stereochemical outcome of the Kulinkovich reaction can be influenced by the substrate and reaction conditions.[10][17][18][19][21]

Diagram: Two-Step Synthesis via Kulinkovich Reaction

G cluster_legend Legend Benzoate Methyl Benzoate Cyclopropanol 1-Phenylcyclopropanol Benzoate->Cyclopropanol Grignard RMgX Grignard->Cyclopropanol Ti_catalyst Ti(O-iPr)4 Ti_catalyst->Cyclopropanol Oxidation Oxidation Cyclopropanol->Oxidation Final_product This compound Oxidation->Final_product Intermediate_legend Key Intermediate Step_legend Reaction Step

Caption: Kulinkovich reaction followed by oxidation.

Experimental Protocol: Kulinkovich Reaction and Oxidation

Step 1: Synthesis of 1-Phenylcyclopropanol

Materials:

  • Methyl benzoate

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of methyl benzoate (10 mmol) and Ti(O-iPr)₄ (12 mmol) in anhydrous THF (50 mL) at room temperature under an inert atmosphere, add EtMgBr (22 mmol, 7.3 mL of a 3.0 M solution) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C and quench by the slow addition of water.

  • Filter the mixture through a pad of Celite® and extract the filtrate with diethyl ether.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give crude 1-phenylcyclopropanol, which can be purified by chromatography.

Step 2: Oxidation to this compound

A variety of oxidizing agents can be used for this step, such as ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄) or Jones oxidation.

Method 4: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to react with α,β-unsaturated esters like ethyl cinnamate.[1][2][20][25][26][27][28][29][30] This reaction provides a direct route to the corresponding cyclopropyl ester, which is then hydrolyzed.

Mechanistic Rationale: Conjugate Addition-Initiated Ring Closure

The reaction mechanism involves the conjugate (1,4-) addition of the sulfur ylide to the α,β-unsaturated ester.[2][20][25] This forms an enolate intermediate, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[28]

Diagram: Corey-Chaykovsky Reaction Pathway

G cluster_legend Legend Cinnamate Ethyl Cinnamate Enolate Enolate Intermediate Cinnamate->Enolate Ylide Dimethylsulfoxonium methylide Ylide->Enolate Cyclopropyl_ester Ethyl 2-phenylcyclopropanecarboxylate Enolate->Cyclopropyl_ester Intramolecular SN2 Final_acid This compound Cyclopropyl_ester->Final_acid Hydrolysis Reagent_legend Reagent Intermediate_legend Intermediate Product_legend Product

Caption: Synthesis via the Corey-Chaykovsky reaction.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Ethyl Cinnamate

Materials:

  • Ethyl cinnamate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.1 mmol).

  • Wash the NaH with anhydrous hexanes and then add anhydrous DMSO (5 mL).

  • Heat the mixture to 70°C for 45 minutes or until hydrogen evolution ceases.

  • Cool the resulting solution of the ylide to room temperature.

  • Add a solution of ethyl cinnamate (1 mmol) in anhydrous DMSO (2 mL) dropwise.

  • Stir the reaction at room temperature for 3 hours, then at 50°C for an additional 3 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the cyclopropyl ester by chromatography and then hydrolyze to the carboxylic acid.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical Yield (Acid)Diastereoselectivity (trans:cis)Enantioselectivity (% ee)AdvantagesDisadvantages
Catalytic Cyclopropanation StyreneEthyl diazoacetate, Metal catalyst (Cu, Rh, Ru, Fe)60-95%Variable (catalyst dependent)Up to >99% (with chiral catalysts)High efficiency, excellent control over stereochemistry, broad substrate scope.Use of potentially explosive and toxic diazocompounds, cost of some catalysts.
Simmons-Smith Reaction Ethyl CinnamateCH₂I₂, Zn(Cu) or Et₂Zn50-80%High (stereospecific)Good (with chiral auxiliaries)Avoids diazomethane, good functional group tolerance, reliable.Stoichiometric use of zinc reagents, cost of diiodomethane.
Kulinkovich Reaction Methyl BenzoateGrignard reagent, Ti(O-iPr)₄, Oxidant40-70% (2 steps)Good (often cis selective)Moderate to good (with chiral ligands)Utilizes readily available esters, provides access to substituted cyclopropanols.Two-step process, stoichiometric use of Grignard and titanium reagents.
Corey-Chaykovsky Reaction Ethyl CinnamateSulfur ylide, Strong base50-75%High (often trans selective)Can be made enantioselectiveAvoids transition metals, good for α,β-unsaturated systems.Use of strong bases, requires careful handling of ylides.

Conclusion and Recommendations

The optimal method for the synthesis of this compound is contingent upon the specific requirements of the research or development program.

  • For applications demanding the highest levels of enantiopurity , catalytic cyclopropanation of styrene with a well-chosen chiral catalyst (e.g., Rh- or Cu-based) is the superior approach. This method offers unparalleled control over all stereochemical aspects of the final product.

  • When a reliable and diastereospecific synthesis is required and the use of diazocompounds is a concern, the Simmons-Smith reaction on a cinnamate ester is a robust and well-established alternative.

  • The Kulinkovich reaction offers a valuable synthetic route when starting from benzoic acid derivatives and provides access to the intermediate 1-phenylcyclopropanol, which may be a useful building block in its own right.

  • The Corey-Chaykovsky reaction is a good metal-free option, particularly when high trans diastereoselectivity is desired.

Ultimately, the choice of synthetic route will involve a careful consideration of factors such as stereochemical requirements, scale of the reaction, cost and availability of reagents, and the safety profile of the chosen methodology. This guide provides the foundational knowledge for making an informed decision in the synthesis of this important molecular scaffold.

References

  • Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins: Bicyclo[3.1.0]hexan-1-ol and trans-2-benzyl-1-methylcyclopropan-1-ol. Organic Syntheses, 98, 430-445. [Link]
  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(1), 77-89.
  • Metal-catalyzed cyclopropan
  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Kulinkovich reaction. (n.d.). In Grokipedia.
  • Kulinkovich reaction. (2023). In Wikipedia. [Link]
  • Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. (2020).
  • Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. [Link]
  • Corey-Chaykovsky Epoxidation Reaction and Key Reagents. (n.d.). Sunrise.
  • On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. (n.d.).
  • Simmons–Smith reaction. (2023). In Wikipedia. [Link]
  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Fructos, M. R., Díaz-Requejo, M. M., & Pérez, P. J. (2000). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society, 122(41), 10116–10121. [Link]
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Cyclopropanation. (n.d.). Myers Research Group, Harvard University.
  • Simmons-Smith Cyclopropanation Reaction. (n.d.). Organic Reactions.
  • Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
  • Charette, A. B., & Juteau, H. (1997). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 119(48), 11774–11775.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. [Link]
  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. (2012). Organic & Biomolecular Chemistry, 10(30), 5837-5849.
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. (n.d.). ADICHEMISTRY. [Link]
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019).
  • Carreira, E. M. (2018).
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2023). RSC Advances, 13(43), 30209-30229.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules, 27(21), 7486. [Link]
  • Bianchini, C., et al. (1999). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics, 18(24), 4982–4992.
  • Cheng, S., et al. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. The Journal of Organic Chemistry, 67(19), 6597–6602.
  • Corey-Chaykovsky Reaction and Related Processes. (2023). In Comprehensive Organic Synthesis (pp. 763-801).
  • Chelucci, G., Sanna, M. G., & Gladiali, S. (2000). Enantioselective Cyclopropanation of Styrene Catalysed by Copper(I) Complexes with Chiral Oxazolines. Tetrahedron: Asymmetry, 11(5), 1143–1150.
  • Simmons-Smith Reaction – Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]
  • Simmons-Smith Cyclopropanation Reaction. (2001). Organic Reactions, 58, 1.
  • Kulinkovich Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. (2003). Organic Syntheses, 80, 111.
  • Copper(ii)-catalyzed enantioselective decarboxylative Mannich reaction coordinated by supramolecular organic amine cages. (2024). Chemical Science, 15(1), 123-130.
  • Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N-Heterocycles via Copper-Catalyzed Dearomative Cyclization. (2023). Journal of the American Chemical Society, 145(18), 10214–10225.
  • Nakamura, A., et al. (1978). Enantioselective synthesis of 2-phenylcyclopropanecarboxylates through chiral cobalt chelate complex-catalysed carbenoid reactions.
  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. (2008).
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2009). Chinese Journal of Chemical Engineering, 17(4), 682-686.
  • Copper-Catalyzed Synthesis of Enantioenriched Cyclopropanes. (2017). Synfacts, 13(08), 0831.
  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2023). Molecules, 28(24), 8089.

Sources

A Comparative Guide to the Biological Activity of 2-Phenylcyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the life sciences, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of the cis and trans isomers of 2-Phenylcyclopropanecarboxylic acid (2-PCCA), offering insights into their therapeutic potential and mechanisms of action. This document is designed to be a practical resource, grounded in experimental data and established scientific principles.

Introduction to this compound and its Stereoisomers

This compound is a fascinating molecule characterized by a strained three-membered cyclopropane ring attached to a phenyl group and a carboxylic acid moiety. The rigid nature of the cyclopropane ring gives rise to stereoisomerism, specifically cis and trans isomers. In the cis isomer, the phenyl and carboxylic acid groups are on the same side of the cyclopropane ring, whereas in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement has profound implications for how these molecules interact with biological targets, leading to distinct pharmacological profiles.

Comparative Biological Activities: A Tale of Two Isomers

The orientation of the phenyl and carboxyl groups dictates the overall shape and electronic properties of the 2-PCCA isomers, influencing their ability to bind to and modulate the activity of various enzymes and receptors.

Enzyme Inhibition: A Key Arena of Differentiation

A primary area where the differential activity of 2-PCCA isomers is evident is in enzyme inhibition. The specific geometry of each isomer determines its fit within the active site of a target enzyme, akin to a key fitting into a lock.

O-acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and is absent in mammals, making it an attractive target for the development of new antibacterial agents.[1] Research into 2-PCCA derivatives has identified them as potent inhibitors of OASS.[1]

A medicinal chemistry campaign aimed at developing inhibitors of OASS from Salmonella enterica serovar Typhimurium has provided valuable comparative insights. While a direct comparison of the parent cis and trans-2-PCCA is not extensively documented in publicly available literature, studies on their derivatives have shown that the stereochemistry of the cyclopropane ring is a critical determinant of inhibitory activity. For instance, derivatives of trans-2-PCCA have been synthesized and shown to have nanomolar binding affinity for OASS.[2][3] The rationale for focusing on the trans scaffold often stems from its thermodynamic stability and specific interactions within the enzyme's active site.[4] The development of these inhibitors is a promising strategy to create adjuvants for existing antibiotics, potentially helping to combat antimicrobial resistance.[3]

In the realm of plant biology, trans-2-Phenylcyclopropanecarboxylic acid (often abbreviated as PCCA) is a well-known inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO). This enzyme catalyzes the final step in the biosynthesis of ethylene, a key plant hormone that regulates a wide array of processes including fruit ripening, senescence, and stress responses. By inhibiting ACO, trans-2-PCCA can effectively delay these ethylene-mediated processes.

The inhibitory action of trans-2-PCCA is thought to be due to its structural similarity to the natural substrate of ACO, 1-aminocyclopropane-1-carboxylic acid (ACC). The cyclopropane ring mimics that of ACC, allowing it to bind to the active site of the enzyme. However, the bulky phenyl group of trans-2-PCCA likely prevents the conformational changes required for catalysis, thus acting as a competitive inhibitor. Information directly comparing the ACO inhibitory activity of the cis isomer is sparse in the literature, suggesting that the trans configuration is likely more favorable for binding to the active site of ACO.

Antiproliferative Activity: Exploring Potential in Oncology

Derivatives of phenylcyclopropane carboxamides have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines. While these studies primarily focus on the effects of various substituents on the phenyl ring and the amide functionality, the stereochemistry of the cyclopropane core is an important, though less explored, aspect of the structure-activity relationship (SAR). The rigid cyclopropane scaffold serves to orient the phenyl and carboxamide groups in a defined spatial arrangement, which is crucial for their interaction with biological targets involved in cell proliferation. Further investigation into how the cis and trans configurations of the 2-phenylcyclopropane core influence antiproliferative activity could lead to the development of more potent and selective anticancer drugs.

Neurological Applications: A Building Block for CNS-active Compounds

trans-2-Phenylcyclopropanecarboxylic acid serves as a key intermediate in the synthesis of compounds that interact with serotonin receptors.[4] This suggests its potential utility in the development of drugs for mood disorders and other neurological conditions. The most notable example is its connection to the monoamine oxidase (MAO) inhibitor, tranylcypromine, which is a derivative of 2-phenylcyclopropylamine.[5] The trans configuration is crucial for the biological activity of tranylcypromine.[5] This underscores the importance of stereochemistry in the design of centrally acting agents derived from the 2-phenylcyclopropane scaffold.

Quantitative Data Summary

Isomer/DerivativeTarget EnzymeBiological ActivityPotency (Kdiss / IC50)Reference
trans-2-PCCA derivativesO-acetylserine sulfhydrylase (OASS)Inhibition (Antibacterial)Nanomolar range[2][3]
trans-2-PCCA1-aminocyclopropane-1-carboxylic acid oxidase (ACO)Inhibition (Plant Growth Regulation)Micromolar range (Inferred)Not explicitly found
Phenylcyclopropane Carboxamide DerivativesCancer Cell LinesAntiproliferativeMicromolar rangeNot explicitly found

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below.

In Vitro O-acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol is adapted from methodologies used in the screening of OASS inhibitors.[2]

Objective: To determine the inhibitory potential of 2-PCCA isomers on the activity of recombinant OASS.

Materials:

  • Recombinant OASS-A or OASS-B enzyme

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • Pyridoxal-5'-phosphate (PLP)

  • N,N-dimethyl-p-phenylenediamine (DMPD)

  • Ferric chloride (FeCl₃)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds (cis- and trans-2-PCCA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant OASS in Tris-HCl buffer containing PLP.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, Na₂S, and the test compound at various concentrations. Include a control with no inhibitor.

  • Enzyme Addition: Add the OASS enzyme solution to each well to initiate the reaction.

  • Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add OAS to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding a solution of DMPD in strong acid, followed by the addition of FeCl₃. This will react with the sulfide remaining in the solution to form methylene blue.

  • Measurement: Measure the absorbance at 670 nm using a microplate reader. The amount of cysteine produced is inversely proportional to the absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) Activity Assay

This protocol is based on established methods for measuring ACO activity.[6][7][8]

Objective: To assess the inhibitory effect of 2-PCCA isomers on the ethylene-producing activity of ACO.

Materials:

  • Partially purified or recombinant ACO enzyme

  • 1-aminocyclopropane-1-carboxylic acid (ACC)

  • Ascorbate

  • FeSO₄

  • NaHCO₃

  • MOPS or Tris-HCl buffer (pH 7.2-7.5)

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Test compounds (cis- and trans-2-PCCA)

Procedure:

  • Reaction Setup: In gas-tight vials, prepare the reaction buffer containing MOPS or Tris-HCl, ascorbate, FeSO₄, and NaHCO₃.

  • Inhibitor Addition: Add the test compounds at various concentrations to the vials. Include a control without any inhibitor.

  • Enzyme Addition: Add the ACO enzyme preparation to each vial.

  • Substrate Addition: Add a known concentration of the substrate, ACC, to initiate the reaction.

  • Incubation: Seal the vials and incubate at a specific temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1-2 hours).

  • Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace from each vial.

  • Ethylene Measurement: Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.

  • Data Analysis: Calculate the rate of ethylene production in the presence and absence of the inhibitors. Determine the percentage of inhibition and the IC₅₀ values for each isomer.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

OASS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Recombinant OASS Incubation Incubate at 37°C Enzyme->Incubation Inhibitor 2-PCCA Isomer Inhibitor->Incubation Substrates OAS & Na2S Substrates->Incubation Color_Dev Add DMPD & FeCl3 (Methylene Blue Formation) Incubation->Color_Dev Measurement Measure Absorbance at 670 nm Color_Dev->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis Calculate IC50

Caption: Workflow for the in vitro OASS inhibition assay.

ACO_Pathway_Inhibition SAM S-adenosyl-L-methionine ACS ACC Synthase (ACS) SAM->ACS ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene PCCA trans-2-PCCA PCCA->Inhibition Inhibition->ACO Inhibits

Caption: Inhibition of the ethylene biosynthesis pathway by trans-2-PCCA.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its biological activity. The trans isomer has been more extensively studied and has demonstrated significant inhibitory effects on enzymes such as O-acetylserine sulfhydrylase and 1-aminocyclopropane-1-carboxylic acid oxidase. While the biological profile of the cis isomer is less well-defined in the current literature, the principles of stereospecificity in drug-target interactions suggest that it likely possesses a distinct activity profile.

Future research should focus on direct, parallel comparisons of the cis and trans isomers in a variety of biological assays. Such studies would provide a more complete understanding of the structure-activity relationships and could uncover novel therapeutic applications for both isomers. Furthermore, exploring a wider range of derivatives of both the cis and trans scaffolds could lead to the discovery of highly potent and selective modulators of various biological targets.

References

  • Magalhães, J., Franko, N., Annunziato, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]
  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. [Link]
  • Cozza, G., et al. (2017). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Scientific Reports, 7, 45637. [Link]
  • Houben, M., & Van de Poel, B. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC)
  • G-Pereira, J. M., et al. (2002). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Brazilian Journal of Plant Physiology, 14(2), 115-121. [Link]
  • Li, N., et al. (2011). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PLoS ONE, 6(5), e20263. [Link]
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
  • Magalhães, J., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]
  • Annunziato, G., et al. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. International Journal of Molecular Sciences, 22(23), 12797. [Link]
  • Dong, J. G., et al. (1992). Purification and characterization of 1-aminocyclopropane-1-carboxylate oxidase from apple fruit. Proceedings of the National Academy of Sciences, 89(20), 9789-9793. [Link]
  • Zhang, J., et al. (2023). Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants. International Journal of Molecular Sciences, 24(1), 748. [Link]
  • Pieroni, M., et al. (2016). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 7(5), 903-908. [Link]
  • Magalhães, J., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link]
  • Sztanke, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6599. [Link]
  • Al-Wahaibi, L. H., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 97, 103677. [Link]
  • Ivanova, Y., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6500. [Link]
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 14(1), 1-15. [Link]
  • Chemistry Stack Exchange. (2021). Comparing acidic strength of cis and trans isomers of different enoic acids. [Link]
  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127961. [Link]

Sources

A Researcher's Guide to Confirming the Structure of 2-Phenylcyclopropanecarboxylic Acid: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of a molecule is non-negotiable. 2-Phenylcyclopropanecarboxylic acid, a key intermediate in the synthesis of pharmaceuticals like the antidepressant tranylcypromine, presents a fascinating case study in structural confirmation due to its inherent stereoisomerism.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally determine its structure, moving beyond a simple listing of methods to explore the "why" behind experimental choices. Our focus is on providing a self-validating framework for your analytical workflow, grounded in established scientific principles.

The Structural Challenge: Beyond Connectivity

This compound (C₁₀H₁₀O₂) possesses a deceptively simple molecular formula.[1] The core challenge lies in its stereochemistry. The substituted cyclopropane ring gives rise to both cis/trans diastereomers and, in the case of the trans isomer, a pair of enantiomers. Distinguishing between these stereoisomers is critical, as they can exhibit different biological activities.[3][4]

Caption: Stereoisomers of this compound.

A Comparative Analysis of Key Analytical Techniques

The confirmation of this compound's structure is not a one-size-fits-all process. The choice of analytical technique depends on the specific question being asked: Are you confirming the basic connectivity? Differentiating diastereomers? Or resolving enantiomers? Below, we compare the most powerful techniques, highlighting their strengths and limitations.

Technique Primary Application Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity Confirmation- Diastereomer Differentiation- Provides detailed information about the chemical environment of each proton and carbon.- Coupling constants can definitively establish the relative stereochemistry (cis/trans).[5]- Cannot distinguish between enantiomers without chiral resolving agents.[6]- Can be complex to interpret for mixtures.
Mass Spectrometry (MS) - Molecular Weight Confirmation- Fragmentation Pattern Analysis- High sensitivity and accuracy in determining molecular weight.[7]- Fragmentation patterns can provide clues about the molecule's structure.[8]- Generally cannot distinguish between stereoisomers.[4]
X-ray Crystallography - Absolute Stereochemistry Determination- Provides the unambiguous, three-dimensional structure of a molecule.[6][9]- The "gold standard" for determining absolute configuration.- Requires a suitable single crystal, which can be difficult to obtain.[9]- Not suitable for analyzing mixtures.
Chiral High-Performance Liquid Chromatography (HPLC) - Enantiomer Separation and Quantification- A robust and widely used method for separating enantiomers.[6][]- Can be used for both analytical and preparative scale separations.[11]- Requires a chiral stationary phase, and method development can be time-consuming.[12]
Chiral Gas Chromatography (GC) - Enantiomer Separation of Volatile Derivatives- High resolution for volatile compounds.[13]- The carboxylic acid needs to be derivatized to a more volatile ester.

Deep Dive: Experimental Protocols and Causality

To illustrate the practical application of these techniques, we provide a detailed protocol for the confirmation of the trans configuration of this compound using ¹H NMR spectroscopy.

Experimental Protocol: ¹H NMR for Diastereomer Differentiation

Objective: To confirm the trans relative stereochemistry of a synthesized batch of this compound.

Rationale: The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic for their relative orientation. In general, the trans coupling constant is smaller than the cis coupling constant.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier transform the raw data and phase the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (splitting pattern) and coupling constants of the cyclopropyl protons. The protons on the cyclopropane ring will appear as a complex multiplet. Decoupling experiments may be necessary for unambiguous assignment.

Expected Results and Interpretation:

For trans-2-Phenylcyclopropanecarboxylic acid, the coupling constant between the two protons on the carbons bearing the phenyl and carboxyl groups (H-1 and H-2) will be in the range of 4-6 Hz. For the cis-isomer, this coupling constant would be larger, typically in the range of 8-10 Hz.

Caption: Experimental workflow for ¹H NMR analysis.

The Definitive Answer: A Multi-faceted Approach

While ¹H NMR is excellent for determining relative stereochemistry, it cannot distinguish between the (1R,2S) and (1S,2R) enantiomers of the trans isomer. For absolute stereochemical confirmation, a multi-technique approach is essential.

Caption: Logical workflow for complete structural elucidation.

Initially, Mass Spectrometry confirms the molecular weight, and ¹H NMR establishes the connectivity and differentiates between cis and trans diastereomers. Subsequently, Chiral HPLC can be employed to separate the enantiomers of the trans isomer. Finally, for an unequivocal determination of the absolute configuration of each enantiomer, X-ray crystallography of a suitable crystalline derivative is the ultimate arbiter.

Conclusion

Confirming the structure of this compound is a clear demonstration of the power and necessity of a well-chosen analytical strategy. No single technique provides the complete picture. By understanding the strengths and limitations of each method and applying them in a logical sequence, researchers can confidently and accurately elucidate the structure of this and other complex molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]
  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
  • Walsh Medical Media. Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. [Link]
  • Books Gateway. (2007, December 14).
  • PubMed. (2018, May). Analysis of stereoisomers of chiral drug by mass spectrometry. [Link]
  • ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. [Link]
  • PubMed Central. x Ray crystallography. [Link]
  • Phenomenex.
  • Biblioteka Nauki. THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. [Link]
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Senior Scientist's Guide to the Determination of Enantiomeric Excess of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Purity

2-Phenylcyclopropanecarboxylic acid is a chiral molecule of significant interest in medicinal chemistry and materials science. As with many biologically active compounds, its enantiomers can exhibit markedly different pharmacological or physiological effects. The precise quantification of the enantiomeric composition, or enantiomeric excess (ee), is therefore not merely an analytical task but a critical requirement for ensuring the safety, efficacy, and quality of a final product. This guide provides an in-depth comparison of the primary analytical techniques used for this determination, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most robust and widely adopted method for the routine determination of enantiomeric excess in pharmaceutical development and quality control.[1] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), eliminating the need for sample derivatization.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The mechanism of separation on a CSP is a complex interplay of intermolecular interactions between the analyte and the chiral selector immobilized on the stationary phase. For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally effective.[2] Chiral recognition occurs within the helical polymer grooves of the polysaccharide, driven by a combination of:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte can act as both a hydrogen bond donor and acceptor, interacting with the carbamate groups on the CSP.

  • π-π Interactions: The phenyl group of the analyte can engage in π-stacking with the phenyl groups of the dimethylphenylcarbamate selectors on the CSP.

  • Steric Interactions (Inclusion): The overall three-dimensional shape of the enantiomer determines how well it "fits" into the chiral grooves of the CSP.

The sum of these transient diastereomeric interactions results in one enantiomer being retained on the column longer than the other, enabling their separation and quantification.

Experimental Protocol: Direct Enantioseparation by HPLC

This protocol is based on established methods for trans-2-Phenylcyclopropanecarboxylic acid.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column Selection: CHIRALPAK® IB (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (250 x 4.6 mm).

    • Expert Rationale: Immobilized polysaccharide phases like the CHIRALPAK IB offer broad applicability and are compatible with a wider range of solvents compared to coated phases, providing greater flexibility during method development.

  • Mobile Phase Preparation: n-hexane / chloroform / trifluoroacetic acid (TFA) = 50 / 50 / 0.1 (v/v/v).

    • Expert Rationale: This is a normal phase method. n-Hexane is the weak, non-polar solvent. Chloroform acts as a stronger solvent to modulate retention time. TFA is a crucial acidic modifier; it protonates the carboxylic acid, preventing peak tailing and improving peak shape by minimizing unwanted interactions with the silica support.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 242 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] x 100

Data Presentation: HPLC Performance
ParameterValueSource
Column CHIRALPAK® IB (250 x 4.6mm, 5µm)[3]
Mobile Phase n-hexane/chloroform/TFA (50/50/0.1)[3]
Retention Time (Enantiomer 1) 9.43 min[3]
Retention Time (Enantiomer 2) 14.26 min[3]
Separation Factor (α) 1.75[3]
Resolution (Rs) 11.1[3]

This data demonstrates a highly efficient, baseline-resolved separation, ideal for accurate and precise ee determination.

Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis P1 Dissolve Sample in Mobile Phase Injector Inject Sample P1->Injector P2 Prepare Mobile Phase (Hexane/CHCl3/TFA) Column CHIRALPAK® IB Column Injector->Column Elution Detector UV Detector (242 nm) Column->Detector Separation Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Pillar 2: Indirect Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, the strategy is to convert the pair of enantiomers into a pair of diastereomers, which do have distinct NMR spectra.[4] This is achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).[5][6]

The Principle of Diastereomer Formation

For a carboxylic acid like this compound, a common and effective CDA is an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine.[6] The acid-amine reaction, facilitated by a coupling agent, forms a pair of diastereomeric amides:

  • (R)-acid + (R)-amine → (R,R)-amide

  • (S)-acid + (R)-amine → (S,R)-amide

These (R,R) and (S,R) amides are diastereomers. The differing spatial arrangements of their stereocenters result in subtle differences in the chemical environments of their respective nuclei. Consequently, at least some corresponding protons in the two diastereomers will exhibit different chemical shifts (Δδ), allowing for separate integration and quantification.

Experimental Protocol: NMR with Chiral Derivatization
  • Derivatization:

    • In an NMR tube, dissolve ~5-10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of a peptide coupling agent (e.g., DCC or EDC).

    • Add 1.0 equivalent of enantiomerically pure (R)-(+)-α-methylbenzylamine.

    • Cap the tube and vortex gently. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

    • Expert Rationale: The reaction must go to 100% completion. If it does not, kinetic resolution can occur (one enantiomer reacting faster than the other), leading to an inaccurate measurement of the original enantiomeric ratio. Using a slight excess of the coupling agent helps drive the reaction to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. A 400 MHz or higher field instrument is recommended to achieve better signal dispersion.

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed amide bond or the existing stereocenters are the best candidates (e.g., the methine proton of the α-methylbenzylamine moiety or the cyclopropane protons).

    • Carefully integrate the area of each signal (I_dia1 and I_dia2).

    • The enantiomeric excess is calculated from these integrals: % ee = [ (I_dia1 - I_dia2) / (I_dia1 + I_dia2) ] x 100

Data Presentation: Expected NMR Results
ParameterExpected Outcome
Technique ¹H NMR Spectroscopy with CDA
Chiral Derivatizing Agent (R)-(+)-α-methylbenzylamine
Key Diagnostic Signals Methine (CH) or methyl (CH₃) protons of the amine moiety
Chemical Shift Difference (Δδ) Typically 0.01 - 0.1 ppm
Quantification Ratio of integrated peak areas
Workflow Visualization: NMR/CDA Analysis

NMR_Workflow cluster_prep Derivatization in NMR Tube cluster_nmr NMR Acquisition cluster_analysis Data Analysis P1 Dissolve Acid in CDCl3 P2 Add Coupling Agent & Chiral Amine P1->P2 P3 React to Completion P2->P3 Acquire Acquire ¹H NMR Spectrum P3->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CDA.

Pillar 3: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, but its application to carboxylic acids requires a chemical modification step to enhance volatility.

The Principle of GC Separation

The core principle is similar to HPLC: separation on a chiral stationary phase. For GC, these are typically cyclodextrin derivatives coated onto the inner wall of a capillary column.[7] However, this compound has a low vapor pressure and a polar carboxylic acid group, making it unsuitable for direct GC analysis. It must first be converted into a more volatile, less polar derivative, most commonly a methyl ester. This is easily achieved by reacting the acid with a methylating agent like diazomethane or trimethylsilyldiazomethane. The resulting enantiomeric methyl esters are then separated on the chiral GC column.

Experimental Protocol: GC with Derivatization
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the carboxylic acid sample in 2 mL of a suitable solvent (e.g., diethyl ether/methanol).

    • Add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess.

    • Safety Warning: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a fume hood with appropriate safety precautions. A safer alternative is using (trimethylsilyl)diazomethane.

    • Quench any excess reagent with a drop of acetic acid. The sample is now ready for injection.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column Selection: A cyclodextrin-based capillary column, such as a BETA DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 120 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C. (This is a starting point and must be optimized).

  • Data Analysis: Calculate % ee from the integrated peak areas of the two separated ester enantiomers, as in the HPLC method.

Data Presentation: Expected GC Parameters
ParameterExpected Value/Condition
Technique Gas Chromatography (GC-FID)
Derivatization Required (e.g., Methyl Ester)
Chiral Stationary Phase Derivatized β-Cyclodextrin
Expected Resolution (Rs) > 1.5 (with optimization)
Typical Analysis Time 20 - 40 minutes
Workflow Visualization: Chiral GC Analysis

GC_Workflow cluster_prep Derivatization cluster_gc GC System cluster_analysis Data Analysis P1 Dissolve Acid in Solvent P2 Add Methylating Agent (e.g., TMS-CHN2) P1->P2 P3 Form Methyl Ester P2->P3 Injector Inject Sample P3->Injector Column Chiral Cyclodextrin Column Injector->Column Elution Detector FID Detector Column->Detector Separation Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

Pillar 4: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that uses an electric field to separate ions based on their charge-to-size ratio. It is particularly well-suited for chiral separations of charged molecules like carboxylic acids.[8][9]

The Principle of Chiral CE

In its simplest form, CE separates enantiomers by adding a chiral selector to the background electrolyte (BGE).[8][10] Cyclodextrins are the most common chiral selectors. The inner cavity of the cyclodextrin is hydrophobic, while the outer surface is hydrophilic. The enantiomers of this compound (which will be deprotonated to the anionic carboxylate in a typical BGE) will form transient, non-covalent inclusion complexes with the cyclodextrin. Due to stereochemical differences, the binding constants for the two enantiomer-selector complexes will differ. This difference in interaction strength leads to different apparent mobilities for the two enantiomers in the electric field, resulting in their separation.[9]

Experimental Protocol: Chiral CE
  • Instrumentation: A standard Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, ~50 cm total length).

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution, for example, 50 mM sodium phosphate at pH 7.0. Dissolve the chiral selector, such as 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the buffer.

    • Expert Rationale: The pH of the BGE is critical. It must be high enough to ensure the carboxylic acid is fully deprotonated and negatively charged. The type and concentration of the cyclodextrin are the primary variables for optimizing the separation.

  • CE Conditions:

    • Voltage: 20-30 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm (peptide bond region) or ~254-260 nm (phenyl group).

  • Sample Preparation: Dissolve the sample in water or the BGE at a low concentration (~0.1 mg/mL).

  • Data Analysis: Calculate % ee from the corrected peak areas of the two enantiomers. Peak areas are often corrected by dividing by the migration time to account for variations in velocity.

Data Presentation: Expected CE Parameters
ParameterExpected Value/Condition
Technique Capillary Electrophoresis (CE)
Chiral Selector Cyclodextrin (e.g., HP-β-CD) in BGE
Key Optimization Factors Selector type/concentration, Buffer pH, Voltage
Advantages High efficiency, low sample/reagent use
Typical Analysis Time 5 - 20 minutes
Workflow Visualization: Chiral CE Analysis

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_analysis Data Analysis P1 Dissolve Sample in Water/BGE Injector Inject Sample P1->Injector P2 Prepare BGE with Chiral Selector Capillary Fill Capillary with BGE P2->Capillary Capillary->Injector Separation Apply High Voltage Injector->Separation Detector UV Detector Separation->Detector Electropherogram Generate Electropherogram Detector->Electropherogram Integration Integrate Corrected Peak Areas Electropherogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by Chiral CE.

Comparative Summary and Recommendations

MethodPrincipleProsConsBest For...
Chiral HPLC Direct separation on a chiral stationary phase.Robust, reproducible, direct analysis, easily scalable for purification.Higher solvent consumption, columns can be expensive.Routine quality control, method validation, and preparative separation.
NMR with CDA Conversion to diastereomers, quantification by signal integration.No chromatographic separation needed, provides structural information, absolute method.Requires pure sample, derivatization must be complete, lower sensitivity.Structural confirmation, analysis of novel compounds, when a chromatographic method is unavailable.
Chiral GC Separation of volatile derivatives on a chiral stationary phase.Very high sensitivity (FID), high resolution.Requires derivatization, analyte must be thermally stable.Trace-level analysis, when high sensitivity is paramount.
Chiral CE Separation in solution via a chiral selector in the background electrolyte.Extremely high efficiency, very low sample/reagent use, rapid method development.Lower concentration sensitivity than HPLC/GC, reproducibility can be more challenging.High-throughput screening, analysis of precious samples, complementary technique to HPLC.

Final Recommendation:

  • For routine, validated analysis and quality control , Chiral HPLC is the gold standard due to its robustness, direct nature, and reliability.

  • For initial characterization of a newly synthesized sample or for troubleshooting , NMR with a CDA is an excellent choice as it provides orthogonal confirmation without the need for developing a separation method.

  • For applications requiring ultra-high sensitivity , Chiral GC is the method of choice, provided the derivatization step is acceptable.

  • For high-throughput screening or when sample volume is severely limited , Chiral CE offers a powerful, fast, and economical alternative.

References

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Yashima, E., Mizutani, T., & Akashi, M. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4874–4880. [Link]
  • Cisnetti, F., & Pizzo, E. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5039. [Link]
  • Parker, D. (2000). NMR determination of enantiomeric excess. Chemical Society Reviews, 29(4), 271-282. [Link]
  • Wikipedia. (n.d.).
  • Kralj, E., & Anslyn, E. V. (2009). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Society Reviews, 38(5), 1337-1350. [Link]
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. [Link]
  • Voskoboynikov, A. Z., & Ustyuzhanin, P. A. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(44), 16450–16453. [Link]
  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • Sänger-van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guide. [Link]
  • Chiral Technology Korea. (2017). [Application]trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
  • Klein, J. E. M. N., & Nicastri, M. C. (2021). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Organic Letters, 23(15), 5941–5945. [Link]
  • Wang, C., Xie, S., & Zhou, L. (2016). The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. Journal of the Iranian Chemical Society, 13, 1331-1339. [Link]
  • Phenomenex. (n.d.).
  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook. Humana Press. [Link]
  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Şarkaya, K., & Yılmaz, H. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe University Journal of the Faculty of Pharmacy, 41(1), 72-98. [Link]
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
  • Şarkaya, K., & Yılmaz, H. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
  • Căuș, M. G., & Dodi, G. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7385. [Link]
  • El-Hady, D. A., & El-Maali, N. A. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2841. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Analysis of 2-Phenylcyclopropanecarboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and fine chemical synthesis, the structural nuances of a molecule dictate its function. For chiral molecules such as 2-Phenylcyclopropanecarboxylic acid (2-PCCA), a key intermediate and potential therapeutic agent, the spatial arrangement of its atoms can mean the difference between a life-saving drug and an inert or even harmful compound. Consequently, the robust analytical separation and quantification of its stereoisomers are of paramount importance.

This guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for both chiral and achiral analysis of 2-PCCA. As a senior application scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, providing you with the technical insights necessary to develop and validate reliable analytical methods.

The Imperative of Stereoisomeric Analysis

The two enantiomers of 2-PCCA, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different pharmacological and toxicological profiles. This is due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors. Therefore, the ability to separate and quantify each enantiomer is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product.

Comparative HPLC Methodologies for 2-PCCA Analysis

The analytical approach to 2-PCCA is bifurcated into two distinct objectives: the determination of overall purity (achiral analysis) and the quantification of individual enantiomers (chiral analysis).

Achiral Analysis: The Foundation of Purity Assessment

For a general assessment of purity and to quantify the total amount of 2-PCCA, a reversed-phase HPLC method is the workhorse of the analytical laboratory. This technique separates compounds based on their relative hydrophobicity.

Table 1: A Representative Achiral Reversed-Phase HPLC Method for 2-PCCA

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention for the moderately non-polar 2-PCCA, separating it from more polar impurities.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v)Acetonitrile is a common organic modifier that provides good elution strength. The addition of formic acid suppresses the ionization of the carboxylic acid moiety, leading to improved peak shape and reproducible retention.[1][2]
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with separation efficiency.
Detection UV at 210-220 nmThe phenyl group of 2-PCCA exhibits strong UV absorbance in this range, enabling sensitive detection.[3]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can enhance peak symmetry.

It is crucial to recognize that this achiral method will not differentiate between the enantiomers of 2-PCCA; they will co-elute as a single peak.

Chiral Analysis: Deciphering the Enantiomeric Composition

The separation of enantiomers necessitates the introduction of a chiral selector into the chromatographic system. The most prevalent and efficient approach is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are particularly effective for a wide array of chiral compounds, including carboxylic acids.[4][5][6]

Table 2: Comparative Performance of Polysaccharide-Based CSPs for 2-PCCA Enantioseparation

Chiral Stationary PhaseTypical Mobile PhaseExpected Separation Factor (α)Expected Resolution (Rs)Key Advantages & Considerations
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v)> 1.2> 1.5Offers broad enantioselectivity. The acidic additive is critical for protonating the carboxylic acid, thereby improving peak shape and promoting effective chiral recognition.[4][6]
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane:Ethanol with 0.1% TFA (e.g., 85:15 v/v)> 1.3> 2.0Often provides complementary or superior selectivity compared to cellulose-based phases. Optimization of the alcohol modifier is key to achieving optimal separation.[4][7]

Experimental Workflow for Chiral Method Development

The development of a robust chiral separation is a systematic process of optimization. The following workflow illustrates the logical progression of this endeavor.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Refinement cluster_3 Phase 4: Validation Start Racemic 2-PCCA Standard Screen_CSPs Screen CSPs (Cellulose & Amylose based) Start->Screen_CSPs Optimize_Solvent_Ratio Optimize Hexane/Alcohol Ratio Screen_CSPs->Optimize_Solvent_Ratio Optimize_Additive Optimize Acidic Additive (e.g., TFA concentration) Optimize_Solvent_Ratio->Optimize_Additive Optimize_Flow_Temp Optimize Flow Rate & Temperature Optimize_Additive->Optimize_Flow_Temp Analyze_Performance Analyze Resolution (Rs) & Separation Factor (α) Optimize_Flow_Temp->Analyze_Performance Validation Method Validation (ICH Guidelines) Analyze_Performance->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A systematic workflow for the development of a chiral HPLC method for 2-PCCA.

The "Why" Behind the "How": Justifying Experimental Choices

  • Choice of CSP: Screening both cellulose and amylose-based CSPs is a prudent initial step, as their distinct chiral recognition mechanisms increase the likelihood of achieving a successful separation.[6]

  • Mobile Phase Composition: The ratio of the non-polar alkane to the polar alcohol modifier is a powerful tool for adjusting retention and selectivity. A higher alcohol concentration generally reduces retention times.

  • The Essential Role of the Acidic Additive: For carboxylic acids like 2-PCCA, the addition of a strong acid such as TFA to the mobile phase is non-negotiable. It ensures that the analyte remains in its protonated, non-ionized form, which is crucial for consistent interaction with the CSP and for obtaining sharp, symmetrical peaks.

Ensuring Trustworthiness: The Principle of a Self-Validating System

A scientifically sound analytical method must be inherently self-validating. This is achieved through the implementation of rigorous system suitability tests and controls.

  • System Suitability: Prior to sample analysis, inject a standard solution multiple times to verify system performance. Key metrics include retention time reproducibility, peak area precision, theoretical plates, and tailing factor.

  • Racemic Standard as a Benchmark: The analysis of a racemic standard is essential to confirm the enantioselectivity of the method and to correctly identify the elution order of the enantiomers.

  • Method Validation: A fully developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include assessments of specificity, linearity, accuracy, precision, and robustness.

Concluding Remarks: A Strategic Framework for Success

The successful HPLC analysis of this compound is a testament to a systematic and informed analytical strategy. While a standard reversed-phase method is sufficient for achiral purity assessments, the nuanced challenge of enantioseparation is effectively met with polysaccharide-based chiral stationary phases. By comprehending the fundamental principles of the separation and adhering to a logical, iterative method development process, researchers can establish robust and reliable analytical methods. This guide provides a framework to empower you to not just follow a protocol, but to understand and master the analytical science that underpins it.

References

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. This article discusses the separation of related carboxylic acid enantiomers on polysaccharide-based chiral stationary phases like Chiralcel OD-H and Chiralpak AD.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. This paper describes the synthesis and analysis of 2-phenylcyclopropane-1-carboxylic acid derivatives, mentioning analytical techniques like GC and NMR. Available from: Bioactive Compounds in Health and Disease.
  • HPLC Resolution of Hydroxyl Carboxylic Acid Enantiomers Using 2-Quinoxaloyl Chloride as a New Precolumn Derivatizing Agent. This reference, while focused on derivatization, provides context on the HPLC analysis of chiral carboxylic acids.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. This article details the synthesis of 2-PCCA, a key starting point for any analytical work.
  • trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. This product information page from a chemical supplier provides basic physical properties of 2-PCCA.
  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. This application note describes an HPLC method for the related cyclopropanecarboxylic acid, highlighting UV detection at 210 nm.
  • 2-Phenyl-cyclopropanecarboxylic acid. This product page provides basic chemical information for 2-PCCA.
  • HPLC Separation of Carboxylic Acids. This resource discusses the separation of various carboxylic acids using mixed-mode chromatography, noting the use of formic acid in the mobile phase.
  • trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413. This database entry provides comprehensive information about 2-PCCA.
  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. This application note details a reversed-phase HPLC method for a related compound, mentioning mobile phase components.
  • Chiral HPLC Separations. This guidebook from a chromatography supplier offers a general overview of chiral separation principles and method development.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Although focused on synthesis, this article mentions the determination of enantiomeric ratios by chiral HPLC. Available from: Journal of the American Chemical Society.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. This presentation discusses the importance and methods of chiral separations in the pharmaceutical industry.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. This document discusses challenges and solutions for analyzing polar compounds, including carboxylic acids, with reversed-phase HPLC.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). This review highlights the popularity and utility of polysaccharide-based CSPs for chiral separations of pharmaceuticals.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. This paper compares different chromatographic techniques for separating carboxylic acids.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? This forum discussion provides practical insights into the separation of chiral carboxylic acids, recommending polysaccharide and macrocyclic glycopeptide phases.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. This review covers various CSPs, including amylose-based columns for enantioseparation.
  • Strategies for Chiral HPLC Method Development. This document outlines systematic approaches for developing chiral HPLC methods.

Sources

A Comparative Guide to the Stereochemical Identification of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise stereochemical characterization of chiral molecules is not merely an analytical task; it is a foundational requirement for ensuring safety, efficacy, and reproducibility. 2-Phenylcyclopropanecarboxylic acid, a key building block in the synthesis of various pharmacologically active compounds, presents a compelling case study in stereochemical analysis due to its multiple stereoisomers. This guide provides an in-depth comparison of the primary analytical techniques used to identify and differentiate these isomers, grounded in experimental data and practical insights.

Understanding the Stereoisomers of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which can be categorized into two pairs of enantiomers: cis and trans. The relative orientation of the phenyl and carboxylic acid groups determines the diastereomeric relationship (cis or trans), while the absolute configuration at each chiral center defines the enantiomer (R or S).

G trans_RR (1R,2R) trans_SS (1S,2S) trans_RR->trans_SS cis_RS (1R,2S) trans_RR->cis_RS Diastereomers cis_SR (1S,2R) trans_RR->cis_SR Diastereomers trans_SS->cis_RS trans_SS->cis_SR Diastereomers cis_RS->cis_SR Enantiomers Title Stereoisomers of this compound

Caption: Logical relationships between the four stereoisomers.

Comparative Analysis of Key Identification Techniques

The selection of an analytical method depends on the specific goal: routine purity checks, separation of enantiomers, or absolute configuration determination. Below is a comparison of the most effective techniques.

Technique Primary Application Resolving Power Sample Requirement Determines Absolute Config.? Throughput
Chiral HPLC Quantitative analysis of enantiomeric excess (ee) and separation of all four isomers.ExcellentLow (µg-mg)No (relative retention)High
NMR Spectroscopy Distinguishing cis/trans diastereomers. Determining ee and configuration with chiral auxiliaries.Good to ExcellentModerate (mg)Yes (with auxiliaries)Medium
Polarimetry Measuring bulk enantiomeric purity of a resolved sample.Low (bulk property)High (mg-g)No (sign of rotation)High
X-ray Crystallography Unambiguous determination of absolute stereochemistry and solid-state conformation.AbsoluteHigh (requires single crystal)YesLow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the quantitative analysis of stereoisomers. By employing a chiral stationary phase (CSP), enantiomers that are indistinguishable in an achiral environment can be separated.

Principle of Operation: The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing interaction energies. This difference in stability leads to different retention times on the column, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including carboxylic acids.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on established methods for separating the enantiomers of trans-2-Phenylcyclopropanecarboxylic acid.

Objective: To resolve and quantify the enantiomers of trans-2-Phenylcyclopropanecarboxylic acid.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column: CHIRALPAK® IA or IB (Immobilized polysaccharide-based CSP)

  • Mobile Phase Solvents: HPLC-grade hexane, ethanol, trifluoroacetic acid (TFA)

  • Sample: Racemic trans-2-Phenylcyclopropanecarboxylic acid dissolved in mobile phase.

Methodology:

  • Mobile Phase Preparation:

    • For CHIRALPAK® IA: Prepare a mixture of hexane/ethanol/TFA in the ratio of 85:15:0.1 (v/v/v).

    • For CHIRALPAK® IB: Prepare a mixture of n-hexane/chloroform/TFA in the ratio of 50:50:0.1 (v/v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 5-10 µL of the prepared sample. Monitor the elution profile at a wavelength of 254 nm.

  • Data Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee) from the peak areas.

Comparative Data: Chiral HPLC Performance[1]
Parameter CHIRALPAK® IA CHIRALPAK® IB
Mobile Phase hexane/ethanol/TFA (85/15/0.1)n-hexane/chloroform/TFA (50/50/0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 242 nm
Retention Time (Enantiomer 1) 5.08 min9.43 min
Retention Time (Enantiomer 2) 5.56 min14.26 min
Selectivity (α) 1.231.75
Resolution (Rs) 2.3811.10

Causality and Insights: The superior resolution on the CHIRALPAK® IB column highlights the critical role of the CSP and mobile phase in method development. The chloroform in the mobile phase alters the polarity and hydrogen bonding interactions, enhancing the chiral recognition for this specific analyte. The addition of TFA is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and reproducibility.

G A Prepare Mobile Phase (e.g., Hex/EtOH/TFA) B Equilibrate Chiral Column (e.g., CHIRALPAK IA) A->B C Prepare & Filter Sample B->C D Inject Sample into HPLC C->D E UV Detection (254 nm) D->E F Acquire Chromatogram E->F G Integrate Peaks & Calculate % ee F->G G A Synthesize & Purify Enantiopure Compound B Grow High-Quality Single Crystal A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Phase Problem & Build Model C->D E Refine Structure D->E F Determine Absolute Configuration E->F

A Comparative Guide to the Synthesis of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic routes to 2-phenylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, notably as a key intermediate for the synthesis of the antidepressant tranylcypromine. We will dissect two major synthetic strategies: the metal-catalyzed cyclopropanation of styrene and the Simmons-Smith reaction of cinnamic acid derivatives. This analysis moves beyond mere procedural descriptions to explore the mechanistic rationale behind experimental choices, offering researchers the insights needed to select and optimize the synthesis for their specific objectives, whether prioritizing yield, stereochemical purity, or scalability.

Introduction: The Synthetic Challenge

The core challenge in synthesizing this compound lies in controlling the stereochemistry of the cyclopropane ring. The product can exist as two geometric isomers (cis and trans) and, for each, a pair of enantiomers. The trans isomer is often the desired product for pharmaceutical applications. The choice of synthetic route profoundly impacts the achievable diastereomeric and enantiomeric purity.

Route 1: Metal-Catalyzed Cyclopropanation of Styrene with Diazoacetates

This is the classical and most widely explored approach, involving the reaction of styrene with a diazoacetate, typically ethyl diazoacetate (EDA), in the presence of a transition metal catalyst. The reaction proceeds via a metal-carbene intermediate. The resulting ethyl 2-phenylcyclopropanecarboxylate is then hydrolyzed to the target carboxylic acid.

Mechanistic Rationale

The generally accepted mechanism involves the reaction of the metal catalyst with the diazo compound to form a highly reactive metal-carbene species after the expulsion of nitrogen gas.[1][2] This electrophilic carbene then adds across the double bond of styrene in a concerted, though often asynchronous, process to form the cyclopropane ring.[3][4] The choice of metal and its ligand sphere is critical as it dictates the stereochemical outcome—the cis/trans ratio and the enantioselectivity—by influencing the trajectory of the olefin's approach to the metal-carbene.[3]

Metal_Carbene_Cyclopropanation cluster_0 Catalytic Cycle cluster_1 Final Step Catalyst [M] Catalyst (e.g., Cu(I), Rh(II), Ru(II)) Carbene Metal-Carbene Intermediate {[M]=CHCO2Et} Catalyst->Carbene + EDA EDA Ethyl Diazoacetate (N2CHCO2Et) Product_Ester Ethyl 2-Phenylcyclopropanecarboxylate (cis/trans mixture) Carbene->Product_Ester + Styrene N2 N2 Gas Carbene->N2 - N2 Styrene Styrene Product_Ester->Catalyst Product Release Hydrolysis_Start Ester Product Product_Ester->Hydrolysis_Start Hydrolysis_End This compound Hydrolysis_Start->Hydrolysis_End Hydrolysis (e.g., KOH, H3O+) Simmons_Smith_Mechanism cluster_0 Reagent Formation cluster_1 Cyclopropanation cluster_2 Final Step Reagents CH₂I₂ + Zn(Cu) Carbenoid ICH₂ZnI (Simmons-Smith Reagent) Reagents->Carbenoid TS Butterfly Transition State Carbenoid->TS Cinnamate trans-Cinnamic Ester Cinnamate->TS Product_Ester trans-Ester Product TS->Product_Ester Concerted [2+1] Addition Hydrolysis_Start trans-Ester Product Product_Ester->Hydrolysis_Start Hydrolysis_End trans-2-Phenylcyclopropanecarboxylic Acid Hydrolysis_Start->Hydrolysis_End Hydrolysis

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Phenylcyclopropanecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylcyclopropanecarboxylic acid (2-PCCA) is a vital building block in modern organic synthesis. Its rigid cyclopropane scaffold is a key structural motif in various pharmacologically active molecules, most notably as a precursor to the monoamine oxidase inhibitor, tranylcypromine.[1] Given its role in the development of therapeutic agents, the chemical purity of 2-PCCA is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications.

The common synthesis of 2-PCCA, often involving the reaction of styrene with ethyl diazoacetate followed by hydrolysis, typically yields a mixture of cis and trans diastereomers.[1][2] While the trans-isomer is frequently the desired product, the presence of the cis-isomer and other process-related impurities can significantly impact reaction outcomes and the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the principal analytical methodologies for validating the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust, self-validating system for purity assessment.

Pillars of Analytical Validation

Before comparing techniques, it is crucial to ground our approach in established regulatory principles. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[3] Key validation characteristics such as Specificity , Accuracy , Precision , and Quantitation Limit are the metrics by which we will objectively evaluate each method.[3][4]

Comparative Analysis of Purity Validation Methodologies

The selection of an analytical technique is a strategic decision dictated by the specific question at hand. Is the goal a routine quality control check, the identification of an unknown impurity, or the precise quantification of isomeric content? Here, we compare four key techniques, each offering a unique lens through which to view the purity of 2-PCCA.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase configuration, is the workhorse of the pharmaceutical industry for purity and assay testing.[5] Its ability to separate complex mixtures makes it an indispensable tool for quantifying 2-PCCA and its impurities.

Principle of the Technique Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For an acidic compound like 2-PCCA, suppressing its ionization with an acidic mobile phase modifier (e.g., phosphoric or formic acid) is critical for achieving sharp, symmetrical peaks and reproducible retention times.[6]

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

  • Chromatographic Conditions:

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (where the phenyl group exhibits strong absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-PCCA and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Causality and Field Insights:

  • Why Reverse-Phase C18? The C18 phase provides excellent hydrophobic retention for the phenyl group of 2-PCCA, while the cyclopropane carboxylic acid moiety provides sufficient polarity for elution with a standard water/acetonitrile gradient.

  • Why an Acidic Modifier? At neutral pH, the carboxylic acid would be deprotonated, leading to poor retention and peak tailing. The acid ensures the analyte is in its neutral, more retained form, adhering to the principles of reverse-phase chromatography.[7]

  • Trustworthiness: This method's trustworthiness is established through a system suitability test (SST) performed before sample analysis, as mandated by pharmacopeias like the USP.[8][9] Parameters such as peak asymmetry (tailing factor), theoretical plates, and reproducibility of replicate injections are monitored to ensure the system is performing correctly.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[5] For a polar, relatively non-volatile compound like 2-PCCA, chemical derivatization is a necessary prerequisite to unlock the capabilities of GC analysis.

Principle of the Technique GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase within a long, thin capillary column. To make 2-PCCA suitable for GC, its polar carboxylic acid group must be converted into a less polar, more volatile ester or silyl ester.[10] The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" that allows for definitive identification of impurities.

Experimental Protocol: GC-MS for Impurity Identification

  • Derivatization:

    • Accurately weigh ~1 mg of the 2-PCCA sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dimethylformamide).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak to a spectral library (e.g., NIST) and known standards to identify impurities. The fragmentation pattern of the TMS-derivatized 2-PCCA will serve as a reference.

Causality and Field Insights:

  • Why Derivatization? Direct injection of the carboxylic acid would result in poor peak shape and potential thermal decomposition in the hot GC inlet. The TMS group masks the active proton of the acid, drastically increasing volatility and thermal stability.[11]

  • Why GC-MS over GC-FID? While a Flame Ionization Detector (FID) can provide quantitative data, the Mass Spectrometer is unparalleled for impurity identification. It provides structural information, which is critical when an unknown peak is observed in the HPLC chromatogram and its identity must be determined.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation and can provide both qualitative and quantitative purity information without the need for reference standards for every impurity.

Principle of the Technique NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecule's structure.[13] The integral of a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for highly accurate quantification (qNMR) of the main component against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 2-PCCA into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube. The standard must have signals that do not overlap with the analyte.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires a long relaxation delay (e.g., 5 times the longest T₁ relaxation time, often >30 seconds) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal for 2-PCCA (e.g., aromatic protons) and a well-resolved signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

  • Impurity Profile: Examine the entire spectrum for minor signals that do not correspond to 2-PCCA, the standard, or the solvent. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns. A 2D NMR experiment like an HSQC can further aid in structural confirmation.[14][15]

Causality and Field Insights:

  • Why qNMR? Unlike chromatography, where response factors can vary between compounds, NMR is a primary ratio method. The signal response is directly proportional to the number of nuclei, making it inherently quantitative without needing a specific reference standard for every impurity. This is invaluable for assessing "mass balance" and identifying non-chromophoric impurities that might be invisible to a UV detector in HPLC.

  • Trustworthiness: The protocol is self-validating through the use of a certified internal standard. The accuracy of the measurement is directly traceable to the purity of this standard. The high resolution of modern NMR instruments provides unambiguous structural confirmation, making it a definitive technique for identity and purity.

Melting Point Analysis

This classical technique provides a rapid, albeit less specific, indication of purity.

Principle of the Technique Pure crystalline solids typically have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, which requires less energy to break, resulting in a depression of the melting point and a broadening of the temperature range over which the substance melts.[16][17]

Experimental Protocol: Capillary Melting Point Determination

  • Instrumentation: A capillary melting point apparatus.

  • Sample Preparation: Place a small amount of finely powdered, dry 2-PCCA into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point (literature value for trans-2-PCCA is ~86-88 °C).[18][19]

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

  • Data Analysis: A pure sample should exhibit a narrow melting range (e.g., < 2 °C).[20] A broad range (> 5 °C) and a depression compared to the literature value are indicative of impurities.[16][21]

Causality and Field Insights:

  • Why is it useful? It is an extremely fast and low-cost preliminary check. If a batch of 2-PCCA, expected to be pure, shows a wide and depressed melting range, it immediately signals a problem, warranting further investigation by more sophisticated techniques like HPLC or NMR.

  • Limitations: Melting point analysis is non-specific and not quantitative. It cannot distinguish between different impurities or identify them. A eutectic mixture of impurities can sometimes result in a sharp, albeit depressed, melting point, which can be misleading.[16]

Quantitative Data Summary and Method Comparison

The choice of method involves a trade-off between various performance parameters. The table below provides a comparative summary to guide this decision-making process.

ParameterHPLC-UVGC-MS (with Derivatization)¹H NMR (qNMR)Melting Point Analysis
Primary Use Quantitative Purity & Impurity ProfilingImpurity Identification & Volatile AnalysisAbsolute Quantitative Purity & Structural ElucidationPreliminary Purity Check
Specificity High (excellent for isomer separation)Very High (mass spec provides structural info)Very High (unambiguous structural info)Low (non-specific)
Sensitivity (LOD) ~0.01 - 0.1%~0.001 - 0.01% (in full scan mode)~0.1 - 0.5% (for routine qNMR)> 1-2%
Quantitation Excellent (with reference standards)Good (requires stable derivatization)Excellent (primary method, no standards needed for impurities)Not Quantitative
Throughput High (15-30 min/sample)Medium (30-45 min/sample + derivatization)Low (requires long relaxation delays for qNMR)Very High (<10 min/sample)
Expertise Required ModerateHighHighLow
Key Advantage Robust, precise, and widely available for QC.Definitive identification of unknown volatile impurities.Absolute quantification without reference standards.Fast, simple, and inexpensive.
Key Limitation Requires reference standards for impurity ID/quant.Sample derivatization adds complexity and variability.Lower sensitivity than chromatographic methods.Non-specific and not quantitative.

Visualization of Workflows

A robust quality control strategy often integrates these techniques into a logical workflow.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a new batch of this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Quantitative & Qualitative Analysis cluster_2 Advanced Investigation (If Required) cluster_3 Final Reporting Start Receive Batch of 2-PCCA MP Melting Point Analysis Start->MP HPLC HPLC-UV Purity Assay (Area %) MP->HPLC If Pass MP->HPLC If Fail (Broad/Depressed) NMR ¹H and ¹³C NMR (Identity & Impurity Profile) HPLC->NMR Confirm Identity GCMS GC-MS Analysis (Impurity ID) HPLC->GCMS Unknown peak detected qNMR qNMR Assay (Absolute Purity) NMR->qNMR Discrepancy in mass balance Report Generate Certificate of Analysis NMR->Report If all specs met qNMR->Report GCMS->Report

Caption: A comprehensive workflow for purity validation of 2-PCCA.

Decision Tree for Method Selection

This diagram helps in choosing the right tool for the right question.

Method_Selection_Tree cluster_0 Method Selection cluster_1 Recommended Technique Start What is the analytical goal? RoutineQC Routine QC Purity Check? Start->RoutineQC UnknownID Identify an Unknown Impurity? Start->UnknownID AbsoluteQuant Need Absolute Purity (Mass Balance)? Start->AbsoluteQuant QuickCheck Quick Preliminary Check? Start->QuickCheck UseHPLC Use HPLC-UV RoutineQC->UseHPLC UseGCMS Use GC-MS or LC-MS UnknownID->UseGCMS UseNMR Use qNMR AbsoluteQuant->UseNMR UseMP Use Melting Point QuickCheck->UseMP

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

No single analytical method can provide a complete picture of a compound's purity. A robust and trustworthy validation strategy for this compound relies on an orthogonal approach , where multiple techniques with different separation and detection principles are employed.

  • For Routine Quality Control: HPLC-UV is the recommended method due to its high throughput, precision, and excellent ability to separate the critical cis/trans isomers.

  • For Structural Confirmation and Absolute Purity: NMR spectroscopy is unparalleled. A ¹H NMR spectrum should be considered essential for identity confirmation on every batch. When mass balance is critical or reference standards are unavailable, qNMR is the gold standard for determining absolute purity.

  • For Impurity Identification: When unknown peaks arise in the HPLC chromatogram, GC-MS (after derivatization) or LC-MS are the definitive tools for structural elucidation.

  • For Rapid Screening: Melting point analysis serves as a valuable, low-cost initial screening tool to quickly flag potentially impure batches.

By integrating these methods into a cohesive analytical workflow, researchers and drug development professionals can ensure the purity of this compound with the highest degree of scientific confidence, safeguarding the quality and integrity of their subsequent research and development activities.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: <621> CHROMATOGRAPHY (Harmonized) Source: Pharmacopeial Forum URL:[Link]
  • Title: Melting Point Determination Source: Stanford Research Systems URL:[Link]
  • Title: Journal of Analytical Chemistry Source: Pleiades Publishing URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Q2(R1)
  • Title: Critical Reviews in Analytical Chemistry Source: Taylor & Francis Online URL:[Link]
  • Title: Purity and Identification of Solids Using Melting Points Source: Portland St
  • Title: Are You Sure You Understand USP <621>?
  • Title: Purity determinations by differential thermal analysis Source: PubMed URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Melting Point Determination Source: University of Colorado Boulder URL:[Link]
  • Title: What is Melting Point? Source: Mettler Toledo URL:[Link]
  • Title: Journals in Analytical chemistry Source: Elsevier URL:[Link]
  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: Analytical Chemistry Journal Source: ACS Public
  • Title: Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis Source: PubMed URL:[Link]
  • Title: Analytical Methods Source: The Royal Society of Chemistry URL:[Link]
  • Title: Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatis
  • Title: trans-2-Phenylcyclopropane-1-carboxylic acid Source: ChemBK URL:[Link]
  • Title: Salient features of the GC-MS data for the carboxylic acid fraction Source: ResearchG
  • Title: 2-Phenylcyclopropane-1-carboxylic acid Source: PubChem URL:[Link]
  • Title: GC-MS and LC-MS methods presented for carboxylic acid determination Source: ResearchG
  • Title: trans-2-Phenylcyclopropanecarboxylic acid Source: PubChem URL:[Link]
  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: SciSpace by Typeset URL:[Link]
  • Title: 5 Combination of 1H and 13C NMR Spectroscopy Source: Thieme URL:[Link]
  • Title: Multi-active method for the analysis of active substances in formulated products Source: Collaborative International Pesticides Analytical Council (CIPAC) URL:[Link]
  • Title: HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column Source: SIELC Technologies URL:[Link]
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Source: American Pharmaceutical Review URL:[Link]
  • Title: Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: [1H, 13C]-HSQC NMR Spectrum Source: Human Metabolome D
  • Title: Recommended synthesis of (±)
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC - PubMed Central URL:[Link]
  • Title: Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra Source: F1000Research URL:[Link]
  • Title: Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals Source: MDPI URL:[Link]
  • Title: Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil Source: PMC - PubMed Central URL:[Link]
  • Title: Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof Source: Google Patents URL

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Phenylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 2-phenylcyclopropanecarboxylic acid. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its responsible management is crucial for laboratory safety and environmental compliance.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety protocols and regulatory standards.

Hazard Identification and Essential Safety Data

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as an irritant.[2][3][4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon exposure.[2][3][4] Adherence to safety protocols is not merely procedural; it is a necessary measure to mitigate these risks effectively.

Table 1: Chemical and Hazard Summary

Property Information Source
Chemical Name trans-2-Phenylcyclopropane-1-carboxylic acid [2]
CAS Number 939-90-2 [2][3]
Molecular Formula C₁₀H₁₀O₂ [1][2]
Physical Form Powder / Solid
GHS Pictogram Exclamation Mark [2][3][4]
Signal Word Warning [2][3][4]

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[2][3][4] |

Pre-Disposal Safety Protocols: Engineering Controls and PPE

The foundation of safe chemical disposal is the proactive implementation of control measures. These protocols are mandated by organizations like the Occupational Safety and Health Administration (OSHA) to protect laboratory personnel.[5][6][7]

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[2] This is critical to prevent the inhalation of dust and to contain any potential spills.[8]

Personal Protective Equipment (PPE): The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[2] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for integrity before use.[9]

  • Body Protection: A standard lab coat is required. For larger quantities or significant spill risk, a chemically resistant apron should be worn over the lab coat.[2]

Incompatible Materials: To prevent dangerous reactions, waste containing this compound must not be mixed with the following:

  • Strong Bases[2][10]

  • Strong Oxidizing Agents[2][10]

  • Inorganic Acids (in the same waste container)[8]

Waste Characterization and Segregation Workflow

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[11][12] This process, known as "hazardous waste determination," dictates the disposal path.[12] The following workflow provides a logical framework for characterizing and segregating waste streams of this compound.

WasteDisposalWorkflow start This compound Waste Stream decision1 Contaminated with other hazardous materials? (e.g., halogenated solvents, heavy metals) start->decision1 decision2 Is it a concentrated solid or a solution with concentration >10%? decision1->decision2 No   proc_A PROCEDURE A: Dispose as Hazardous Chemical Waste decision1->proc_A  Yes decision3 Does your institution and local regulation (e.g., POTW) permit drain disposal of neutralized organic acids? decision2->decision3 No   decision2->proc_A  Yes decision3->proc_A  No proc_B PROCEDURE B: Neutralize to pH 6.0-9.0, then Sewer Dispose with Copious Water decision3->proc_B Yes  

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Procedures

Based on the characterization from the workflow above, follow the appropriate procedure.

Procedure A: Disposal of Concentrated or Contaminated Hazardous Waste

This is the most common and recommended disposal route for this chemical. It ensures compliance and safety for waste that is concentrated, contaminated with other hazardous substances, or when local regulations do not permit neutralization and drain disposal.

  • Container Selection: Select a designated hazardous waste container that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are appropriate choices.[8] The container must be in good condition and have a secure, leak-proof screw-on cap.[13]

  • Waste Accumulation: Transfer the waste this compound (solid or liquid) into the selected container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Labeling: Label the container clearly with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A list of all other chemical constituents and their approximate percentages.

    • The associated hazards (e.g., "Irritant," "Corrosive" if in a corrosive solution).[8]

    • The name of the principal investigator and the laboratory location.

  • Storage: Keep the waste container closed at all times except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[8][11] The SAA must be in a secondary containment bin to contain any potential leaks.

  • Arrange for Disposal: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed professional waste disposal service.[9][12]

Procedure B: Neutralization of Dilute, Uncontaminated Aqueous Solutions (<10%)

Warning: This procedure is ONLY permissible for dilute, aqueous solutions of this compound that are NOT contaminated with other hazardous materials (e.g., heavy metals, solvents). You MUST confirm that your local and institutional regulations allow for the drain disposal of neutralized organic acid solutions before proceeding.

  • Preparation: Perform this procedure in a chemical fume hood.[14] Wear all required PPE, including a face shield over safety goggles. Prepare a large beaker containing a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in cold water. An ice bath is recommended to control the temperature.[14]

  • Slow Addition: While stirring the basic solution continuously, slowly add the dilute acidic waste. The neutralization reaction is exothermic and will release carbon dioxide gas, causing effervescence.[8] A rapid addition can cause the solution to foam over.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the acidic waste until it is all transferred. If the solution is still acidic, slowly add more of the basic solution until the pH is neutral (between 6.0 and 9.0).[14]

  • Drain Disposal: Once the solution is confirmed to be within the neutral pH range and has cooled to room temperature, it may be poured down a laboratory sink. Flush the drain with at least 20 parts water for every one part of neutralized solution to ensure it is thoroughly diluted in the sewer system.[14]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with the spill debris and dispose of it following Procedure A .

  • Major Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • If there is a risk of exposure or fire, activate the nearest fire alarm.

    • Contact your institution's EHS emergency line for assistance from trained responders.

By adhering to these scientifically grounded and regulation-aligned procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
  • The Laboratory Standard. (n.d.). University of Tennessee, Knoxville - Office of Clinical and Research Safety.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University - Radiological and Environmental Management.
  • trans-2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 237413. (n.d.). PubChem, National Center for Biotechnology Information.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA).
  • 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323. (n.d.). PubChem, National Center for Biotechnology Information.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College - Environmental Health and Safety.
  • Procedures for Disposal of Hazardous Waste. (n.d.). The University of Texas at Austin - Environmental Health and Safety.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid. (n.d.). West Liberty University.

Sources

Navigating the Safe Handling of 2-Phenylcyclopropanecarboxylic Acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The effective and safe handling of chemical reagents is the cornerstone of successful research and development. This guide provides essential, actionable information for the use of 2-Phenylcyclopropanecarboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE) and robust operational and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, while a valuable building block in pharmaceutical synthesis, presents a clear hazard profile that necessitates diligent application of safety measures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] The GHS classification identifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][3] Therefore, the selection and use of appropriate PPE is not merely a recommendation but a critical control to prevent occupational exposure.

The causality behind these specific PPE choices lies in creating an impermeable barrier between the researcher and the chemical. Standard laboratory attire alone is insufficient. The fine particulate nature of the solid compound necessitates protection against inhalation, while its chemical properties demand robust defense against dermal and ocular contact.

Core Directive: Personal Protective Equipment (PPE) for this compound

Adherence to the following PPE protocols is mandatory when handling this compound in any quantity.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[1][3]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[4][5] Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4][6] Footwear: Fully enclosed shoes, preferably made of a non-porous material, are mandatory.[5]
Eye Contact H319: Causes serious eye irritation[1][3]Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are essential.[6][7] Face Shield: When there is a significant risk of dust generation or splashing, a face shield worn over safety goggles provides an additional layer of protection.[4][8]
Inhalation H335: May cause respiratory irritation[1][2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, ideally within a certified chemical fume hood.[7][9] Respiratory Protection: If engineering controls are not sufficient to minimize dust, a NIOSH-approved N95 respirator or higher is required.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to minimize the risk of exposure at every stage of handling.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne particulates.[7]

  • Verify Ventilation: Before commencing any work, ensure that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and have your designated waste container readily accessible within the hood.

Weighing and Transfer
  • Don PPE: Before opening the primary container, don all required PPE as outlined in the table above.

  • Minimize Dust: When transferring the solid, use a spatula. Avoid scooping or pouring from a height to prevent the generation of airborne dust.[7]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly and stir gently to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7][8]

  • Container Management: The hazardous waste container must be kept closed when not in use and stored in a designated, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][8]

  • Final Disposal: Dispose of the hazardous waste through your institution's established chemical waste program, following all local, state, and federal regulations.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Designate Area & Verify Fume Hood Assemble 2. Assemble Materials & Waste Container Prep->Assemble DonPPE 3. Don Full PPE Assemble->DonPPE Weigh 4. Weigh & Transfer (Minimize Dust) DonPPE->Weigh Dissolve 5. Dissolve in Solvent (Slow Addition) Weigh->Dissolve Decon 6. Decontaminate Work Area & Equipment Dissolve->Decon DoffPPE 7. Doff PPE Correctly Decon->DoffPPE Wash 8. Wash Hands Thoroughly DoffPPE->Wash Segregate 9. Segregate Contaminated Waste Wash->Segregate Store 10. Store Waste Container Properly Segregate->Store Dispose 11. Follow Institutional Disposal Protocol Store->Dispose End End Dispose->End Start Start Start->Prep

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols and operational directives into your laboratory's standard procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • Chemicalbook. (2022, August 11). 2-PHENYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet.
  • PubChem. trans-2-Phenylcyclopropanecarboxylic acid.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • SynQuest Laboratories, Inc. (2016, December 6). trans-2-Phenylcyclopropane-1-carboxylic acid Safety Data Sheet.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US.
  • Sigma-Aldrich. trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2.
  • Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Nisbets. material safety data sheet - GRILL CLEAN.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Cayman Chemical. (2025, June 20). Safety Data Sheet.
  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
  • Fisher Scientific. (2013, August 27). SAFETY DATA SHEET.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • University of California, Berkeley. (n.d.). 10. Emergency Procedures. Office of Environment, Health & Safety.
  • University of Minnesota. Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Weill Cornell Medicine - Qatar. Emergency Response Guide for Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Phenylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.